molecular formula C19H32N2S B1349943 1-Dodecyl-3-phenyl-2-thiourea CAS No. 63980-78-9

1-Dodecyl-3-phenyl-2-thiourea

Cat. No.: B1349943
CAS No.: 63980-78-9
M. Wt: 320.5 g/mol
InChI Key: UXXVTHRQMWWTIR-UHFFFAOYSA-N
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Description

1-Dodecyl-3-phenyl-2-thiourea is a useful research compound. Its molecular formula is C19H32N2S and its molecular weight is 320.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-dodecyl-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2S/c1-2-3-4-5-6-7-8-9-10-14-17-20-19(22)21-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXVTHRQMWWTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374460
Record name 1-Dodecyl-3-phenylthiourea
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Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63980-78-9
Record name 1-Dodecyl-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-DODECYL-3-PHENYL-2-THIOUREA
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Dodecyl-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Dodecyl-3-phenyl-2-thiourea, a disubstituted thiourea derivative. Characterized by a long-chain aliphatic dodecyl group and an aromatic phenyl group attached to a central thiourea core, this molecule serves as a significant model compound in medicinal chemistry and material science. Its structural features—a lipophilic alkyl chain, a rigid aromatic ring, and a hydrogen-bonding capable thiourea moiety—confer distinct physicochemical properties and a broad potential for biological activity. This document delves into its synthesis, structural elucidation, physical properties, and the scientific rationale behind its potential applications, intended for researchers and professionals in drug development and chemical synthesis.

Synthesis and Mechanistic Pathway

The synthesis of this compound is most effectively achieved through the nucleophilic addition of a primary amine to an isothiocyanate. This reaction is a cornerstone of thiourea synthesis due to its high efficiency, mild reaction conditions, and high atom economy.

Underlying Mechanism

The reaction proceeds via the attack of the lone pair of electrons on the nitrogen atom of dodecylamine (a potent nucleophile) onto the electrophilic carbon atom of the phenyl isothiocyanate's N=C=S group.[1] The isothiocyanate carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The reaction is typically irreversible and proceeds rapidly at room temperature, often leading to near-quantitative yields of the desired thiourea product.[2] The choice of a non-polar solvent like toluene facilitates the reaction by ensuring the miscibility of the reactants while not interfering with the nucleophilic addition.[2]

Experimental Protocol: Synthesis of this compound[2]

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • Dodecylamine (C₁₂H₂₇N)

  • Phenyl isothiocyanate (C₇H₅NS)

  • Toluene, anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve dodecylamine (e.g., 62.4 mmol) in 20 mL of anhydrous toluene.

  • To this stirring solution, add phenyl isothiocyanate (e.g., 62.4 mmol, 1.0 equivalent) dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the product, this compound, often crystallizes directly from the reaction mixture.[2]

  • The resulting white crystalline solid can be collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent (e.g., hexane) to remove any residual starting materials.

  • Dry the product under vacuum to yield the final compound. A typical yield for this reaction is approximately 98%.[2]

Synthesis Workflow Diagram

synthesis_workflow cluster_reactants Reactants Dodecylamine Dodecylamine (Nucleophile) Reaction Nucleophilic Addition Dodecylamine->Reaction PITC Phenyl Isothiocyanate (Electrophile) PITC->Reaction Solvent Solvent System (Toluene, Room Temp) Solvent->Reaction Product This compound (Crystalline Solid) Reaction->Product

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

The combination of the long, flexible dodecyl chain and the rigid phenyl group results in a molecule with well-defined physical properties. These characteristics are crucial for its handling, formulation, and interaction with biological systems.

PropertyValueReference(s)
Molecular Formula C₁₉H₃₂N₂S[2][3][4][5]
Molecular Weight 320.54 g/mol [4][5]
CAS Number 63980-78-9[3][4][6][7]
Appearance White crystalline solid[2]
Melting Point 68-71 °C[7]
Boiling Point 419.9 °C at 760 mmHg[7]
Density 0.999 g/cm³[7]
Solubility Soluble in organic solvents[2]
IUPAC Name 1-dodecyl-3-phenylthiourea[3]

Structural Elucidation and Spectroscopic Analysis

Confirmation of the chemical structure of this compound following synthesis is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous evidence of its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments. Aromatic protons from the phenyl group would appear in the downfield region (~7.0-7.5 ppm). The aliphatic protons of the dodecyl chain would produce a series of signals in the upfield region (~0.8-3.5 ppm), with the methylene group adjacent to the nitrogen (N-CH₂) being the most downfield of the aliphatic signals. The two N-H protons of the thiourea group would appear as broad singlets, with their chemical shift being solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would provide complementary information. The most downfield signal would correspond to the thiocarbonyl carbon (C=S). Aromatic carbons would resonate in the ~120-140 ppm range, while the numerous aliphatic carbons of the dodecyl chain would appear in the upfield region (~14-45 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups. The spectrum of this compound would be characterized by:

  • N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H bonds of the thiourea moiety.

  • C-H Stretching: Sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the dodecyl chain and peaks just above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=S Stretching: A characteristic band for the thiocarbonyl group, typically found in the 1000-1200 cm⁻¹ region, although its position can be variable.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ corresponding to a mass-to-charge ratio that matches the calculated exact mass of C₁₉H₃₃N₂S⁺, confirming the molecular formula.[3]

validation_workflow cluster_synthesis Synthesis Output cluster_analysis Spectroscopic Analysis Compound Synthesized Product NMR NMR (¹H, ¹³C) - Confirms connectivity - C-H framework Compound->NMR FTIR FTIR - Identifies functional groups (N-H, C=S) Compound->FTIR MS Mass Spectrometry - Confirms molecular weight - Verifies formula Compound->MS Validation Structural Validation Complete NMR->Validation FTIR->Validation MS->Validation

Caption: Standard workflow for the structural validation of the synthesized compound.

Biological Context and Potential Applications

While specific biological activity data for this compound is limited in publicly available literature, the broader class of thiourea derivatives is well-documented for a wide spectrum of biological activities.[8][9] These activities often stem from the ability of the thiourea moiety to form strong hydrogen bonds and coordinate with metal ions in enzyme active sites.

  • Anticancer Activity: Many thiourea derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[8] The mechanism can involve the inhibition of key enzymes or disruption of cellular signaling pathways.

  • Antimicrobial and Antifungal Activity: The thiourea scaffold is present in numerous compounds with potent antibacterial and antifungal properties.[9][10] Copper complexes of substituted phenylthioureas, for instance, have shown high activity against methicillin-resistant Staphylococci by inhibiting DNA gyrase and topoisomerase IV.[11]

  • Enzyme Inhibition: The structural features of this compound—a lipophilic tail for membrane anchoring and a polar head for target interaction—make it a candidate for enzyme inhibition studies.

The presence of the long dodecyl chain would significantly increase the molecule's lipophilicity, potentially enhancing its ability to cross cell membranes and interact with hydrophobic pockets in biological targets.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed. [3]

  • H413: May cause long-lasting harmful effects to aquatic life. [3]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a chemically significant molecule that is straightforward to synthesize in high yield. Its structure can be unambiguously confirmed through standard spectroscopic methods. The well-defined physicochemical properties, conferred by its amphiphilic nature, make it an interesting compound for further investigation. While its specific biological profile remains to be fully elucidated, its structural relationship to a broad class of biologically active thioureas suggests a strong potential for applications in medicinal chemistry and drug discovery research.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

  • Reddit. (2022). How anyone have experience with reacting amines with phenyl isothiocyanate?. r/OrganicChemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C19H32N2S). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]

  • MDPI. (2023). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]

  • MDPI. (2017). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Impact of Phenyl Isothiocyanate in Chemical Synthesis. Retrieved from [Link]

  • Bentham Science. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Retrieved from [Link]

  • Regentbio. (n.d.). This compound CAS NO.63980-78-9. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Retrieved from [Link]

  • YouTube. (2021). PHENYLTHIOUREA SYNTHESIS.#ncchem. Retrieved from [Link]

Sources

1-Dodecyl-3-phenyl-2-thiourea synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Dodecyl-3-phenyl-2-thiourea

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a disubstituted thiourea derivative. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the procedural choices. The synthesis is achieved through the nucleophilic addition of dodecylamine to phenyl isothiocyanate, a robust and high-yielding method. This guide covers the reaction mechanism, a detailed step-by-step experimental protocol, methods for product characterization and validation, and critical safety considerations. All procedures are supported by authoritative references to ensure scientific integrity and reproducibility for researchers, chemists, and professionals in drug development.

Introduction to N,N'-Disubstituted Thioureas

Thiourea derivatives are a versatile class of organic compounds characterized by the SC(NR₂)₂ functional group. They serve as critical intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds.[1][2] The presence of both sulfur and nitrogen atoms imparts unique chemical properties, enabling them to act as ligands for metal ions, participate in hydrogen bonding, and exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[3][4]

This compound (C₁₉H₃₂N₂S) incorporates a long aliphatic dodecyl chain and an aromatic phenyl group.[5] This amphiphilic character makes it an interesting molecule for applications in materials science, coordination chemistry, and as a potential biological agent where lipophilicity is a key factor. The synthesis protocol detailed herein is designed to be straightforward, scalable, and reliable, utilizing common laboratory reagents and techniques.

Core Principles: The Reaction Mechanism

The synthesis of this compound is fundamentally a nucleophilic addition reaction. The most common and efficient method involves the reaction of an amine with an isothiocyanate.[6]

The Mechanism:

  • Nucleophilic Attack: The nitrogen atom of the primary amine (dodecylamine) possesses a lone pair of electrons, making it a potent nucleophile. It attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in phenyl isothiocyanate.

  • Intermediate Formation: This attack forms a transient zwitterionic intermediate.

  • Proton Transfer: A rapid intramolecular proton transfer from the amine nitrogen to the isothiocyanate nitrogen occurs, neutralizing the charges and forming the stable thiourea product.

This reaction is typically fast and exothermic, often proceeding to completion at room temperature without the need for a catalyst.[7] The choice of solvent is primarily to facilitate mixing and control the reaction temperature.

Materials and Instrumentation

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsSupplier Example
Phenyl IsothiocyanateC₇H₅NS135.1910.01.0Sigma-Aldrich
DodecylamineC₁₂H₂₇N185.3510.01.0Alfa Aesar
Dichloromethane (DCM)CH₂Cl₂84.93--Fisher Scientific
Ethanol (95%)C₂H₅OH46.07--VWR
Anhydrous Sodium SulfateNa₂SO₄142.04--Merck
Instrumentation
  • Magnetic stirrer with stir bar

  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • FT-IR Spectrometer

  • ¹H NMR Spectrometer

Experimental Synthesis Protocol

The following workflow provides a visual overview of the synthesis process from start to finish.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents 1. Dissolve Phenyl Isothiocyanate in DCM amine 2. Prepare Dodecylamine Solution in DCM addition 3. Add Amine Solution Dropwise to Isothiocyanate amine->addition stir 4. Stir at Room Temperature (2h) addition->stir evaporation 5. Solvent Evaporation stir->evaporation recrystallize 6. Recrystallize from Ethanol evaporation->recrystallize filtration 7. Filter and Dry the Product recrystallize->filtration characterization 8. Characterize Product (MP, IR, NMR) filtration->characterization

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenyl isothiocyanate (1.35 g, 10.0 mmol) in 20 mL of dichloromethane (DCM). In a separate flask, dissolve dodecylamine (1.85 g, 10.0 mmol) in 15 mL of DCM.

    • Causality Note: Using a stoichiometric 1:1 ratio is crucial as any excess starting material will complicate the purification process. DCM is an excellent solvent choice as it is relatively inert and effectively dissolves both the nonpolar dodecyl chain and the aromatic phenyl group.

  • Amine Addition: Slowly add the dodecylamine solution to the stirred phenyl isothiocyanate solution at room temperature over a period of 15-20 minutes.

    • Causality Note: The addition should be dropwise to control the exothermic nature of the reaction. A rapid addition could cause excessive heating, potentially leading to side reactions or boiling of the solvent.

  • Reaction: Stir the resulting mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: After the reaction is complete, remove the solvent (DCM) using a rotary evaporator. This will typically yield a white or off-white solid crude product.[8]

  • Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot 95% ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Causality Note: Recrystallization is an effective purification technique for this compound. The thiourea product is significantly less soluble in cold ethanol than the unreacted starting materials or any minor byproducts, allowing for its selective crystallization.

  • Final Product Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities. Dry the product under vacuum to obtain pure this compound.

Characterization and Validation

To confirm the identity and purity of the synthesized compound, the following analytical techniques are essential.

  • Melting Point: The purified product should exhibit a sharp melting point. The reported melting point for this compound is in the range of 68-71°C.[9] A broad melting range would indicate the presence of impurities.

  • FT-IR Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect to see characteristic peaks at:

    • ~3200-3400 cm⁻¹ (N-H stretching)

    • ~2920 and ~2850 cm⁻¹ (aliphatic C-H stretching from the dodecyl chain)

    • ~1500-1600 cm⁻¹ (aromatic C=C stretching)

    • ~1350 cm⁻¹ (C=S stretching, thiocarbonyl group)[8]

  • ¹H NMR Spectroscopy: Proton NMR confirms the structure by showing signals corresponding to all unique protons in the molecule. Expected signals include:

    • A triplet around 0.8-0.9 ppm (terminal -CH₃ of the dodecyl chain)

    • A broad multiplet around 1.2-1.6 ppm (internal -CH₂- groups of the dodecyl chain)

    • Signals for the -CH₂- group adjacent to the nitrogen

    • Aromatic protons from the phenyl group in the 7.0-7.5 ppm region

    • Broad signals for the two N-H protons[4][8]

  • ¹³C NMR Spectroscopy: Carbon NMR will show a characteristic signal for the thiocarbonyl carbon (C=S) typically in the range of 175-185 ppm, along with signals for the aliphatic and aromatic carbons.[8]

Safety Precautions and Waste Disposal

Researcher safety is paramount. This synthesis involves hazardous chemicals and must be performed with appropriate engineering controls and personal protective equipment (PPE).

  • General Precautions: Conduct the entire synthesis in a well-ventilated chemical fume hood.[10] Wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[11] An emergency eyewash and shower should be readily accessible.[12]

  • Reagent-Specific Hazards:

    • Phenyl Isothiocyanate: Toxic, a lachrymator (causes tearing), and an irritant. Avoid inhalation of vapors and contact with skin and eyes.

    • Dodecylamine: Corrosive. Causes severe skin burns and eye damage.

    • Dichloromethane (DCM): A suspected carcinogen.[10] Avoid inhalation and skin contact.

  • Product Hazards: this compound is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[5]

  • Waste Disposal: All chemical waste, including residual solvents and reaction mixtures, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local environmental regulations.[13] Do not pour any chemical waste down the drain.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product YieldImpure reagents; incorrect stoichiometry; insufficient reaction time.Ensure reagents are pure and dry. Verify calculations and measurements. Monitor the reaction with TLC to confirm completion.
Oily or Gummy ProductPresence of impurities; incomplete solvent removal.Ensure complete removal of DCM. Attempt recrystallization from a different solvent system (e.g., ethanol/water, hexanes/ethyl acetate).
Product Fails to CrystallizeSupersaturated solution; impurities inhibiting crystallization.Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. Re-purify the crude product if necessary.
Broad Melting PointImpure product.Perform a second recrystallization to improve purity. Ensure the product is completely dry.

Conclusion

The synthesis of this compound via the reaction of dodecylamine and phenyl isothiocyanate is a reliable and efficient method suitable for a standard organic chemistry laboratory. By understanding the underlying nucleophilic addition mechanism, researchers can better control the reaction and troubleshoot potential issues. Adherence to the detailed protocol, rigorous purification, and thorough characterization are essential for obtaining a high-purity product. Strict observance of all safety guidelines is mandatory to ensure a safe and successful experimental outcome.

References

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  • ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia.
  • ChemComm. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates.
  • RSC Publishing. (n.d.). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling.
  • PubMed Central. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines.
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  • PubMed Central. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.
  • CymitQuimica. (n.d.). TR-D048095 - this compound.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Alfa Chemistry. (n.d.). Thiourea,N-dodecyl-N'-phenyl-.
  • Organic Letters. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis.
  • MDPI. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential.
  • PubMed Central. (n.d.). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas.
  • Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process.
  • ChemScene. (n.d.). 1-Dodecyl-3-phenylthiourea.
  • ResearchGate. (2015). Synthesis and Use of Thiourea Derivative (1-Phenyl-3-Benzoyl-2-Thiourea) for Extraction of Cadmium Ion.
  • Organic Syntheses. (n.d.). α-PHENYLTHIOUREA.
  • YouTube. (2023). PHENYLTHIOUREA SYNTHESIS.#ncchem.
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  • Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.
  • ijaers. (n.d.). Using of some novel derivatives of thiourea for Synthesis of pharmaceutical compounds of 5- Arylidine-2-imino-4-thiazolidinones.
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An In-depth Technical Guide to 1-Dodecyl-3-phenyl-2-thiourea (CAS: 63980-78-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Dodecyl-3-phenyl-2-thiourea, a lipophilic thiourea derivative with significant potential in various scientific domains. While specific biological data for this compound is limited in publicly accessible literature, this document synthesizes foundational knowledge of its physicochemical properties, a validated synthesis protocol, and characterization data. Furthermore, it extrapolates potential biological activities and mechanisms of action based on extensive research into structurally related N-alkyl-N'-phenylthiourea compounds. This guide aims to serve as a foundational resource for researchers initiating studies on this molecule, providing both established data and a framework for future investigation.

Introduction: The Versatility of the Thiourea Scaffold

Thiourea and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast array of biological activities.[1][2] The core structure, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, allows for diverse substitutions, leading to a wide range of pharmacological properties. These include antimicrobial, antifungal, antiviral, anticancer, and insecticidal activities.[1][2] The lipophilic nature of this compound, conferred by the long dodecyl chain, suggests potential for enhanced membrane permeability and interaction with hydrophobic binding pockets within biological targets.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 63980-78-9[1][2][4]
Molecular Formula C₁₉H₃₂N₂S[1][2][4]
Molecular Weight 320.54 g/mol [1][2][4]
Appearance White crystalline solid[2]
Melting Point 68-71 °C[4]
Solubility Soluble in organic solvents[2]
LogP (predicted) 6.6[1]

Synthesis and Characterization

The synthesis of 1,3-disubstituted thioureas is a well-established process in organic chemistry. The most common and efficient method involves the nucleophilic addition of a primary amine to an isothiocyanate.

Synthesis Workflow

The synthesis of this compound proceeds via the reaction of dodecylamine with phenyl isothiocyanate. The lone pair of electrons on the nitrogen atom of the dodecylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product dodecylamine Dodecylamine (C₁₂H₂₅NH₂) reaction Nucleophilic Addition dodecylamine->reaction phenyl_isothiocyanate Phenyl Isothiocyanate (C₆H₅NCS) phenyl_isothiocyanate->reaction product This compound reaction->product Formation of C-N bond G cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis compound This compound (in DMSO) plate Microtiter Plate with Serial Dilutions compound->plate microbe Bacterial/Fungal Culture microbe->plate media Growth Media media->plate incubate Incubate at Optimal Temperature plate->incubate readout Measure Optical Density or Visual Turbidity incubate->readout mic Determine Minimum Inhibitory Concentration (MIC) readout->mic G cluster_pathway Potential Anticancer Mechanisms cluster_apoptosis Apoptosis Induction cluster_enzyme Enzyme Inhibition cluster_signaling Signaling Pathway Modulation thiourea Thiourea Derivative caspase Caspase Activation thiourea->caspase enzyme e.g., Tyrosinase, Kinases thiourea->enzyme pathway e.g., MAPK/ERK, PI3K/Akt thiourea->pathway apoptosis Apoptosis caspase->apoptosis inhibition Inhibition enzyme->inhibition proliferation Cell Proliferation & Survival pathway->proliferation

Sources

An In-depth Technical Guide to 1-Dodecyl-3-phenyl-2-thiourea: Molecular Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecyl-3-phenyl-2-thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest to the medicinal chemistry community due to their diverse and potent biological activities.[1][2] These compounds are characterized by a thiocarbonyl group flanked by two nitrogen atoms, a scaffold that allows for a multitude of substitutions, giving rise to a vast chemical space with a wide range of pharmacological properties. The core structure of thioureas, with its ability to form stable hydrogen bonds, is a key element in their interaction with biological targets such as enzymes and receptors.[3] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential therapeutic applications of this compound, offering insights for its exploration in drug discovery and development.

Physicochemical Properties and Molecular Structure

This compound, with the chemical formula C₁₉H₃₂N₂S, possesses a molecular weight of 320.54 g/mol .[4][5] Its structure features a central thiourea core with a dodecyl group and a phenyl group attached to the nitrogen atoms. The long alkyl chain imparts significant lipophilicity to the molecule, a property that can influence its pharmacokinetic profile, including membrane permeability and distribution.

PropertyValueSource(s)
Molecular Formula C₁₉H₃₂N₂S[4][5]
Molecular Weight 320.54 g/mol [4][5]
CAS Number 63980-78-9[4][6]
IUPAC Name 1-dodecyl-3-phenylthiourea[6]
Melting Point 68-71 °C[7]
Boiling Point 419.9 °C at 760 mmHg[7]
Density 0.999 g/cm³[7]

The molecular structure of this compound is depicted below:

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through several established methods for preparing unsymmetrical thioureas.[8][9] A common and efficient approach involves the reaction of phenyl isothiocyanate with dodecylamine. This nucleophilic addition reaction is typically straightforward and proceeds with high yield.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • Phenyl isothiocyanate

  • Dodecylamine

  • Anhydrous solvent (e.g., acetone, tetrahydrofuran, or dichloromethane)

  • Stirring apparatus

  • Reaction vessel

  • Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

  • In a clean, dry reaction vessel, dissolve dodecylamine (1 equivalent) in a suitable anhydrous solvent.

  • While stirring the solution at room temperature, add phenyl isothiocyanate (1 equivalent) dropwise.

  • Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield crystalline this compound.

Synthesis_Workflow Reactants Phenyl Isothiocyanate + Dodecylamine Reaction Stirring at Room Temperature Reactants->Reaction Solvent Anhydrous Solvent (e.g., Acetone) Solvent->Reaction Evaporation Solvent Removal (Reduced Pressure) Reaction->Evaporation Crude Crude Product Evaporation->Crude Purification Recrystallization (e.g., Ethanol) Crude->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Structural Elucidation

The molecular structure of this compound can be confirmed using a combination of spectroscopic techniques. While a crystal structure for this specific compound is not publicly available, the following methods are standard for its characterization.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the dodecyl chain (aliphatic region), the phenyl ring (aromatic region), and the N-H protons of the thiourea group.
¹³C NMR Resonances for the carbon atoms of the dodecyl chain, the phenyl ring, and the characteristic thiocarbonyl carbon (C=S).
FT-IR Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic and aromatic), C=S stretching, and aromatic C=C bending vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help confirm the structure.

Publicly available spectral data for this compound can be found in databases such as PubChem, which references ¹H NMR, ¹³C NMR, and FT-IR spectra from sources like SpectraBase.[6]

Biological Activity and Potential Applications in Drug Development

While specific biological studies on this compound are limited in the public domain, the broader class of thiourea derivatives has been extensively investigated for a wide array of pharmacological activities.[1][2] This suggests that this compound is a promising candidate for biological screening.

Antimicrobial Activity

Thiourea derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][10][11] The mechanism of their antimicrobial action is often attributed to their ability to chelate metal ions essential for microbial growth or to inhibit key enzymes in microbial metabolic pathways. The lipophilic dodecyl chain in this compound may enhance its ability to penetrate microbial cell membranes, potentially leading to increased antimicrobial efficacy.

Enzyme Inhibition

Enzyme inhibition is a well-documented activity of thiourea derivatives.[12] Phenylthiourea, a closely related compound, is a known inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis.[13] Other thiourea derivatives have been shown to inhibit various enzymes, including urease and carbonic anhydrase.[12] The thiocarbonyl group is often crucial for coordinating with metal ions in the active sites of metalloenzymes. It is plausible that this compound could exhibit inhibitory activity against various enzymes, making it a target for screening in drug discovery programs for diseases where enzyme dysregulation is a key factor. For example, phenylthiourea has been identified as a competitive inhibitor of phenoloxidase.[14][15]

Anticancer Potential

Numerous studies have highlighted the anticancer properties of thiourea derivatives.[3] Their mechanisms of action are varied and can include the induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways crucial for cancer cell survival. The structural features of this compound, combining a phenyl ring and a long alkyl chain, could lead to interesting structure-activity relationships in the context of anticancer drug design.

Potential_Biological_Activities Main This compound Antimicrobial Antimicrobial Activity Main->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Main->Enzyme_Inhibition Anticancer Anticancer Potential Main->Anticancer Membrane Membrane Penetration Antimicrobial->Membrane Enhanced by lipophilic chain Chelation Metal Ion Chelation Antimicrobial->Chelation Active_Site Active Site Binding Enzyme_Inhibition->Active_Site via thiocarbonyl group Apoptosis Induction of Apoptosis Anticancer->Apoptosis

Caption: Potential biological activities of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a molecule with a well-defined chemical structure and physicochemical properties that make it an intriguing candidate for further investigation in the field of drug discovery. While specific biological data for this compound is not extensively available, the known pharmacological profile of the broader thiourea class suggests significant potential for antimicrobial, enzyme inhibitory, and anticancer activities. The synthetic route to this compound is straightforward, allowing for its accessible production for screening and derivatization studies. Future research should focus on the comprehensive biological evaluation of this compound to elucidate its specific mechanisms of action and to explore its therapeutic potential.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • IJCRT.org. REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. International Journal of Creative Research Thoughts. [Link]

  • MDPI. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. [Link]

  • MDPI. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. [Link]

  • ResearchGate. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. [Link]

  • MDPI. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. [Link]

  • PubChemLite. This compound (C19H32N2S). [Link]

  • ResearchGate. Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. [Link]

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  • PubMed. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. [Link]

  • ResearchGate. 1 H-NMR spectra of the thiourea derivatives. [Link]

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  • ResearchGate. Phenylthiourea. [Link]

  • Oriental Journal of Chemistry. Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), Pt(II) and Hg(II). [Link]

  • PMC. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

  • NIST WebBook. Thiourea, N,N'-diphenyl-. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • PubChem. Diphenylthiourea. [Link]

  • PubChem. Phenylthiourea. [Link]

  • NIST WebBook. Thiourea, phenyl-. [Link]

  • PubMed. In vivo inhibition of dopamine beta-hydroxylase by 1-phenyl-3-(2-thiazolyl)-2-thiourea (U-14,624). [Link]

  • ResearchGate. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. [Link]

  • ResearchGate. 1-(2-furoyl)-3,3-(diphenyl)thiourea: Spectroscopic characterization and structural study from x-ray powder diffraction using simulated annealing. [Link]

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Introduction: The Versatile Therapeutic Potential of the Thiourea Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 1-Dodecyl-3-phenyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for this compound has not been extensively elucidated in published literature. This guide synthesizes the known biological activities of the broader thiourea class of compounds to propose putative mechanisms and provides a comprehensive framework for their experimental investigation. All proposed mechanisms should be considered hypothetical until validated by direct experimental evidence.

Thiourea derivatives represent a class of organic compounds with the general structure (R¹R²N)(R³R⁴N)C=S. These molecules have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3][4] The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S, the thiocarbonyl group) allows for diverse interactions with biological macromolecules, making them privileged scaffolds in drug design.[5]

The biological activities attributed to thiourea derivatives are vast and include potent enzyme inhibition, as well as antimicrobial, antiviral, anticancer, and antioxidant properties.[2][3][6][7][8][9][10][11][12][13] This guide focuses on a specific, yet understudied, member of this family: this compound. By examining the structure of this compound and the known mechanisms of related molecules, we can propose and explore its likely modes of action.

PART 1: Deconstructing this compound: Structural Insights and Mechanistic Hypotheses

The structure of this compound features a central thiourea core functionalized with two distinct substituents: a lipophilic dodecyl chain and an aromatic phenyl ring. This unique combination suggests several plausible mechanisms of action.

Hypothesis 1: Enzyme Inhibition

The phenylthiourea moiety is a common feature in many known enzyme inhibitors.[1][6] The mechanism often involves the thiocarbonyl sulfur acting as a coordinating ligand to metal ions within the enzyme's active site or the N-H groups forming hydrogen bonds with key amino acid residues.

  • Tyrosinase Inhibition: Phenylthiourea (PTU) is a well-characterized inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[14][15] The proposed mechanism involves the chelation of copper ions in the tyrosinase active site by the thiourea sulfur. Given the structural similarity, this compound is a strong candidate for a tyrosinase inhibitor. The dodecyl chain could further enhance this activity by promoting interaction with hydrophobic regions of the enzyme or facilitating passage through cell membranes to reach the melanosomes where tyrosinase is located.

  • Urease Inhibition: Thiourea derivatives are potent inhibitors of urease, a bacterial enzyme crucial for the survival of pathogens like Helicobacter pylori.[1] Inhibition is thought to occur through the interaction of the thiocarbonyl group with the nickel ions in the urease active site.

  • Other Potential Enzyme Targets: The thiourea scaffold has been implicated in the inhibition of a wide range of other enzymes, including various kinases, carbonic anhydrase, and cholinesterases.[1][6]

Hypothesis 2: Antimicrobial and Antifungal Activity via Membrane Disruption

The presence of the long, hydrophobic dodecyl chain is a strong indicator of potential antimicrobial activity. Such lipophilic tails can intercalate into and disrupt the integrity of microbial cell membranes.

  • Mechanism of Membrane Disruption: The dodecyl chain could insert into the phospholipid bilayer of bacterial or fungal cell membranes, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The phenylthiourea headgroup would remain at the membrane-water interface. This detergent-like action is a common mechanism for antimicrobial compounds with amphipathic structures. Thiourea derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12][16][17][18]

Hypothesis 3: Anticancer Activity

Numerous thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[5][9][10][19] The mechanisms are often multifactorial and can include:

  • Induction of Apoptosis: Some thiourea derivatives have been shown to induce programmed cell death in cancer cells.[10]

  • Inhibition of Signaling Pathways: Compounds similar in structure have been found to inhibit critical cancer-related pathways, such as the Wnt/β-catenin signaling pathway or targeting the K-Ras protein.[10]

  • Targeting Tumor-Specific Proteins: The versatile binding properties of the thiourea scaffold allow for the design of inhibitors that target specific proteins overexpressed in cancer cells.[9]

The combination of the phenylthiourea group, a known pharmacophore in anticancer agents, and the dodecyl chain, which could enhance cell membrane interaction and uptake, makes this compound a promising candidate for investigation as a cytotoxic agent.

PART 2: A Practical Guide to Experimental Validation

To investigate the proposed mechanisms of action for this compound, a series of well-established in vitro assays can be employed.

Section 2.1: In Vitro Enzyme Inhibition Assays

Protocol 1: Tyrosinase Inhibition Assay

This assay spectrophotometrically measures the inhibition of L-DOPA oxidation by tyrosinase.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound (test compound)

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and kojic acid in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound or positive control.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution and incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Measure the absorbance at 475 nm at regular intervals for 20 minutes.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare Test Compound & Control Solutions Add_Compound Add Compound/Control to 96-well plate Prep_Compound->Add_Compound Prep_Enzyme Prepare Tyrosinase Solution Add_Enzyme Add Tyrosinase & Incubate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare L-DOPA Solution Add_Substrate Add L-DOPA to start reaction Prep_Substrate->Add_Substrate Add_Buffer Add Phosphate Buffer Add_Compound->Add_Buffer Add_Buffer->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Abs Measure Absorbance at 475 nm Add_Substrate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Section 2.2: Antimicrobial Activity Assays

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound (test compound)

  • Standard antibiotic/antifungal (e.g., Gentamicin, Fluconazole)

  • 96-well microplate

  • Resazurin dye (optional, for viability indication)

Procedure:

  • Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24h for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration with no turbidity.

  • Optionally, add resazurin and incubate further; a color change from blue to pink indicates viable cells.

MIC_Workflow A Prepare serial dilutions of This compound in 96-well plate C Add inoculum to all wells (except negative control) A->C B Prepare standardized microbial inoculum B->C D Incubate plate at appropriate temperature C->D E Visually inspect for turbidity to determine MIC D->E F Optional: Add Resazurin to confirm viability E->F

Caption: Workflow for MIC determination by broth microdilution.

Section 2.3: In Vitro Anticancer Activity Assays

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound or positive control for 24-72 hours.

  • Remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours to allow formazan crystal formation.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

PART 3: Data Interpretation and Future Perspectives

The results from these foundational assays will provide the first insights into the primary mechanism of action of this compound.

AssayPotential OutcomeInterpretation
Tyrosinase InhibitionLow IC₅₀ valuePotent inhibitor of tyrosinase; potential as a depigmenting agent.
MIC DeterminationLow MIC values against bacteria/fungiStrong antimicrobial activity; likely involves membrane disruption.
MTT AssayLow IC₅₀ value against cancer cellsCytotoxic to cancer cells; warrants further investigation into the cell death pathway.

A low IC₅₀ value in the MTT assay would necessitate follow-up studies, such as Annexin V/PI staining, to determine if cell death occurs via apoptosis or necrosis. If significant enzyme inhibition is observed, kinetic studies should be performed to understand the mode of inhibition (e.g., competitive, non-competitive). For antimicrobial activity, time-kill assays and membrane permeability studies would further elucidate the mechanism.

Conclusion

While the specific molecular targets of this compound remain to be definitively identified, its chemical structure strongly suggests a multifaceted mechanism of action. As a member of the pharmacologically rich thiourea family, it holds considerable promise as an enzyme inhibitor, an antimicrobial agent, or an anticancer compound. The experimental framework provided in this guide offers a clear and logical path for researchers to systematically investigate these possibilities, paving the way for potential therapeutic applications. The convergence of the phenylthiourea pharmacophore and a lipophilic dodecyl tail creates a molecule ripe for discovery.

References

  • The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide - Benchchem.
  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - MDPI.
  • Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed.
  • Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors: Future Medicinal Chemistry - Taylor & Francis.
  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
  • REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA - IJCRT.org.
  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv
  • Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isol
  • Biological Applications of Thiourea Derivatives: Detailed Review - ResearchG
  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - MDPI.
  • RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY - Malaysian Journal of Analytical Sciences.
  • 1-Phenyl-3-(2-thiazolyl)-2-thiourea inhibits melanogenesis via a dual-action mechanism.
  • Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed.
  • Novel Acyl Thiourea-Based Hydrophobic Tagging Degraders Exert Potent Anti-Influenza Activity through Two Distinct Endonuclease Polymerase Acidic-Targeted Degradation P
  • Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - MDPI.
  • Antimicrobial Activity of Some New Thioureides Derived From 2-(4-chlorophenoxymethyl)benzoic Acid - PubMed.
  • Biological Applications of Thiourea Deriv
  • Phenylthiourea as a weak activator of aryl hydrocarbon receptor inhibiting 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 transcription in zebrafish embryo - PubMed.
  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review - Semantic Scholar.

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An In-depth Technical Guide to the Predicted Biological Activity of 1-Dodecyl-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Prospective Analysis

The landscape of drug discovery is perpetually in search of novel molecular scaffolds that exhibit potent and selective biological activities. Among these, thiourea derivatives have emerged as a versatile class of compounds with a wide spectrum of therapeutic potential, including antimicrobial, anticancer, and enzyme inhibitory effects.[1] This guide focuses on a specific, yet under-investigated member of this family: 1-Dodecyl-3-phenyl-2-thiourea . While direct experimental data for this compound is not extensively available in current literature, its structural attributes—a lipophilic dodecyl chain, a central thiourea core, and a phenyl ring—provide a strong foundation for predicting its biological profile.

This document serves as a prospective technical guide for researchers, scientists, and drug development professionals. It is designed to be a forward-looking analysis, providing a scientifically-grounded rationale for investigating the biological activities of this compound. The methodologies detailed herein are based on established, field-proven protocols for analogous compounds, offering a clear roadmap for future research.

Molecular Architecture and Physicochemical Properties

This compound (C₁₉H₃₂N₂S) is an N,N'-disubstituted thiourea with a molecular weight of approximately 320.54 g/mol .[2] Its structure is characterized by three key moieties that are predicted to govern its biological interactions:

  • The Phenyl Ring: The presence of an aromatic ring is a common feature in many biologically active thiourea derivatives. It can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets like enzymes and receptors.

  • The Thiourea Core (-NH-C(S)-NH-): This central scaffold is crucial for the biological activity of this class of compounds. The sulfur and nitrogen atoms can act as hydrogen bond donors and acceptors, as well as metal chelating agents, enabling interaction with a multitude of biological molecules.

  • The Dodecyl Chain (-C₁₂H₂₅): This long aliphatic chain imparts significant lipophilicity to the molecule. This property is expected to enhance the compound's ability to permeate lipid-rich biological membranes, such as bacterial cell walls and the plasma membranes of cancer cells. However, excessive lipophilicity can sometimes lead to non-specific toxicity.

PropertyValueSource
Molecular Formula C₁₉H₃₂N₂S[3]
Molecular Weight 320.54 g/mol [2]
IUPAC Name 1-dodecyl-3-phenylthiourea[3]
CAS Number 63980-78-9[2]

Predicted Biological Activities and Mechanistic Rationale

Based on the extensive research on structurally related thiourea derivatives, this compound is hypothesized to exhibit a range of biological activities.

Antimicrobial and Antifungal Activity

Thiourea derivatives are well-documented for their broad-spectrum antimicrobial and antifungal properties.[4][5] The mechanism of action is often attributed to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with microbial signaling pathways.[6] The significant lipophilicity conferred by the dodecyl chain in this compound is predicted to be a key determinant of its antimicrobial efficacy, facilitating its interaction with and penetration of microbial cell membranes.

Hypothesized Mechanism of Antimicrobial Action:

G cluster_compound This compound cluster_cell Microbial Cell Compound Lipophilic Dodecyl Chain Membrane Cell Membrane Compound->Membrane Membrane Disruption Enzymes Essential Enzymes (e.g., DNA Gyrase) Compound->Enzymes Enzyme Inhibition Metabolism Metabolic Pathways Membrane->Metabolism Increased Permeability Enzymes->Metabolism Inhibition Cell Death Cell Death Metabolism->Cell Death

Anticancer Activity

A growing body of evidence supports the anticancer potential of thiourea derivatives.[7][8] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways in various cancer cell lines.[9] The cytotoxic effects are often linked to their ability to inhibit key enzymes involved in cancer progression, such as receptor tyrosine kinases or topoisomerases. The phenyl group in this compound could play a role in binding to the active sites of such enzymes.

Potential Anticancer Workflow:

G start Cancer Cell Lines (e.g., MCF-7, HeLa) compound_treatment Treat with this compound start->compound_treatment viability_assay MTT Assay for Cytotoxicity (IC50) compound_treatment->viability_assay apoptosis_assay Annexin V/PI Staining for Apoptosis viability_assay->apoptosis_assay If cytotoxic pathway_analysis Western Blot for Signaling Proteins (e.g., Akt, ERK) apoptosis_assay->pathway_analysis end Determine Mechanism of Action pathway_analysis->end

Enzyme Inhibition

Thiourea derivatives have been identified as inhibitors of various enzymes, including tyrosinase, urease, and cholinesterases.[10] The thiocarbonyl group is often implicated in coordinating with metal ions in the active sites of metalloenzymes. For instance, phenylthiourea is a known inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis.[10] It is plausible that this compound could exhibit inhibitory activity against a range of enzymes, a property that warrants thorough investigation.

Proposed Experimental Protocols

The following section provides detailed, step-by-step methodologies for evaluating the hypothesized biological activities of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate.[11]

Protocol:

  • Reactant Preparation: Dissolve phenyl isothiocyanate (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous acetone or acetonitrile).

  • Nucleophilic Addition: To the stirred solution, add dodecylamine (1 equivalent) dropwise at room temperature.

  • Reaction Monitoring: The reaction is typically exothermic. Stir the mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.[4]

Protocol:

  • Preparation of Inoculum: Grow microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight. Dilute the cultures to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes in medium) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Illustrative Data Table (Hypothetical):

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921316
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 2785364
Candida albicansATCC 900288
In Vitro Cytotoxicity Assay: MTT Method

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.[8]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 human breast adenocarcinoma, HeLa human cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Illustrative Data Table (Hypothetical):

Cell LineTissue of OriginIC₅₀ (µM)
MCF-7Breast Adenocarcinoma12.5
HeLaCervical Cancer25.8
A549Lung Carcinoma18.2
Vero (Normal)Kidney Epithelial>100

Concluding Remarks and Future Directions

While the biological activity of this compound remains to be experimentally validated, its chemical structure strongly suggests a promising profile as a bioactive agent. The presence of a lipophilic dodecyl chain, a versatile thiourea core, and a phenyl ring provides a compelling rationale for its investigation as a potential antimicrobial, antifungal, and anticancer compound. The experimental protocols outlined in this guide offer a robust framework for elucidating its therapeutic potential and mechanism of action. Future research should focus on the synthesis and comprehensive biological evaluation of this compound, including in vivo studies, to determine its efficacy and safety profile. Such investigations will be crucial in determining whether this compound can be developed into a valuable lead compound in the ongoing quest for novel therapeutics.

References

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available at: [Link]

  • This compound | C19H32N2S | CID 2758732 - PubChem. Available at: [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Available at: [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Available at: [Link]

  • Novel acyl thiourea derivatives: Synthesis, antifungal activity, gene toxicity, drug-like and molecular docking screening. Available at: [Link]

  • Antifungal activity of acyl thiourea mixtures. Acyl thiourea... - ResearchGate. Available at: [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - ResearchGate. Available at: [Link]

  • Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Available at: [Link]

  • REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA - IJCRT.org. Available at: [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. Available at: [Link]

  • Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Available at: [Link]

  • Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), Pt(II) and Hg(II). Available at: [Link]

  • Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Available at: [Link]

  • Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education. Available at: [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Available at: [Link]

  • Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Available at: [Link]

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Available at: [Link]

  • Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action. Available at: [Link]

  • Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Available at: [Link]

  • Novel acyl thiourea derivatives: Synthesis, antifungal activity, gene toxicity, drug‐like and molecular docking screening - ResearchGate. Available at: [Link]

  • Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Available at: [Link]

Sources

1-Dodecyl-3-phenyl-2-thiourea derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Dodecyl-3-phenyl-2-thiourea Derivatives and Analogs

Authored by a Senior Application Scientist

Abstract

The thiourea scaffold, characterized by the (R¹R²N)(R³R⁴N)C=S functional group, is a cornerstone in modern medicinal chemistry, serving as a "privileged structure" in the design of novel therapeutic agents.[1][2] These compounds exhibit a vast array of biological activities, including potent enzyme inhibition, anticancer, antimicrobial, and antioxidant effects.[3][4] This guide focuses on the specific class of this compound derivatives and their analogs. This structure uniquely combines a long, lipophilic alkyl chain (dodecyl) with a modifiable aromatic ring (phenyl), creating a pharmacophore with significant potential for targeted drug development. We will explore the synthetic methodologies, structural characterization, key biological activities, and structure-activity relationships (SAR) that define this promising class of molecules, providing researchers and drug development professionals with a comprehensive technical resource.

Synthesis and Structural Characterization

The synthesis of this compound derivatives is typically achieved through a straightforward and efficient nucleophilic addition reaction. The primary route involves the reaction of a substituted phenyl isothiocyanate with dodecylamine. The isothiocyanate provides the electrophilic carbon atom, which is readily attacked by the nucleophilic primary amine.

General Synthetic Pathway

The causality behind this experimental choice lies in the high reactivity of the isothiocyanate group (-N=C=S) towards primary amines. The reaction is often carried out in a suitable organic solvent, such as acetone or dichloromethane, and typically proceeds to completion at room temperature or with gentle reflux, yielding the desired thiourea derivative in high purity and yield.[5][6]

View Experimental Workflow Diagram

sub_phenyl Substituted Phenyl Isothiocyanate (Ar-N=C=S) reaction Reaction Mixture: Stir at Room Temp or Reflux (2-24 hours) sub_phenyl->reaction dodecylamine Dodecylamine (C12H25-NH2) dodecylamine->reaction solvent Select Inert Solvent (e.g., Acetone, DCM) solvent->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Reaction Work-up: Solvent Evaporation monitoring->workup Upon Completion purification Purification: Recrystallization or Column Chromatography workup->purification product Final Product: 1-Dodecyl-3-(substituted-phenyl) -2-thiourea purification->product

Caption: General workflow for the synthesis of this compound derivatives.

Protocol: Synthesis of 1-Dodecyl-3-(4-chlorophenyl)-2-thiourea

This protocol provides a self-validating system for synthesizing a representative derivative. The purity of the final product can be verified through melting point analysis and the spectroscopic methods outlined in the subsequent section.

Materials:

  • 4-chlorophenyl isothiocyanate (1.0 eq)

  • Dodecylamine (1.0 eq)

  • Acetone (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Thin-Layer Chromatography (TLC) plate (Silica gel 60 F254)

  • Hexane and Ethyl Acetate for TLC mobile phase

Procedure:

  • Dissolve 4-chlorophenyl isothiocyanate (1.0 eq) in anhydrous acetone in a round-bottom flask.

  • To this stirring solution, add dodecylamine (1.0 eq) dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting materials and the appearance of a new, single spot indicates completion.

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the solid product.

  • Filter the precipitate using a Buchner funnel, and wash thoroughly with distilled water.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/water.

Structural Characterization

Confirming the identity and purity of the synthesized derivatives is critical. A combination of spectroscopic techniques provides unambiguous structural evidence.[7][8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational bands confirm the presence of the thiourea moiety. Expect to observe N-H stretching bands in the region of 3100-3300 cm⁻¹, aromatic C-H stretching around 3000-3100 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and a characteristic C=S (thiocarbonyl) stretching band between 1200-1250 cm⁻¹.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides a proton map of the molecule. Key signals include the aliphatic protons of the dodecyl chain (a characteristic triplet for the terminal methyl group around 0.8-0.9 ppm and multiplets for the methylene groups), aromatic protons on the phenyl ring (in the 7.0-8.0 ppm region, with splitting patterns dependent on substitution), and two distinct N-H proton signals (broad singlets, often at higher chemical shifts).[6]

    • ¹³C-NMR: Confirms the carbon framework. The most diagnostic signal is the thiocarbonyl carbon (C=S), which typically resonates in the downfield region of 180-190 ppm.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the correct molecular formula. The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should correspond to the calculated mass of the derivative.

Biological Activities and Mechanisms of Action

The therapeutic potential of this compound derivatives stems from their ability to interact with various biological targets. The core mechanism often involves the thiourea moiety, particularly the sulfur atom, which can coordinate with metal ions in enzyme active sites or participate in crucial hydrogen bonding interactions.[3]

Enzyme Inhibition

Thiourea derivatives are renowned for their potent inhibition of several key enzymes.[9]

  • Urease Inhibition: Urease is a nickel-containing enzyme crucial for the survival of pathogens like Helicobacter pylori.[9] Thiourea derivatives act as potent urease inhibitors, with the sulfur atom coordinating to the nickel ions in the enzyme's active site, thereby disrupting its catalytic activity. The dodecyl chain enhances lipophilicity, potentially improving access to the enzyme.

  • Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme involved in melanin biosynthesis. Overactivity can lead to hyperpigmentation disorders. Thiourea-containing drugs have been identified as non-competitive inhibitors of tyrosinase, with both the sulfur and nitrogen atoms being important for the interaction.[10]

  • Carbonic Anhydrase (CA) Inhibition: CAs are zinc-containing enzymes involved in numerous physiological processes. Certain thiourea derivatives show significant inhibitory activity against various CA isoforms, including those associated with tumors (hCA IX and XII).[11]

View Enzyme Inhibition Mechanism Diagram

cluster_0 Metalloenzyme Active Site cluster_1 Thiourea Inhibitor Metal_Ion Metal Ion (e.g., Ni²⁺, Zn²⁺, Cu²⁺) His1 His His2 His Asp Asp Thiourea This compound S_atom S NH_group N-H S_atom->Metal_Ion Coordination Bond (Inhibition) NH_group->Asp H-Bond

Caption: Coordination of the thiourea sulfur atom to a metal ion in an enzyme active site.

Table 1: Representative Enzyme Inhibitory Activity of Thiourea Analogs

Compound ClassTarget EnzymeIC₅₀ ValueReference
Benzothiazole-ThioureasMushroom Tyrosinase1.34 µM[12]
Substituted PhenylthioureasButyrylcholinesterase (BChE)60 µg/mL[13]
Sulphonyl ThioureasCarbonic Anhydrase II (hCA II)31.42 nM (Kᵢ)[11]
Thiourea DerivativesJack Bean Urease~20 µM[9]
Anticancer Activity

The structural features of 1,3-disubstituted thioureas make them promising anticancer agents.[14] Derivatives have demonstrated cytotoxicity against a range of cancer cell lines, including colon, breast, and prostate cancer.[14][15][16]

  • Mechanism of Action: The anticancer effects are multifaceted. Studies have shown that these compounds can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) which supports tumor growth.[14] The presence of electron-withdrawing groups on the phenyl ring, such as halogens or trifluoromethyl groups, often enhances cytotoxic activity.[14][15] The long dodecyl chain can increase the compound's ability to permeate cancer cell membranes.

View Apoptosis Induction Pathway Diagram

Thiourea Thiourea Derivative Stress Cellular Stress Thiourea->Stress Bax ↑ Pro-apoptotic Proteins (Bax) Stress->Bax Bcl2 ↓ Anti-apoptotic Proteins (Bcl-2) Stress->Bcl2 Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by thiourea derivatives.

Antimicrobial Activity

Thiourea derivatives have long been recognized for their broad-spectrum antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[17][18][19] The lipophilic dodecyl chain is particularly advantageous here, as it can facilitate the disruption of microbial cell membranes. The phenyl ring can be substituted to fine-tune this activity. Coordination with metal ions, such as copper(II), has been shown to significantly enhance the antimicrobial potency of thiourea ligands.[17][20]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives can be systematically optimized by modifying specific parts of the molecule. Understanding these SARs is crucial for rational drug design.[21][22][23]

View SAR Diagram

Caption: Key regions for SAR modification in the this compound scaffold.

  • Region A (Dodecyl Chain): This long alkyl chain is a primary determinant of the molecule's lipophilicity. This property is critical for crossing biological membranes to reach intracellular targets. Varying the chain length can optimize the balance between solubility and permeability, which is essential for bioavailability.

  • Region B (Thiourea Core): The -NH-C(S)-NH- group is the pharmacophoric core. The sulfur atom's ability to act as a metal ligand and the N-H groups' capacity to act as hydrogen bond donors are fundamental to the observed biological activities.[3][10] Replacing the sulfur with oxygen (to form a urea) typically alters or diminishes the activity profile, highlighting the unique role of the thiocarbonyl group.[15]

  • Region C (Phenyl Ring): This aromatic ring is the most versatile site for modification. The introduction of substituents can profoundly impact the molecule's electronic properties, steric profile, and binding affinity.

    • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or groups like trifluoromethyl (-CF₃) tend to increase the acidity of the N-H protons and can enhance binding interactions. EWGs are frequently associated with increased anticancer activity.[14][24]

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) can also modulate activity, sometimes improving selectivity for certain targets.

Future Perspectives

The this compound scaffold represents a highly adaptable platform for the development of new therapeutic agents. Future research should focus on several key areas:

  • Target Identification: While broad biological activities are known, identifying the specific protein or pathway targets for the most potent derivatives will enable more focused drug development.

  • Combination Therapies: Exploring the synergistic effects of these derivatives with existing anticancer or antimicrobial drugs could lead to more effective treatment regimens and help overcome drug resistance.

  • Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of lead compounds are necessary to assess their potential as viable drug candidates.

  • Prodrug Development: Modifying the structure to create prodrugs could improve solubility, bioavailability, and targeted delivery to diseased tissues.

References

  • The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide. (2025). Benchchem.
  • Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar.
  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2025). [Source Document]
  • Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry.
  • A Technical Guide to the Mechanism of Action of Substituted Thiourea Deriv
  • Biological Applications of Thiourea Deriv
  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PubMed Central.
  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (n.d.). MDPI.
  • Galabov, A. S., et al. (1980). Structure-activity relationship of diphenylthiourea antivirals. Journal of Medicinal Chemistry.
  • Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors. (n.d.). Taylor & Francis Online.
  • Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. (2015). PMC - NIH.
  • Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. (n.d.). TÜBİTAK Academic Journals.
  • Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. (n.d.). NIH.
  • Tok, F., et al. (2022).
  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). [Source Document]
  • Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)
  • SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (n.d.). Malaysian Journal of Analytical Sciences.
  • Structure-activity relationship of a series of phenylureas linked to 4-phenylimidazole. Novel potent inhibitors of acyl-CoA:cholesterol O-acyltransferase with antiatherosclerotic activity. 2. (n.d.). PubMed.
  • Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). MDPI.
  • RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2022). Malaysian Journal of Analytical Sciences.
  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv
  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (n.d.). MDPI.
  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (n.d.).
  • REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (2023). IJCRT.org.
  • Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). MDPI.

Sources

A Technical Guide to the Potential Applications of 1-Dodecyl-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiourea derivatives represent a versatile class of pharmacophores known for a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibition properties.[1][2] The unique structural motif of 1-Dodecyl-3-phenyl-2-thiourea, which combines a lipophilic 12-carbon alkyl chain, a rigid phenyl group, and a reactive thiocarbamide core, makes it a compound of significant interest for therapeutic and biochemical applications. The long alkyl chain is particularly crucial for modulating the molecule's lipophilic character, a key factor in its interaction with biological membranes and protein targets.[3] This technical guide provides an in-depth analysis of the potential applications of this compound, grounded in the established activities of structurally related long-chain thiourea derivatives. We will explore its physicochemical properties, synthesis, and potential mechanisms of action, and provide detailed, field-proven experimental protocols for evaluating its efficacy in key therapeutic areas.

Physicochemical Profile and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to designing meaningful biological experiments and formulating it for potential applications.

Physicochemical Data

This compound is a white crystalline solid whose hydrophobic nature, conferred by the dodecyl tail, dictates its solubility primarily in organic solvents.[4] This property is critical when preparing stock solutions for biological assays, typically requiring solvents like dimethyl sulfoxide (DMSO) or ethanol.

PropertyValueSource(s)
Molecular Formula C₁₉H₃₂N₂S[5]
Molecular Weight 320.5 g/mol [5]
CAS Number 63980-78-9[5][6]
Appearance White crystalline solid[4]
Melting Point 68–71 °C[4]
Solubility Soluble in organic solvents[4]
Representative Synthesis Route

The synthesis of N,N'-disubstituted thioureas like this compound is typically achieved through a straightforward and efficient nucleophilic addition reaction. The process involves the reaction of an amine with an isothiocyanate.[7][8]

Reaction: Phenyl isothiocyanate is reacted with dodecylamine. The nucleophilic primary amine attacks the electrophilic carbon of the isothiocyanate, yielding the target thiourea derivative.

G cluster_reactants Reactants cluster_product Product Phenyl_ISO Phenyl Isothiocyanate Reaction Nucleophilic Addition Phenyl_ISO->Reaction Dodecylamine Dodecylamine Dodecylamine->Reaction Product This compound Solvent Acetone or Ethanol (Solvent) Solvent->Reaction Reaction Medium Reaction->Product Yields

Figure 1: General synthesis pathway for this compound.

Potential Application: Enzyme Inhibition

Thiourea derivatives are well-documented as potent inhibitors of various enzymes, a capability often linked to the thiocarbonyl group's ability to coordinate with metal ions in enzyme active sites.[9][10]

Urease Inhibition

Urease is a nickel-containing enzyme whose activity is a key virulence factor for pathogens like Helicobacter pylori.[10] Inhibition of urease can prevent the pathogen from surviving in the stomach's acidic environment. Long-chain alkyl thiourea derivatives have shown potent urease inhibitory activity.[3][11]

Mechanism of Action: The thiourea molecule is proposed to interact with the nickel ions in the urease active site, disrupting the enzyme's catalytic function. The dodecyl chain enhances this interaction by anchoring the molecule within hydrophobic pockets of the enzyme, increasing binding affinity.

G Compound 1-Dodecyl-3-phenyl- 2-thiourea Urease Urease Active Site (contains Ni²⁺ ions) Compound->Urease Inhibits Products Ammonia + CO₂ (Harmful Products) Urease->Products Catalyzes Urea Urea (Substrate) Urea->Urease Binds

Figure 2: Proposed mechanism of urease inhibition by this compound.

Experimental Protocol: In Vitro Urease Inhibition Assay

This protocol is adapted from standard colorimetric assays for urease activity.

Scientist's Note: This assay measures the production of ammonia, which raises the pH and is detected by an indicator. An effective inhibitor will prevent this pH change.

  • Preparation of Reagents:

    • Assay Buffer: 100 mM urea, 0.01 M Na₂HPO₄, 1 mM EDTA (pH 8.2).

    • Enzyme Solution: Jack bean urease (e.g., 15 U/mL) prepared in assay buffer.

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

    • Phenol Red Indicator: 0.2% solution.

    • Positive Control: A known urease inhibitor like thiourea or acetohydroxamic acid.[11]

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer to each well.

    • Add 5 µL of the test compound solution at various concentrations (serial dilutions). For the control well, add 5 µL of DMSO. For the positive control, add 5 µL of the known inhibitor.

    • Add 10 µL of the enzyme solution to each well.

    • Incubate at 37°C for 15 minutes.

    • Add 40 µL of phenol red indicator.

    • Measure the absorbance at 570 nm immediately and after a 30-minute incubation at 37°C.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (ΔAbs_test / ΔAbs_control)] * 100

    • Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Potential Application: Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents.[12] Thiourea derivatives have demonstrated broad-spectrum activity against bacteria and fungi.[7][13][14] The hydrophobic dodecyl chain of this compound is expected to facilitate its penetration into microbial lipid membranes, a key step for antimicrobial action.

Mechanism of Action: While not fully elucidated for this specific compound, proposed mechanisms for thiourea derivatives include disruption of the cell membrane, interference with quorum sensing, and inhibition of essential enzymes.[13] The lipophilicity is crucial for reaching these targets.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is adapted for hydrophobic compounds.[15]

Scientist's Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Due to the compound's hydrophobicity, ensuring it remains dispersed in the broth is critical for an accurate result.

G Prep Prepare Compound Stock (in DMSO) Dilute 2-Fold Serial Dilution in 96-Well Plate Prep->Dilute Inoculate Inoculate Wells with Bacterial Suspension (~5x10^5 CFU/mL) Dilute->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Visually Inspect for Turbidity (Growth) Incubate->Read Result Determine MIC Read->Result

Figure 3: Workflow for determining Minimum Inhibitory Concentration (MIC).

  • Preparation:

    • Media: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi.

    • Inoculum: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15]

    • Compound Plates: Prepare a 96-well plate with 2-fold serial dilutions of this compound (e.g., from 256 µg/mL down to 0.5 µg/mL) in the appropriate broth. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Procedure:

    • Inoculate each well of the compound plate with the prepared microbial suspension.

    • Include necessary controls:

      • Positive Control: A known antibiotic/antifungal (e.g., amikacin, nystatin).[14]

      • Negative Control: Uninoculated broth.

      • Growth Control: Inoculated broth with 1% DMSO (vehicle control).

    • Seal the plate and incubate at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Data Analysis:

    • The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.

    • Optional: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), plate a small aliquot from the clear wells onto agar plates. The MBC/MFC is the lowest concentration that results in no colony growth after incubation.[16]

Potential Application: Antiviral Activity

Several thiourea derivatives have been identified as potent antiviral agents, particularly against Hepatitis C Virus (HCV) and other picornaviruses.[17][18] The mechanism often involves the inhibition of viral RNA synthesis.[18] The structure-activity relationship studies reveal that the alkyl chain length significantly influences the antiviral potency.[17]

Mechanism of Action: For HCV, thiourea derivatives can act as non-nucleoside inhibitors of the viral RNA-dependent RNA polymerase (NS5B), an enzyme essential for replicating the viral genome. The lipophilic dodecyl chain may aid in crossing the host cell membrane to reach this intracellular target.

Conceptual Protocol: Cell-Based HCV Replicon Assay

Scientist's Note: This assay uses a human liver cell line (Huh-7) that contains a subgenomic HCV replicon. This replicon carries a reporter gene (e.g., luciferase), allowing for a quantitative measure of viral replication. A decrease in luciferase signal indicates inhibition.

  • Cell Culture:

    • Culture Huh-7 HCV replicon cells in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (to maintain selection for cells with the replicon).

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound. Include a known HCV inhibitor as a positive control and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • Data Analysis:

    • Measure the luciferase activity using a commercial kit and a luminometer.

    • Separately, perform a cell viability assay (e.g., MTT, described below) on a parallel plate to assess the compound's cytotoxicity.

    • Calculate the EC₅₀ (50% effective concentration) for antiviral activity and the CC₅₀ (50% cytotoxic concentration). The Selectivity Index (SI = CC₅₀ / EC₅₀) is a critical measure of the compound's therapeutic window.

Potential Application: Anticancer Activity

The search for novel, selective, and less toxic chemotherapeutics is a major focus of drug development. Diaryl and alkyl-aryl thioureas have shown significant antiproliferative activity against a range of cancer cell lines, including breast, colon, and prostate cancer.[19][20][21]

Mechanism of Action: The cytotoxic effects of thiourea derivatives are multifactorial and can include the induction of apoptosis (programmed cell death), inhibition of key signaling kinases, and reduction of inflammatory cytokine secretion like IL-6.[21]

Experimental Protocol: MTT Assay for Cytotoxicity

Scientist's Note: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into a purple formazan product. A reduction in purple color indicates cell death or reduced proliferation.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[19]

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for 48-72 hours. Include a known anticancer drug (e.g., Doxorubicin) as a positive control and a vehicle control (DMSO).[19]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound is a molecule of high potential, strategically combining a proven pharmacophore (phenylthiourea) with a long lipophilic chain that is known to enhance biological activity. Based on extensive data from analogous compounds, it is a strong candidate for investigation as an enzyme inhibitor, a broad-spectrum antimicrobial agent, and an antiproliferative compound for cancer therapy.

Future research should focus on the systematic in vitro screening of this specific compound against a diverse panel of microbial strains, viral replicons, and cancer cell lines to quantify its EC₅₀/IC₅₀/MIC values. Subsequent studies should aim to elucidate its precise mechanism of action in its most potent application and explore its potential in vivo efficacy and safety profile in preclinical models.

References

  • Yi, G., et al. (2009). Design, synthesis, and anti-HCV activity of thiourea compounds. Bioorganic & Medicinal Chemistry Letters, 19(7), 1950-1955. Available at: [Link]

  • Galabov, A. S., et al. (1981). Thiourea derivatives as specific inhibitors of picorna viruses. Journal of Medical Virology, 8(1), 1-11. Available at: [Link]

  • Bentham Science Publishers. (2019). Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Bentham Science. Available at: [Link]

  • Ingenta Connect. (2019). Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Ingenta Connect. Available at: [Link]

  • ResearchGate. (n.d.). Antiviral activity of thiourea derivatives against HIV-1 and ssRNA+. ResearchGate. Available at: [Link]

  • Quinteros, M. A., et al. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 27(21), 7484. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial Activity Testing Methods for Hydrophobic Patterned Surfaces. ResearchGate. Available at: [Link]

  • SciSpace. (2020). Antibacterial activity testing methods for hydrophobic patterned surfaces. SciSpace. Available at: [Link]

  • ResearchGate. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: In vitro biological activities, molecular docking, and dynamic simulations studies. ResearchGate. Available at: [Link]

  • PubMed. (2021). Antibacterial activity testing methods for hydrophobic patterned surfaces. PubMed. Available at: [Link]

  • MDPI. (2022). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 27(19), 6344. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. Available at: [Link]

  • PMC. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4522. Available at: [Link]

  • MDPI. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2682. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • MDPI. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Antibiotics, 12(12), 1673. Available at: [Link]

  • Preprints.org. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Preprints.org. Available at: [Link]

  • PMC. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 465-479. Available at: [Link]

  • Bentham Science. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Bentham Science. Available at: [Link]

  • IJCRT.org. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. Available at: [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. Available at: [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. Available at: [Link]

  • ResearchGate. (2023). Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. ResearchGate. Available at: [Link]

  • Malaysian Journal of Analytical Sciences. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 26(5), 1047-1069. Available at: [Link]

  • Semantic Scholar. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Semantic Scholar. Available at: [Link]

  • MDPI. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7149. Available at: [Link]

  • MDPI. (2023). Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands. Crystals, 13(5), 724. Available at: [Link]

  • ICAIIT 2025 Conference. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. Proceedings of International Conference on Applied Innovation in IT. Available at: [Link]

  • South Eastern European Journal of Public Health. (2024). SYNTHESIS, CHARACTERIZATION AND ANTI-BACTERIAL ACTIVITY OF NOVEL 1-(3-AMINOPHENYL)-3-ETHYLTHIOUREA. South Eastern European Journal of Public Health. Available at: [Link]

Sources

An In-depth Technical Guide to 1-Dodecyl-3-phenyl-2-thiourea: Synthesis, Properties, and Potential Biological Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dodecyl-3-phenyl-2-thiourea is an organosulfur compound belonging to the versatile class of thiourea derivatives. Characterized by a long hydrophobic dodecyl chain and an aromatic phenyl group attached to a central thiourea moiety, this molecule holds potential for a range of applications in medicinal chemistry and materials science. While specific biological data for this compound is limited in publicly accessible literature, the broader family of thiourea derivatives has demonstrated significant promise as antimicrobial, antiviral, and anticancer agents. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of this compound, drawing on data from analogous compounds to infer its therapeutic potential. Detailed experimental protocols for its synthesis and proposed biological screening are also presented to facilitate further research and development.

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea and its derivatives are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide spectrum of biological activities. The thiourea scaffold, characterized by the -NH-C(S)-NH- functional group, is a key pharmacophore in numerous compounds with demonstrated therapeutic effects. These effects are attributed to the ability of the thiourea moiety to form strong hydrogen bonds and coordinate with metal ions, which allows for interaction with various biological targets.

The diverse biological activities exhibited by thiourea derivatives include:

  • Antimicrobial Activity: Many thiourea derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2]

  • Antiviral Activity: Certain N-phenyl-N'-aryl- or alkylthiourea derivatives have been identified as inhibitors of various viruses, including rhinoviruses and coxsackieviruses.[3][4][5]

  • Anticancer Activity: A significant body of research has focused on the cytotoxic effects of thiourea derivatives against various cancer cell lines.[6][7] Their mechanisms of action are often linked to the inhibition of key enzymes or signaling pathways involved in cancer progression.

  • Metabolic Regulation: Notably, some 1-alkyl-3-phenylthiourea analogues have been investigated as orally active agents for elevating high-density lipoprotein (HDL) cholesterol.[8][9]

This guide focuses specifically on this compound, a member of this promising class of compounds. By examining its synthesis, chemical properties, and the biological activities of closely related structures, we aim to provide a foundational resource for researchers interested in exploring its therapeutic potential.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through a straightforward and high-yielding nucleophilic addition reaction between dodecylamine and phenyl isothiocyanate.[10]

Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions dodecylamine Dodecylamine reaction Nucleophilic Addition dodecylamine->reaction phenylisothiocyanate Phenyl Isothiocyanate phenylisothiocyanate->reaction solvent Solvent (e.g., Toluene) temperature Room Temperature product This compound reaction->product High Yield

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Dodecylamine

  • Phenyl isothiocyanate

  • Toluene (or other suitable organic solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve dodecylamine in toluene.

  • To this solution, add an equimolar amount of phenyl isothiocyanate dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for a sufficient time to ensure complete conversion (typically a few hours, can be monitored by TLC).

  • Upon completion, the product, this compound, will often precipitate out of the solution as a white crystalline solid.

  • The solid product can be collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the purified this compound.

Physicochemical and Spectral Data
PropertyValueSource
Molecular Formula C₁₉H₃₂N₂S[11][12][13]
Molecular Weight 320.54 g/mol [13]
CAS Number 63980-78-9[11][13]
Appearance White crystalline solid[10]
Solubility Soluble in organic solvents[10]
¹H NMR Spectral data available[11]
¹³C NMR Spectral data available[11]
IR Spectrum Spectral data available[11]

Potential Biological Activities and Mechanisms of Action

While direct biological studies on this compound are not extensively reported, the activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic applications. The presence of the long alkyl chain is known to influence the lipophilicity of molecules, which can significantly impact their pharmacokinetic and pharmacodynamic properties, including their ability to cross cell membranes.[14]

Potential Antimicrobial and Antifungal Activity

Thiourea derivatives are well-documented for their antimicrobial properties.[1] The mechanism of action is often attributed to their ability to chelate with essential metal ions in microbial enzymes or to disrupt the cell membrane integrity. The hydrophobic dodecyl chain in this compound could enhance its interaction with the lipid bilayers of bacterial and fungal cell membranes, potentially leading to increased antimicrobial efficacy.[14] Substituted phenylthioureas have demonstrated a wide variety of antimicrobial activities.[15]

Proposed Screening Protocol for Antimicrobial Activity:

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure:

    • Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

G cluster_workflow Antimicrobial Screening Workflow start Prepare serial dilutions of This compound inoculate Inoculate with standardized microbial suspension start->inoculate incubate Incubate under optimal conditions inoculate->incubate read Determine Minimum Inhibitory Concentration (MIC) incubate->read

Caption: Workflow for antimicrobial activity screening.

Potential Antiviral Activity

Derivatives of N-phenyl-N'-aryl or alkylthiourea have been reported to inhibit the replication of various viruses.[3][5] The antiviral mechanism of these compounds is not fully elucidated but may involve the inhibition of viral enzymes or interference with the viral life cycle. The structure-activity relationship studies of some diphenylthiourea antivirals suggest that specific structural features are essential for their effect.[16] The lipophilic nature of the dodecyl group in this compound could facilitate its entry into host cells, a prerequisite for activity against intracellular viruses.

Proposed Screening Protocol for Antiviral Activity:

  • Viruses and Cell Lines: A panel of viruses (e.g., Influenza virus, Herpes Simplex Virus) and their corresponding susceptible host cell lines (e.g., MDCK, Vero).

  • Method: Plaque reduction assay or cytopathic effect (CPE) inhibition assay.

  • Procedure (Plaque Reduction Assay):

    • Grow confluent monolayers of host cells in multi-well plates.

    • Infect the cells with a known titer of the virus.

    • After a short adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., agarose).

    • Incubate the plates until plaques are visible.

    • Stain the cells and count the number of plaques.

    • The concentration of the compound that reduces the number of plaques by 50% (IC₅₀) is determined.

Potential Anticancer Activity

A significant number of 1,3-disubstituted thiourea derivatives have demonstrated cytotoxic activity against a variety of cancer cell lines.[6] The mechanisms underlying their anticancer effects are diverse and can include the induction of apoptosis, inhibition of cell cycle progression, and interference with signal transduction pathways. The presence of both a hydrophobic alkyl chain and an aromatic ring in this compound suggests that it could interact with multiple biological targets within cancer cells.

Proposed Screening Protocol for Anticancer Activity:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HaCaT) to assess selectivity.

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated.

G cluster_pathway Potential Anticancer Mechanism compound This compound cell_membrane Cancer Cell Membrane compound->cell_membrane Penetration intracellular_targets Intracellular Targets (e.g., Enzymes, Signaling Proteins) cell_membrane->intracellular_targets apoptosis Induction of Apoptosis intracellular_targets->apoptosis cell_cycle_arrest Cell Cycle Arrest intracellular_targets->cell_cycle_arrest cell_death Cancer Cell Death apoptosis->cell_death cell_cycle_arrest->cell_death

Caption: A potential mechanism of anticancer action for thiourea derivatives.

Potential as an HDL-Elevating Agent

Conclusion and Future Directions

This compound is a readily synthesizable compound that belongs to a class of molecules with a proven track record of diverse biological activities. While specific experimental data for this particular derivative is sparse, the existing literature on analogous thiourea compounds strongly suggests its potential as an antimicrobial, antiviral, and anticancer agent. Furthermore, the preliminary findings on related 1-alkyl-3-phenylthioureas as HDL-elevating agents open up an exciting new therapeutic possibility.

Future research should focus on the systematic biological evaluation of this compound using the protocols outlined in this guide. Elucidating its specific mechanisms of action and conducting structure-activity relationship studies will be crucial for optimizing its therapeutic potential. The long dodecyl chain presents an interesting structural feature that may confer unique pharmacological properties, making this compound a compelling candidate for further drug discovery and development efforts.

References

  • Bioorganic & Medicinal Chemistry Letters. (2005). 1-Hydroxyalkyl-3-phenylthioureas as novel HDL-elevating agents. PubMed. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2006). Biological Evaluation of 1-alkyl-3-phenylthioureas as Orally Active HDL-elevating Agents. PubMed. [Link]

  • ResearchGate. (2005). Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • PMC. (2025). Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocompatibility. PubMed Central. [Link]

  • IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]

  • Chemotherapy. (1977). Antirival activity of N-phenyl-N'-arylthiourea derivatives against some Rhinoviruses. Karger Publishers. [Link]

  • PMC. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central. [Link]

  • Antimicrobial Agents and Chemotherapy. (1974). Antiviral Activity of N-Phenyl-N′-Aryl- or Alkylthiourea Derivatives in Coxsackie Virus Infections in Mice. NIH. [Link]

  • ResearchGate. (n.d.). Antibacterial bioassay screening of alkyl-thioureas (1-2) against tested strains. ResearchGate. [Link]

  • MDPI. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2014). Physiochemical characterization and antimicrobial evaluation of phenylthiourea-formaldehyde polymer (PTF) based polymeric ligand and its polymer metal complexes. PubMed. [Link]

  • Journal of Medicinal Chemistry. (1980). Structure-activity relationship of diphenylthiourea antivirals. PubMed. [Link]

  • PubChemLite. (n.d.). This compound (C19H32N2S). PubChemLite. [Link]

  • Antimicrobial Agents and Chemotherapy. (1974). Antiviral Activity of N-phenyl-N'-aryl- Or Alkylthiourea Derivatives in Coxsackie Virus Infections in Mice. PubMed. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of compounds toward various cell lines. ResearchGate. [Link]

  • ICAIIT 2025 Conference. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. ICAIIT 2025 Conference. [Link]

  • MDPI. (2023). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI. [Link]

  • Mahidol University. (2013). Cytotoxicity and QSAR study of (thio)ureas derived from phenylalkylamines and pyridylalkylamines. Mahidol University. [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research. [Link]

  • PMC. (n.d.). HDL Revisited: New Opportunities for Managing Dyslipoproteinaemia and Cardiovascular Disease. PubMed Central. [Link]

  • ResearchGate. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. [Link]

  • NIH. (n.d.). Beyond Statins: Emerging Evidence for HDL-Increasing Therapies and Diet in Treating Cardiovascular Disease. NIH. [Link]

Sources

Introduction: The Significance of N,N'-Disubstituted Thioureas

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 1-Dodecyl-3-phenyl-2-thiourea

This guide provides a comprehensive technical overview of this compound, a compound of increasing interest in chemical synthesis and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple safety data sheet to offer field-proven insights into its synthesis, handling, and potential biological applications. The narrative emphasizes the causality behind experimental choices and protocols, ensuring a self-validating system of scientific integrity.

Thiourea and its derivatives are a versatile class of organosulfur compounds recognized for their broad spectrum of biological activities and applications in medicinal chemistry.[1][2] The core thiourea scaffold, with its thione group and two amino groups, can form numerous non-covalent bonds and coordinate with metal cations, making it a valuable pharmacophore for designing novel therapeutic agents.[3] These compounds have been investigated for their anticancer, antimicrobial, antiviral, and antioxidant properties.[3][4][5]

This compound (CAS: 63980-78-9) is an N,N'-disubstituted thiourea characterized by the presence of a lipophilic dodecyl chain and an aromatic phenyl group.[6] The incorporation of a long alkyl chain can significantly enhance the bioactivity of thiourea derivatives by increasing their ability to permeate cell membranes.[3] This guide will provide a detailed examination of its chemical properties, a robust synthesis protocol, stringent safety and handling procedures, and an exploration of its biological context.

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its safe handling and application in experimental design. This compound is a white crystalline solid soluble in organic solvents.[7] Key identifying and physical data are summarized below.

PropertyValueSource
IUPAC Name 1-dodecyl-3-phenylthioureaPubChem[6]
CAS Number 63980-78-9PubChem[6]
Molecular Formula C₁₉H₃₂N₂SPubChem[6]
Molecular Weight 320.54 g/mol Santa Cruz Biotechnology[8]
Appearance White crystalline solidEvitaChem[7]
Solubility Soluble in organic solventsEvitaChem[7]
Predicted XlogP 6.6PubChem[9]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is a straightforward and high-yielding nucleophilic addition reaction. The primary mechanism involves the attack of the lone pair of electrons on the nitrogen atom of the primary amine (dodecylamine) on the electrophilic carbon atom of the isothiocyanate group of phenyl isothiocyanate.[10]

Experimental Protocol: Synthesis of this compound

This protocol is designed for robustness and high yield, typically around 98%.[7]

  • Reagent Preparation:

    • In a 100 mL round-bottom flask, dissolve dodecylamine (11.56 g, 62.4 mmol) in 20 mL of toluene.

    • Prepare a separate solution of phenyl isothiocyanate (8.44 g, 62.4 mmol) in 20 mL of toluene. Causality Note: Using a non-polar aprotic solvent like toluene facilitates the reaction without interfering with the nucleophilic attack.

  • Reaction Execution:

    • Place the flask containing the dodecylamine solution in an ice bath and equip it with a magnetic stirrer.

    • Add the phenyl isothiocyanate solution dropwise to the stirred dodecylamine solution over 30 minutes. Causality Note: The dropwise addition and cooling are crucial to control the exothermic nature of the reaction and prevent the formation of side products.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours to ensure complete conversion.

  • Product Isolation and Purification:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, reduce the solvent volume under reduced pressure using a rotary evaporator.

    • The resulting crude product will begin to crystallize. Cool the flask in an ice bath to maximize crystallization.

    • Collect the white crystalline solid by vacuum filtration, washing the crystals with a small amount of cold hexane to remove any unreacted starting materials.

    • Dry the purified this compound in a vacuum oven.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Purification Dodecylamine Dodecylamine in Toluene Reaction Stir at Room Temperature (2-3 hours) Dodecylamine->Reaction PhenylIsothiocyanate Phenyl Isothiocyanate in Toluene PhenylIsothiocyanate->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Reaction Completion Crystallization Crystallization Evaporation->Crystallization Filtration Vacuum Filtration (Wash with Hexane) Crystallization->Filtration Drying Vacuum Drying Filtration->Drying Product Pure this compound Drying->Product

Caption: Synthesis workflow for this compound.

Hazard Identification and Safety Engineering

While specific toxicity data for this compound is limited, the GHS classification and data from analogous thiourea compounds necessitate rigorous safety protocols.[6] Thiourea itself is a toxic compound with potential adverse effects on the thyroid gland with prolonged exposure.[11] Phenylthiourea is classified as fatal if swallowed.[12][13] Therefore, this compound should be handled with extreme caution as a potentially hazardous substance.

GHS Hazard Information
Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Hazardous to the aquatic environment, long-term hazard (Category 4)NoneNoneH413: May cause long lasting harmful effects to aquatic life
Source: Aggregated GHS information from ECHA C&L Inventory.[6]
Engineering Controls

The primary principle of safety is to minimize exposure. This is best achieved through robust engineering controls.

  • Ventilation: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[11][14]

  • Enclosure: For repetitive or larger-scale operations, use of a glove box is recommended to provide a fully enclosed handling environment.[15]

  • Safety Showers and Eyewash Stations: Ensure immediate and unobstructed access to safety showers and eyewash stations in the laboratory area where the compound is handled.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves, inspected before use.Prevents skin contact and absorption. Systemic effects may result from skin absorption of thiourea derivatives.[12][16]
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or airborne particles of the compound.[17]
Skin and Body Fully buttoned lab coat, long pants, and closed-toe shoes.Prevents accidental skin contact.[16] Contaminated work clothing should not be allowed out of the workplace.
Respiratory Required when dusts are generated, use an appropriate particulate respirator.Minimizes the risk of inhaling the compound, which is classified as harmful if swallowed and may cause respiratory tract irritation.[15][18]

Handling, Storage, and Disposal Protocols

Safe Handling Protocol
  • Pre-Handling: Before use, review this guide and the available Safety Data Sheet (SDS) for related compounds.[12][17] Ensure all engineering controls are functioning correctly and all required PPE is available.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood or a balance enclosure with appropriate ventilation to avoid generating dust.[16]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands and forearms thoroughly with soap and water.[14] Decontaminate all surfaces and equipment used. Remove and wash contaminated clothing separately.[16]

Storage Requirements
  • Container: Store in the original, tightly sealed container.[17]

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[16]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[16]

  • Access: Store in a locked cabinet or an area accessible only to authorized personnel.

Disposal Procedures

This compound and any contaminated materials are considered hazardous waste.

  • Do Not Dispose Down the Drain: This compound may cause long-lasting harm to aquatic life and must not be released into the environment.[6][15]

  • Waste Collection: Collect all waste material (excess reagent, contaminated labware, gloves) in a clearly labeled, sealed hazardous waste container.

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[18]

Accidental Release and First Aid Measures

Spill Response
  • Minor Spill (Solid):

    • Evacuate the immediate area.

    • Wearing full PPE, gently cover the spill with an absorbent material like sand or vermiculite to avoid raising dust.[16]

    • Carefully sweep the material into a hazardous waste container. Do not use a vacuum cleaner unless it is HEPA-filtered and rated for hazardous dust.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill:

    • Evacuate the entire laboratory and alert emergency responders.[16]

    • Prevent entry and ventilate the area if safe to do so.

First Aid Procedures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[19]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation or a rash occurs.[12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS or container label to the medical professional.[13][18]

Biological Context and Potential Applications

Thiourea derivatives are a cornerstone in the development of new therapeutic agents due to their diverse biological activities.[20][21] The structural features of this compound—a flexible lipophilic alkyl chain and an aromatic phenyl ring attached to the thiourea core—suggest its potential as a modulator of biological pathways.

  • Enzyme Inhibition: The thiourea moiety is a known pharmacophore that can interact with the active sites of various enzymes, including kinases and polymerases, making it a candidate for anticancer and antiviral drug design.[3]

  • Antimicrobial Activity: Many thiourea derivatives exhibit potent antibacterial and antifungal properties.[4][22] The long dodecyl chain can facilitate the disruption of microbial cell membranes, enhancing this activity.

  • Anticancer Potential: Thiourea-based compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3] Their multi-targeted action makes them attractive candidates for overcoming drug resistance.[3]

Conceptual Mechanism: Enzyme Inhibition

The diagram below illustrates a conceptual model of how a thiourea derivative like this compound might function as an enzyme inhibitor. The thiourea core can form hydrogen bonds with amino acid residues in the enzyme's active site, while the lipophilic and aromatic substituents can engage in hydrophobic and π-π stacking interactions, leading to competitive inhibition.

Mechanism cluster_Enzyme Enzyme Active Site cluster_Residues Amino Acid Residues cluster_Interactions Molecular Interactions ActiveSite Binding Pocket Residue1 H-Bond Donor/Acceptor Residue2 Hydrophobic Pocket Residue3 Aromatic Pocket Thiourea This compound Thiourea->ActiveSite Competitive Binding Interaction1 Hydrogen Bonding (Thiourea Core <-> Residue 1) Interaction2 Hydrophobic Interaction (Dodecyl Chain <-> Residue 2) Interaction3 π-π Stacking (Phenyl Ring <-> Residue 3)

Caption: Conceptual model of enzyme inhibition by this compound.

Conclusion

This compound is a compound with significant potential in chemical and biological research. Its synthesis is well-defined, but its handling requires a high degree of caution due to the inherent hazards associated with the thiourea chemical class. Adherence to the stringent safety, handling, and disposal protocols outlined in this guide is paramount for ensuring researcher safety and environmental protection. By understanding the causality behind these procedures, scientists can confidently and responsibly explore the full potential of this versatile molecule in drug discovery and development.

References

  • Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. Link

  • Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. Link

  • NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Essential Handling and Safety Guidelines for Thiourea. Pharma-Chemicals. Link

  • Scripnic, E., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2). Link

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Link

  • Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. Link

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: thiourea. Link

  • MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Link

  • Santa Cruz Biotechnology. (n.d.). Thiourea Safety Data Sheet. Link

  • Camachem. (2021). What is Thiourea? | FAQ. Link

  • CymitQuimica. (n.d.). TR-D048095 - this compound | 63980-78-9. Link

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  • ChemicalBook. (n.d.). This compound | 63980-78-9. Link

  • Santa Cruz Biotechnology. (n.d.). This compound. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Phenyl-2-thiourea. Link

  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Phenyl-2-thiourea. Link

  • PubChemLite. (n.d.). This compound (C19H32N2S). Link

  • Cayman Chemical. (2025). Safety Data Sheet: N-Phenylthiourea. Link

  • ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Link

  • Sigma-Aldrich. (2012). Safety Data Sheet: Phenyl-2-thiourea. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Link

  • Tiarco Chemical. (2019). Safety Data Sheet: EKALAND™ DPTU PD. Link

  • Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate? r/OrganicChemistry. Link

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  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Link

  • ResearchGate. (n.d.). A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. Link

  • Sanna, D., et al. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 27(21), 7206. Link

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Link

  • Wyrębek, P., et al. (2022). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Molecules, 27(19), 6668. Link

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An In-depth Technical Guide to the Solubility of 1-Dodecyl-3-phenyl-2-thiourea in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-Dodecyl-3-phenyl-2-thiourea (DPTU) is a compound of significant interest in medicinal chemistry and drug development, demonstrating a range of biological activities. A thorough understanding of its solubility in various solvents is paramount for its synthesis, purification, formulation, and preclinical evaluation. This technical guide provides a comprehensive overview of the principles governing the solubility of DPTU, offering a semi-quantitative analysis of its solubility in a range of common laboratory solvents. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the precise determination of DPTU solubility, ensuring methodological robustness and data integrity.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with physicochemical properties playing a pivotal role in its ultimate success. Among these, solubility stands as a critical determinant of a compound's bioavailability, manufacturability, and overall therapeutic efficacy. For a molecule like this compound (DPTU), which belongs to the versatile class of thiourea derivatives, understanding its behavior in different solvent systems is not merely a matter of academic curiosity but a fundamental prerequisite for its development.

Thiourea and its derivatives are known for their wide spectrum of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties. The efficacy of these compounds is intrinsically linked to their ability to interact with biological targets, a process that is heavily influenced by their solubility in physiological media. Poor aqueous solubility can lead to low absorption and bioavailability, necessitating higher doses that may increase the risk of toxicity. Conversely, knowledge of a compound's solubility in organic solvents is crucial for:

  • Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization is essential for achieving high yields and purity.

  • Formulation Development: Creating stable and effective drug delivery systems, whether for oral, parenteral, or topical administration, hinges on understanding the compound's solubility characteristics.

  • Analytical Method Development: The choice of solvent is critical for developing accurate and reproducible analytical techniques, such as High-Performance Liquid Chromatography (HPLC), for quantification and quality control.

This guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the factors influencing the solubility of DPTU and a practical framework for its experimental determination.

Physicochemical Profile of this compound (DPTU)

To comprehend the solubility of DPTU, it is essential to first examine its molecular structure and inherent physicochemical properties.

  • Molecular Formula: C₁₉H₃₂N₂S

  • Molecular Weight: 320.54 g/mol

  • Structure: DPTU possesses a hybrid structure featuring:

    • A long, nonpolar dodecyl (C12) alkyl chain , which imparts significant lipophilic ("fat-loving") character to the molecule.

    • A polar thiourea moiety (-NH-C(=S)-NH-) , capable of acting as both a hydrogen bond donor (N-H groups) and acceptor (C=S group).

    • An aromatic phenyl group , which contributes to the molecule's rigidity and can participate in π-π stacking interactions.

The interplay of these structural features dictates the solubility of DPTU. The dominant dodecyl chain suggests a preference for nonpolar, lipophilic solvents, while the polar thiourea group allows for interactions with more polar solvents, particularly those capable of hydrogen bonding.

Principles of Solubility: A "Like Dissolves Like" Perspective

The age-old axiom "like dissolves like" remains a cornerstone of solubility prediction. This principle states that a solute will dissolve best in a solvent that has a similar polarity. For DPTU, this means its solubility will be a balance between its large nonpolar component and its smaller polar functionality.

The following solvent properties are key determinants of their ability to dissolve DPTU:

  • Polarity Index: A general measure of a solvent's polarity.

  • Dielectric Constant: A measure of a solvent's ability to separate ions.

  • Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor.

The following diagram illustrates the conceptual relationship between the structural features of DPTU and its anticipated solubility in different solvent classes.

G DPTU This compound (DPTU) Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) DPTU->Nonpolar High Solubility (Dominant Dodecyl Chain) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, DMSO) DPTU->PolarAprotic Moderate to Low Solubility (Thiourea & Phenyl Groups) PolarProtic Polar Protic Solvents (e.g., Ethanol, Water) DPTU->PolarProtic Low to Insoluble (Limited H-bonding) G cluster_prep Preparation & Equilibration cluster_sep Separation & Sampling cluster_quant Quantification A Add excess DPTU to solvent B Equilibrate in shaker (24-72h) A->B C Settle or Centrifuge B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate solubility F->G

The Enduring Scaffold: A Technical Guide to the Discovery and History of N-Arylthiourea Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-arylthiourea scaffold, a seemingly simple molecular framework, has proven to be a cornerstone in the edifice of medicinal chemistry and materials science. Its journey, from a laboratory curiosity in the 19th century to a versatile pharmacophore in modern drug discovery, is a testament to the enduring power of fundamental organic chemistry. This in-depth technical guide navigates the historical milestones, explores the diverse synthetic methodologies, and delves into the mechanistic underpinnings of the broad-spectrum biological activities exhibited by this remarkable class of compounds. Through a blend of historical context, detailed experimental protocols, and mechanistic insights, this guide aims to equip researchers with a comprehensive understanding of N-arylthiourea compounds, fostering further innovation in their application.

A Historical Perspective: From a Simple Sulfur Analog to a Privileged Structure

The story of N-arylthioureas begins with its parent molecule, thiourea. While urea was famously synthesized by Friedrich Wöhler in 1828, marking a pivotal moment in the history of organic chemistry, its sulfur analog, thiourea, was first synthesized in 1873 by the Polish chemist Marceli Nencki.[1] This discovery laid the groundwork for the exploration of a new class of sulfur-containing organic compounds.

The initial forays into thiourea chemistry were largely academic, focusing on its synthesis and basic reactivity. However, the turn of the 20th century witnessed a burgeoning interest in the biological activities of organic molecules. Early investigations into thiourea derivatives revealed a spectrum of applications, including their use in the treatment of Mycobacterium tuberculosis infections with compounds like thioacetazone and thiocarlide.[1]

The true potential of the N-arylthiourea scaffold began to be unlocked with the development of more sophisticated synthetic methods, allowing for the introduction of diverse aromatic and heterocyclic moieties. This structural diversification led to the discovery of a vast array of biological activities, establishing N-arylthioureas as a "privileged structure" in medicinal chemistry – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

The Art of Synthesis: Crafting the N-Arylthiourea Core

The synthetic accessibility of N-arylthioureas is a key factor contributing to their widespread investigation. A variety of methods have been developed, ranging from classical approaches to modern, more efficient one-pot procedures. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Workhorse Reaction: Aryl Isothiocyanates and Amines

The most common and versatile method for the synthesis of N,N'-disubstituted thioureas involves the nucleophilic addition of a primary or secondary amine to an aryl isothiocyanate.[2] This reaction is typically straightforward, proceeds with high yields, and tolerates a wide range of functional groups on both the amine and the isothiocyanate.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous aprotic solvents like acetone, dichloromethane, or tetrahydrofuran are commonly used to prevent side reactions of the highly reactive isothiocyanate group with water or other protic species.

  • Temperature: The reaction is often carried out at room temperature, although gentle heating can be employed to accelerate the reaction rate, especially with less reactive amines.

  • Stoichiometry: A 1:1 molar ratio of the amine and isothiocyanate is typically used to ensure complete conversion and minimize the formation of byproducts.

Experimental Protocol: General Procedure for the Synthesis of 1,3-Diarylthioureas

  • To a solution of the appropriate aryl amine (1.0 mmol) in dry acetone (10 mL), add the corresponding aryl isothiocyanate (1.0 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solid product that precipitates is collected by filtration.

  • If no precipitate forms, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) to afford the pure N,N'-diarylthiourea.

One-Pot Syntheses: Efficiency and Atom Economy

In the quest for more sustainable and efficient synthetic methodologies, several one-pot procedures have been developed for the synthesis of N-arylthioureas, bypassing the need to isolate the often pungent and moisture-sensitive isothiocyanate intermediates.

One such method involves the reaction of an acid chloride with ammonium thiocyanate to generate the acyl isothiocyanate in situ, which then reacts with an amine to form the desired N-acylthiourea.[1][3]

Experimental Protocol: One-Pot Synthesis of N-Acyl-N'-arylthioureas

  • A mixture of an aroyl chloride (10 mmol) and ammonium thiocyanate (10 mmol) in dry acetone (20 mL) is refluxed for 1 hour.

  • After cooling to room temperature, a solution of the desired aryl amine (10 mmol) in acetone (5 mL) is added dropwise to the reaction mixture.

  • The mixture is then stirred at room temperature for an additional 2-3 hours.

  • The resulting precipitate is filtered, washed with water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from an appropriate solvent.

Diagram of the One-Pot Synthesis of N-Acyl-N'-arylthioureas:

G AroylChloride Aroyl Chloride AcylIsothiocyanate Acyl Isothiocyanate (in situ) AroylChloride->AcylIsothiocyanate + AmmoniumThiocyanate Ammonium Thiocyanate AmmoniumThiocyanate->AcylIsothiocyanate in Acetone, Reflux NAcylArylthiourea N-Acyl-N'-arylthiourea AcylIsothiocyanate->NAcylArylthiourea + ArylAmine Aryl Amine ArylAmine->NAcylArylthiourea

Caption: One-pot synthesis of N-acyl-N'-arylthioureas.

Spectroscopic Characterization: Unveiling the Molecular Structure

The structural elucidation of N-arylthiourea compounds relies on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) being the most informative.

Technique Key Spectroscopic Features Interpretation
¹H NMR - Broad singlets for N-H protons (δ 9.0-13.0 ppm) - Aromatic protons in the expected region (δ 6.5-8.5 ppm)The downfield chemical shift of the N-H protons is indicative of hydrogen bonding.
¹³C NMR - Thiocarbonyl carbon (C=S) signal (δ 175-185 ppm) - Aromatic carbon signalsThe chemical shift of the C=S carbon is a characteristic feature of the thiourea moiety.
IR Spectroscopy - N-H stretching vibrations (3100-3400 cm⁻¹) - C=S stretching vibration (1100-1300 cm⁻¹) - C-N stretching vibrationsThe position and shape of the N-H bands can provide information about hydrogen bonding.
Mass Spectrometry - Molecular ion peak (M⁺)Confirms the molecular weight of the synthesized compound.

A Cornucopia of Biological Activities: The Pharmacological Significance of N-Arylthioureas

N-arylthiourea derivatives have emerged as a prolific source of bioactive molecules, demonstrating a remarkable diversity of pharmacological effects. This versatility stems from the ability of the thiourea moiety to engage in various non-covalent interactions, such as hydrogen bonding and coordination with metal ions, with biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer potential of N-arylthioureas. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancers.[4][5]

Mechanism of Action: The anticancer effects of N-arylthioureas are often multifactorial and can involve:

  • Induction of Apoptosis: Many N-arylthiourea derivatives have been shown to induce programmed cell death in cancer cells.[5] This can occur through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at various phases (e.g., G2/M or S phase), preventing cancer cells from dividing and proliferating.[5]

  • Enzyme Inhibition: N-arylthioureas can inhibit the activity of key enzymes involved in cancer progression, such as kinases and histone deacetylases.

Quantitative Data on Anticancer Activity:

CompoundCancer Cell LineIC₅₀ (µM)Reference
1,3-bis(4-chlorophenyl)thioureaMCF-7 (Breast)5.8[4]
1-(4-bromophenyl)-3-phenylthioureaA549 (Lung)7.2Fictional Example
1-benzoyl-3-(4-nitrophenyl)thioureaHCT116 (Colon)3.5Fictional Example

Signaling Pathway for Apoptosis Induction by N-Arylthioureas:

G NArylthiourea N-Arylthiourea ROS ↑ Reactive Oxygen Species (ROS) NArylthiourea->ROS Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: N-Arylthiourea-induced apoptotic pathway.

Antimicrobial and Antiviral Activities

The N-arylthiourea scaffold is also a prominent feature in compounds with potent antimicrobial and antiviral activities. They have shown efficacy against a range of pathogenic bacteria and fungi.[6] Furthermore, certain derivatives have demonstrated significant antiviral activity, including against rhinoviruses.

The mechanism of their antimicrobial action is often attributed to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or chelate metal ions crucial for microbial growth.

Future Directions and Conclusion

The journey of N-arylthiourea compounds, from their humble beginnings to their current status as a versatile and privileged scaffold, is a compelling narrative in the field of chemical sciences. The ease of their synthesis, coupled with their diverse and potent biological activities, ensures that they will remain a focal point of research for years to come.

Future research will likely focus on:

  • Rational Drug Design: Utilizing computational tools to design more potent and selective N-arylthiourea derivatives for specific biological targets.

  • Mechanism of Action Studies: Further elucidating the intricate molecular mechanisms underlying their diverse pharmacological effects.

  • Development of Novel Materials: Exploring the potential of N-arylthioureas in the development of new materials with unique optical, electronic, or catalytic properties.

References

  • Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(10), 1645-1679. [Link]

  • El-Atawy, M. A., Alsubaie, M. S., Alazmi, M. L., Hamed, E. A., Hanna, D. H., Ahmed, H. A., & Omar, A. Z. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6409. [Link]

  • Roman, R. M., Nuță, D. C., Căproiu, M. T., Drăghici, C., Bleotu, C., & Limban, C. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807. [Link]

  • Saeed, A., Shaheen, F., & Flörke, U. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(23), 14755-14795. [Link]

  • Frank, R. L., & Smith, P. V. (1955). α-PHENYLTHIOUREA. Organic Syntheses, 35, 81. [Link]

  • Limban, C., Nuță, D. C., Roman, R. M., Chiriță, C., & Măruțescu, L. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7153. [Link]

  • Moore, M. L., & Crossley, F. S. (1941). METHYLTHIOUREA. Organic Syntheses, 21, 81. [Link]

  • Liu, S., Tidmore, J. K., Wagle, M. D., & Al-awar, R. S. (2015). Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. Bioorganic & medicinal chemistry letters, 25(6), 1301–1305. [Link]

  • Limban, C., Chiriță, C., Nuță, D. C., & Missir, A. V. (2016). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 21(11), 1469. [Link]

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The Theoretical Chemist's Compass: Navigating Phenylthiourea Derivative Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Flask – Predicting Potential

In the intricate dance of drug discovery and materials science, phenylthiourea derivatives have emerged as versatile scaffolds, exhibiting a remarkable spectrum of biological and chemical activities. From potent anticancer and antimicrobial agents to effective corrosion inhibitors, their potential seems vast and ripe for exploration.[1][2][3] However, synthesizing and screening every conceivable analogue is a Sisyphean task—costly, time-consuming, and often inefficient. This is where the theoretical chemist steps in, armed with computational tools that can peer into the molecular world, predicting interactions and properties with astounding accuracy.

This guide is not a mere collection of protocols; it is a strategic manual designed to illuminate the why behind the how. As your virtual Senior Application Scientist, I will guide you through the core theoretical methodologies that are pivotal in the study of phenylthiourea derivatives. We will explore how quantum mechanics, molecular mechanics, and statistical modeling converge to create a powerful predictive engine, enabling a rational, hypothesis-driven approach to design. The aim is to build a self-validating system where computational predictions inform experimental design, and experimental results, in turn, refine our theoretical models. This iterative synergy is the cornerstone of modern molecular design.

Chapter 1: The Digital Blueprint – Quantum Chemical Calculations

At the heart of understanding any molecule lies the distribution of its electrons. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide the foundational insights into the electronic structure, reactivity, and spectroscopic properties of phenylthiourea derivatives.[4][5]

The Rationale: Why DFT?

For phenylthiourea derivatives, DFT strikes an optimal balance between computational cost and accuracy. It allows us to calculate key electronic descriptors that govern molecular behavior. These are not just abstract numbers; they are direct indicators of a molecule's potential.[6]

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are paramount. The HOMO energy (EHOMO) indicates the ability to donate electrons, crucial for interactions with biological targets or metal surfaces in corrosion inhibition.[7][8] Conversely, the LUMO energy (ELUMO) reflects the ability to accept electrons.

  • HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability. A small gap suggests high reactivity, which can be correlated with enhanced biological activity.[6]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction, particularly hydrogen bonding, with biological receptors.[9]

Core Protocol: Geometry Optimization and Electronic Property Calculation

This protocol outlines the fundamental steps for performing a DFT calculation on a novel phenylthiourea derivative.

Objective: To obtain a stable molecular geometry and calculate key quantum chemical descriptors.

Methodology:

  • Structure Drawing: Draw the 2D structure of the phenylthiourea derivative using a molecular editor (e.g., ChemDraw, Avogadro).

  • 3D Conversion & Pre-optimization: Convert the 2D structure to 3D and perform an initial geometry optimization using a low-level method like a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting geometry.

  • DFT Input File Preparation:

    • Select the DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[6] This combination provides a good description of electron correlation and includes polarization and diffuse functions, essential for molecules with heteroatoms like sulfur and nitrogen.

    • Specify the calculation type: Opt for geometry optimization and Freq for frequency calculation. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

    • Define the charge and multiplicity of the molecule (typically neutral singlet for these derivatives).

  • Execution: Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Analysis of Results:

    • Confirm successful convergence and the absence of imaginary frequencies.

    • Extract EHOMO, ELUMO, and calculate the energy gap (ΔE).

    • Generate the MEP surface to visualize reactive sites.

Chapter 2: The Virtual Handshake – Molecular Docking

Once we understand the intrinsic properties of our molecule, the next logical step is to see how it interacts with its biological target. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, our phenylthiourea derivative) when bound to another (the receptor, typically a protein or enzyme) to form a stable complex.[2][10]

Causality in Docking: Predicting Binding Affinity and Mode

The primary goal of docking is to predict the binding mode and estimate the binding affinity (often represented as a docking score). A lower docking score generally indicates a more favorable binding interaction.[6] This allows us to:

  • Screen Virtual Libraries: Rapidly assess a large number of derivatives against a specific target, prioritizing the most promising candidates for synthesis.

  • Understand Structure-Activity Relationships (SAR): By analyzing the docked poses of active and inactive compounds, we can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that are essential for activity.[2][11] For instance, docking studies have shown that the thiourea moiety often acts as a crucial hydrogen bond donor and acceptor, anchoring the ligand in the receptor's active site.[6]

  • Guide Lead Optimization: Suggest specific structural modifications to enhance binding affinity. For example, if a particular region of the binding pocket is hydrophobic, adding a lipophilic group to the phenyl ring of the thiourea derivative could improve the docking score and, potentially, the biological activity.[10]

The Docking Workflow: A Self-Validating System

A robust docking protocol must include validation steps to ensure the reliability of its predictions.

Objective: To predict the binding pose and affinity of phenylthiourea derivatives to a target protein and validate the protocol.

Workflow Diagram:

docking_workflow cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Obtain Receptor Structure (e.g., PDB Database) PrepReceptor 2. Prepare Receptor (Remove water, add hydrogens, assign charges) PDB->PrepReceptor DefineSite 4. Define Binding Site (Based on co-crystallized ligand or literature data) PrepReceptor->DefineSite PrepLigand 3. Prepare Ligand Library (Generate 3D coordinates, assign charges, minimize energy) DockLibrary 7. Dock Phenylthiourea Derivatives PrepLigand->DockLibrary Redocking 5. Protocol Validation (Re-dock co-crystallized ligand) DefineSite->Redocking RMSD 6. Calculate RMSD (< 2.0 Å is acceptable) Redocking->RMSD RMSD->DockLibrary If valid Analyze 8. Analyze Results (Rank by score, visualize poses, identify key interactions) DockLibrary->Analyze Select 9. Select Candidates for Synthesis Analyze->Select

Caption: A validated molecular docking workflow.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure that contains a co-crystallized ligand similar to your compounds, if possible.

    • Using software like AutoDock Tools or Maestro, prepare the protein by removing water molecules, adding polar hydrogens, and assigning atomic charges.

  • Ligand Preparation:

    • Generate 3D structures for your phenylthiourea derivatives.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Binding Site Definition:

    • Define the docking grid box around the active site of the protein. This is typically centered on the co-crystallized ligand.

  • Protocol Validation (Trustworthiness Pillar):

    • Re-docking: Extract the co-crystallized ligand from the PDB file and dock it back into the protein's active site using your chosen algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[10]

    • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.

  • Docking of Derivatives:

    • Once the protocol is validated, dock your library of phenylthiourea derivatives using the same parameters.

  • Results Analysis:

    • Rank the derivatives based on their docking scores.

    • Visually inspect the binding poses of the top-ranked compounds. Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the protein residues. This analysis provides mechanistic insights into why certain derivatives are predicted to be more potent.[11][12]

Chapter 3: From Structure to Activity – QSAR Modeling

While docking predicts binding to a single target, a compound's biological activity is often a multifactorial property. Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates variations in the chemical structure of a series of compounds with their measured biological activity.[13][14]

The Logic of QSAR: Building Predictive Equations

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. By developing a mathematical equation, we can predict the activity of new, unsynthesized compounds.[15]

For a series of N-benzoyl-N'-phenylthiourea derivatives tested against MCF-7 breast cancer cells, a successful QSAR model was developed with the equation: Log 1/IC50 = 0.354 π + 0.064 [15][16]

  • Log 1/IC50: The dependent variable, representing the biological activity (the lower the IC50, the higher the activity).

  • π: The independent variable or "descriptor." In this case, it is the Hansch lipophilicity constant, which describes the contribution of a substituent to the molecule's overall lipophilicity.

  • Interpretation: This equation demonstrates that for this specific series of compounds, increasing the lipophilicity (a higher π value) leads to a direct increase in anticancer activity against MCF-7 cells.[16] This provides a clear, actionable strategy for designing more potent derivatives.

Protocol: Developing a Robust QSAR Model

Objective: To build a statistically valid QSAR model to predict the biological activity of phenylthiourea derivatives.

Workflow Diagram:

qsar_workflow Data 1. Data Collection (Structures and uniform biological activity data, e.g., IC50) Split 2. Data Splitting (Training set ~80%, Test set ~20%) Data->Split Calc 3. Descriptor Calculation (Topological, electronic, physicochemical) Split->Calc Build 4. Model Building (e.g., Multiple Linear Regression - MLR) Calc->Build Internal 5. Internal Validation (Leave-one-out cross-validation, q²) Build->Internal External 6. External Validation (Predict activity of test set, r²_pred) Internal->External Applicability 7. Define Applicability Domain External->Applicability Predict 8. Predict New Compounds Applicability->Predict

Caption: The workflow for building and validating a QSAR model.

Step-by-Step Methodology:

  • Data Curation: Assemble a dataset of phenylthiourea derivatives with consistently measured biological activity (e.g., IC50 values from the same assay).

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) used to build the model, and a test set (20-30%) used to validate its predictive power.

  • Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., lipophilicity (logP), molar refractivity, electronic properties from DFT, topological indices).

  • Model Generation: Use a statistical method, such as Multiple Linear Regression (MLR), to build an equation linking the descriptors (independent variables) to the biological activity (dependent variable).[14]

  • Internal Validation: Assess the robustness of the model using cross-validation techniques like leave-one-out (LOO-CV). The cross-validated correlation coefficient (q²) is a key metric; a q² > 0.5 is generally considered acceptable.

  • External Validation (Trustworthiness Pillar): Use the generated model to predict the activity of the compounds in the test set. The predictive ability is assessed by the squared correlation coefficient (r²pred) between predicted and observed activities. An r²pred > 0.6 indicates a model with good predictive power.

  • Applicability Domain (AD): Define the chemical space in which the model's predictions are reliable. This ensures the model is not used to make predictions for compounds that are structurally too different from those in the training set.

Chapter 4: The Molecule in Motion – Molecular Dynamics Simulations

While docking provides a static snapshot of a ligand-receptor interaction, biological systems are dynamic. Molecular Dynamics (MD) simulations track the movements of atoms and molecules over time, providing a deeper understanding of the stability, conformational changes, and energetic landscape of the ligand-receptor complex.[17][18]

The Rationale: From a Static Pose to a Dynamic Interaction

MD simulations are computationally intensive but yield invaluable insights that static models cannot:

  • Binding Stability: By running a simulation of the docked complex, we can assess its stability over time. If the ligand remains firmly in the binding pocket, it suggests a stable interaction. The Root Mean Square Deviation (RMSD) of the ligand's atoms over the simulation trajectory is a key metric for this.[19]

  • Conformational Sampling: MD allows both the ligand and the protein to flex and adapt, a phenomenon known as "induced fit." This can reveal alternative binding modes or confirm the favorability of the docked pose.[20]

  • Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds over time, quantifying their persistence and importance for the overall binding.[20]

  • Binding Free Energy Calculation: Advanced methods like MM/PBSA and MM/GBSA can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, offering a better correlation with experimental activity than simple docking scores.[18]

Core Protocol: Assessing the Stability of a Phenylthiourea-Protein Complex

Objective: To evaluate the dynamic stability of a top-ranked phenylthiourea derivative in the active site of its target protein.

Methodology:

  • System Setup:

    • Take the best-docked pose of the phenylthiourea-protein complex as the starting structure.

    • Place the complex in a simulation box of a specific shape (e.g., cubic, triclinic).

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

  • Energy Minimization: Perform energy minimization on the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration:

    • Gradually heat the system from 0 K to the target temperature (e.g., 300 K) while restraining the protein and ligand positions (NVT ensemble).

    • Run a simulation at constant pressure and temperature (NPT ensemble) to allow the system density to equilibrate, again with restraints on the protein and ligand. This ensures the system is stable before the production run.

  • Production MD:

    • Remove the restraints and run the simulation for a desired length of time (e.g., 50-100 nanoseconds). Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • RMSD: Calculate the RMSD of the protein backbone (to check for overall protein stability) and the ligand (to check for binding stability). A stable, low-RMSD plateau for the ligand suggests a stable binding mode.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible regions of the protein upon ligand binding.

    • Hydrogen Bond Analysis: Monitor the number and duration of hydrogen bonds between the ligand and protein throughout the simulation.

Data Presentation: Comparative Stability Analysis

DerivativeAvg. Ligand RMSD (Å)Key H-Bonds (Residue, % Occupancy)Predicted Binding Free Energy (MM/GBSA, kcal/mol)
PTU-01 (4-Cl) 1.8 ± 0.4GLU:37 (85%), PHE:297 (60%)-45.7
PTU-02 (4-OCH3) 1.5 ± 0.3GLU:37 (92%), ASP:119 (75%)-52.3
PTU-03 (Unsubstituted) 3.5 ± 0.9GLU:37 (40%)-31.1

This table clearly summarizes MD results, allowing for a quick comparison of the stability and predicted affinity of different derivatives, guiding the selection of the most promising candidates.

Chapter 5: Predicting the Future – In Silico ADMET

A potent compound is useless if it cannot reach its target in the body or is toxic. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine the pharmacokinetic and safety profile of a drug candidate.[21] Computational models can now predict many of these properties early in the discovery process.[22][23]

The Rationale: Failing Early is Better Than Failing Late

Predicting ADMET properties in silico helps to:

  • Filter out problematic compounds: Identify derivatives with poor predicted oral bioavailability, high toxicity, or rapid metabolism before committing resources to their synthesis.

  • Adhere to Druglikeness Rules: Assess compliance with guidelines like Lipinski's Rule of Five, which helps in evaluating the potential for a compound to be an orally active drug.

  • Guide Optimization: Suggest structural modifications to improve ADMET profiles, such as modulating logP to improve absorption or blocking a predicted site of metabolism.

Core Protocol: Basic ADMET & Druglikeness Assessment

Objective: To perform a preliminary in silico ADMET assessment of lead phenylthiourea derivatives.

Methodology:

  • Select Tools: Utilize web-based platforms (e.g., SwissADME, pkCSM) or integrated software suites that can calculate a range of properties from a simple molecular structure input (SMILES or SDF format).

  • Calculate Key Properties:

    • Physicochemical Properties: Molecular Weight (MW), logP (lipophilicity), Hydrogen Bond Donors (HBD), Hydrogen Bond Acceptors (HBA).

    • Pharmacokinetics: Human Intestinal Absorption (HIA), Caco-2 permeability, Blood-Brain Barrier (BBB) penetration, P-glycoprotein (P-gp) substrate/inhibitor prediction.

    • Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.

  • Analyze Against Thresholds:

    • Lipinski's Rule of Five: Check if the compound violates more than one of the following: MW ≤ 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10.

    • Other Druglikeness Filters: Assess against other filters like Veber's rule (related to rotatable bonds and polar surface area).

    • Toxicity Flags: Note any positive predictions for key toxicity endpoints.

Data Presentation: ADMET Profile Summary

DerivativeMWlogPHBDHBALipinski ViolationsHIA (%)BBB Permeant?AMES Toxic?hERG Inhibitor?
PTU-01 290.73.8220HighYesNoNo
PTU-02 286.33.1230HighYesNoNo
PTU-04 515.26.2362 (MW, logP)LowNoNoYes

This comparative table allows for the efficient triage of compounds, flagging potentially problematic candidates like PTU-04 for deprioritization or redesign.

Conclusion: An Integrated Theoretical Framework

The theoretical study of phenylthiourea derivatives is not a linear process but a cyclical and integrated one. DFT provides the fundamental electronic properties. Molecular docking uses these properties to predict interactions with a biological target. QSAR models correlate these properties with observed activity across a series of compounds. Molecular dynamics simulations refine our understanding of the binding interaction in a dynamic environment, and ADMET predictions place these findings in a pharmacologically relevant context. Each step informs and validates the others, creating a robust, predictive engine that accelerates the design-synthesize-test cycle. By embracing this theoretical compass, researchers can navigate the vast chemical space of phenylthiourea derivatives with greater precision, efficiency, and insight, bringing novel therapeutics and materials to fruition faster than ever before.

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Spectroscopic Fingerprinting of 1-Dodecyl-3-phenyl-2-thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Dodecyl-3-phenyl-2-thiourea, a molecule of interest in pharmaceutical and material science research. Designed for researchers, scientists, and drug development professionals, this document details the principles, experimental protocols, and data interpretation for the primary spectroscopic techniques used to characterize this compound: Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound (C₁₉H₃₂N₂S) is a derivative of thiourea characterized by the presence of a long dodecyl chain and a phenyl group attached to the nitrogen atoms of the thiourea core.[1][2][3] This substitution pattern imparts specific physicochemical properties that are of interest in various applications, including as enzyme inhibitors and fluorescent sensors for heavy metals.[4] A thorough spectroscopic analysis is paramount to confirm its molecular structure, purity, and electronic properties. This guide offers a robust framework for achieving a comprehensive spectroscopic characterization.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key functional groups that will give rise to characteristic spectroscopic signals are the phenyl ring, the N-H groups, the C=S (thione) group, and the long alkyl (dodecyl) chain.

Caption: Molecular Structure of this compound.

I. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly those associated with conjugated systems like the phenyl ring and the thiourea moiety.

A. Principles and Causality

The UV-Vis spectrum of thiourea and its derivatives typically exhibits absorption bands in the 200-400 nm range.[4] These absorptions are primarily due to π → π* and n → π* electronic transitions. The phenyl group and the C=S chromophore are the main contributors to the UV-Vis spectrum of this compound. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity. For instance, thiourea itself shows absorption maxima at 196 nm and 236 nm.[5] The presence of the phenyl group in this compound is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted thiourea.

B. Experimental Protocol: UV-Vis Analysis

UV_Vis_Workflow prep Sample Preparation (1-10 µg/mL in Spectroscopic Grade Solvent) blank Blank Measurement (Solvent Only) prep->blank 1. measure Sample Measurement (Scan from 200-800 nm) blank->measure 2. process Data Processing (Identify λmax) measure->process 3.

Caption: Experimental Workflow for UV-Vis Spectroscopy.

Step-by-Step Methodology:

  • Solvent Selection: Choose a spectroscopic grade solvent that is transparent in the UV region of interest (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a stock solution of this compound of known concentration. From the stock solution, prepare a dilute solution (typically in the range of 1-10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.2 - 0.8 a.u.).

  • Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the chosen solvent and use it as a blank to zero the instrument.

  • Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum over a wavelength range of 200-800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

C. Data Interpretation

The UV-Vis spectrum of thiourea derivatives typically displays absorption maxima between 200–400 nm.[4] For this compound, the spectrum is expected to show characteristic peaks corresponding to the electronic transitions within the phenyl ring and the thiocarbonyl group.

Expected Transition Typical Wavelength Range (nm) Associated Functional Group
π → π200 - 280Phenyl Ring
n → π280 - 350C=S (Thione)

II. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A. Principles and Causality

The FT-IR spectrum provides a unique "fingerprint" of a molecule. For this compound, the key vibrational bands to be observed are the N-H stretching, C-H stretching (both aromatic and aliphatic), C=S stretching, and C-N stretching. The presence of hydrogen bonding can influence the position and shape of the N-H stretching bands.

B. Experimental Protocol: FT-IR Analysis

FTIR_Workflow sample_prep Sample Preparation (KBr Pellet or ATR) background Background Scan (Empty Sample Compartment) sample_prep->background 1. sample_scan Sample Scan (4000-400 cm⁻¹) background->sample_scan 2. data_analysis Data Analysis (Peak Assignment) sample_scan->data_analysis 3.

Caption: Experimental Workflow for FT-IR Spectroscopy.

Step-by-Step Methodology (KBr Pellet Technique):

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

C. Data Interpretation

The FT-IR spectrum of this compound will exhibit characteristic absorption bands.[6]

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3100 - 3400N-H StretchingN-H
3000 - 3100C-H StretchingAromatic C-H
2850 - 2960C-H StretchingAliphatic C-H (Dodecyl)
~1600C=C StretchingAromatic Ring
1500 - 1550N-H BendingN-H
1200 - 1350C=S StretchingThione (C=S)
1000 - 1200C-N StretchingC-N

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

A. Principles and Causality

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei. For this compound, we expect distinct signals for the aromatic protons, the N-H protons, and the various methylene and methyl protons of the dodecyl chain.

B. Experimental Protocol: NMR Analysis

NMR_Workflow dissolve Sample Dissolution (Deuterated Solvent, e.g., CDCl₃ or DMSO-d₆) transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Shimming, Tuning) transfer->instrument acquire Data Acquisition (¹H, ¹³C, and optional 2D spectra) instrument->acquire process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Chemical Shift, Integration, Multiplicity) process->analyze

Sources

Introduction: The Critical Role of Purity in Chemical Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Characterization of Synthetic 1-Dodecyl-3-phenyl-2-thiourea

This technical guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of this compound. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale for each step. The methodologies described herein constitute a self-validating system, ensuring that the final compound meets the highest standards of purity and structural integrity required for advanced research.

Synthesis: A Deliberate Approach to Minimizing Impurities

The most common and efficient synthesis of N,N'-disubstituted thioureas involves the nucleophilic addition of a primary amine to an isothiocyanate.[2][3] This reaction is typically high-yielding and clean, which is the first step in ensuring a high-purity final product.

Reaction Principle: The lone pair of electrons on the nitrogen atom of dodecylamine acts as a nucleophile, attacking the electrophilic carbon atom of the phenyl isothiocyanate. The subsequent proton transfer results in the stable thiourea product.

Synthetic Protocol:

  • Reagent Preparation: Dissolve dodecylamine (1.0 equivalent) in a suitable anhydrous solvent, such as dichloromethane (DCM) or acetonitrile, under an inert atmosphere (e.g., nitrogen).[3]

  • Reaction Initiation: To the stirred solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature. The reaction is often exothermic; a cooling bath may be used to maintain the temperature below 30°C.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (amine and isothiocyanate) and the appearance of a new, more polar spot indicates the formation of the product.

  • Work-up: Once the reaction is complete (typically within 2-4 hours), the solvent is removed under reduced pressure using a rotary evaporator. This yields the crude this compound, which will be subjected to purification.

Purification: The Pursuit of Homogeneity

Even with a clean reaction, minor impurities necessitate a robust purification strategy. For crystalline solids like this compound, recrystallization is the most effective and scalable method for achieving high purity.[4]

The Principle of Recrystallization: This technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling).

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) to find one that fits the ideal solubility profile. For many thiourea derivatives, alcohols like ethanol or methanol are excellent choices.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it completely at the solvent's boiling point.

  • Decolorization (Optional): If the solution is colored due to high-molecular-weight impurities, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration through a fluted filter paper.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, well-defined crystals, which are less likely to occlude impurities. Subsequently, the flask can be placed in an ice bath to maximize the yield of the precipitate.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a free-flowing crystalline solid.

Workflow for Synthesis and Purification of this compound

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Dodecylamine + Phenyl Isothiocyanate in DCM Reaction Stir at Room Temp (Monitor by TLC) Reactants->Reaction Workup Solvent Removal (Rotary Evaporator) Reaction->Workup Crude Crude Product Workup->Crude Dissolve Dissolve in Minimum Hot Ethanol Crude->Dissolve Proceed to Purification Cool Slow Cooling & Ice Bath Dissolve->Cool Filter Vacuum Filtration & Cold Solvent Wash Cool->Filter Dry Vacuum Drying Filter->Dry Pure Pure Crystalline This compound Dry->Pure

Caption: Workflow from reactants to pure crystalline product.

Characterization: A Multi-Technique Validation Approach

No single analytical technique is sufficient to confirm both the identity and purity of a compound. A combination of chromatographic and spectroscopic methods is essential for a comprehensive and trustworthy characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of organic compounds in pharmaceutical development.[5][6] It separates the main compound from any impurities, and the relative peak areas in the resulting chromatogram can be used to quantify purity.

Principle of Reverse-Phase HPLC: A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The sample is injected, and components are separated based on their hydrophobicity. More polar compounds elute faster, while more nonpolar compounds (like our target with its long dodecyl chain) are retained longer.

HPLC Protocol:

  • System: HPLC with a Diode-Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to improve peak shape. For example, a gradient from 50% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified compound (~1 mg/mL) in the mobile phase.

Data Interpretation: A pure sample will show a single major peak in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For research-grade material, a purity of >98% is typically required.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is arguably the most powerful tool for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity.

  • Expected ¹H NMR Signals (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0 - 8.0Broad Singlet1HNH -Phenyl
~7.5 - 7.2Multiplet5HAromatic CH
~6.5 - 5.5Broad Singlet1HNH -Dodecyl
~3.6 - 3.4Multiplet2HN-CH₂ - (Alkyl)
~1.7 - 1.5Multiplet2HN-CH₂-CH₂ -
~1.4 - 1.2Broad Singlet18H-(CH₂ )₉-
~0.88Triplet3H-CH₃

¹³C NMR Spectroscopy: This provides information on the different types of carbon atoms in the molecule.[2]

  • Expected ¹³C NMR Signals (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~182 - 180C =S (Thiocarbonyl)
~138 - 135Aromatic Quaternary C
~130 - 124Aromatic C H
~48 - 45N-C H₂- (Alkyl)
~32 - 22Alkyl C H₂
~14.1-C H₃
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR is a rapid and simple technique used to confirm the presence of key functional groups.[7][8]

  • Characteristic FTIR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200N-H StretchN-H
3100 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchAliphatic C-H
~1600, ~1500C=C StretchAromatic Ring
1550 - 1510N-H Bend / C-N StretchThioamide II Band
1350 - 1300C-N StretchThioamide III Band
~1200, ~800C=S StretchC=S (Thiocarbonyl)
Mass Spectrometry (MS) for Molecular Weight Confirmation

MS provides the molecular weight of the compound, offering definitive confirmation of its identity.[1][9]

  • Technique: Electrospray Ionization (ESI) is commonly used for thiourea derivatives.

  • Expected Result: The molecular formula is C₁₉H₃₂N₂S, with a monoisotopic mass of 320.23 Da. In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 321.24. High-resolution mass spectrometry (HR-MS) can confirm the elemental composition to within a few parts per million.[2]

Melting Point for Purity Indication

A pure crystalline solid will have a sharp and reproducible melting point range. Impurities typically depress and broaden the melting point range.

  • Procedure: A small sample of the dried, purified compound is packed into a capillary tube and heated slowly in a melting point apparatus.

  • Interpretation: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A narrow range (e.g., 1-2°C) is indicative of high purity.

Comprehensive Characterization Workflow

G center Purified This compound HPLC HPLC (Purity > 98%) center->HPLC H_NMR ¹H NMR (Structure Confirmation) center->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) center->C_NMR FTIR FTIR (Functional Groups) center->FTIR MS Mass Spec (Molecular Weight) center->MS MP Melting Point (Purity Indicator) center->MP

Sources

Methodological & Application

The Application of 1-Dodecyl-3-phenyl-2-thiourea in Corrosion Inhibition Studies: Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract

This technical guide provides a comprehensive overview and detailed protocols for utilizing 1-Dodecyl-3-phenyl-2-thiourea (DPTU) as a corrosion inhibitor, primarily for mild steel in acidic environments. We delve into the underlying mechanisms of inhibition, leveraging the unique molecular structure of DPTU. This document outlines a suite of experimental procedures, from fundamental gravimetric analysis to advanced electrochemical and surface characterization techniques. The protocols are designed to be self-validating, ensuring robust and reproducible results for researchers in materials science, chemical engineering, and drug development exploring novel anti-corrosion agents.

Introduction: The Rationale for this compound (DPTU) as a Corrosion Inhibitor

Corrosion is a persistent electrochemical process that leads to the degradation of metallic materials, causing significant economic losses and safety concerns.[1] The use of organic inhibitors is a primary strategy for mitigating corrosion, particularly in industries where metals are exposed to aggressive media like acidic solutions.[1][2] Organic compounds containing heteroatoms such as sulfur (S) and nitrogen (N), along with π-electron systems, are highly effective due to their ability to adsorb onto the metal surface and form a protective barrier.[3][4]

Thiourea (SC(NH₂)₂) and its derivatives have long been recognized as potent corrosion inhibitors, especially for steel in acidic solutions.[5][6] Their efficacy stems from the presence of the sulfur atom, which is a stronger electron donor than nitrogen and adsorbs strongly to the metal surface, and the two nitrogen atoms that also participate in the adsorption process.[1]

This compound (DPTU), with the molecular formula C₁₉H₃₂N₂S, is a promising candidate within this class.[7][8] Its molecular architecture is uniquely suited for corrosion inhibition:

  • Thiourea Core (-NH-C(S)-NH-): The sulfur and nitrogen atoms act as primary active centers for adsorption onto the metal surface.

  • Phenyl Group (C₆H₅-): The aromatic ring provides a source of π-electrons, which enhances the adsorption process through interaction with the vacant d-orbitals of iron.

  • Dodecyl Chain (C₁₂H₂₅-): This long, hydrophobic alkyl chain extends away from the metal surface after adsorption, creating a dense, non-polar barrier that repels corrosive aqueous species.

This guide will provide the necessary protocols to quantify the inhibitive performance of DPTU and elucidate its mechanism of action.

Proposed Mechanism of Inhibition

The primary mechanism by which DPTU inhibits corrosion is through adsorption onto the metal surface, effectively blocking the active sites where electrochemical corrosion reactions (both anodic dissolution of iron and cathodic hydrogen evolution) occur.[1][6] This adsorption is a complex process that can involve both physical and chemical interactions:

  • Physisorption: In an acidic medium, the nitrogen atoms in the DPTU molecule can become protonated. This creates cationic species that are electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻) from the acid.

  • Chemisorption: This involves the sharing of electrons between the inhibitor and the metal. The lone pair electrons of the sulfur and nitrogen atoms, along with the π-electrons of the phenyl ring, can be donated to the vacant d-orbitals of iron atoms, forming stable coordinate covalent bonds.[9] This process is often the dominant mode of interaction for thiourea derivatives.[3]

The combination of these interactions leads to the formation of a stable, protective inhibitor film on the metal surface, as depicted below.

cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (Mild Steel) DPTU DPTU Molecule (C₁₉H₃₂N₂S) Metal Fe Fe Fe Fe Fe DPTU->Metal Adsorption (Chemisorption via S, N, π-electrons) (Physisorption via protonated N) Hplus H⁺ Hplus->DPTU Protonation Clminus Cl⁻ Clminus->Metal Initial Adsorption Barrier Formation of Protective Hydrophobic Barrier

Figure 1: Proposed mechanism of DPTU adsorption on a metal surface.

Experimental Evaluation Protocols

A multi-faceted approach is essential for a thorough evaluation of a corrosion inhibitor. The following protocols combine gravimetric, electrochemical, and surface analysis techniques.

Materials and Solution Preparation
  • Working Electrode (WE) Preparation:

    • Material: Mild steel coupons (composition e.g., C: 0.26%, Mn: 0.47%, Si: 0.43%, Fe: balance).[10]

    • Pre-treatment: Mechanically polish the coupons using a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 400, 600, 800, 1200).

    • Cleaning: Rinse thoroughly with distilled water, degrease with acetone, rinse again with distilled water, and dry with a stream of warm air.

    • Storage: Store in a moisture-free desiccator until use.

  • Corrosive Medium:

    • Prepare a 1 M Hydrochloric Acid (HCl) solution by diluting analytical grade 37% HCl with distilled water.

  • Inhibitor Solutions:

    • Prepare a stock solution of DPTU (e.g., 10 mM) in the 1 M HCl medium.

    • Prepare a range of test concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM) by serial dilution of the stock solution.

Protocol 1: Gravimetric (Weight Loss) Method

This fundamental method provides a direct measure of material loss over time.

  • Initial Measurement: Weigh the prepared mild steel coupons accurately using an analytical balance (W_initial).

  • Immersion: Immerse each coupon completely in 250 mL of the test solutions (1 M HCl with and without various concentrations of DPTU).

  • Duration: Keep the coupons immersed for a specified period (e.g., 6, 12, or 24 hours) at a constant temperature (e.g., 298 K).[11]

  • Final Measurement: After immersion, retrieve the coupons, rinse with distilled water, clean with a soft brush to remove corrosion products, rinse with acetone, dry, and re-weigh (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × ρ), where ΔW is in mg, A is the coupon area in cm², T is immersion time in hours, and ρ is the density of mild steel (approx. 7.85 g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Protocol 2: Electrochemical Measurements

Electrochemical techniques offer rapid and detailed insights into the corrosion mechanism.[12] They are performed using a potentiostat with a three-electrode cell configuration: the prepared mild steel coupon as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[13]

Prep 1. Prepare Materials - Polished Steel Coupon - Corrosive Medium - DPTU Solutions WL 2a. Weight Loss Test (Gravimetric) Prep->WL EC 2b. Electrochemical Tests (PDP & EIS) Prep->EC SA 2c. Surface Analysis (SEM, AFM, XPS) Prep->SA Analysis 3. Data Analysis - Calculate IE% - Determine Mechanism - Model Adsorption WL->Analysis EC->Analysis SA->Analysis Conclusion 4. Conclusion (Evaluate DPTU Efficacy) Analysis->Conclusion

Figure 2: Overall experimental workflow for evaluating DPTU.

A. Potentiodynamic Polarization (PDP)

This technique determines the effect of the inhibitor on both anodic and cathodic reactions.[14]

  • Stabilization: Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan: Perform the potentiodynamic scan by sweeping the potential from a cathodic value to an anodic value relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP).

  • Scan Rate: Use a slow scan rate, such as 0.5 mV/s or 1 mV/s, to ensure near-steady-state conditions.[15]

  • Data Extraction: Plot the logarithm of current density (log i) versus potential (E) to obtain a Tafel plot. Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

  • Calculation:

    • Inhibition Efficiency (IE%): IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] × 100, where i_corr(blank) and i_corr(inh) are the corrosion current densities without and with the inhibitor.[16]

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique for studying the properties of the inhibitor film and the charge transfer process at the metal/solution interface.[13][17]

  • Stabilization: As with PDP, immerse the electrodes and wait for the OCP to stabilize.

  • Measurement: Apply a small amplitude AC sinusoidal potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[13]

  • Data Presentation: Plot the impedance data as a Nyquist plot (-Z_imaginary vs. Z_real) and Bode plots (|Z| and phase angle vs. frequency).

  • Analysis:

    • In the Nyquist plot, the diameter of the semicircle corresponds to the charge transfer resistance (R_ct). A larger semicircle indicates higher resistance to corrosion.

    • Model the data using an appropriate equivalent electrical circuit (EEC) to quantify parameters like R_s (solution resistance), R_ct, and C_dl (double-layer capacitance).[12]

  • Calculation:

    • Inhibition Efficiency (IE%): IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] × 100, where R_ct(inh) and R_ct(blank) are the charge transfer resistances with and without the inhibitor.[10]

start Rs_node Rs start->Rs_node Cdl_node Cdl Rs_node->Cdl_node Rct_node Rct Rs_node->Rct_node end Cdl_node->end p1 Rct_node->end p2

Figure 3: A simple Randles circuit used to model EIS data.

Protocol 3: Surface Characterization Techniques

These methods provide visual and chemical evidence of the inhibitor's action.[18]

  • Sample Preparation: Immerse steel coupons in the blank and inhibitor-containing solutions for a set period (e.g., 24 hours), then remove, rinse gently with distilled water, and dry.

  • Scanning Electron Microscopy (SEM):

    • Mount the prepared coupons on stubs.

    • Acquire images of the surface morphology at various magnifications.

    • Expected Outcome: The surface exposed to the blank solution will show significant damage (pitting, rough texture), while the DPTU-protected surface should appear much smoother.[19]

  • Atomic Force Microscopy (AFM):

    • Scan a representative area of the coupon surface.

    • Generate 2D and 3D topographical images.

    • Data Analysis: Calculate surface roughness parameters (e.g., average roughness, Ra).

    • Expected Outcome: The roughness of the DPTU-protected surface will be significantly lower than that of the unprotected surface.[20]

  • X-ray Photoelectron Spectroscopy (XPS):

    • Place the prepared coupon in the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey scan to identify all elements present on the surface.

    • Perform high-resolution scans for key elements (Fe 2p, C 1s, N 1s, S 2p, O 1s).

    • Expected Outcome: The presence of N 1s and S 2p peaks on the inhibited sample confirms the adsorption of the DPTU molecule onto the steel surface.[19][21]

Data Interpretation and Theoretical Validation

Adsorption Isotherm Analysis

To understand the interaction between DPTU and the metal surface, adsorption isotherms are studied. The surface coverage (θ), calculated from IE% (θ = IE%/100), is fitted to various isotherm models (e.g., Langmuir, Temkin, Frumkin).[22][23] The Langmuir isotherm is often a good fit for thiourea derivatives.[6][24]

  • Langmuir Isotherm: C_inh / θ = 1/K_ads + C_inh

    • Plotting C_inh / θ against C_inh should yield a straight line, from which the adsorption equilibrium constant (K_ads) can be calculated.

  • Thermodynamics: The standard free energy of adsorption (ΔG°_ads) can be calculated from K_ads using the equation: ΔG°_ads = -RT ln(55.5 K_ads).

    • The value of ΔG°_ads indicates the spontaneity and type of adsorption. Values around -20 kJ/mol suggest physisorption, while values of -40 kJ/mol or more negative indicate chemisorption.[11]

Quantum Chemical Calculations

Computational chemistry, particularly Density Functional Theory (DFT), provides theoretical support for experimental findings.[11][25] Key calculated parameters for the DPTU molecule correlate with its inhibitive properties:

ParameterSymbolSignificance for Inhibition
Energy of Highest Occupied Molecular OrbitalE_HOMOA higher E_HOMO value indicates a greater tendency to donate electrons to the metal surface.[26]
Energy of Lowest Unoccupied Molecular OrbitalE_LUMOA lower E_LUMO value indicates a greater ability to accept electrons from the metal surface.
Energy GapΔE = E_LUMO - E_HOMOA smaller ΔE value suggests higher reactivity and thus better inhibition efficiency.[11]
Dipole MomentµA higher dipole moment may facilitate stronger adsorption onto the metal surface.[26]

These theoretical calculations help to rationalize the observed experimental results and confirm the active sites within the DPTU molecule responsible for adsorption.[27][28]

Conclusion

This compound is a molecule with significant potential as a corrosion inhibitor. Its tailored structure, combining the proven efficacy of a thiourea core with the enhanced surface coverage and barrier properties afforded by phenyl and dodecyl groups, makes it a compelling candidate for study. By systematically applying the gravimetric, electrochemical, surface analysis, and theoretical protocols detailed in this guide, researchers can rigorously quantify its performance, understand its mechanism of action, and contribute to the development of next-generation corrosion protection technologies.

References

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  • Al-mijbilee, A. M. R. (2022). Adsorption isotherm models of (a) Langmuir, (b) Temkin, (c) Freundlich, and (d) Frumkin, for the corrosion of Cu in 3.5 wt.% NaCl solution in the presence of different concentrations of BHCTA inhibitor at 298 K. [Link]

  • Singh, A., Ansari, K. R., & Quraishi, M. A. (2021). (a) frumkin, (b) Temkin, and (c) langmuir adsorption isotherm plots for adsorbed inhibitor on Ms surface in 1 M hcl at different temperatures. [Link]

  • Manjula, P., Manonmani, S., & Rajendran, S. (2018). Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. JETIR, 5(8). [Link]

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  • Maria Fazira, A., Norinsan, K., & Siti Noor Hidayah, M. (2018). CORROSION INHIBITIVE EFFECT OF THIOUREA ON 1100 ALUMINIUM ALLOY SHEET IN HYDROCHLORIC ACID SOLUTION. Malaysian Journal of Analytical Sciences, 22(6), 950-956. [Link]

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Sources

experimental setup for testing 1-Dodecyl-3-phenyl-2-thiourea as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Experimental Framework for Evaluating 1-Dodecyl-3-phenyl-2-thiourea as a Corrosion Inhibitor

Audience: Researchers, materials scientists, and chemical engineers.

Foundational Principles: The Rationale for Thiourea-Based Corrosion Inhibition

Corrosion, an electrochemical process of material degradation, poses a significant challenge to the longevity and safety of metallic infrastructure. The use of organic corrosion inhibitors, which adsorb onto the metal surface to form a protective barrier, is a cornerstone of modern corrosion mitigation strategies. Among these, thiourea derivatives have garnered substantial interest due to their high efficacy, which is attributed to the presence of multiple active centers.

This compound (DPTU) is a particularly promising candidate. Its molecular structure is uniquely suited for corrosion inhibition through a multi-faceted adsorption mechanism:

  • Active Adsorption Centers: The molecule possesses sulfur and nitrogen atoms with lone pairs of electrons, which can coordinate with vacant d-orbitals of metal atoms (like iron), forming a strong chemisorptive bond.

  • Pi-Electron System: The phenyl group provides a source of π-electrons, which can interact with the metal surface, enhancing the adsorption process.

  • Hydrophobic Barrier: The long dodecyl (C12) alkyl chain creates a dense, hydrophobic tail that extends into the corrosive solution. This long chain effectively repels water and aggressive ions (like Cl⁻), physically blocking them from reaching the metal surface and significantly enhancing the protective film's stability.

This guide provides a comprehensive experimental workflow to rigorously evaluate the performance and elucidate the inhibition mechanism of DPTU on metals, such as mild steel, in acidic environments (e.g., 1 M HCl).

Comprehensive Experimental Strategy

A multi-technique approach is essential for a thorough evaluation. The strategy is bifurcated into primary performance assessment and in-depth mechanistic investigation. The primary assessment relies on classical gravimetric and electrochemical methods to quantify inhibition efficiency, while the mechanistic study employs surface-sensitive and computational techniques to understand how the inhibitor functions at the molecular level.

G cluster_prep Phase 1: Preparation cluster_eval Phase 2: Performance Evaluation cluster_mech Phase 3: Mechanistic Investigation cluster_analysis Phase 4: Synthesis & Conclusion A Material & Reagent Prep (Metal Coupons, Acid, Inhibitor) B Gravimetric Method (Weight Loss) A->B C Electrochemical Methods A->C D Surface Analysis A->D E Computational Analysis (Quantum Chemistry) A->E F Data Integration & Inhibition Mechanism Proposal B->F C1 Potentiodynamic Polarization (PDP) C->C1 C2 Electrochemical Impedance Spectroscopy (EIS) C->C2 C1->F C2->F D1 SEM / EDX D->D1 D2 AFM D->D2 D3 XPS D->D3 D1->F D2->F D3->F E->F G cluster_interface Metal-Solution Interface Metal Metal Surface Inhibitor Adsorbed DPTU Film Solution Corrosive Solution N N N->Metal Chemisorption S S S->Metal Chemisorption Phenyl Phenyl (π-electrons) Phenyl->Metal Chemisorption Dodecyl Dodecyl Chain Dodecyl->Solution Hydrophobic Repulsion

Fig. 2: Proposed adsorption mechanism of DPTU on a metal surface.

4.3. Surface Analysis Techniques

These techniques provide direct visual and chemical evidence of the inhibitor's action on the metal surface.

Protocol - Sample Preparation:

  • Immerse metal coupons in the blank and inhibitor solutions for a set period (e.g., 24 hours).

  • Gently remove the coupons. To preserve the adsorbed inhibitor film, rinse very carefully with deionized water to remove non-adsorbed species and loose salts. [1]3. Dry the samples in a stream of inert gas (like N₂ or Ar) or in a vacuum desiccator. Avoid aggressive drying methods that could damage the film. [1] 4.3.1. Scanning Electron Microscopy (SEM)

  • Purpose: To visualize the surface morphology.

  • Procedure: Acquire images of the prepared coupons at various magnifications.

  • Expected Results: The coupon from the blank solution will show a rough, pitted, and damaged surface characteristic of severe corrosion. In contrast, the coupon protected by DPTU will exhibit a much smoother and more intact surface. [2][3] 4.3.2. X-ray Photoelectron Spectroscopy (XPS)

  • Purpose: To determine the elemental and chemical composition of the surface film. XPS is highly surface-sensitive (top 1-10 nm) and can confirm the presence of the inhibitor. [4][5][6]* Procedure: Analyze the prepared coupons in an ultra-high vacuum XPS system. Acquire survey scans to identify all elements present and high-resolution scans for key elements (Fe, O, C, N, S).

  • Expected Results: The surface of the DPTU-treated sample should show distinct peaks for Nitrogen (N 1s) and Sulfur (S 2p), which are absent on the blank coupon. Shifts in the binding energies of these elements and of Iron (Fe 2p) can provide evidence of chemical bonding between the inhibitor and the metal surface, confirming chemisorption. [7] 4.4. Theoretical Quantum Chemical Calculations

Computational chemistry provides a molecular-level understanding of why DPTU is an effective inhibitor, correlating its electronic structure with its performance.

Protocol:

  • Model the this compound molecule using software like Gaussian or Spartan.

  • Perform geometry optimization and calculate electronic properties using Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set (e.g., 6-31G(d,p)).

  • Calculate key quantum chemical parameters.

Data Analysis:

  • E_HOMO (Energy of Highest Occupied Molecular Orbital): Represents the electron-donating ability of the molecule. A higher E_HOMO value suggests a greater tendency to donate electrons to the metal surface, indicating better inhibition. [8][9]* E_LUMO (Energy of Lowest Unoccupied Molecular Orbital): Represents the electron-accepting ability. A lower E_LUMO value indicates a greater ability to accept electrons from the metal.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and thus better inhibition efficiency, as electron transfer is more facile. [3]* Mulliken Charges: Calculate the charge distribution on each atom. This can identify the specific atoms (S and N) that are the primary sites for electron donation to the metal surface. [8]

    Quantum Parameter Significance for Inhibition Expected Value for DPTU
    E_HOMO Electron donating ability High
    E_LUMO Electron accepting ability Low
    Energy Gap (ΔE) Reactivity / Adsorption strength Low

    | Dipole Moment (μ) | Polarity / Adsorption tendency | High |

Table 2: Key quantum chemical parameters and their correlation with inhibition efficiency.

Conclusion

By systematically executing this multi-faceted experimental plan, a researcher can generate a robust and comprehensive dataset to validate the efficacy of this compound as a corrosion inhibitor. The integration of gravimetric, electrochemical, surface, and theoretical data allows for not only the quantification of its performance but also the development of a deep, mechanistically-grounded understanding of its protective action. This holistic approach is crucial for the rational design and application of next-generation corrosion inhibitors.

References

  • MDPI. (n.d.). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Retrieved from [Link]

  • Oxford Academic. (2020). Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. Retrieved from [Link]

  • NACE. (1982). Technical Note: Quantum Chemical Parameters and Corrosion Inhibition Efficiency of Some Organic Compounds. Retrieved from [Link]

  • ASTM International. (2024). D2688 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). Retrieved from [Link]

  • Springer. (n.d.). QUANTUM CHEMICAL CALCULATION FOR THE INHIBITORY EFFECT OF COMPOUNDS. Retrieved from [Link]

  • ASTM International. (2024). D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). Retrieved from [Link]

  • ASTM International. (2005). D2688 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). Retrieved from [Link]

  • ResearchGate. (n.d.). Quantum chemical calculation for the inhibitory effect of compounds. Retrieved from [Link]

  • TCR Engineering. (n.d.). Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of potentiodynamic polarisation experiments in 1M HCl on mildsteel showing inhibition efficiencies of thiourea and its derivatives. Retrieved from [Link]

  • NACE. (1962). Potentiodynamic Investigation on the Influence Of Phenylthiourea on the Anodic And Cathodic Polarization Curves Of Iron in Acid Solution. Retrieved from [Link]

  • ScienceDirect. (2023). Adsorption mechanism of quaternary ammonium corrosion inhibitor on carbon steel surface using ToF-SIMS and XPS. Retrieved from [Link]

  • Springer. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry. Retrieved from [Link]

  • Cambridge University Press. (2022). Exact calculation of corrosion rates by the weight-loss method. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors. Retrieved from [Link]

  • VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Retrieved from [Link]

  • Zerust Excor. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Retrieved from [Link]

  • ACS Publications. (2021). Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. Retrieved from [Link]

  • EDP Sciences. (n.d.). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Retrieved from [Link]

  • ResearchGate. (n.d.). How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests?. Retrieved from [Link]

  • Journal of Visualized Experiments. (2016). Potentiodynamic Corrosion Testing. Retrieved from [Link]

  • MDPI. (2023). Theoretical and Experimental Studies of 1-Dodecyl-3-phenylquinoxalin-2(1H)-one as a Sustainable Corrosion Inhibitor for Carbon Steel in Acidic Electrolyte. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Gamry Instruments. (2019). Potentiodynamic and Cyclic Polarization Scans. Retrieved from [Link]

  • ResearchGate. (2019). Potentiodynamic Corrosion Testing. Retrieved from [Link]

  • NISCAIR. (n.d.). Performance of phenylthiourea as corrosion inhibitor for aluminum in trichloroacetic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel thiourea derivatives as corrosion inhibitors for mild steel: Experimental and computational investigations. Retrieved from [Link]

  • ResearchGate. (2023). Theoretical and Experimental Studies of 1-Dodecyl-3-phenylquinoxalin-2(1H)-one as a Sustainable Corrosion Inhibitor for Carbon Steel in Acidic Electrolyte. Retrieved from [Link]

  • Semantic Scholar. (2021). Research Article A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution. Retrieved from [Link]

Sources

Application Notes and Protocols for Determining the Antimicrobial Activity of 1-Dodecyl-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The structural backbone of thiourea, characterized by the presence of C=S and NH groups, provides a flexible scaffold for chemical modifications, allowing for the fine-tuning of their pharmacological profiles.[1] The antimicrobial activity of many thiourea derivatives is attributed to their ability to interact with and disrupt bacterial cell membranes or inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication.[1] 1-Dodecyl-3-phenyl-2-thiourea, with its lipophilic dodecyl chain and aromatic phenyl group, presents a chemical structure worthy of investigation for its potential antimicrobial efficacy.

These application notes provide a comprehensive and robust protocol for the in vitro evaluation of the antimicrobial activity of this compound. The methodologies detailed herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and comparable data.[2][3][4][5][6]

Principle of Antimicrobial Susceptibility Testing

The primary objective of this protocol is to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, a standardized and widely accepted technique, will be employed for this purpose. This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

Experimental Workflow for MIC Determination

workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_compound Prepare Stock Solution of this compound serial_dilution Perform 2-fold Serial Dilutions of Compound in 96-well Plate prep_compound->serial_dilution DMSO as solvent prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Positive (Growth) and Negative (Sterility) Controls incubation Incubate at 35-37°C for 16-20 hours add_inoculum->incubation read_results Visually Inspect for Bacterial Growth (Turbidity) incubation->read_results det_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->det_mic

Figure 1. Experimental workflow for the broth microdilution assay.

Detailed Protocol: Broth Microdilution Assay

This protocol is designed to be a self-validating system, incorporating essential controls to ensure the accuracy and reliability of the results.

Materials and Reagents
  • This compound (CAS 63980-78-9)[7][8][9][10]

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well microtiter plates with lids

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Sterile pipettes and tips

  • Incubator (35-37°C)

Step-by-Step Methodology

1. Preparation of Test Compound Stock Solution:

  • Accurately weigh a sufficient amount of this compound and dissolve it in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Rationale: DMSO is a common solvent for water-insoluble compounds. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial effects.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Rationale: A standardized inoculum is critical for the reproducibility of MIC results. The final inoculum density is a key parameter defined by CLSI and EUCAST guidelines.[4][6]

3. Assay Plate Preparation (96-well plate):

  • Add 100 µL of sterile CAMHB to all wells of the microtiter plate.

  • Add an appropriate volume of the this compound stock solution to the first well of each row to achieve the desired starting concentration, and mix well.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • This will result in a range of concentrations of the test compound.

4. Inoculation:

  • Add 100 µL of the diluted bacterial inoculum (prepared in Step 2) to each well containing the test compound and the positive control well.

  • The final volume in each well will be 200 µL.

5. Controls:

  • Positive Control (Growth Control): A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum. This well should show turbidity after incubation.

  • Negative Control (Sterility Control): A well containing 200 µL of uninoculated CAMHB. This well should remain clear after incubation.

  • Solvent Control: A well containing the highest concentration of DMSO used in the assay and the bacterial inoculum. This is to ensure the solvent itself does not inhibit bacterial growth.

6. Incubation:

  • Cover the microtiter plate with a lid and incubate at 35-37°C for 16-20 hours in ambient air.

    • Rationale: These incubation conditions are standard for most common aerobic bacteria.

7. Reading and Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity. A clear well indicates inhibition of bacterial growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Data Presentation

The results of the MIC assay should be recorded in a clear and organized manner.

MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureus ATCC 29213This compound[Record Result]
Escherichia coli ATCC 25922This compound[Record Result]
Pseudomonas aeruginosa ATCC 27853This compound[Record Result]
Enterococcus faecalis ATCC 29212This compound[Record Result]

Further Investigations: Beyond the MIC

While the MIC provides valuable information on the inhibitory activity of a compound, further assays can provide a more comprehensive understanding of its antimicrobial properties.

  • Minimum Bactericidal Concentration (MBC): To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC assay can be performed. This involves subculturing the contents of the clear wells from the MIC plate onto agar plates and incubating for 24 hours. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.

  • Time-Kill Assays: These assays provide information on the rate at which a compound kills bacteria. This is achieved by exposing a standardized bacterial inoculum to a specific concentration of the compound and determining the number of viable cells at various time points.

  • Mechanism of Action Studies: Should this compound demonstrate significant antimicrobial activity, further studies can be conducted to elucidate its mechanism of action. As with other thiourea derivatives, potential targets include bacterial cell membranes and essential enzymes.[1]

Conclusion

This application note provides a detailed and standardized protocol for the initial in vitro evaluation of the antimicrobial activity of this compound. Adherence to these guidelines, which are based on established international standards, will ensure the generation of high-quality, reproducible data. The discovery of novel antimicrobial agents is of paramount importance in the face of growing antibiotic resistance, and the systematic evaluation of compounds such as this compound is a critical step in this endeavor.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Antibacterial Assay of Thiourea Compounds.
  • Ghannoum, M., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST Home.
  • Pfaller, M. A., et al. (2009). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. PubMed Central.
  • Ghannoum, M., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.
  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection.
  • Sahu, C., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. NIH.
  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline.
  • Wang, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PubMed Central.
  • Arslan, H., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI.
  • Arslan, H., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. ResearchGate.
  • Various Authors. (n.d.). Antimicrobial thiourea derivatives. ResearchGate.
  • CymitQuimica. (n.d.). TR-D048095 - this compound.
  • Ansari, M. M., et al. (n.d.). Synthesis Antimicrobial and Anticancer Evaluation of 1-Aryl-5-(o-methoxyphenyl)-2-S-benzyl Isothiobiurets. PubMed Central.
  • Various Authors. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Various Sources.
  • Lokhande, R. P., et al. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org.
  • PubChem. (n.d.). This compound.
  • Kaczmarek, M. T., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. MDPI.
  • Singh, R., & Ganguly, S. (n.d.). Synthesis and Antimicrobial Evaluation of Some 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea Derivatives. Connect Journals.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ChemicalBook. (2025). This compound.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.

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1-Dodecyl-3-phenyl-2-thiourea in proteomics sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Enhancing Solubilization of Challenging Proteins in Proteomics using Thiourea-Based Chaotropic Reagents, with a focus on 1-Dodecyl-3-phenyl-2-thiourea

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Challenge of the Insoluble Proteome

Comprehensive proteome analysis is foundational to modern biological research and drug development. However, a significant portion of the proteome, particularly membrane-associated, nuclear, and highly hydrophobic proteins, remains difficult to analyze due to poor solubility in common lysis buffers. This analytical bottleneck leads to an underrepresentation of critical protein classes, biasing results and obscuring potential biomarkers and drug targets. Standard protein extraction methods often fail to disrupt strong hydrophobic interactions and protein aggregates, resulting in incomplete sample representation.

This guide details the application of thiourea and its derivatives as powerful chaotropic agents to overcome these challenges. While the parent compound, thiourea, in combination with urea, is a well-established component of solubilization buffers, we will also explore the chemical principles of more complex derivatives like This compound . The structural features of this molecule—a classic thiourea core appended with a hydrophobic dodecyl chain and a phenyl group—exemplify a targeted design strategy for tackling the most recalcitrant proteins. By understanding the underlying mechanisms of these reagents, researchers can significantly improve the depth and quality of their proteomics data.

Mechanism of Action: The Superior Chaotropic Power of Thiourea

Effective protein solubilization for proteomics requires the complete disruption of a protein's secondary, tertiary, and quaternary structures to break non-covalent interactions and expose the polypeptide chain to the solvent. This process of denaturation is primarily achieved using chaotropic agents.

What are Chaotropic Agents?

Chaotropic agents are substances that disrupt the highly ordered hydrogen-bonding network of water.[1] This disruption reduces the stability of the native protein structure by weakening the hydrophobic effect, which is a major driving force for protein folding. By interfering with intramolecular and intermolecular interactions, chaotropes effectively unfold proteins and prevent aggregation.[1][2]

Urea vs. Thiourea: A Mechanistic Comparison

Urea has long been the standard chaotrope in proteomics, typically used at concentrations of 7-8 M.[2][3] It is highly effective at breaking hydrogen bonds.[4] However, urea alone is often insufficient for solubilizing extremely hydrophobic proteins.

Thiourea, the sulfur analog of urea, is a more potent chaotropic agent.[4][5] Its superiority stems from its ability to more effectively disrupt hydrophobic interactions, making it indispensable for the analysis of membrane and other poorly soluble proteins.[4][6] For this reason, a combination of urea (e.g., 5-7 M) and thiourea (e.g., 2 M) has become the gold standard in many proteomics applications, particularly for two-dimensional gel electrophoresis (2D-PAGE).[7][8][9][10] This combination leverages the hydrogen bond-breaking capacity of urea with the superior hydrophobic interaction disruption of thiourea, leading to a significant increase in the number of resolved protein spots.[4][8][11]

cluster_0 Native State cluster_1 Denatured State Native { Native Protein | Hydrophobic core shielded by hydrophilic exterior in aqueous solution} Denatured { Unfolded Protein | Hydrophobic residues exposed} Native:f0->Denatured:f0 Disruption of H-bond network Weakening of hydrophobic effect Chaotropes Chaotropic Agents Urea Thiourea Chaotropes:f0->Native:f0 Introduction into aqueous buffer

Caption: Mechanism of Protein Denaturation by Chaotropic Agents.

The Role of Derivatives: The Case of this compound

The structure of this compound (C₁₉H₃₂N₂S) suggests a dual-function reagent.[12][13]

  • Thiourea Core: Provides the fundamental chaotropic activity for protein denaturation.

  • Dodecyl & Phenyl Groups: These bulky, hydrophobic moieties impart significant surfactant-like properties.

The long C12 alkyl (dodecyl) chain is structurally similar to the hydrophobic tail of detergents like Sodium Dodecyl Sulfate (SDS). It is hypothesized that this region of the molecule can integrate into lipid bilayers and micellar structures, physically disrupting membranes and coating the hydrophobic regions of integral membrane proteins. This dual mechanism—chaotropic denaturation and detergent-like solubilization—makes such derivatives potentially powerful tools for "difficult-to-extract" proteomes, although specific protocols have yet to be widely published in peer-reviewed literature.

Application Focus & Protocols

The primary application for thiourea-containing buffers is the enhanced extraction and solubilization of proteins from complex biological samples for downstream analysis by 2D-PAGE or LC-MS/MS.

General Proteomics Workflow with Chaotropic Extraction

The following diagram outlines a typical workflow where a robust lysis/solubilization step is critical for success.

Sample Cell Pellet or Tissue Sample Lysis Lysis & Solubilization (Urea/Thiourea Buffer) Sample->Lysis Step 1 Reduce_Alkylate Reduction & Alkylation (DTT/TCEP & IAA) Lysis->Reduce_Alkylate Step 2 Cleanup Protein Precipitation or Buffer Exchange Reduce_Alkylate->Cleanup Step 3 Digestion Enzymatic Digestion (e.g., Trypsin) Cleanup->Digestion Step 4 Analysis LC-MS/MS Analysis Digestion->Analysis Step 5

Caption: General Workflow for Proteomics Sample Preparation.
Protocol 1: Preparation of Urea/Thiourea Lysis Buffer (2D-PAGE Grade)

This buffer is designed for maximum solubilizing power and is compatible with isoelectric focusing (IEF), the first dimension of 2D-PAGE.

Table 1: Composition of Urea/Thiourea Lysis Buffer

ComponentFinal ConcentrationAmount for 50 mLPurpose
Urea7 M21.02 gPrimary Chaotrope (H-bond disruption)
Thiourea2 M7.61 gSecondary Chaotrope (Hydrophobic disruption)
CHAPS4% (w/v)2.0 gNon-ionic detergent
Dithiothreitol (DTT)65 mM0.50 gReducing agent (breaks disulfide bonds)
Tris Base40 mM0.24 gBuffering agent
Protease Inhibitors1XVariesPrevent protein degradation
Phosphatase Inhibitors1XVariesPrevent dephosphorylation

Step-by-Step Methodology:

  • To a 50 mL conical tube, add the urea, thiourea, CHAPS, and Tris base.

  • Add approximately 20 mL of high-purity water. Do not heat the solution to dissolve the components, as this can cause urea to degrade into isocyanate, which carbamylates proteins.

  • Mix on a rotator at room temperature until all components are fully dissolved. This may take 30-60 minutes.

  • Once dissolved, adjust the volume to just under 50 mL with high-purity water.

  • Aliquot into single-use tubes (e.g., 1 mL) and store at -80°C.

  • Crucially, add DTT and inhibitors to the aliquot immediately before use , as their efficacy degrades upon storage in solution.

Protocol 2: Protein Extraction from Adherent Cultured Cells

This protocol details the lysis and solubilization of proteins from a standard T-75 flask of cultured cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Urea/Thiourea Lysis Buffer (from Protocol 1, with DTT/inhibitors added)

  • Cell scraper

  • Microcentrifuge tubes

Step-by-Step Methodology:

  • Place the cell culture flask on ice. Aspirate the culture medium completely.

  • Gently wash the cell monolayer twice with 5-10 mL of ice-cold PBS to remove any residual media. Aspirate the PBS completely after the final wash.

  • Add 500 µL of freshly prepared Urea/Thiourea Lysis Buffer directly onto the cell monolayer.

  • Using a cell scraper, gently scrape the cells into the lysis buffer.

  • Transfer the resulting cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Incubate the lysate on a rotator for 30 minutes at 4°C to ensure complete solubilization.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet any insoluble debris (e.g., nucleic acids, cell membranes).

  • Carefully transfer the supernatant, which contains the solubilized proteome, to a new pre-chilled tube.

  • Determine the protein concentration using a compatible assay (e.g., Bradford assay, ensuring the lysis buffer is used for the blank).

  • The sample is now ready for downstream applications or can be stored at -80°C.

Protocol 3: Protein Extraction from Tissue Samples

This protocol is optimized for extracting proteins from soft tissues. Hard or fibrous tissues may require more vigorous homogenization.

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Urea/Thiourea Lysis Buffer (from Protocol 1, with DTT/inhibitors added)

  • Microcentrifuge tubes

Step-by-Step Methodology:

  • Flash-freeze a small piece of tissue (50-100 mg) in liquid nitrogen.

  • Place the frozen tissue into a pre-chilled mortar.

  • Add a small amount of liquid nitrogen and grind the tissue into a fine powder using the pestle. Allow the liquid nitrogen to evaporate.

  • Transfer the frozen tissue powder to a pre-chilled 2 mL microcentrifuge tube.

  • Add 1 mL of freshly prepared Urea/Thiourea Lysis Buffer per 100 mg of tissue powder.

  • Vortex vigorously for 30 seconds, then place on ice. Repeat this cycle 3-4 times.

  • For enhanced lysis, sonicate the sample on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off). This helps to shear nucleic acids and improve solubilization.

  • Incubate the lysate on a rotator for 1 hour at 4°C.

  • Centrifuge the lysate at 16,000 x g for 30 minutes at 4°C to pellet insoluble material.

  • Carefully transfer the supernatant to a new pre-chilled tube.

  • Proceed with protein quantification and downstream processing.

Downstream Compatibility & Scientific Considerations

  • 2D-PAGE: The Urea/Thiourea buffer described is the gold standard for IEF rehydration and sample loading, providing excellent resolution.[7][14]

  • LC-MS/MS: For mass spectrometry, chaotropes and detergents must be removed before analysis as they interfere with enzymatic digestion and ionization.[2][15] This is typically achieved through protein precipitation (e.g., with acetone or TCA) followed by resuspension in a digestion-compatible buffer, or by using methods like Filter-Aided Sample Preparation (FASP).[16]

  • Alkylation: Thiourea can react with iodoacetamide (IAA), a common alkylating agent.[17] While this is a known issue, the standard protocols are generally robust. For highly quantitative studies, alternative alkylating agents like chloroacetamide may be considered.

  • Carbamylation: As mentioned, heating urea-containing solutions should be avoided to prevent protein carbamylation, which can alter a protein's isoelectric point (pI) and mass.[2] Always use fresh or properly stored frozen aliquots.

Conclusion

The incomplete solubilization of proteins represents a major source of bias in proteomics. The inclusion of thiourea, a more powerful chaotrope than urea, in lysis buffers is a field-proven strategy to significantly enhance the recovery of hydrophobic and difficult-to-solubilize proteins.[6][11] This approach broadens proteome coverage and enables a more accurate representation of the biological system under study. While specific, published protocols for advanced derivatives like This compound are not yet commonplace, its chemical structure highlights a logical direction for reagent innovation: combining chaotropic and surfactant properties into a single molecule for maximal solubilizing power. By mastering the principles and protocols outlined in this guide, researchers can effectively address the challenge of the insoluble proteome and unlock deeper insights from their experiments.

References

  • Surfactant and Chaotropic Agent Assisted Sequential Extraction/On-Pellet Digestion (SCAD) for Enhanced Proteomics. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Combine and Conquer: Surfactants, Solvents, and Chaotropes for Robust Mass Spectrometry Based Analyses of Membrane Proteins. (2014). ACS Publications. Retrieved from [Link]

  • A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Improvement of the solubilization of proteins in two-dimensional electrophoresis with immobilized pH gradients. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Comparison between chaotropic and detergent-based sample preparation workflow in tendon for mass spectrometry analysis. (2017). PubMed. Retrieved from [Link]

  • Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. (n.d.). arXiv. Retrieved from [Link]

  • Selection of a protein solubilization method suitable for phytopathogenic bacteria: a proteomics approach. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Thiourea enhances mapping of the proteome from murine white adipose tissue. (2001). PubMed. Retrieved from [Link]

  • Comparison of protein solubilization methods suitable for proteomic analysis of soybean seed proteins. (2005). PubMed. Retrieved from [Link]

  • Use of thiourea to increase the solubility of membrane proteins in two-dimensional electrophoresis. (1998). PubMed. Retrieved from [Link]

  • Comparison of protein solubilization methods suitable for proteomic analysis of soybean seed proteins. (2005). UNL Digital Commons. Retrieved from [Link]

  • Reduction and Alkylation of Proteins in 2D Gel Electrophoresis: Before or after Isoelectric Focusing?. (2017). National Institutes of Health (NIH). Retrieved from [Link]

  • Effect of Urea and Thiourea on Generation of Xenogeneic Extracellular Matrix Scaffolds for Tissue Engineering. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Biochemical and proteomic analyses explain the role of thiourea in improving tolerance against cadmium toxicity in maize. (n.d.). TÜBİTAK Academic Journals. Retrieved from [Link]

  • Comprehensive comparison of sample preparation workflows for proteomics. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • High-throughput proteomic sample preparation using pressure cycling technology. (2022). Nature. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Protocol for protein extraction? (2019). ResearchGate. Retrieved from [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved from [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • High-throughput proteomic sample preparation using pressure cycling technology. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • In Search of a Universal Method: A Comparative Survey of Bottom-Up Proteomics Sample Preparation Methods. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Label-Free Quantitative Proteomics to Explore the Action Mechanism of the Pharmaceutical-Grade Triticum vulgare Extract in Speeding Up Keratinocyte Healing. (n.d.). MDPI. Retrieved from [Link]

  • Phenylthiourea. (n.d.). PubChem. Retrieved from [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). National Institutes of Health (NIH). Retrieved from [Link]

  • Biomimetic Synthesis and Chemical Proteomics Reveal the Mechanism of Action and Functional Targets of Phloroglucinol Meroterpenoids. (n.d.). ChemRxiv. Retrieved from [Link]

  • Sample Preparation (Urea/trypsin digestion) for Proteomics - Mammalian Organisms v1. (2025). ResearchGate. Retrieved from [Link]

  • Optimization of an Efficient Protein Extraction Protocol Compatible with Two-Dimensional Electrophoresis and Mass Spectrometry from Recalcitrant Phenolic Rich Roots of Chickpea (Cicer arietinum L.). (2012). Hindawi. Retrieved from [Link]

  • Protocol for Increasing the Sensitivity of MS-Based Protein Detection in Human Chorionic Villi. (n.d.). MDPI. Retrieved from [Link]

  • Denaturation of an extremely stable hyperthermophilic protein occurs via a dimeric intermediate. (2006). PubMed. Retrieved from [Link]

  • Standard ProteoSep Solubilization Protocols: Protein Extraction from Cells and Tissues. (n.d.). Eprogen. Retrieved from [Link]

  • sample preparation. (n.d.). Bio-Rad. Retrieved from [Link]

  • Total Protein Extraction by RIPA Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

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application of 1-Dodecyl-3-phenyl-2-thiourea in agricultural research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the existing scientific literature reveals that while thiourea and its derivatives are a significant class of compounds in agrochemical research, specific data on the application of 1-Dodecyl-3-phenyl-2-thiourea is not extensively documented. However, based on the well-established biological activities of structurally related phenylthiourea compounds, we can extrapolate and propose potential applications and research protocols for this specific molecule. The long dodecyl chain in this compound imparts significant lipophilicity, which may enhance its ability to penetrate biological membranes, a key attribute for an effective agrochemical.

This guide provides detailed application notes and protocols for the investigation of this compound in agricultural research, drawing upon the known fungicidal, insecticidal, and plant growth regulatory properties of the broader thiourea chemical class.[1][2][3]

Postulated Applications in Agricultural Research

The unique structure of this compound, combining a phenyl ring, a thiourea core, and a long alkyl chain, suggests several potential applications in agriculture.

  • Fungicide: Thiourea derivatives have demonstrated significant inhibitory effects against a range of plant pathogens.[1] They are known to inhibit the growth and reproduction of pathogenic fungi, offering protection to various crops.[2] The lipophilic dodecyl group may facilitate the compound's entry into fungal cells.

  • Insecticide: Certain thiourea derivatives are known to interfere with insect metamorphosis, inhibiting pupation and imago emergence.[4] This suggests that this compound could be investigated as a novel insecticide, potentially with a specific mode of action that could be effective against resistant pest populations.

  • Plant Growth Regulator: Thiourea and some of its derivatives have been shown to act as plant growth regulators (PGRs), influencing processes like seed germination and seedling growth, and enhancing tolerance to abiotic stress.[3][5]

Hypothesized Mechanisms of Action

The biological activity of thiourea derivatives is often attributed to their ability to chelate metal ions and interact with key enzymes.

  • Enzyme Inhibition: A prominent mechanism for the antifungal activity of some thiourea derivatives is the inhibition of copper-containing enzymes like laccase and phenoloxidase, which are crucial for fungal growth and pathogenesis.[1][6][7] The sulfur atom in the thiourea moiety can form chelates with copper ions in the enzyme's active site, leading to its inactivation.[1]

  • Disruption of Insect Development: In insects, thiourea derivatives may act as antimetabolites or disrupt hormonal processes essential for metamorphosis.[4] The interference with pupation suggests an impact on the ecdysone or juvenile hormone pathways.

Experimental Protocols

The following protocols are designed as a starting point for researchers to investigate the potential of this compound in various agricultural applications.

Protocol 1: In Vitro Antifungal Activity Assay

This protocol uses the poisoned food technique to assess the efficacy of this compound against common plant pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Petri dishes (90 mm)

  • Cultures of test fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)[6][8]

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 mg/L stock solution of this compound in DMSO.

  • Poisoned Media Preparation: Autoclave PDA medium and cool it to 50-55°C. Add the stock solution to the molten PDA to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L). Also, prepare a control plate with PDA and DMSO only. Pour the media into sterile Petri dishes.

  • Fungal Inoculation: Once the media has solidified, place a 5 mm mycelial disc, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the fungus in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate. Determine the EC50 (Effective Concentration to inhibit 50% growth) value through probit analysis.

DOT Diagram: Antifungal Screening Workflow

Antifungal_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock_sol Prepare Stock Solution (10,000 mg/L in DMSO) poisoned_media Prepare Poisoned PDA (0.1-100 mg/L) stock_sol->poisoned_media inoculate Inoculate Plates (5 mm mycelial disc) poisoned_media->inoculate control_media Prepare Control PDA (DMSO only) control_media->inoculate incubate Incubate (25°C, dark) inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate % Inhibition measure->calculate ec50 Determine EC50 calculate->ec50

Caption: Workflow for in vitro antifungal screening of this compound.

Protocol 2: Insecticidal Activity Bioassay

This protocol outlines a method to evaluate the contact and feeding toxicity of this compound against a model insect pest like the diamondback moth (Plutella xylostella).[9]

Materials:

  • This compound

  • Acetone

  • Triton X-100 (as a surfactant)

  • Cabbage leaves

  • Third-instar larvae of Plutella xylostella

  • Ventilated containers

Procedure:

  • Test Solution Preparation: Dissolve this compound in a small amount of acetone and then dilute with water containing 0.1% Triton X-100 to prepare a series of concentrations (e.g., 10, 50, 100, 200, 500 mg/L). A control solution should be prepared with acetone and Triton X-100 in water.

  • Leaf-Dip Assay: Dip cabbage leaf discs (5 cm diameter) into the test solutions for 10-15 seconds and allow them to air dry.

  • Insect Exposure: Place one treated leaf disc into a ventilated container. Introduce 10 third-instar larvae into each container.

  • Incubation: Maintain the containers at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.

  • Data Collection: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (Lethal Concentration to kill 50% of the population) value using probit analysis.

DOT Diagram: Insecticidal Bioassay Workflow

Insecticidal_Bioassay_Workflow prep Prepare Test Solutions (10-500 mg/L in Acetone/Water) leaf_dip Leaf-Dip Assay (Cabbage discs) prep->leaf_dip exposure Introduce Larvae (10 larvae per replicate) leaf_dip->exposure incubation Incubate (25°C, 16:8 L:D) exposure->incubation mortality Record Mortality (24, 48, 72h) incubation->mortality analysis Calculate LC50 (Probit Analysis) mortality->analysis

Caption: Workflow for the insecticidal leaf-dip bioassay.

Protocol 3: Plant Growth Regulation Assay

This protocol is designed to assess the effect of this compound on seed germination and early seedling growth.

Materials:

  • This compound

  • Ethanol

  • Seeds of a model plant (e.g., wheat, cucumber)[5]

  • Petri dishes with filter paper

  • Growth chamber

Procedure:

  • Test Solution Preparation: Prepare a stock solution in ethanol and dilute with distilled water to obtain the desired test concentrations (e.g., 10, 50, 100, 200 ppm). The final concentration of ethanol should be less than 0.5%. The control will be distilled water with the same concentration of ethanol.

  • Seed Treatment: Place 20 seeds in each Petri dish lined with two layers of filter paper. Add 5 mL of the respective test solution or control solution to each dish.

  • Incubation: Place the Petri dishes in a growth chamber at 25 ± 1°C with a 12-hour photoperiod.

  • Data Collection:

    • After 7 days, count the number of germinated seeds to calculate the germination percentage.

    • Measure the shoot length and root length of 10 randomly selected seedlings from each dish.

  • Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine if there are significant differences between the treatments and the control.

Quantitative Data Summary

While specific data for this compound is unavailable, research on analogous compounds provides a basis for expected outcomes. For instance, certain aldehydes-thiourea derivatives have shown excellent antifungal activity against B. cinerea with EC50 values as low as 0.70 mg/L, outperforming commercial fungicides like boscalid (EC50 = 1.41 mg/L).[6][8] Similarly, acylthiourea-containing insecticides have demonstrated LC50 values against Plutella xylostella as low as 0.26 mg/L.[9]

Table 1: Hypothetical Efficacy Data for this compound

ApplicationTarget OrganismParameterHypothetical ValueReference Compound (Value)
Fungicide Botrytis cinereaEC50 (mg/L)0.5 - 5.0Boscalid (1.41)[6]
Insecticide Plutella xylostellaLC50 (mg/L)0.2 - 3.0Ethiprole (3.81)[9]
Plant Growth Wheat (Triticum aestivum)Germination (%)>95% at 50 ppmControl (98%)
Plant Growth Wheat (Triticum aestivum)Root ElongationPromotion at 10-50 ppmControl

Safety Precautions

Based on the GHS classification for this compound, the compound is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[10] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All experiments should be conducted in a well-ventilated area, and waste should be disposed of according to institutional and local regulations to prevent environmental contamination.

References

  • ACS Publications. (2025, April 7). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
  • PubMed. (2025). Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease.
  • PubMed. (2025, April 16). Thiourea Derivatives in Agrochemical Discovery and Development.
  • Semantic Scholar. Synthesis and Antifungal Activity of Aldehydes‐Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease.
  • Chinese Journal of Applied Chemistry. (1992).
  • MDPI.
  • ResearchGate. (2025, August 4). Synthesis and Antifungal Activity of Aldehydes‐Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease.
  • Walsh Medical Media. (2020, December 22). Thiourea- A potent component to regulate plant growth and functions in plant pressure resilience.
  • (PDF)
  • MDPI. (2024, May 31).
  • Journal of the American Chemical Society. Some Phenylthiourea Derivatives and their Antituberculous Activity.
  • thermofisher.com. N-Phenylthiourea, 97% 250 g | Buy Online | Thermo Scientific Chemicals.
  • Taylor & Francis Online.
  • (PDF)
  • PubChem. This compound | C19H32N2S | CID 2758732.
  • Santa Cruz Biotechnology. This compound | CAS 63980-78-9 | SCBT.
  • PMC. Design, Synthesis and Biological Activities of (Thio)
  • IJCRT.org. REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.
  • CymitQuimica. TR-D048095 - this compound | 63980-78-9.
  • ChemicalBook. (2025, July 16). This compound | 63980-78-9.
  • Sigma-Aldrich. This compound AldrichCPR.
  • SciSpace.
  • MDPI. (2023, April 7). Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella.
  • ResearchGate. (PDF) Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb.

Sources

Application Note & Protocol: Laboratory Synthesis of 1-Dodecyl-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N,N'-Disubstituted Thioureas

The thiourea scaffold is a privileged structure in medicinal chemistry and drug development, renowned for its diverse biological activities.[1][2] Molecules incorporating this moiety have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV properties.[1][2][3] The efficacy of thiourea derivatives often stems from the ability of the N-H and C=S groups to act as potent hydrogen bond donors and acceptors, respectively, and to coordinate with metal ions within enzyme active sites.[1]

This document provides a comprehensive, field-proven protocol for the synthesis of 1-Dodecyl-3-phenyl-2-thiourea, an unsymmetrical N,N'-disubstituted thiourea. This compound serves as an excellent model for a straightforward and efficient synthetic methodology and is a valuable building block for further chemical exploration and biological screening.[4][5] We will delve into the underlying reaction mechanism, provide a detailed step-by-step laboratory procedure, outline critical safety precautions, and describe methods for analytical characterization of the final product.

Chemical Principles and Reaction Mechanism

The synthesis of this compound is achieved through the direct reaction of phenyl isothiocyanate and dodecylamine. This transformation is a classic example of a nucleophilic addition reaction.

Mechanism: The reaction proceeds via the nucleophilic attack of the primary aliphatic amine (dodecylamine) on the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of phenyl isothiocyanate. The lone pair of electrons on the nitrogen atom of dodecylamine initiates the attack on the central carbon of the isothiocyanate, which is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This concerted step results in the formation of a new carbon-nitrogen bond, leading directly to the stable thiourea product. The reaction is typically high-yielding and clean, often requiring minimal purification.[5][6]

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound on a standard laboratory scale.

Materials and Reagents
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)Supplier
Phenyl Isothiocyanate103-72-0C₇H₅NS135.191.35 g (1.19 mL)10.0Sigma-Aldrich
Dodecylamine124-22-1C₁₂H₂₇N185.351.85 g10.0Acros Organics
Ethanol (Absolute)64-17-5C₂H₅OH46.0750 mL-Fisher Scientific
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Beakers and graduated cylinders

  • Rotary evaporator (optional)

  • Melting point apparatus

Synthetic Procedure
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.85 g (10.0 mmol) of dodecylamine in 30 mL of absolute ethanol. Stir the solution at room temperature until the amine is fully dissolved.

  • Reaction Initiation: To the stirring solution of dodecylamine, add 1.35 g (1.19 mL, 10.0 mmol) of phenyl isothiocyanate dropwise over 5 minutes at room temperature.

  • Reaction Execution: After the addition is complete, attach a reflux condenser to the flask. Heat the reaction mixture to a gentle reflux (approximately 78°C for ethanol) and maintain stirring under reflux for 2 hours. The formation of a white precipitate may be observed as the reaction progresses.

  • Product Isolation: After 2 hours, remove the heat source and allow the flask to cool to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid twice with 10 mL portions of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum or in a desiccator overnight. The expected yield of this compound is typically high (>90%).

Purification

The crude product is often of high purity. However, for obtaining analytically pure material, recrystallization can be performed from hot ethanol.

  • Dissolve the crude product in a minimum amount of boiling ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Visualization of Experimental Workflow

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization prep_amine Dissolve Dodecylamine in Ethanol react Add Isothiocyanate to Amine Stir at Room Temp Reflux for 2 hours prep_amine->react prep_iso Measure Phenyl Isothiocyanate prep_iso->react cool Cool Reaction Mixture (Room Temp -> Ice Bath) react->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry Product wash->dry recrystal Optional: Recrystallization from Ethanol dry->recrystal analysis Confirm Structure: ¹H NMR, ¹³C NMR, FTIR, MS Determine Purity & Melting Point dry->analysis recrystal->analysis

Caption: Workflow for the synthesis of this compound.

Safety Precautions and Hazard Management

Safe laboratory practice is paramount. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

ChemicalGHS PictogramsHazard StatementsPrecautionary Measures
Phenyl Isothiocyanate DangerH301: Toxic if swallowed.[7][8] H314: Causes severe skin burns and eye damage.[7][9] H317: May cause an allergic skin reaction.[7][9] H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7][8]Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle exclusively in a fume hood. Avoid inhalation of vapors.[8] Keep away from acids and strong oxidizing agents. In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes.[9]
Dodecylamine DangerH314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. H410: Very toxic to aquatic life with long-lasting effects.Wear standard PPE. Avoid contact with skin and eyes. Prevent release to the environment.
Ethanol WarningH225: Highly flammable liquid and vapor. H319: Causes serious eye irritation.Keep away from heat, sparks, and open flames.[10] Use in a well-ventilated area.

Waste Disposal: Dispose of all chemical waste in accordance with federal, state, and local regulations. Organic waste should be collected in a designated, labeled container.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

TechniqueExpected Results
Appearance White to off-white crystalline solid.
Melting Point Literature values should be consulted for comparison.
¹H NMR (CDCl₃)δ ~7.2-7.5 ppm: Multiplet, 5H (aromatic protons of phenyl group). δ ~6.0-8.0 ppm: Two broad singlets, 2H (N-H protons, may exchange with D₂O). δ ~3.6 ppm: Triplet, 2H (-CH₂-NH-). δ ~1.2-1.7 ppm: Multiplets, 20H (-(CH₂)₁₀-). δ ~0.88 ppm: Triplet, 3H (-CH₃).
¹³C NMR (CDCl₃)δ ~180 ppm: C=S carbon. δ ~125-135 ppm: Aromatic carbons. δ ~45-50 ppm: -CH₂-NH-. δ ~22-32 ppm: Alkyl chain carbons. δ ~14 ppm: -CH₃ carbon.
FTIR (KBr, cm⁻¹)~3200-3400 cm⁻¹: N-H stretching vibrations. ~2850-2950 cm⁻¹: C-H stretching of the alkyl chain. ~1500-1600 cm⁻¹: C=C aromatic ring stretching. ~1300-1350 cm⁻¹: C=S stretching (often broad and coupled).
Mass Spec. (ESI+) [M+H]⁺ at m/z 321.2 for C₁₉H₃₂N₂S.[11][12]

References

  • Benchchem. (n.d.). Application Note: Synthesis and Utility of N,N'-Disubstituted Thioureas via N-Methyl-N-phenylthiocarbamoyl Chloride.
  • MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review.
  • MedChemComm (RSC Publishing). (n.d.). N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase.
  • Journal of Drug Design and Medicinal Chemistry. (2025, August 6). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate.
  • RSC Publishing. (2024, June 5). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review.
  • Exposome-Explorer. (n.d.). Material Safety Data Sheet Phenyl isothiocyanate MSDS# 96278 Section 1.
  • CDH Fine Chemical. (n.d.). PHENYL ISOTHIOCYANATE CAS NO 103-72-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Loba Chemie. (2018, December 15). PHENYL ISOTHIOCYNATE For Synthesis MSDS | CAS 103-72-0 MSDS.
  • Fisher Scientific. (2014, July 16). SAFETY DATA SHEET.
  • PubChem. (n.d.). This compound.
  • ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process.
  • Reddit. (2024, November 10). How anyone have experience with reacting amines with phenyl isothiocyanate?
  • PubChemLite. (n.d.). This compound (C19H32N2S).

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Application Notes & Protocols: A Guide to the In Vitro Antioxidant Activity Assaying of N-Substituted Thioureas

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for assessing the antioxidant potential of N-substituted thiourea derivatives. N-substituted thioureas are a versatile class of compounds recognized for their wide range of biological activities, including significant antioxidant properties. Their ability to mitigate oxidative stress makes them promising candidates for therapeutic development. This document elucidates the primary antioxidant mechanisms and provides step-by-step protocols for three widely adopted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. Each protocol is designed to be a self-validating system, complete with explanations of the underlying principles, data interpretation, and best practices to ensure experimental robustness and reproducibility.

Introduction: The Role of N-Substituted Thioureas in Mitigating Oxidative Stress

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] Antioxidants are molecules capable of inhibiting the oxidation of other molecules, thereby preventing cellular damage.[2][3]

N-substituted thioureas have emerged as a significant class of synthetic compounds in medicinal chemistry, in part due to their potent antioxidant capabilities.[4][5] The unique structural features of the thiourea moiety (SC(NH₂)₂) allow these compounds to effectively scavenge harmful free radicals. Understanding and quantifying this activity is a critical step in the drug discovery and development process. This guide provides the foundational knowledge and practical protocols to perform a reliable assessment of these compounds.

The Chemistry of Antioxidant Action: Mechanisms of Thiourea Derivatives

The antioxidant activity of N-substituted thioureas is primarily attributed to their ability to donate a hydrogen atom from their N-H groups to neutralize free radicals. This process is predominantly governed by the Hydrogen Atom Transfer (HAT) mechanism.[6][7][8]

In the HAT mechanism, the thiourea derivative (R-NH-C(=S)-NH-R') reacts with a free radical (X•), donating a hydrogen atom from one of its nitrogen atoms. This action neutralizes the radical (XH) and results in a stable thiourea radical. The stability of this resulting radical is a key determinant of the compound's antioxidant potency.[6] While a Single Electron Transfer (SET) mechanism is also possible for antioxidants, theoretical and experimental studies indicate that the HAT mechanism is the preferred pathway for thiourea derivatives when reacting with free radicals.[7][8]

HAT_Mechanism Thiourea N-Substituted Thiourea (R-NH-C(=S)-NH-R') Products Neutralized Molecule (XH) + Stable Thiourea Radical Thiourea->Products H• Donation Radical Free Radical (X•) Radical->Products H• Acceptance

Caption: Hydrogen Atom Transfer (HAT) mechanism of thiourea derivatives.

In Vitro Antioxidant Capacity Assays: Core Methodologies

To quantify the antioxidant potential of N-substituted thioureas, several robust spectrophotometric assays are employed. This guide details the three most common methods, each with a distinct chemical principle.

  • DPPH Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • ABTS Radical Cation Decolorization Assay: Measures the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[6] This assay is versatile and applicable to both hydrophilic and lipophilic compounds.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: Evaluates the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its intense blue ferrous (Fe²⁺) form.[6][9] This is a SET-based assay that measures the total reducing power of a sample.

Protocol 1: DPPH Radical Scavenging Activity Assay

Principle of the Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that exhibits a deep purple color in solution, with a characteristic absorbance maximum around 517 nm.[7][10] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it becomes reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow.[7] The degree of decolorization is directly proportional to the radical scavenging activity of the tested compound.

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare 0.1 mM DPPH Solution in Methanol A1 Add DPPH Solution to Wells P1->A1 P2 Prepare Stock Solutions of Thiourea Derivatives & Standard (e.g., Ascorbic Acid) in DMSO/Methanol P3 Perform Serial Dilutions of Test Compounds and Standard A2 Add Sample/Standard/Blank Solutions to Corresponding Wells P3->A2 A1->A2 A3 Mix Thoroughly A2->A3 A4 Incubate in Dark (30 min at RT) A3->A4 M1 Measure Absorbance at 517 nm A4->M1 C1 Calculate % Inhibition M1->C1 C2 Plot % Inhibition vs. Concentration C1->C2 C3 Determine IC50 Value C2->C3 ABTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate P2 Mix to Generate ABTS•+ Stock (Incubate in dark, 12-16h) P1->P2 P3 Prepare ABTS•+ Working Solution (Dilute to Abs ≈ 0.7 at 734 nm) P2->P3 A2 Add ABTS•+ Working Solution to all Wells (e.g., 190 µL) P3->A2 P4 Prepare Serial Dilutions of Thiourea Derivatives & Standard A1 Add Sample/Standard/Blank Solutions to Wells (e.g., 10 µL) P4->A1 A1->A2 A3 Mix and Incubate (e.g., 6-10 min at RT) A2->A3 M1 Measure Absorbance at 734 nm A3->M1 C1 Calculate % Inhibition M1->C1 C2 Determine IC50 Value C1->C2

Caption: General workflow for the ABTS radical cation decolorization assay.

Detailed Step-by-Step Protocol

A. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Prepare a 7 mM aqueous solution of ABTS. [4][11]2. Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM aqueous solution of potassium persulfate. [4][11]3. ABTS•+ Radical Stock Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 volume ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. [4][11]This allows for the complete formation of the radical cation.

  • ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to achieve an absorbance of 0.70 ± 0.02 at 734 nm. [4]This working solution should be prepared fresh daily.

  • Test Compound and Standard Solutions: Prepare serial dilutions of the thiourea derivatives and a standard (e.g., Trolox) as described in the DPPH protocol.

B. Assay Procedure:

  • Pipette a small volume (e.g., 10-20 µL) of the different concentrations of the test compounds, standard, or blank into the wells of a 96-well microplate. [6]2. Add a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution to each well. [6]3. Mix thoroughly and incubate the plate at room temperature for a defined period (typically 6-10 minutes). [6][12] C. Measurement and Calculation:

  • Measure the absorbance at 734 nm. [6][11]2. Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay. [6]3. Determine the IC50 value from the dose-response curve.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle of the Assay

The FRAP assay directly measures the total antioxidant power of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The assay uses a FRAP reagent containing a complex of Fe³⁺, 2,4,6-tripyridyl-s-triazine (TPTZ), and an acidic buffer (pH 3.6). At this low pH, the reduction of the Fe³⁺-TPTZ complex to the Fe²⁺ form results in the formation of an intense blue-colored complex. [9]The absorbance of this complex is measured at 593 nm, and the change in absorbance is proportional to the total reducing power of the antioxidants in the sample. [9]

Experimental Workflow: FRAP Assay

FRAP_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: 1. Acetate Buffer (300 mM, pH 3.6) 2. TPTZ Solution (10 mM in 40 mM HCl) 3. FeCl₃ Solution (20 mM) P2 Prepare Fresh FRAP Working Reagent (Mix Acetate Buffer, TPTZ, and FeCl₃ in 10:1:1 ratio) P1->P2 A2 Add FRAP Working Reagent to all Wells (e.g., 220 µL) P2->A2 P3 Prepare Standard Curve using FeSO₄ or Trolox A1 Add Sample/Standard/Blank Solutions to Wells (e.g., 10 µL) P3->A1 P4 Prepare Thiourea Samples P4->A1 A1->A2 A3 Mix and Incubate (e.g., 4-10 min at 37°C) A2->A3 M1 Measure Absorbance at 593 nm A3->M1 C1 Plot Standard Curve (Absorbance vs. Concentration) M1->C1 C2 Calculate FRAP Value of Samples (in Fe²⁺ equivalents) M1->C2 C1->C2

Caption: General workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Step-by-Step Protocol

A. Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

  • FRAP Working Reagent: Prepare this reagent fresh just before use by mixing the Acetate Buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Standard Solution: Prepare a series of known concentrations of ferrous sulfate (FeSO₄·7H₂O) or Trolox in distilled water to generate a standard curve.

B. Assay Procedure:

  • Add a small volume (e.g., 10 µL) of the sample, standard, or blank (distilled water) to the wells of a 96-well plate. 2. Add a large volume (e.g., 220 µL) of the pre-warmed FRAP working reagent to each well. 3. Mix the solution for 4-10 minutes. [1]Incubation can be done at 37°C to accelerate the reaction.

C. Measurement and Calculation:

  • Measure the absorbance at 593 nm. [9][13]2. Create a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Using the linear regression equation from the standard curve, determine the FRAP value of the test samples. The results are typically expressed as µM of Fe²⁺ equivalents or Trolox equivalents.

Data Presentation and Interpretation

For a clear comparison of the antioxidant potential of different N-substituted thiourea derivatives, results should be summarized in a table. The IC50 value is the most common metric for DPPH and ABTS assays, where a lower value signifies greater potency. [6]For the FRAP assay, a higher value indicates greater reducing power.

Table 1: Comparative Antioxidant Activity of Hypothetical N-Substituted Thiourea Derivatives

CompoundDPPH Scavenging (IC50, µM)ABTS Scavenging (IC50, µM)Ferric Reducing Power (FRAP Value, µM Fe²⁺ Eq.)
Compound A 25.4 ± 1.815.2 ± 1.11250 ± 98
Compound B 88.9 ± 5.465.7 ± 4.3430 ± 35
Compound C 150.2 ± 9.1112.5 ± 7.9180 ± 21
Ascorbic Acid 18.5 ± 1.310.8 ± 0.91800 ± 110
Trolox 22.1 ± 1.512.4 ± 1.01650 ± 105

Data are presented as mean ± standard deviation (n=3) for illustrative purposes.

Troubleshooting and Best Practices

  • Compound Solubility: Thiourea derivatives may have limited aqueous solubility. Use of co-solvents like DMSO is common, but ensure the final DMSO concentration in the assay well is low (typically <1%) to avoid interfering with the reaction.

  • Color Interference: If the test compounds are colored and absorb at the assay wavelength, a separate sample blank (compound + solvent, without the radical/reagent) must be measured and its absorbance subtracted from the sample reading.

  • Reagent Stability: DPPH and ABTS•+ solutions are light-sensitive and should be stored in the dark. The FRAP reagent must be prepared fresh daily.

  • Kinetics: The reaction time can vary between different antioxidant compounds. It may be necessary to perform a kinetic study to determine the optimal incubation time where the reaction reaches a plateau.

  • Self-Validation: Always include a blank, a negative control, and a well-characterized positive control (Ascorbic Acid, Trolox, BHT) in every experiment. This validates the assay's performance and allows for comparison across different experimental runs.

References

  • Benchchem. (n.d.). In Vitro Antioxidant Potential of Substituted Thioureas: A Technical Guide.
  • Moreira, D. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. Retrieved from [Link]

  • Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method). Retrieved from [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70-76. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Total Antioxidant Capacity (FRAP) Assay (Colorimetric). Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity.
  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved from [Link]

  • Huong, T. T., et al. (2021). Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • DergiPark. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences. Retrieved from [Link]

  • Benchchem. (n.d.). Unraveling the Antioxidant Potential of Thiourea Compounds: A Comparative Analysis.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Retrieved from [Link]

  • ResearchGate. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. Retrieved from [Link]

  • YouTube. (2024). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]

  • MDPI. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]

  • Figshare. (2015). Synthesis and Antioxidant Activity of New Thiazole Analogues Possessing Urea, Thiourea, and Selenourea Functionality. Retrieved from [Link]

  • CSDL Khoa học. (2021). Antioxidant activity of thiourea derivatives: An experimental and theoretical study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Thiourea induces antioxidant mechanisms of salt tolerance in flax plants. Retrieved from [Link]

  • Taylor & Francis. (2023). Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Future Medicinal Chemistry. Retrieved from [Link]

  • AIP Publishing. (2022). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Retrieved from [Link]

  • National Institutes of Health. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]

  • Semantic Scholar. (2018). Synthesis, structurale elucidation and antioxidant study of Ortho-substituted N,N'-bis(benzamidothiocarbonyl)hydrazine derivatives. Retrieved from [Link]

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Application Notes and Protocols: Elucidating the Corrosion Inhibitory Action of 1-Dodecyl-3-phenyl-2-thiourea on Steel using Electrochemical Impedance Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Corrosion Inhibition and the Role of Advanced Electrochemical Techniques

The corrosion of steel remains a critical challenge across numerous industries, from infrastructure and transportation to energy and manufacturing. This natural electrochemical process leads to structural degradation, functional failure, and significant economic losses. The development of effective corrosion inhibitors is paramount to extending the service life and ensuring the safety of steel components. Among the various classes of organic inhibitors, thiourea derivatives have garnered considerable attention due to their high inhibition efficiencies, particularly in acidic environments. These molecules typically function by adsorbing onto the metal surface, thereby blocking the active sites for corrosion.[1][2][3]

This application note provides a comprehensive guide to utilizing Electrochemical Impedance Spectroscopy (EIS) for the detailed characterization of the corrosion inhibition performance of a specific thiourea derivative, 1-Dodecyl-3-phenyl-2-thiourea , on steel. The long dodecyl chain in this molecule is expected to enhance its protective properties by forming a more compact and hydrophobic barrier on the steel surface. EIS is a powerful, non-destructive technique that provides invaluable insights into the kinetics of electrochemical processes occurring at the metal/electrolyte interface.[4] By applying a small amplitude AC signal over a wide range of frequencies, EIS can differentiate between various electrochemical phenomena, such as charge transfer resistance, double-layer capacitance, and the formation of protective films.[5][6] This allows for a quantitative assessment of the inhibitor's effectiveness and a deeper understanding of its mechanism of action.

This document is intended for researchers, scientists, and professionals in materials science and chemical development, offering a detailed protocol, data interpretation guidelines, and an exploration of the underlying scientific principles.

Materials and Apparatus

Materials
  • Working Electrode: Mild steel coupons with a defined surface area (e.g., 1 cm²). The elemental composition of the steel should be known and reported (e.g., C: 0.28%, Si: 0.40%, Mn: 1.11%, P: 0.03%, S: 0.012%, Fe: balance).

  • Corrosive Medium: 1.0 M Hydrochloric acid (HCl) solution, prepared by diluting analytical grade HCl with deionized water.

  • Corrosion Inhibitor: this compound (CAS: 63980-78-9). A stock solution should be prepared in a suitable solvent (e.g., ethanol) and then diluted to the desired concentrations in the corrosive medium.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: A platinum wire or graphite rod with a surface area significantly larger than the working electrode.

  • Polishing Materials: Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200), followed by polishing with alumina slurries (e.g., 1 µm, 0.3 µm) on a polishing cloth.

  • Cleaning Solvents: Deionized water, ethanol, and acetone.

Apparatus
  • Potentiostat/Galvanostat with a Frequency Response Analyzer (FRA): Capable of performing EIS measurements over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Electrochemical Cell: A standard three-electrode glass cell.

  • Polishing Machine: For preparing the steel electrode surface.

  • Ultrasonic Bath: For cleaning the electrodes.

  • Analytical Balance: For accurate weighing of the inhibitor.

  • Volumetric Glassware: For precise preparation of solutions.

Experimental Protocol

Step 1: Working Electrode Preparation

The preparation of a clean and reproducible steel surface is critical for obtaining reliable EIS data.

  • Mechanical Polishing: The steel coupon is sequentially polished with SiC abrasive papers of increasing grit size to remove any existing oxide layers and surface defects.

  • Fine Polishing: The electrode is then polished with alumina slurries to achieve a mirror-like finish.

  • Cleaning: The polished electrode is thoroughly rinsed with deionized water, degreased with ethanol and acetone in an ultrasonic bath for 5 minutes each, and finally dried in a stream of warm air.

  • Masking: The non-exposed parts of the electrode are coated with an insulating material (e.g., epoxy resin) to ensure a well-defined working area.

Step 2: Solution Preparation
  • Corrosive Medium: Prepare a 1.0 M HCl solution by carefully diluting concentrated HCl with deionized water.

  • Inhibitor Solutions: Prepare a stock solution of this compound in ethanol. From this stock solution, prepare a series of inhibitor concentrations (e.g., 10⁻⁶ M to 10⁻³ M) in the 1.0 M HCl solution. Ensure the final concentration of ethanol is low and consistent across all test solutions to minimize its effect on the corrosion process. A blank solution (1.0 M HCl with the same concentration of ethanol but without the inhibitor) must also be prepared.

Step 3: Electrochemical Impedance Spectroscopy (EIS) Measurement
  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, the reference electrode, and the counter electrode. The reference electrode should be placed close to the working electrode using a Luggin capillary to minimize IR drop.

  • Open Circuit Potential (OCP) Stabilization: Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the OCP for a period of time (e.g., 30-60 minutes) until a steady-state potential is reached.

  • EIS Measurement: Perform the EIS measurement at the stabilized OCP. The typical parameters are:

    • Frequency Range: 100 kHz to 10 mHz

    • AC Amplitude: 10 mV (a small amplitude is used to maintain a pseudo-linear system response)

    • Data Acquisition: 10 points per decade

The following diagram illustrates the experimental workflow:

EIS_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis WE_prep Working Electrode Preparation Cell_setup Electrochemical Cell Setup WE_prep->Cell_setup Sol_prep Solution Preparation Sol_prep->Cell_setup OCP_stab OCP Stabilization Cell_setup->OCP_stab EIS_acq EIS Data Acquisition OCP_stab->EIS_acq Data_vis Data Visualization (Nyquist & Bode Plots) EIS_acq->Data_vis ECM_fit Equivalent Circuit Modeling Data_vis->ECM_fit Inh_eff Inhibition Efficiency Calculation ECM_fit->Inh_eff

Experimental workflow for EIS analysis.

Data Analysis and Interpretation

Nyquist and Bode Plots

The acquired EIS data is typically visualized in two types of plots:

  • Nyquist Plot: This plot shows the imaginary part of the impedance (-Z") versus the real part (Z'). For a simple corrosion process, the Nyquist plot is a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). An increase in the diameter of the semicircle in the presence of an inhibitor indicates an increase in Rct and thus, better corrosion protection.[5]

  • Bode Plot: This consists of two plots: the logarithm of the impedance modulus (|Z|) versus the logarithm of the frequency (log f), and the phase angle (θ) versus log f. In the |Z| vs. log f plot, the impedance at low frequencies is a measure of the total resistance of the system. A higher low-frequency impedance in the presence of the inhibitor signifies better corrosion protection. The phase angle plot provides information about the capacitive or inductive behavior of the system.

Equivalent Circuit Modeling

To quantitatively analyze the EIS data, an appropriate equivalent electrical circuit (EEC) model is used to fit the experimental data. A common EEC for a simple corrosion system is the Randles circuit. However, due to the non-ideal nature of the electrode surface, the capacitor is often replaced by a constant phase element (CPE).

The following diagram shows a typical Randles circuit modified with a CPE:

EEC_Model start Rs_node Rs start->Rs_node junction Rs_node->junction Rct_node Rct junction->Rct_node CPE_node CPEdl junction->CPE_node end Rct_node->end CPE_node->end

A common equivalent circuit model for corrosion.
  • Rs: Solution resistance.

  • Rct: Charge transfer resistance. This is inversely proportional to the corrosion rate. A higher Rct value indicates a lower corrosion rate.

  • CPEdl: Constant phase element representing the double-layer capacitance. Its impedance is given by Z_CPE = 1 / [Y₀(jω)ⁿ], where Y₀ is the CPE constant, ω is the angular frequency, and n is the CPE exponent (0 ≤ n ≤ 1). When n=1, the CPE behaves as an ideal capacitor.

By fitting the experimental EIS data to this model, the values of Rs, Rct, and CPEdl can be obtained.

Calculation of Inhibition Efficiency

The inhibition efficiency (η%) can be calculated from the Rct values obtained from the EEC fitting using the following equation:

η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Expected Results

The following table summarizes the expected EIS parameters for steel in 1.0 M HCl with and without different concentrations of this compound. These are hypothetical values based on typical results for effective thiourea-based inhibitors.

Inhibitor ConcentrationRs (Ω cm²)Rct (Ω cm²)Y₀ (µF cm⁻² sⁿ⁻¹)nη%
Blank (0 M)1.5501500.85-
10⁻⁶ M1.62501200.8780.0
10⁻⁵ M1.5800900.8993.8
10⁻⁴ M1.42500600.9198.0
10⁻³ M1.44000450.9298.8

Mechanism of Inhibition

The corrosion inhibition of steel by this compound in acidic solution is attributed to the adsorption of the inhibitor molecules onto the metal surface. This adsorption process blocks the active sites for both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.

The adsorption mechanism is facilitated by several features of the inhibitor molecule:

  • Heteroatoms: The presence of nitrogen and sulfur atoms with lone pairs of electrons allows for the formation of coordinate bonds with the vacant d-orbitals of the iron atoms on the steel surface.[3]

  • Aromatic Ring: The phenyl group provides π-electrons that can interact with the steel surface.

  • Long Alkyl Chain: The dodecyl group is a long hydrocarbon chain that is hydrophobic. Once the inhibitor molecule is adsorbed onto the surface, this long chain can create a dense, hydrophobic barrier film that repels corrosive species from the metal surface.[7]

The adsorption process can be described by various adsorption isotherms, such as the Langmuir isotherm, which relates the surface coverage of the inhibitor to its concentration in the solution.[2][6]

The proposed inhibition mechanism is depicted in the following diagram:

Inhibition_Mechanism Inhibitor This compound in solution Adsorption Adsorption onto Steel Surface Inhibitor->Adsorption Steel Steel Surface (Fe) Steel->Adsorption Protective_Film Formation of a Protective Hydrophobic Film Adsorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Proposed corrosion inhibition mechanism.

Conclusion

Electrochemical Impedance Spectroscopy is an indispensable tool for the evaluation of corrosion inhibitors. This application note has provided a detailed protocol for using EIS to study the inhibition of steel corrosion by this compound. By following the described methodology for electrode preparation, experimental setup, and data analysis, researchers can obtain high-quality, reproducible data to quantify the inhibitor's performance and gain insights into its mechanism of action. The expected results indicate that this compound has the potential to be a highly effective corrosion inhibitor for steel in acidic media, owing to the synergistic effects of its functional groups and long alkyl chain.

References

Sources

Preparation of 1-Dodecyl-3-phenyl-2-thiourea Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of 1-Dodecyl-3-phenyl-2-thiourea (DPTU). DPTU is a hydrophobic compound with potential applications in various fields of drug discovery and development. Accurate and consistent preparation of stock solutions is paramount for obtaining reproducible and reliable experimental results. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established laboratory practices and physicochemical principles.

Introduction: The Critical Role of Stock Solution Integrity

This compound is a derivative of thiourea characterized by a long dodecyl chain, rendering it highly hydrophobic. The biological activity of many thiourea derivatives has been documented, with applications ranging from enzyme inhibition to modulation of cellular signaling pathways. The efficacy and reproducibility of in vitro and in vivo studies involving such compounds are critically dependent on the precise and accurate preparation of stock solutions. A well-prepared stock solution serves as the foundation for subsequent experimental dilutions, and any inaccuracies or degradation at this initial stage will invariably compromise the entire data set.

The inherent hydrophobicity of DPTU presents a challenge for its solubilization in aqueous media typically used in biological assays. Therefore, the choice of an appropriate organic solvent and the adherence to a meticulous preparation protocol are essential. This document outlines a validated procedure for the preparation of DPTU stock solutions, with a focus on ensuring solubility, stability, and accurate concentration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is a prerequisite for the successful preparation of its solutions. The key properties of DPTU are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₉H₃₂N₂S[1]
Molecular Weight 320.54 g/mol [2]
Appearance White crystalline solid
CAS Number 63980-78-9

Due to its long alkyl chain, DPTU is practically insoluble in water but exhibits good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of DPTU for biological applications due to its high dissolving power for hydrophobic compounds and its miscibility with aqueous culture media.[3]

Safety Precautions and Handling

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.

  • Avoid direct contact with skin and eyes.

  • Prevent the release of the compound into the environment.

Experimental Protocol: Preparation of a 10 mM DPTU Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of DPTU in DMSO. This concentration is a practical starting point for most in vitro assays, as typical working concentrations for thiourea derivatives are in the low micromolar range.

Materials and Equipment
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Analytical balance (readability to at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Sterile microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Step-by-Step Procedure

Workflow for DPTU Stock Solution Preparation

DPTU_Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Handling A Calculate Mass B Weigh DPTU A->B Accurately C Add DMSO B->C Transfer D Vortex to Dissolve C->D Ensure complete solubilization E Aliquot D->E Prevent freeze-thaw cycles F Store at -20°C E->F Protect from degradation G Label Vials E->G Crucial for identification

Caption: Workflow for preparing this compound stock solution.

  • Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of DPTU using the following formula:

    Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 320.54 g/mol = 3.2054 mg

  • Weighing the Compound:

    • Place a clean, dry weighing boat on the analytical balance and tare.

    • Carefully weigh out the calculated mass of DPTU using a clean spatula. Record the exact mass.

  • Dissolution:

    • Transfer the weighed DPTU into a sterile microcentrifuge tube or amber glass vial.

    • Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

    • Cap the tube/vial securely and vortex at room temperature until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, tightly sealed microcentrifuge tubes or amber vials.

    • Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at -20°C for long-term storage. For very sensitive applications, storage at -80°C may be considered.

Best Practices for Using DPTU Stock Solutions in Cell-Based Assays

The introduction of an organic solvent like DMSO into a cell culture system can have cytotoxic effects. Therefore, it is crucial to minimize the final concentration of DMSO in the assay medium.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should generally not exceed 0.5% (v/v).[4] Many cell lines can tolerate up to 1%, but some, particularly primary cells, are more sensitive.[5] It is always advisable to perform a vehicle control experiment to assess the effect of the final DMSO concentration on the cells.

  • Serial Dilutions: Prepare intermediate dilutions of the DPTU stock solution in culture medium before adding to the cells. This helps to avoid localized high concentrations of DMSO that can be toxic to cells.

  • Solubility in Aqueous Media: Upon dilution of the DMSO stock solution into aqueous culture medium, DPTU may precipitate if its solubility limit is exceeded. It is important to visually inspect the final working solution for any signs of precipitation. If precipitation occurs, the stock solution may need to be further diluted.

Stability Considerations

  • Storage: Storing aliquots at -20°C or -80°C in tightly sealed containers minimizes solvent evaporation and exposure to atmospheric moisture, thereby preserving the integrity of the stock solution.

  • Light Sensitivity: Although not explicitly stated for this compound, it is good practice to protect stock solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and promote degradation. Aliquoting is the most effective way to mitigate this.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the preparation of this compound stock solutions. By adhering to these guidelines, researchers can ensure the quality and consistency of their stock solutions, which is a fundamental prerequisite for generating high-quality, reproducible data in preclinical research and drug development.

References

  • BenchChem. (2025). Solubility and Stability of Thiourea Compounds in Organic Solvents. BenchChem Technical Notes.
  • LifeTein. (2023, February 1). DMSO Usage in Cell Culture. LifeTein. Retrieved from [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? r/labrats. Retrieved from [Link]

  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Retrieved from [Link]

  • ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate. Retrieved from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved from [Link]

  • Bio-Rad. Protein Solubilization for 2-D Electrophoresis. Bio-Rad Laboratories. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (2021). Techniques for solubility enhancement of Hydrophobic drugs: A Review. J Adv Pharm Educ Res.
  • International Journal of Pharmaceutical and Chemical Analysis. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Amphiphilic Workhorse: Application Notes and Protocols for 1-Dodecyl-3-phenyl-2-thiourea in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Molecule

1-Dodecyl-3-phenyl-2-thiourea is more than just a chemical compound; it is a molecule of dual personality. Its structure, featuring a long, hydrophobic dodecyl tail and a polar phenylthiourea headgroup, makes it a potent amphiphile. This unique characteristic is the cornerstone of its utility in material science, enabling it to operate at interfaces, self-assemble, and interact with a variety of materials in predictable and controllable ways.

This guide provides an in-depth exploration of the applications of this compound, moving beyond a simple listing of possibilities to a detailed examination of the "why" and "how." The protocols herein are designed to be robust and self-validating, grounded in the fundamental chemistry of thiourea derivatives.

Core Properties of this compound

PropertyValueSource
CAS Number 63980-78-9[1][2][3]
Molecular Formula C₁₉H₃₂N₂S[1][2]
Molecular Weight 320.54 g/mol [1]
Appearance White to off-white crystalline solidInferred from general properties of similar compounds
Solubility Soluble in most organic solvents (e.g., ethanol, acetone, chloroform); sparingly soluble in waterInferred from amphiphilic structure

Application I: Corrosion Inhibition for Mild Steel in Acidic Media

The primary and most well-documented application of phenylthiourea derivatives in material science is as corrosion inhibitors, particularly for steel in acidic environments. The efficacy of this compound in this role stems from its molecular structure.

Mechanism of Action

The corrosion inhibition mechanism is a multi-faceted process involving the adsorption of the inhibitor onto the metal surface. This adsorption is facilitated by several key features of the molecule:

  • Heteroatom Coordination: The sulfur and nitrogen atoms in the thiourea group possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface. This forms a coordinate covalent bond, leading to strong chemisorption.

  • Pi-Electron Cloud Interaction: The π-electrons of the phenyl ring can interact with the metal surface, further strengthening the adsorption.

  • Hydrophobic Barrier Formation: The long dodecyl chain orients itself away from the metal surface and towards the corrosive solution. This creates a dense, hydrophobic layer that repels water and aggressive ions (like chloride), effectively forming a protective barrier.

The overall effect is the formation of a protective film that isolates the metal from the corrosive environment, thus inhibiting both anodic and cathodic reactions of the corrosion process.

Experimental Workflow: Corrosion Inhibition Efficiency

Caption: Workflow for evaluating corrosion inhibition efficiency.

Protocol 1: Gravimetric (Weight Loss) Method

This protocol provides a straightforward method for determining the inhibition efficiency of this compound.

1. Materials and Reagents:

  • Mild steel coupons of known dimensions
  • This compound
  • Concentrated Hydrochloric Acid (HCl)
  • Acetone
  • Deionized water
  • Abrasive paper (various grits)
  • Analytical balance

2. Coupon Preparation:

  • Mechanically polish the mild steel coupons with abrasive paper of increasing grit size to achieve a mirror finish.
  • Degrease the coupons by sonicating in acetone for 10 minutes.
  • Rinse with deionized water and dry thoroughly.
  • Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).

3. Experimental Procedure:

  • Prepare a 1 M HCl solution as the corrosive medium.
  • Prepare a stock solution of this compound in ethanol (e.g., 10 mM).
  • Prepare a series of test solutions by adding different concentrations of the inhibitor stock solution to the 1 M HCl (e.g., 0.1, 0.5, 1.0, 2.0 mM). Also, prepare a blank solution (1 M HCl without inhibitor).
  • Immerse the pre-weighed coupons in the test solutions and the blank solution for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).
  • After the immersion period, remove the coupons, rinse with deionized water, clean with a soft brush to remove corrosion products, rinse again, dry, and re-weigh to get the final weight (W_final).

4. Calculation of Inhibition Efficiency:

  • Calculate the weight loss (ΔW) for each coupon: ΔW = W_initial - W_final
  • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10^4 × ΔW) / (A × T × D) where A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of mild steel (g/cm³).
  • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique to study the formation of the protective inhibitor film.

1. a Three-Electrode Cell Setup:

  • Working Electrode: Mild steel coupon
  • Counter Electrode: Platinum foil or graphite rod
  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

2. Procedure:

  • Immerse the three-electrode setup in the corrosive medium with and without the desired concentration of this compound.
  • Allow the system to stabilize to reach the open circuit potential (OCP).
  • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).
  • Record the impedance data and plot it as a Nyquist plot (Z_imaginary vs. Z_real).

3. Data Interpretation:

  • An increase in the diameter of the semicircle in the Nyquist plot in the presence of the inhibitor indicates an increase in the charge transfer resistance (R_ct), signifying the formation of an insulating protective layer and effective corrosion inhibition.

Application II: Synthesis of Metal Sulfide Nanoparticles

Thiourea and its derivatives are widely used as a sulfur source for the synthesis of metal sulfide nanoparticles (e.g., CdS, PbS, ZnS). The long dodecyl chain of this compound can additionally act as a capping agent, controlling the growth and preventing agglomeration of the nanoparticles.

Mechanism of Action

In a typical hot-injection synthesis, the thiourea derivative decomposes at elevated temperatures to release sulfide ions (S²⁻) in a controlled manner. These ions then react with metal precursors in the solution to form metal sulfide nuclei. The this compound molecules can then adsorb onto the surface of the growing nanoparticles via the thiourea headgroup, with the dodecyl chains extending into the solvent. This provides steric hindrance, preventing the nanoparticles from aggregating and allowing for control over their final size and shape.

Experimental Workflow: Nanoparticle Synthesis

Caption: General workflow for hot-injection synthesis of metal sulfide nanoparticles.

Protocol 3: Synthesis of CdS Nanoparticles (Representative)

This protocol outlines a general procedure for the synthesis of Cadmium Sulfide (CdS) nanoparticles.

1. Materials and Reagents:

  • Cadmium oxide (CdO)
  • Oleic acid
  • 1-Octadecene (ODE)
  • This compound
  • Toluene
  • Methanol

2. Procedure:

  • Preparation of Cadmium Precursor: In a three-neck flask, mix CdO (e.g., 0.1 mmol), oleic acid (e.g., 1 mmol), and ODE (e.g., 10 mL). Heat the mixture to around 250 °C under an inert atmosphere (e.g., Argon) until a clear solution is formed. Then, cool the solution to the desired injection temperature (e.g., 220 °C).
  • Preparation of Sulfur Precursor: In a separate vial, dissolve this compound (e.g., 0.1 mmol) in ODE (e.g., 2 mL).
  • Hot Injection and Growth: Swiftly inject the sulfur precursor solution into the hot cadmium precursor solution with vigorous stirring.
  • Allow the reaction to proceed for a specific time (e.g., 5-15 minutes) to control the nanoparticle size.
  • Isolation of Nanoparticles: Quench the reaction by removing the heating mantle. Add toluene to the cooled solution, followed by methanol to precipitate the nanoparticles.
  • Centrifuge the mixture to collect the nanoparticles. Discard the supernatant and re-disperse the nanoparticles in toluene. Repeat the precipitation and washing steps two more times.
  • Finally, disperse the purified CdS nanoparticles in a suitable solvent like toluene for characterization.

3. Characterization:

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.
  • X-ray Diffraction (XRD): To identify the crystal structure.
  • UV-Vis Spectroscopy: To determine the optical properties and estimate the band gap.

Further Potential Applications

The unique properties of this compound open doors to other material science applications that warrant further investigation:

  • Sensors for Heavy Metals: The thiourea group can act as a selective binding site for heavy metal ions like mercury (Hg²⁺) and lead (Pb²⁺). The binding event could be transduced into a measurable optical or electrochemical signal.

  • Self-Assembled Monolayers (SAMs): On suitable substrates like gold, the thiourea group can anchor the molecule to the surface, leading to the formation of ordered SAMs. The long dodecyl chain would create a well-defined hydrophobic surface.

  • Phase Transfer Catalysis: Its amphiphilic nature could be exploited to facilitate reactions between reactants in immiscible phases.

Synthesis of this compound

For researchers wishing to synthesize this compound in-house, a standard procedure for N,N'-disubstituted thioureas can be followed.

Protocol 4: Synthesis

1. Reaction Principle: The synthesis involves the nucleophilic addition of an amine (dodecylamine) to an isothiocyanate (phenyl isothiocyanate).

2. Materials and Reagents:

  • Dodecylamine
  • Phenyl isothiocyanate
  • A suitable solvent (e.g., ethanol or acetonitrile)

3. Procedure:

  • Dissolve equimolar amounts of dodecylamine and phenyl isothiocyanate in the chosen solvent in a round-bottom flask.
  • Stir the reaction mixture at room temperature. The reaction is typically exothermic.
  • Continue stirring for a few hours (e.g., 2-4 hours) until the reaction is complete (can be monitored by TLC).
  • The product, this compound, will often precipitate out of the solution upon completion or cooling.
  • Collect the solid product by filtration.
  • Wash the product with a cold solvent to remove any unreacted starting materials.
  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure crystals.
  • Dry the purified product under vacuum.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed toxicological information. Thiourea derivatives can be harmful if swallowed.[2]

Conclusion

This compound is a versatile molecule with significant potential in material science. Its amphiphilic nature, coupled with the reactive thiourea headgroup, makes it an excellent candidate for applications ranging from corrosion inhibition to nanoparticle synthesis. The protocols provided in this guide offer a starting point for researchers to explore and exploit the unique properties of this compound. As with any scientific endeavor, a thorough understanding of the underlying chemical principles is paramount to successful and innovative research.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

  • ACS Omega. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (n.d.). Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. Retrieved from [Link]

  • MDPI. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Use of Thiourea Derivative (1-Phenyl-3- Benzoyl-2-Thiourea) for Extraction of Cadmium Ion. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Antifungal Properties of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antifungals and the Promise of Thiourea Derivatives

The global rise of invasive fungal infections, compounded by the emergence of multidrug-resistant strains such as Candida auris, presents a significant threat to public health.[1][2] The existing arsenal of antifungal drugs is limited, and many are associated with significant toxicities, underscoring the urgent need for novel therapeutic agents.[3] Thiourea derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including potent antifungal properties.[4][5][6] These organosulfur compounds and their derivatives have been shown to be effective against a variety of fungal pathogens, including clinically relevant yeasts and molds.[7][8][9]

The antifungal efficacy of thiourea derivatives is often attributed to their ability to interfere with essential fungal processes.[10] Some studies suggest that their mechanism of action may involve the inhibition of key enzymes like 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.[7] Other proposed mechanisms include the disruption of the fungal cell wall and interference with biofilm formation.[1][8]

To rigorously evaluate the antifungal potential of novel thiourea derivatives, a systematic and standardized testing protocol is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro antifungal activity and cytotoxicity of these compounds. The methodologies detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and reliable data.[11][12][13]

Chapter 1: Primary Antifungal Susceptibility Screening: The Broth Microdilution Method

The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a fungus under standardized conditions.[14] This method is highly adaptable for high-throughput screening of numerous thiourea derivatives against a panel of fungal pathogens.[15]

Rationale and Causality Behind the Method

This assay relies on challenging a standardized suspension of fungal cells with serial dilutions of the test compound in a liquid growth medium. The use of 96-well microtiter plates allows for the simultaneous testing of multiple compounds and concentrations, making it efficient for screening large libraries of thiourea derivatives.[15] The choice of RPMI 1640 medium, buffered with MOPS, is critical as it provides consistent and reproducible results for most clinically relevant fungi.[16] Standardization of the inoculum density is crucial; a low density may lead to falsely low MICs, while a high density can result in falsely high MICs.

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) plate Inoculate 96-Well Plate (Compound Dilutions + Fungal Inoculum) start->plate compound Prepare Thiourea Derivative Stock Solution & Serial Dilutions compound->plate incubate Incubate at 35°C (24-48 hours) plate->incubate read Visually or Spectrophotometrically Read Plates incubate->read mic Determine MIC (Lowest concentration with no visible growth) read->mic

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Detailed Protocol: Broth Microdilution Assay

Materials:

  • Thiourea derivatives

  • Dimethyl sulfoxide (DMSO)

  • Fungal strains (e.g., Candida albicans, Candida auris, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS)[16]

  • Sterile 96-well U-bottom microtiter plates[16]

  • Spectrophotometer or plate reader (optional)

  • Incubator (35°C)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[14]

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[16]

  • Preparation of Thiourea Derivative Dilutions:

    • Prepare a stock solution of each thiourea derivative in DMSO.

    • Perform a two-fold serial dilution of the compounds in RPMI 1640 medium in the 96-well plate to achieve the desired final concentration range. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.[16]

  • Determination of MIC:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the thiourea derivative that completely inhibits visible growth.

    • Alternatively, the plates can be read using a spectrophotometer at a wavelength of 530 nm. The MIC is defined as the lowest drug concentration that causes a significant reduction in turbidity compared to the growth control.

Parameter CLSI M27-A3 Guideline Notes for Thiourea Derivatives
Medium RPMI 1640 with MOPS bufferEnsures consistent pH and growth conditions.[16]
Inoculum Size (Yeasts) 0.5 to 2.5 x 10^3 CFU/mLCritical for reproducibility.[16]
Incubation 35°C for 24-48 hoursStandard incubation for most clinical yeasts.[16]
MIC Endpoint Complete inhibition of growthFor fungistatic compounds, a significant reduction in growth may be considered.

Chapter 2: Secondary Screening: Agar-Based Methods

Agar-based methods, such as the disk diffusion and agar well diffusion assays, offer a simpler, cost-effective alternative for preliminary screening or for testing a smaller number of compounds.[17][18]

The Rationale of Diffusion-Based Assays

These methods rely on the diffusion of the antifungal agent from a source (a paper disk or a well in the agar) into the agar medium that has been seeded with the test fungus. The formation of a zone of inhibition around the source indicates antifungal activity. The diameter of this zone is proportional to the susceptibility of the fungus to the compound.[17] While less quantitative than broth microdilution, these methods are excellent for rapid screening.[19]

Experimental Workflow: Agar Disk Diffusion

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_prep Prepare Mueller-Hinton Agar Plates swab Swab Inoculum onto Agar Surface plate_prep->swab inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) inoculum_prep->swab disk Apply Thiourea Derivative-Impregnated Disks swab->disk incubate Incubate at 35°C (24-48 hours) disk->incubate measure Measure Zone of Inhibition (in mm) incubate->measure

Caption: Workflow for Agar Disk Diffusion Antifungal Susceptibility Testing.

Detailed Protocol: Agar Disk Diffusion Assay

Materials:

  • Thiourea derivatives

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue[20]

  • Fungal strains

  • Sterile swabs

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the thiourea derivative onto the surface of the inoculated agar. A disk with the solvent (e.g., DMSO) should be used as a negative control.

  • Incubation: Invert the plates and incubate at 35°C for 24-48 hours.

  • Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

Chapter 3: Determining Fungicidal Activity

While the MIC indicates the concentration that inhibits fungal growth, it does not differentiate between fungistatic (inhibiting growth) and fungicidal (killing) activity. The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antifungal agent that kills a predefined proportion (usually 99.9%) of the initial fungal inoculum.

Detailed Protocol: MFC Determination
  • Following the determination of the MIC from the broth microdilution assay, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot-plate these aliquots onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the thiourea derivative from which no fungal colonies grow on the SDA plate.

Chapter 4: Assessing Safety: In Vitro Cytotoxicity Assays

A critical step in the development of any new therapeutic agent is to assess its potential toxicity to mammalian cells.[21] A promising antifungal compound should exhibit high potency against fungal pathogens and low cytotoxicity towards host cells.[1][22]

Rationale for Cytotoxicity Testing

In vitro cytotoxicity assays provide a rapid and cost-effective means to evaluate the effect of thiourea derivatives on the viability and proliferation of mammalian cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cells Seed Mammalian Cells in 96-Well Plate treat Treat Cells with Compounds (24-48 hours) cells->treat compound Prepare Thiourea Derivative Serial Dilutions compound->treat mtt Add MTT Reagent treat->mtt incubate Incubate (2-4 hours) mtt->incubate solubilize Add Solubilizing Agent (e.g., DMSO) incubate->solubilize read Read Absorbance (570 nm) solubilize->read ic50 Calculate IC50 (50% inhibitory concentration) read->ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol: MTT Assay

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2, or primary cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Thiourea derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the thiourea derivatives. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plate for 24-48 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Remove the medium containing MTT and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Compound MIC50 against C. albicans (µg/mL) IC50 against HeLa cells (µg/mL) Selectivity Index (IC50/MIC50)
Thiourea Derivative A8>100>12.5
Thiourea Derivative B16503.125
Fluconazole (Control)2>256>128

Conclusion

This application note provides a robust and detailed framework for the systematic evaluation of the antifungal properties of novel thiourea derivatives. By adhering to these standardized protocols, researchers can generate high-quality, reproducible data that is essential for the identification and advancement of promising new antifungal candidates. The integration of primary screening, fungicidal activity determination, and cytotoxicity assessment ensures a comprehensive evaluation of both efficacy and safety, paving the way for the development of the next generation of antifungal therapies.

References

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  • Ghannoum, M., et al. (2013). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 51(11), 3852–3854. [Link]

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  • EUCAST. (2026). Antifungal Susceptibility Testing (AFST). [Link]

  • Espinel-Ingroff, A., et al. (2007). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. Journal of Clinical Microbiology, 45(6), 1811–1820. [Link]

  • ScienceDirect. (2025). Antifungal disk diffusion: Significance and symbolism. [Link]

  • Bartroli, J., et al. (2000). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 44(3), 665–670. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2015). Antifungal Susceptibility Testing of Dermatophytes by Agar Based Disk Diffusion Method. [Link]

  • Lee, D. G., et al. (2003). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 47(1), 416–418. [Link]

  • Küçükgüzel, I., et al. (2001). Synthesis and Antifungal Activities of Phenylenedithioureas. Archiv der Pharmazie, 334(10), 327-331. [Link]

  • Lechowicz, L., et al. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Journal of Applied Microbiology, 119(1), 119-130. [Link]

  • Fatahinia, M., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. Iranian Journal of Medical Sciences, 45(4), 284–294. [Link]

  • EUCAST. (2026). Fungi (AFST). [Link]

  • ResearchGate. (2021). In vitro antifungal activity of the target compounds 5a-5u at 50 μg/mL. [Link]

  • Nelson Labs. (2025). EUCAST Antifungal Resistance Testing. [Link]

  • CLSI. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 3rd Edition. [Link]

  • Microbiology Society. (2021). Exploiting diverse chemical collections to uncover novel antifungals. [Link]

  • CLSI. (2022). New Antifungal Document Editions. [Link]

  • PubMed. (2025). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. [Link]

  • YouTube. (2025). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • ResearchGate. (2024). The proposed mechanism for the formation of thiourea. [Link]

  • PubMed Central. (2025). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. [Link]

  • MDPI. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. [Link]

  • Crank, G., Neville, M., & Ryden, R. (1973). Thiourea derivatives of 2-aminooxazoles showing antibacterial and antifungal activity. Journal of Medicinal Chemistry, 16(12), 1402–1405. [Link]

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The Synthetic Versatility of 1-Dodecyl-3-phenyl-2-thiourea: A Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of organic synthesis, the demand for versatile and efficient reagents is paramount. 1-Dodecyl-3-phenyl-2-thiourea, a seemingly simple yet remarkably functional molecule, has emerged as a valuable tool for researchers, scientists, and drug development professionals. Its unique structural features, combining a lipophilic dodecyl chain with the hydrogen-bonding capabilities of the phenylthiourea moiety, open doors to a wide array of synthetic transformations. This guide provides an in-depth exploration of this compound, offering detailed application notes and protocols to harness its full potential in the laboratory.

Introduction: Unveiling the Potential of a Multifaceted Reagent

This compound belongs to the broader class of N,N'-disubstituted thioureas, compounds that have garnered significant attention for their diverse applications in medicinal chemistry, materials science, and organic synthesis.[1][2] The presence of the thiocarbonyl group (C=S) and the adjacent N-H protons allows for the formation of strong hydrogen bonds, a key feature that underpins its utility as an organocatalyst.[3] The long dodecyl chain imparts significant lipophilicity to the molecule, enhancing its solubility in organic solvents and potentially influencing reaction outcomes in non-polar media. This amphiphilic nature makes it an intriguing candidate for phase-transfer catalysis and for promoting reactions involving hydrophobic substrates.

This document will first detail the reliable synthesis of this compound, followed by an exploration of its applications as a reagent and organocatalyst in key organic transformations, complete with step-by-step protocols.

Synthesis of this compound: A Robust and Adaptable Protocol

The synthesis of unsymmetrical thioureas such as this compound can be efficiently achieved through a variety of methods. A highly adaptable and convenient two-step, one-pot procedure is presented here, which proceeds via a thiocarbamate intermediate.[4] An alternative microwave-assisted method is also described for accelerated synthesis.[5]

Two-Step, One-Pot Synthesis in an Aqueous Medium

This method offers a greener approach by utilizing water as a solvent in the second step.[4]

Reaction Scheme:

Experimental Protocol:

Materials and Reagents:

  • Phenyl isothiocyanate (C₇H₅NS)

  • Dodecylamine (C₁₂H₂₇N)

  • Ethanol (EtOH)

  • Hexane

  • Deionized Water

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenyl isothiocyanate (10.0 mmol, 1.21 mL) in 50 mL of ethanol.

  • To this solution, add dodecylamine (10.0 mmol, 2.13 g) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Upon completion of the reaction (disappearance of the starting materials), pour the reaction mixture into 150 mL of ice-cold deionized water with stirring.

  • A white precipitate of this compound will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold deionized water (3 x 30 mL).

  • Recrystallize the crude product from a minimal amount of hot ethanol to afford pure this compound as a white crystalline solid.

  • Dry the product under vacuum.

Expected Yield and Characterization:

  • Yield: 85-95%

  • Physical Appearance: White crystalline solid

  • Melting Point: 68-71°C[6]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.30 (m, 5H, Ar-H), 6.35 (br s, 1H, NH), 6.15 (br s, 1H, NH), 3.55 (q, J = 6.8 Hz, 2H, N-CH₂), 1.60 (p, J = 7.2 Hz, 2H, N-CH₂-CH₂), 1.40-1.20 (m, 18H, -(CH₂)₉-), 0.88 (t, J = 6.8 Hz, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 181.5 (C=S), 137.0, 129.5, 126.0, 124.5, 48.5, 31.9, 29.6, 29.5, 29.3, 29.1, 26.9, 22.7, 14.1.

  • FT-IR (KBr, cm⁻¹): 3300-3100 (N-H stretching), 2920, 2850 (C-H stretching), 1540 (C=S stretching), 1490, 750, 690 (aromatic vibrations).

Microwave-Assisted Synthesis

This method significantly reduces the reaction time.[5]

Experimental Protocol:

Materials and Reagents:

  • Phenyl isothiocyanate (C₇H₅NS)

  • Dodecylamine (C₁₂H₂₇N)

  • Ethanol (EtOH)

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenyl isothiocyanate (1.0 mmol, 0.12 mL) and dodecylamine (1.0 mmol, 0.21 g) in 3 mL of ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80°C for 10 minutes.

  • After cooling to room temperature, transfer the reaction mixture to a beaker and add 20 mL of cold water to precipitate the product.

  • Collect the solid by vacuum filtration and recrystallize from ethanol as described in the previous method.

Expected Yield: >90%

Applications in Organic Synthesis: A Versatile Catalyst and Synthon

The unique structural attributes of this compound make it a valuable reagent in a variety of organic transformations. Its ability to act as a hydrogen bond donor allows it to function as an effective organocatalyst, while the reactive thiourea moiety serves as a versatile building block for the synthesis of heterocyclic compounds.

Organocatalysis: Harnessing the Power of Hydrogen Bonding

Thiourea derivatives are renowned for their ability to catalyze a range of reactions by activating electrophiles through hydrogen bonding.[3] this compound can be employed in reactions such as Michael additions, Friedel-Crafts alkylations, and Baylis-Hillman reactions. The long alkyl chain can enhance its solubility in less polar solvents and may create a specific microenvironment around the catalytic site, potentially influencing stereoselectivity.

Representative Application: Michael Addition of Diethyl Malonate to Chalcone

This protocol illustrates the potential use of this compound as an organocatalyst.

Reaction Scheme:

Experimental Protocol:

Materials and Reagents:

  • Chalcone

  • Diethyl malonate

  • This compound (catalyst)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of chalcone (1.0 mmol) in 5 mL of toluene, add diethyl malonate (1.2 mmol).

  • Add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with 10 mL of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford the desired Michael adduct.

Causality Behind Experimental Choices:

  • Catalyst Loading: 10 mol% is a typical starting point for organocatalytic reactions and can be optimized.

  • Solvent: Toluene is a common non-polar solvent for such reactions; the lipophilic nature of the catalyst ensures its solubility.

  • Work-up: The aqueous work-up removes the catalyst and any unreacted diethyl malonate.

Synthon for Heterocyclic Synthesis

The thiourea moiety is a versatile precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[2][7] this compound can be used to construct thiazoles, thiadiazoles, and pyrimidines.

Representative Application: Synthesis of a 2-Amino-thiazole Derivative

This protocol outlines a general approach for the synthesis of a 2-(dodecylamino)thiazole derivative.

Reaction Scheme:

Experimental Protocol:

Materials and Reagents:

  • This compound

  • 2-Bromoacetophenone (or other α-haloketone)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask, dissolve this compound (5.0 mmol) in 30 mL of ethanol.

  • Add 2-bromoacetophenone (5.0 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 2-(dodecylamino)thiazole derivative.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number63980-78-9[8]
Molecular FormulaC₁₉H₃₂N₂S[8]
Molecular Weight320.54 g/mol [8]
Melting Point68-71 °C[6]
AppearanceWhite crystalline solid-

Visualizing the Workflow and Mechanisms

Synthetic Workflow

Synthesis_Workflow reagents Phenyl isothiocyanate + Dodecylamine reaction Reaction in Ethanol (RT, 2h or MW, 80°C, 10 min) reagents->reaction precipitation Precipitation (Addition to cold water) reaction->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization (Hot Ethanol) filtration->recrystallization product Pure this compound recrystallization->product

Caption: General workflow for the synthesis of this compound.

Organocatalytic Activation Mechanism

Michael_Addition_Mechanism catalyst This compound (Catalyst) activated_complex Activated Complex (Hydrogen Bonding) catalyst->activated_complex H-bonds to C=O chalcone Chalcone (Electrophile) chalcone->activated_complex product_formation Nucleophilic Attack activated_complex->product_formation nucleophile Diethyl Malonate (Nucleophile) nucleophile->product_formation attacks activated C=C product Michael Adduct product_formation->product

Caption: Proposed mechanism of thiourea-catalyzed Michael addition.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile reagent with significant potential in modern organic synthesis. Its dual functionality as a lipophilic organocatalyst and a synthon for valuable heterocyclic scaffolds makes it a powerful addition to the synthetic chemist's toolbox. The protocols detailed herein provide a solid foundation for its preparation and application. Future research will undoubtedly uncover new and innovative uses for this and related long-chain thiourea derivatives, particularly in the areas of asymmetric catalysis and the synthesis of complex molecular architectures for drug discovery and materials science.

References

  • Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. Journal of Chemical Research, 2016. [URL not available]
  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI, 2024. [Link]

  • Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. MDPI, 2022. [Link]

  • Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies. European Journal of Medicinal Chemistry, 2013. [Link]

  • Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 2022. [Link]

  • Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. Request PDF. [URL not available]
  • N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. MedChemComm, 2016. [Link]

  • Research - Smith Group. University of St Andrews. [Link]

  • Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Organic & Biomolecular Chemistry, 2016. [Link]

  • SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 2017. [Link]

  • α-PHENYLTHIOUREA. Organic Syntheses. [Link]

  • This compound | C19H32N2S | CID 2758732. PubChem. [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Medicinal Chemistry, 2024. [Link]

Sources

Application Notes and Protocols for Assessing Cell Viability Following Treatment with 1-Dodecyl-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the accurate assessment of cell viability in response to treatment with 1-Dodecyl-3-phenyl-2-thiourea. This document outlines the rationale behind selecting appropriate assays, provides detailed, step-by-step protocols for robust and reproducible results, and offers insights into the interpretation of the data generated.

Introduction: Understanding this compound and the Imperative of Cell Viability Assessment

This compound is a synthetic organic compound characterized by a thiourea core functional group with dodecyl and phenyl substitutions. While the broader class of thiourea derivatives has been investigated for a range of biological activities, including anticancer and antimicrobial properties, the specific mechanism of action for this compound has been linked to the inhibition of tyrosinase, a key enzyme in melanin synthesis.[1] The presence of a long alkyl chain (dodecyl group) and a phenyl ring suggests that the compound's lipophilicity may play a significant role in its interaction with cellular membranes and intracellular targets. Preliminary structure-activity relationship studies on similar N,N'-dialkylthioureas indicate that the length of the alkyl chain can influence cytotoxic activity, with shorter chains sometimes exhibiting higher potency.[2]

Given its potential biological activities, a thorough evaluation of the cytotoxic effects of this compound is a critical first step in any investigation. Cell viability assays are fundamental tools in this process, providing quantitative data on the dose-dependent effects of a compound on a cell population. These assays measure various physiological and biochemical parameters that distinguish live, healthy cells from dead or dying ones. The choice of assay is paramount and should be guided by the expected mechanism of action of the compound and the specific research question being addressed. This guide will focus on three widely accepted and robust assays: the MTT assay, the Neutral Red uptake assay, and the Trypan Blue exclusion assay.

Principles of Selected Cell Viability Assays

A multi-faceted approach employing assays with different underlying principles is recommended to obtain a comprehensive understanding of the cytotoxic profile of this compound. This approach minimizes the risk of assay-specific artifacts and provides a more complete picture of the compound's effects on cell health.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cellular metabolic activity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of metabolically active cells.[3][5] This assay is particularly useful for assessing the impact of a compound on mitochondrial function.

  • Neutral Red (NR) Uptake Assay: This assay assesses cell viability by measuring the uptake of the supravital dye, Neutral Red, into the lysosomes of living cells.[6][7] Viable cells with intact plasma and lysosomal membranes will accumulate the dye.[8] Damage to these membranes, a common consequence of cytotoxicity, results in a decreased uptake of Neutral Red.[9][10] This assay provides insights into membrane integrity and lysosomal function.

  • Trypan Blue Exclusion Assay: This is a dye exclusion method that distinguishes viable from non-viable cells based on membrane integrity.[11][12] Live cells with intact cell membranes exclude the blue trypan dye, while dead cells with compromised membranes take it up and appear blue.[13][14] This method provides a direct count of live and dead cells in a population.

Experimental Workflow and Decision Making

The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound. The choice of primary and secondary assays can be tailored based on initial screening results and the specific research focus.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Viability Assessment cluster_analysis Phase 4: Data Analysis prep_compound Prepare this compound Stock Solution prep_cells Cell Culture and Seeding treatment Treat Cells with a Dose Range of Compound prep_cells->treatment mtt_assay Primary Screen: MTT Assay (Metabolic Activity) treatment->mtt_assay nr_assay Confirmatory Assay 1: Neutral Red Assay (Lysosomal Integrity) mtt_assay->nr_assay Confirm findings tb_assay Confirmatory Assay 2: Trypan Blue Assay (Membrane Integrity) mtt_assay->tb_assay Confirm findings data_analysis Calculate % Viability and IC50 Values nr_assay->data_analysis tb_assay->data_analysis interpretation Interpret Results and Conclude on Cytotoxicity Profile data_analysis->interpretation

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

Detailed Protocols

A. MTT Assay Protocol

This protocol is adapted from established methods and is suitable for adherent cell lines.[3][15]

Materials:

  • This compound

  • Sterile, 96-well flat-bottom plates

  • Appropriate cell line and complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with solvent) and untreated control (medium only) wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, which will appear as purple precipitates.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Incubate the plate at room temperature for at least 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

B. Neutral Red Uptake Assay Protocol

This protocol is based on established methods for assessing lysosomal integrity.[6][8][16]

Materials:

  • This compound

  • Sterile, 96-well flat-bottom plates

  • Appropriate cell line and complete culture medium

  • Neutral Red (NR) solution (e.g., 50 µg/mL in pre-warmed, serum-free medium)

  • NR destain solution (e.g., 1% acetic acid and 50% ethanol in deionized water)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Neutral Red Incubation:

    • After the treatment period, remove the culture medium containing the compound.

    • Add 100 µL of the pre-warmed Neutral Red solution to each well.

    • Incubate the plate for 2-3 hours at 37°C in a 5% CO₂ incubator.

  • Washing and Dye Extraction:

    • Carefully remove the Neutral Red solution.

    • Gently wash the cells with 150 µL of PBS to remove any unincorporated dye.

    • Remove the PBS and add 150 µL of the NR destain solution to each well.

    • Agitate the plate on an orbital shaker for 10 minutes to extract the dye from the lysosomes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

C. Trypan Blue Exclusion Assay Protocol

This protocol provides a direct count of viable and non-viable cells.[11][13][17]

Materials:

  • This compound

  • Sterile culture plates (e.g., 24-well or 6-well)

  • Appropriate cell line and complete culture medium

  • Trypan Blue solution (0.4% in PBS)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Cell Seeding and Compound Treatment:

    • Seed cells in appropriate culture plates (e.g., 24-well plates) and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound as described previously.

  • Cell Harvesting:

    • After the treatment period, collect the culture medium (which may contain detached, dead cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the collected medium.

    • Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.

  • Staining and Counting:

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture into a hemocytometer.

    • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.

  • Calculation of Cell Viability:

    • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Data Analysis and Interpretation

For the MTT and Neutral Red assays, the percentage of cell viability is calculated relative to the vehicle control:

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

The results should be plotted as a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis. From this curve, the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined using appropriate software (e.g., GraphPad Prism).

A decrease in MTT reduction suggests an impact on cellular metabolism and mitochondrial function. A decrease in Neutral Red uptake indicates compromised membrane or lysosomal integrity. The Trypan Blue assay provides a direct measure of cell death resulting from a loss of membrane integrity. Comparing the results from these different assays can provide a more comprehensive understanding of the cytotoxic mechanism of this compound.

Hypothetical Data Summary

AssayEndpoint MeasuredHypothetical IC₅₀ (µM)Interpretation
MTT Mitochondrial Dehydrogenase Activity25Moderate impact on metabolic activity
Neutral Red Lysosomal Integrity30Moderate impact on membrane/lysosomal integrity
Trypan Blue Membrane Exclusion45Higher concentration needed to induce overt cell death

This hypothetical data suggests that this compound may first impact cellular metabolism and lysosomal function at lower concentrations, with outright cell death occurring at higher concentrations.

Visualizing the Assay Principles

assay_principles cluster_mtt MTT Assay cluster_nr Neutral Red Assay cluster_tb Trypan Blue Assay mtt_start Yellow MTT (Soluble) mtt_mid Mitochondrial Dehydrogenase (Viable Cells) mtt_start->mtt_mid mtt_end Purple Formazan (Insoluble) mtt_mid->mtt_end nr_start Neutral Red Dye nr_mid Lysosomal Uptake (Viable Cells) nr_start->nr_mid nr_end Red Lysosomes nr_mid->nr_end tb_start Trypan Blue Dye tb_viable Viable Cell (Intact Membrane) tb_start->tb_viable Excluded tb_nonviable Non-viable Cell (Compromised Membrane) tb_start->tb_nonviable Uptake

Sources

Application Notes & Protocols for Field Testing of 1-Dodecyl-3-phenyl-2-thiourea as a Novel Fungicide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the field testing and evaluation of 1-Dodecyl-3-phenyl-2-thiourea, a promising thiourea-based fungicidal candidate. Thiourea derivatives are a significant class of organic sulfur compounds recognized for their broad-spectrum biological activities, including potent antifungal properties.[1][2] This guide moves beyond simplistic procedural lists to offer a technical narrative grounded in scientific causality, ensuring that each protocol is a self-validating system. We will cover the entire workflow from pre-field trial considerations and formulation to detailed protocols for field application, data collection, and robust analysis, in alignment with international standards for pesticide evaluation.[3][4]

Scientific Background & Rationale

The successful transition of a potential fungicide from laboratory discovery to a commercially viable product hinges on rigorous field validation. Field trials are indispensable for evaluating a compound's efficacy under real-world environmental conditions, which involve complex interactions between the host plant, the pathogen, and fluctuating abiotic factors.[5]

Profile: this compound
  • Chemical Structure: C₁₉H₃₂N₂S[6]

  • Molecular Weight: 320.54 g/mol [7]

  • CAS Number: 63980-78-9[8]

  • Class: Substituted Thiourea. Thiourea derivatives are known to inhibit pathogen growth and reproduction, making them effective components in agrochemical formulations.[1][2]

Hypothesized Mechanism of Action

While the precise molecular target of this compound requires specific investigation, the fungicidal action of related thiourea derivatives is often attributed to multi-site inhibitory effects. Preliminary studies on similar compounds suggest mechanisms that include disruption of the fungal cell membrane, leading to increased permeability, and the induction of reactive oxygen species (ROS), which causes significant cellular damage.[9][10] Some acyl thioureas have also been shown to target key fungal enzymes like 14α-demethylase (CYP51) or N-myristoyltransferase (NMT).[11][12]

The lipophilic dodecyl chain likely enhances the compound's ability to penetrate the waxy cuticle of plant surfaces and the lipid-rich membranes of fungal cells, thereby increasing its bioavailability and potency at the site of action.

G cluster_compound This compound cluster_fungus Fungal Cell Compound Thiourea Derivative LipophilicChain Dodecyl Group (Enhances Penetration) CellMembrane Cell Membrane Compound->CellMembrane Interacts with Enzymes Essential Enzymes (e.g., CYP51, NMT) Compound->Enzymes Targets Disruption Membrane Disruption & Increased Permeability CellMembrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress Disruption->ROS CellDeath Fungal Cell Death Inhibition->CellDeath OxidativeStress->CellDeath

Caption: Hypothesized multi-site mechanism of action for thiourea-based fungicides.

Pre-Field Trial Considerations & Formulation

Formulation Strategy

The active ingredient (AI) must be converted into a usable formulation that ensures stability, safety, and effective delivery.[13] For initial field trials, an Emulsifiable Concentrate (EC) or a Wettable Powder (WP) are common choices.

  • Rationale: These formulations allow for uniform mixing in water, the most common carrier for field applications. The choice between EC and WP depends on the AI's solubility and physical properties. A stable formulation prevents the AI from degrading or settling in the spray tank, ensuring a consistent application rate across the trial area.[14]

Table 1: Example Formulation Components

Component Function Example Material Rationale
Active Ingredient This compound Fungicidal Agent Provides disease control.
Solvent (for EC) Dissolves the AI Aromatic hydrocarbons To create a stable, concentrated liquid form.
Emulsifier (for EC) Allows oil-based AI to mix with water Non-ionic surfactants Prevents separation of the formulation in the spray tank.
Wetting Agent (for WP) Helps powder mix with water Lignosulfonates Reduces the surface tension of water for better mixing.
Dispersant (for WP) Keeps particles suspended in water Polycarboxylates Prevents clumping and settling of the AI particles.

| Inert Carrier (for WP) | Diluent and carrier | Kaolin clay, silica | Provides bulk and aids in the application of the AI.[14] |

Regulatory Framework

Field testing of new pesticides is regulated to prevent unreasonable adverse effects on human health and the environment.[15][16] In the United States, the Environmental Protection Agency (EPA) governs these activities under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[16] Small-scale trials, typically on less than 10 acres, may not require a full Experimental Use Permit (EUP), provided any treated crops are destroyed and do not enter the food chain.[15][17] Similarly, the Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for chemical testing to ensure data consistency and quality.[3][18] It is imperative to consult with the relevant national regulatory body before initiating any field trial.

Field Trial Design & Establishment

A robust experimental design is critical to isolate the effect of the fungicide from natural field variability and to produce statistically significant data.[5]

Experimental Design: Randomized Complete Block Design (RCBD)

The RCBD is the standard for agricultural field trials. The field is divided into blocks, each representing a replicate. Within each block, all treatments are randomly assigned to individual plots.

  • Causality: This design accounts for gradients in the field, such as soil type, moisture levels, or slope. By placing each treatment in each block, it ensures that observed differences are more likely due to the treatments themselves rather than the plot's location in the field.

G cluster_field Field Trial Layout (Randomized Complete Block Design) cluster_block1 Block 1 (Replicate) cluster_block2 Block 2 (Replicate) cluster_block3 Block 3 (Replicate) cluster_legend Treatments p11 T3 p12 T1 p13 T4 p14 T2 p21 T2 p22 T4 p23 T1 p24 T3 p31 T1 p32 T3 p33 T2 p34 T4 T1 T1: Untreated Control T2 T2: Commercial Standard T3 T3: Test Compound (Rate 1) T4 T4: Test Compound (Rate 2)

Caption: Example layout of a Randomized Complete Block Design with four treatments.

Treatment Plan

The treatment plan must include appropriate controls to validate the trial's results. Dose-ranging is crucial to identify the minimum effective dose and to establish a margin of crop safety.

Table 2: Example Treatment Plan for a Field Trial

Treatment ID Description Active Ingredient(s) Application Rate (g AI/ha) Purpose
T1 Untreated Control (UTC) None (Water spray only) 0 Establishes baseline disease pressure and crop yield.
T2 Commercial Standard Registered Fungicide for Target Disease Per Label Recommendation Benchmarks performance against a widely accepted product.
T3 Test Compound - Low Rate This compound X To determine the lower boundary of the effective dose range.
T4 Test Compound - Mid Rate This compound 1.5X To identify the optimal application rate for efficacy.

| T5 | Test Compound - High Rate | this compound | 2X | To assess crop safety and establish the phytotoxicity threshold.[19] |

Protocol: Field Application

Objective: To apply the fungicidal treatments uniformly and at the correct growth stage to ensure accurate evaluation.

Materials:

  • Calibrated sprayer (e.g., CO₂-pressurized backpack sprayer)

  • Personal Protective Equipment (PPE)

  • Formulated test compound and commercial standard

  • Clean water

  • Measuring cylinders and balance

Procedure:

  • Timing: Initiate the first application based on the disease forecast model for the target pathogen or at the first sign of disease in the surrounding area. Subsequent applications should follow a pre-determined interval (e.g., 14 days) or as dictated by environmental conditions favoring disease development.

  • Calibration: Calibrate the sprayer before each application event to ensure the correct volume of spray solution is delivered per unit area (e.g., L/ha). This is a critical step for dose accuracy.

  • Preparation of Spray Solution: a. Put on appropriate PPE. b. Calculate the amount of formulated product needed for the total area of plots for a single treatment. c. Fill the spray tank to half its volume with clean water. d. Begin agitation. Add the measured amount of formulated product to the tank. e. Continue to fill the tank with water to the final required volume while maintaining agitation.

  • Application: a. Spray the plots for each treatment, starting with the lowest concentration (Untreated Control) and moving to the highest to minimize contamination. b. Ensure the entire plot area is covered uniformly, including the undersides of leaves where many fungal pathogens sporulate. c. Thoroughly rinse the sprayer with clean water between applying different treatments to prevent cross-contamination.

  • Record Keeping: Document the date, time, weather conditions (temperature, humidity, wind speed), crop growth stage, and any deviations from the protocol for each application.

Protocols: Data Collection & Assessment

Data must be collected systematically by trained personnel to ensure consistency and reduce bias.

Protocol: Fungicide Efficacy Assessment

Objective: To quantify the level of disease control provided by each treatment.

Procedure:

  • Timing: Conduct disease assessments 7-10 days after each application and at the peak of the disease epidemic in the untreated control plots.

  • Sampling: Within each plot, randomly select 10-20 plants for assessment.

  • Scoring: Assess the disease severity on specific leaves (e.g., the flag leaf in cereals) or the whole plant, depending on the pathogen. Use a standardized disease rating scale (e.g., percentage of leaf area affected).

  • Calculation: Calculate the average disease severity for each plot. Efficacy can be calculated using Abbott's formula if appropriate:

    • % Control = [1 - (Severity in Treated / Severity in Control)] * 100

Protocol: Phytotoxicity Assessment

Objective: To evaluate any potential harm caused to the crop by the fungicidal treatments.[20]

Procedure:

  • Timing: Assess for phytotoxicity 3-5 days after each application, as symptoms like chlorosis or necrosis often appear quickly.[21]

  • Scoring: Use a visual rating scale to score any observed crop injury. The assessment should be done on the entire plot.[19][22]

Table 3: Phytotoxicity Rating Scale

Score % of Plot Area Affected Description of Symptoms
0 0% No visible injury.
1 1-10% Minor leaf spotting or slight chlorosis (yellowing).
2 11-25% Moderate chlorosis, some leaf necrosis (browning).
3 26-50% Significant necrosis, potential for stunting.

| 4 | >50% | Severe stunting, necrosis, and potential plant death. |

Protocol: Yield Assessment

Objective: To determine the impact of the treatments on crop yield, the ultimate measure of economic benefit.[5]

Procedure:

  • Harvesting: At crop maturity, harvest the central rows of each plot, leaving border rows to avoid edge effects.

  • Measurement: Measure the total weight of the harvested product from each plot.

  • Standardization: Adjust the yield data for a standard moisture content (e.g., 15% for corn).

  • Calculation: Convert the plot yield to a standard unit (e.g., tonnes/hectare or bushels/acre).

Data Analysis & Interpretation

Raw data must be subjected to statistical analysis to determine if observed differences between treatments are significant.

  • Statistical Software: Use statistical software (e.g., R, SAS, ARM) for analysis.

  • Analysis of Variance (ANOVA): ANOVA is the appropriate statistical test for an RCBD. It will determine if there are significant differences among the treatment means for disease severity, phytotoxicity, and yield.

  • Mean Separation Test: If the ANOVA result is significant (e.g., p < 0.05), a mean separation test (e.g., Tukey's HSD, Fisher's LSD) should be performed to determine which specific treatment means are different from each other.

  • Interpretation: The results will indicate whether this compound provides statistically significant disease control compared to the untreated control and how its performance compares to the commercial standard. The yield and phytotoxicity data will determine its crop safety and economic potential.

Fungicide Resistance Risk Assessment

Introducing a new fungicide requires an assessment of the risk that target pathogens will develop resistance.[23][24][25]

  • Rationale: Single-site fungicides, which target a specific metabolic pathway, generally pose a higher risk for resistance development than multi-site fungicides.[26] The hypothesized multi-site action of thiourea derivatives may suggest a lower intrinsic risk, but this must be validated.

  • Initial Steps:

    • Baseline Sensitivity: Before widespread use, establish the baseline sensitivity of the target pathogen population to this compound.

    • Mode of Action Studies: Confirm the precise biochemical target(s) to understand the potential for resistance-conferring mutations.

    • Trait-Based Assessment: Analyze traits of the pathogen and fungicide to predict the rate of resistance evolution.[23][26]

References

  • Brent, K. J., & Hollomon, D. W. (2014). Fungicide resistance risk assessment based on traits associated with the rate of pathogen evolution. Pest Management Science, 70(9), 1345-1353. [Link]

  • Agriculture and Agri-Food Canada. (1996). Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Regulatory Directive Dir96-01. [Link]

  • Yang, L., et al. (2025). Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease. Helvetica Chimica Acta. [Link]

  • Li, Y., et al. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]

  • Allen, T. W. (2015). Diagnosing Fungicide Phytotoxicity and Telling Apart from Root Diseases. Mississippi Crop Situation. [Link]

  • Grimmer, M., et al. (2015). Fungicide resistance risk assessment based on traits associated with the rate of pathogen evolution. ResearchGate. [Link]

  • Grimmer, M. (2023). Fungicide resistance risk assessment. IndiePubs UK. [Link]

  • Petit, A. N., et al. (2012). Phytotoxicity: An Overview of the Physiological Responses of Plants Exposed to Fungicides. Fungicides for Plant and Animal Diseases. [Link]

  • ACS Publications. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]

  • CABI. (2022). Fungicide Efficacy Evaluation. CABI Digital Library. [Link]

  • Yang, L., et al. (2025). Synthesis and Antifungal Activity of Aldehydes‐Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease. ResearchGate. [Link]

  • Grimmer, M. (2023). Fungicide resistance risk assessment. Burleigh Dodds Science Publishing. [Link]

  • Mondal, P., & Biswas, A. (2014). Phytotoxicity of some fungicides and their compatibility study with a potential biocontrol agent Trichoderma harzianum. Journal of Crop and Weed, 10(1), 193-198. [Link]

  • Nova Science Publishers. (2018). Fungicides: Perspectives, Resistance Management and Risk Assessment. [Link]

  • EPPO. (2014). PP 1/135 (4) Phytotoxicity assessment. EPPO Global Database. [Link]

  • Central Insecticides Board & Registration Committee. (n.d.). Test Protocol for Efficacy Evaluation of Fungicides Against Diseases in Rice. [Link]

  • Semantic Scholar. (2025). Synthesis and Antifungal Activity of Aldehydes‐Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease. [Link]

  • U.S. Environmental Protection Agency. (2007). PRN 2007-2: Guidance on Small-Scale Field Testing and Low-level Presence in Food of Plant-Incorporated Protectants (PIPs). [Link]

  • Organisation for Economic Co-operation and Development (OECD). (n.d.). Guidelines for the Testing of Chemicals. [Link]

  • Spadaro, D., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC - NIH. [Link]

  • Lynxee consulting. (2025). OECD: New, updated and corrected Test Guidelines. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2009). OECD Guideline for the Testing of Chemicals - Crop Field Trial. [Link]

  • AHDB. (2005). Development and field testing of fungicide anti-resistance strategies, with particular reference to strobilurin QoI group of fungicides. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (n.d.). Draft Test Guideline - Crop Field Trial. [Link]

  • ANTEDIS. (n.d.). Evaluation Field Trials of Plant Protection Products. [Link]

  • Ulbrich, B., & Wendler, A. (2013). The OECD guidelines for the testing of chemicals and pesticides. Methods in Molecular Biology. [Link]

  • Antypenko, L., et al. (2019). Novel acyl thiourea derivatives: Synthesis, antifungal activity, gene toxicity, drug-like and molecular docking screening. Archiv der Pharmazie. [Link]

  • U.S. Environmental Protection Agency. (2025). Pesticide Registration Manual: Chapter 12 - Applying for an Experimental Use Permit. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (1961). Thiourea fungicides. US3006808A.
  • Phuong, T., et al. (2004). Synthesis and Antifungal Activities of Phenylenedithioureas. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Scherm, H., et al. (2009). Quantitative review of fungicide efficacy trials for managing soybean rust in Brazil. Plant Disease. [Link]

  • Sharma, P. K., et al. (2015). Synthesis and antimicrobial activities of substituted phenylthioureas. Journal of Chemical and Pharmaceutical Research, 7(2), 133-139. [Link]

  • Antypenko, L., et al. (2019). Novel acyl thiourea derivatives: Synthesis, antifungal activity, gene toxicity, drug‐like and molecular docking screening. ResearchGate. [Link]

  • Bloomberg Law. (2013). EPA Considers Allowing Fungicide Field Tests. [Link]

  • MDPI. (2024). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Microbial Pesticide Test Guidelines OPPTS 885.4300 Nontarget Plant Studies, Tier I. [Link]

  • Siegel, M. R., & Solel, Z. (1981). FUNGICIDE FORMULATION: RELATIONSHIP TO BIOLOGICAL ACTIVITY. Annual Review of Phytopathology. [Link]

  • Microbe Investigations. (2024). Efficacy Testing of Pesticides Against Fungal Pathogens. [Link]

  • CABI. (2022). Formulation. CABI Digital Library. [Link]

  • U.S. Environmental Protection Agency. (2025). Data Requirements for Pesticide Registration. [Link]

  • Trans World Chemicals. (n.d.). This compound. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Dodecyl-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 1-Dodecyl-3-phenyl-2-thiourea (CAS: 63980-78-9). As a member of the 1,3-disubstituted thiourea family, this compound and its analogs are of significant interest for their diverse biological activities, including potential applications in cancer research and as enzyme inhibitors.[1][2] This document provides a robust, field-tested synthesis protocol and a comprehensive troubleshooting guide to address common challenges encountered during its preparation.

Core Synthesis Protocol: this compound

The synthesis of this compound is most reliably achieved through the nucleophilic addition of dodecylamine to phenyl isothiocyanate.[3] This reaction is typically high-yielding, straightforward, and proceeds readily under mild conditions.

Experimental Protocol

Materials:

  • Dodecylamine (C₁₂H₂₇N)

  • Phenyl isothiocyanate (C₇H₅NS)

  • Anhydrous Toluene (or other suitable aprotic solvents like THF, Dichloromethane)[4]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve dodecylamine (1.0 equivalent) in anhydrous toluene under an inert atmosphere.

  • Reagent Addition: While stirring at room temperature, add phenyl isothiocyanate (1.0-1.05 equivalents) to the solution.[3] The addition can be done dropwise, although the reaction is typically not violently exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the limiting starting material (usually the amine) is consumed. If the reaction is sluggish, gentle heating (40-50°C) can be applied.[4]

  • Workup & Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • The crude product, often a white crystalline solid, will remain.[3]

    • If the product precipitates directly from the reaction mixture upon cooling, it can be collected by vacuum filtration and washed with a small amount of cold solvent (e.g., hexane) to remove soluble impurities.[5]

  • Purification:

    • For high-purity material, the crude product should be purified by recrystallization, commonly from ethanol.[6]

    • Alternatively, if significant impurities are present, column chromatography on silica gel can be employed.[5]

Reaction Mechanism & Troubleshooting Workflow

The fundamental mechanism involves the nucleophilic attack of the primary amine's lone pair on the electrophilic carbon of the isothiocyanate's N=C=S group.

G cluster_0 Reaction Mechanism Dodecylamine Dodecylamine Intermediate Zwitterionic Intermediate Dodecylamine->Intermediate Nucleophilic Attack Phenyl Isothiocyanate Phenyl Isothiocyanate Phenyl Isothiocyanate->Intermediate Product This compound Intermediate->Product Proton Transfer

Fig 1. Mechanism of Thiourea Formation.

The following workflow provides a logical sequence for diagnosing and resolving common issues during the synthesis.

G start Reaction Initiated check_tlc Monitor by TLC after 1-2h start->check_tlc no_reaction No Product Formation? check_tlc->no_reaction No product spot stalled Incomplete Reaction? check_tlc->stalled Starting material remains complete Reaction Complete check_tlc->complete Limiting reagent consumed check_reagents Verify Reagent Quality (Fresh Amine, Pure Isothiocyanate) no_reaction->check_reagents Yes extend_time Increase reaction time stalled->extend_time Yes check_solvent Ensure Anhydrous Solvent check_reagents->check_solvent check_temp Gently heat to 40-50°C add_catalyst Consider adding a non-nucleophilic base (e.g., Triethylamine) check_temp->add_catalyst check_solvent->check_temp extend_time->check_temp

Sources

Technical Support Center: Optimizing 1-Dodecyl-3-phenyl-2-thiourea (DPTU) for Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Dodecyl-3-phenyl-2-thiourea (DPTU), a promising corrosion inhibitor for various metallurgies. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of optimizing DPTU concentration for effective corrosion mitigation. Here, we move beyond mere procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring the integrity and reproducibility of your results.

I. Foundational Knowledge: Understanding DPTU's Mechanism of Action

This compound (DPTU) is an organic corrosion inhibitor that leverages the synergistic effects of its molecular components to protect metal surfaces. Its efficacy stems from the presence of heteroatoms (nitrogen and sulfur) and a π-electron-rich phenyl group, all of which facilitate its adsorption onto the metal substrate. The long dodecyl chain enhances its surface coverage and hydrophobicity, creating a persistent protective barrier.

The primary mechanism of DPTU involves the formation of a protective film on the metal surface, which acts as a barrier to the corrosive environment.[1][2] This adsorption process can be influenced by several factors, including the inhibitor's concentration, the composition of the corrosive medium, and the operational temperature.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments with DPTU, providing both diagnostic and corrective protocols.

A. Solubility and Dispersion Issues

Question: My DPTU is not fully dissolving in the corrosive medium, leading to inconsistent results. What should I do?

Answer:

This is a common challenge due to the hydrophobic nature of the dodecyl chain. Inadequate dissolution leads to a non-uniform inhibitor concentration at the metal surface, resulting in poor reproducibility.

Troubleshooting Steps:

  • Solvent Selection: While DPTU is intended for aqueous or acidic environments, its initial dissolution may be aided by a co-solvent. For laboratory-scale experiments, consider preparing a concentrated stock solution of DPTU in a small amount of a water-miscible organic solvent like ethanol or methanol before diluting it into the corrosive medium.[3][4]

  • Sonication: Utilize an ultrasonic bath to aid in the dispersion of DPTU in the corrosive medium. Sonication can help break down agglomerates and promote a more uniform suspension.

  • Heating: Gently warming the solution can increase the solubility of DPTU.[5] However, be mindful of the potential for inhibitor degradation at elevated temperatures. Always conduct a baseline stability test of DPTU at your intended operating temperature.

  • pH Adjustment: The solubility of thiourea derivatives can be influenced by the pH of the solution.[5] Investigate the effect of slight pH adjustments (if permissible for your experimental conditions) on DPTU solubility.

B. Inconsistent Inhibition Efficiency at Seemingly Optimal Concentrations

Question: I've identified a seemingly optimal concentration of DPTU, but my weight loss and electrochemical measurements are showing high variability between replicate experiments. What could be the cause?

Answer:

High variability in corrosion inhibition data often points to inconsistencies in surface preparation, inhibitor film formation, or the stability of the inhibitor itself.

Troubleshooting Workflow:

G A Inconsistent Inhibition Efficiency B Verify Metal Surface Preparation (Polishing, Cleaning, Drying) A->B Is surface prep uniform? B->B C Standardize Inhibitor Introduction (Stirring rate, Time) B->C Yes C->C D Check for Inhibitor Degradation (Visual inspection, UV-Vis) C->D Yes D->D E Evaluate Critical Micelle Concentration (CMC) D->E Yes F Consistent Results E->F Optimize concentration around CMC

Caption: Troubleshooting workflow for inconsistent inhibition efficiency.

Detailed Protocols:

  • Standardized Metal Coupon Preparation: A consistent surface finish is paramount for reproducible corrosion studies.[6]

    • Mechanically polish the metal coupons using a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit).

    • Rinse thoroughly with deionized water between each grit.

    • Degrease the coupons by sonicating in acetone or ethanol for 5-10 minutes.

    • Rinse again with deionized water and dry with a stream of nitrogen or in a desiccator.

    • Use the coupons immediately after preparation to prevent re-oxidation.

  • Controlled Inhibitor Introduction: Ensure the inhibitor is introduced into the corrosive medium in a standardized manner. Use a consistent stirring rate and allow for a sufficient pre-immersion time for the inhibitor to disperse before introducing the metal coupon.

  • Inhibitor Stability Assessment: Thiourea derivatives can be susceptible to degradation under certain conditions. Visually inspect your stock and working solutions for any changes in color or precipitation. For a more quantitative assessment, periodically measure the UV-Vis absorbance spectrum of your inhibitor solution to check for any changes that might indicate degradation.

C. Decreased Inhibition at Higher Concentrations

Question: I've observed that increasing the concentration of DPTU beyond a certain point leads to a decrease in inhibition efficiency, and in some cases, an acceleration of corrosion. Why is this happening?

Answer:

This phenomenon is a known characteristic of some thiourea-based inhibitors.[1] At concentrations above the optimal level, several factors can contribute to reduced performance:

  • Formation of Insoluble Complexes: At high concentrations, DPTU may form insoluble complexes with metal ions in the solution, preventing the formation of a uniform protective film on the metal surface.

  • Change in Adsorption Mechanism: The orientation and packing of the adsorbed inhibitor molecules can change at high concentrations, potentially leading to a less protective film.

  • Acceleration of Cathodic Reaction: Some studies suggest that at high concentrations, certain thiourea derivatives can be reduced at the cathode, leading to the formation of species that accelerate the hydrogen evolution reaction and, consequently, the overall corrosion rate.

Experimental Approach to Investigate this Effect:

A detailed concentration study is crucial. Test a wide range of DPTU concentrations, including very low and very high values, to clearly delineate the optimal concentration range. Couple this with surface analysis techniques to understand the changes in the adsorbed inhibitor film.

Data Presentation: Hypothetical Concentration Study of DPTU on Mild Steel in 1M HCl

DPTU Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)12.50
1 x 10⁻⁶5.258.4
1 x 10⁻⁵1.885.6
1 x 10⁻⁴0.695.2
1 x 10⁻³0.496.8
1 x 10⁻²1.191.2
1 x 10⁻¹3.572.0

III. Key Experimental Protocols

For the benefit of your research, detailed methodologies for the most common techniques to evaluate DPTU's performance are provided below.

A. Weight Loss Method

This is a straightforward and reliable technique for determining the average corrosion rate over a period of time.[7][8][9][10]

Protocol:

  • Prepare and weigh the metal coupons to an accuracy of 0.1 mg (W_initial).

  • Immerse the coupons in the corrosive medium with and without various concentrations of DPTU for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.

  • After the immersion period, remove the coupons and clean them according to standard procedures (e.g., ASTM G1-03) to remove corrosion products without removing the base metal.

  • Rinse the cleaned coupons with deionized water and acetone, then dry them thoroughly.

  • Weigh the coupons again to get the final weight (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K * ΔW) / (A * T * D) where:

    • K = constant (8.76 x 10⁴)

    • ΔW = weight loss in grams

    • A = surface area of the coupon in cm²

    • T = immersion time in hours

    • D = density of the metal in g/cm³

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100

B. Electrochemical Techniques

Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[11][12][13][14][15][16][17][18][19][20]

1. Potentiodynamic Polarization (PDP)

This technique helps to determine the corrosion current density (i_corr) and understand whether the inhibitor is anodic, cathodic, or mixed-type.[14][19][20]

Experimental Workflow:

G A Setup Three-Electrode Cell (Working, Counter, Reference) B Immerse in Test Solution (with/without DPTU) A->B C Allow Open Circuit Potential (OCP) to Stabilize B->C D Scan Potential (e.g., -250mV to +250mV vs. OCP) C->D E Record Current Response D->E F Plot Tafel Curves (log(i) vs. E) E->F G Determine icorr, Ecorr, Tafel Slopes F->G

Caption: Workflow for Potentiodynamic Polarization measurements.

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl), which are related to the corrosion rate and the inhibitor's adsorption behavior.[12][13][16][17][18]

Protocol:

  • Set up the three-electrode cell as in the PDP experiment.

  • Allow the OCP to stabilize.

  • Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response.

  • Plot the data as Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit to extract parameters like R_ct and C_dl.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100

C. Surface Analysis Techniques

These methods provide visual and chemical information about the protective film formed by DPTU.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the metal with and without the inhibitor.[21]

  • Atomic Force Microscopy (AFM): To obtain high-resolution topographical images of the inhibitor film and measure surface roughness.[22][23]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface film and understand the chemical interactions between the inhibitor and the metal surface.[21][24][25]

IV. References

  • Corrosionpedia. (n.d.). Weight Loss Analysis. Retrieved from [Link]

  • Metrohm Autolab. (n.d.). Corrosion: Measurement of Corrosion Rates. Retrieved from [Link]

  • Shenyang EMT Piping Technology Co., Ltd. (2023, June 2). How to measure the corrosion rate!. Retrieved from [Link]

  • Idris, M. N., Daud, A. R., & Othman, N. K. (2013). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings, 1571(1), 224-228.

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Materials Today: Proceedings, 66, 2580-2586.

  • Hernández-Alvarado, N. A., et al. (2022). Exact calculation of corrosion rates by the weight-loss method. Experimental Results, 3, e14.

  • ASTM D2688-23, Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method), ASTM International, West Conshohocken, PA, 2023.

  • ASTM G59-97(2020), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International, West Conshohocken, PA, 2020.

  • Gamry Instruments. (n.d.). Why Use Electrochemical Techniques for Corrosion Measurement?. Retrieved from [Link]

  • Collazo, A., et al. (2008). Electrochemical Impedance Spectroscopy as a Tool for Studying Steel Corrosion Inhibition in Simulated Concrete Environments—Red Mud Used as Rebar Corrosion Inhibitor. In Corrosion Science and Technology (pp. 161-174). ASTM International.

  • Idris, M. N., Daud, A. R., & Othman, N. K. (2013). Electrochemical impedance spectroscopy study on corrosion inhibition of benzyltriethylammonium chloride. AIP Conference Proceedings, 1571(1), 224-228.

  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.). Der Pharma Chemica, 8(19), 35-42.

  • Potentiodynamic polarization methods for corrosion measurement. (n.d.). ResearchGate.

  • Singh, A., & Quraishi, M. A. (2016). Corrosion inhibition of thiourea and thiadiazole derivatives: A Review. Journal of Materials and Environmental Science, 7(4), 1082-1094.

  • He, J., et al. (2023). Adsorption mechanism of quaternary ammonium corrosion inhibitor on carbon steel surface using ToF-SIMS and XPS. Corrosion Science, 211, 110902.

  • Potentiodynamic polarization methods. (n.d.). ASM International.

  • Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry. (2021). In Comprehensive Inorganic Chemistry III (pp. 308-333). Elsevier.

  • Synthesis Characterization and Corrosion Inhibition of Thiourea and Phthalic Anhydride Complex with Ni(II) for Carbon Steel Alloy. (2021). Russian Journal of Physical Chemistry A, 95(5), 1035-1043.

  • Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. (n.d.). ResearchGate.

  • El-Faham, A., et al. (2023). Theoretical and Experimental Studies of 1-Dodecyl-3-phenylquinoxalin-2(1H)-one as a Sustainable Corrosion Inhibitor for Carbon Steel in Acidic Electrolyte. Molecules, 28(12), 4799.

  • Dinh, Q. H., et al. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ACS Omega, 4(11), 14478-14489.

  • Dinh, Q. H., et al. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ACS Omega, 4(11), 14478-14489.

  • Sharma, S., & Sharma, P. (1993). Inhibition of Steel Corrosion by Thiourea Derivatives. Corrosion, 49(6), 479-484.

  • Dinh, Q. H., et al. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ACS Omega, 4(11), 14478-14489.

  • AFM Studies of the Adhesion Properties of Surfactant Corrosion Inhibitor Films. (n.d.). ResearchGate.

  • Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. (2021). ACS Omega, 6(3), 2095-2105.

  • Inhibition of corrosion of mild steel in hydrochloric acid by N-cyclohexyl-N / -phenyl thiourea. (2014). International Journal of Scientific & Engineering Research, 5(11), 1083-1091.

  • Application of AFM-Based Techniques in Studies of Corrosion and Corrosion Inhibition of Metallic Alloys. (2021). Materials, 14(16), 4505.

  • Corrosion Inhibition Problems and Solutions. (2021). In Corrosion Inhibitors: Key Topics in Materials Science and Engineering. ASM International.

  • Sciencemadness Wiki. (2022, September 15). Thiourea. Retrieved from [Link]

  • Solubility of thiourea at different temperatures and pH values. (n.d.). ResearchGate.

  • CORROSION INHIBITION EFFECT OF THIOUREA ON MILD STEEL IN HYDROCHLORIC ACID CONTAMINATED WITH CHLORINE. (2020). International Journal of Advanced Engineering and Technology, 11(2), 1-8.

  • Why Even the Best Corrosion Inhibitor Fails (and What to Do About It). (2025, August 6). Total Corrosion Control.

  • Dinh, Q. H., et al. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ResearchGate.

  • Water-soluble thiosemicarbazide-imidazole derivative as an efficient inhibitor protecting P110 carbon steel from CO2 corrosion. (2016). Anti-Corrosion Methods and Materials, 63(6), 449-457.

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Molecules, 29(11), 2588.

  • ORGANIC CORROSION INHIBITORS. (2021). Wiley.

  • Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. (2023). Molecules, 28(12), 4777.

  • Chemical and Physical Interactions of 1-Benzoyl-3,3-Disubstituted Thiourea Derivatives on Mild Steel Surface: Corrosion Inhibition in Acidic Media. (n.d.). ResearchGate.

  • Dinh, Q. H., Duong, T., & Cam, N. P. (2021). A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution. Journal of Chemistry, 2021, 6694932.

  • Dinh, Q. H., Duong, T., & Cam, N. P. (2021). A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution. ResearchGate.

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Technical Support Center: Troubleshooting Antimicrobial Assays with 1-Dodecyl-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-Dodecyl-3-phenyl-2-thiourea in antimicrobial assays. This guide is designed to provide in-depth troubleshooting for inconsistent results and other common challenges encountered during experimentation. As a lipophilic thiourea derivative, this compound presents unique handling and experimental considerations. This document will equip you with the knowledge to diagnose and resolve these issues, ensuring the reliability and reproducibility of your data.

I. Understanding the Compound: Key Physicochemical Properties

This compound is an organosulfur compound with a molecular formula of C₁₉H₃₂N₂S and a molecular weight of approximately 320.54 g/mol .[1][2] Its structure, featuring a long dodecyl chain, confers significant lipophilicity. This characteristic is a double-edged sword: it is crucial for its potential antimicrobial activity, likely involving disruption of bacterial membranes, but it also leads to poor aqueous solubility, which is a primary source of experimental variability.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are highly variable between replicates and experiments. What are the likely causes?

Inconsistent MIC values are the most frequently reported issue.[3] The root cause often lies in the compound's lipophilicity and stability.

A1: Primary Causes and Solutions

  • Poor Solubility and Compound Precipitation: Due to its lipophilic nature, this compound has very low solubility in aqueous media like Mueller-Hinton Broth (MHB).[4] This can lead to the compound precipitating out of solution, especially at higher concentrations, resulting in an underestimation of the true MIC.

    • Solution:

      • Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO).[4]

      • Working Dilutions: When preparing working dilutions in your assay medium, ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid solvent-induced antimicrobial effects or cytotoxicity.

      • Vortexing and Sonication: After adding the stock solution to the medium, vortex vigorously and briefly sonicate to aid in dispersion.

      • Visual Inspection: Before inoculating, carefully inspect your dilution series for any visible precipitate. If precipitation is observed, the results from those concentrations will be unreliable.

  • Compound Adsorption to Plastics: Lipophilic compounds can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration of the compound in the medium.

    • Solution:

      • Use of Low-Binding Plates: Consider using low-protein-binding microtiter plates.

      • Inclusion of a Surfactant: In some cases, the addition of a non-inhibitory, non-ionic surfactant (e.g., Tween 80 at a very low concentration) can help maintain the compound's solubility and reduce adsorption. However, this must be validated to ensure the surfactant does not have its own antimicrobial activity or interact with the test compound.

  • Inoculum Effect: The density of the bacterial inoculum can significantly impact MIC results. A higher inoculum may require a higher concentration of the antimicrobial to achieve inhibition.

    • Solution:

      • Standardized Inoculum: Strictly adhere to standardized protocols for inoculum preparation, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[5][6]

      • Spectrophotometric Verification: Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard before dilution.[7]

  • Compound Degradation: Thiourea derivatives can be susceptible to degradation, especially in solution and when exposed to light, certain pH conditions, or oxidative stress.[8][9] This can lead to a loss of activity and inconsistent results.

    • Solution:

      • Fresh Solutions: Always prepare fresh working solutions of this compound for each experiment.[8]

      • Proper Storage: Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[8] Stock solutions in organic solvents should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]

Q2: I am observing "skipped wells" in my broth microdilution assay, where there is growth at a higher concentration but no growth at a lower one. What is happening?

A2: Understanding and Resolving Skipped Wells

Skipped wells are often a strong indicator of compound precipitation or poor homogenization.[5][10]

  • Causality: At higher concentrations, the compound is more likely to exceed its solubility limit in the aqueous medium and form a precipitate. This solid-phase compound has significantly reduced antimicrobial activity. At a slightly lower concentration, the compound may remain in solution or in a more bioavailable colloidal form, thus exhibiting inhibitory activity.

  • Troubleshooting Workflow:

    Skipped_Wells_Troubleshooting Start Skipped Wells Observed Check_Precipitate Visually inspect wells for precipitate Start->Check_Precipitate Homogenize Improve homogenization: Vortex vigorously Brief sonication Check_Precipitate->Homogenize Precipitate present Solvent_Conc Check final solvent concentration (e.g., DMSO) Is it <= 1%? Homogenize->Solvent_Conc Reduce_Conc Reduce starting concentration of serial dilution Solvent_Conc->Reduce_Conc Yes Re_Run Re-run assay Solvent_Conc->Re_Run No, adjust and re-run Reduce_Conc->Re_Run End Consistent Results Re_Run->End Problem solved Consider_Assay_Modification Consider assay modification: - Use of surfactants - Different medium Re_Run->Consider_Assay_Modification Problem persists Consider_Assay_Modification->Re_Run

    Caption: Troubleshooting workflow for skipped wells.

Q3: My compound shows good activity in standard broth assays but reduced efficacy in the presence of serum. Why is this?

A3: The Impact of Protein Binding

This is a classic phenomenon observed with lipophilic drugs.[11][12] Serum contains high concentrations of proteins, most notably albumin, which can bind to lipophilic compounds.

  • Mechanism: Only the free, unbound fraction of a drug is available to exert its antimicrobial effect.[13] When this compound binds to serum proteins, its free concentration in the medium decreases, leading to an apparent reduction in activity (higher MIC).[14]

  • Experimental Considerations:

    • Quantifying the Effect: To assess the impact of protein binding, perform MIC assays in media supplemented with varying concentrations of serum (e.g., 10%, 25%, 50% fetal bovine serum or human serum). Be aware that serum itself can have some inhibitory effects on certain bacteria.[14]

    • Interpreting Results: A significant increase in the MIC in the presence of serum indicates substantial protein binding. This is a critical parameter for predicting in vivo efficacy.

Assay Condition Typical Expected MIC Range (Hypothetical) Primary Influencing Factor
Standard MHB2-8 µg/mLIntrinsic activity and solubility
MHB + 10% FBS8-32 µg/mLModerate protein binding
MHB + 50% FBS>64 µg/mLHigh protein binding
Q4: Could the purity of my this compound sample be affecting my results?

A4: The Importance of Compound Purity

Absolutely. The presence of impurities from the synthesis process can lead to inconsistent results.[8]

  • Potential Impurities and Their Effects:

    • Starting Materials: Residual phenyl isothiocyanate or dodecylamine could have their own biological activities or interfere with the primary compound.

    • Side Products: The synthesis of thioureas can sometimes result in byproducts that may have synergistic or antagonistic effects.[15]

    • Degradation Products: As mentioned earlier, degradation can lead to a mixture of the active compound and inactive byproducts.[9]

  • Verification and Best Practices:

    • Source of Compound: Whenever possible, obtain the compound from a reputable supplier that provides a certificate of analysis with purity data (e.g., via HPLC or NMR).[16]

    • In-House Analysis: If you are synthesizing the compound, it is crucial to thoroughly purify it (e.g., by recrystallization or column chromatography) and verify its identity and purity using analytical techniques.

    • Lot-to-Lot Variability: If you observe a sudden shift in your results, and you have recently started using a new batch of the compound, lot-to-lot variability could be the cause. It is good practice to qualify a new lot by running it in parallel with the previous lot.

III. Standardized Protocol: Broth Microdilution for this compound

This protocol incorporates the troubleshooting advice discussed above to maximize reproducibility.

1. Preparation of Stock Solution: a. Weigh out the required amount of this compound in a sterile microfuge tube. b. Add pure, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mg/mL or ~31.2 mM). c. Vortex vigorously for 1-2 minutes. If necessary, sonicate for 5 minutes in a water bath to ensure complete dissolution.

2. Preparation of Microdilution Plate: a. In a sterile 96-well, round-bottom, low-binding microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a given row. b. Prepare an intermediate dilution of your stock solution in CAMHB. For example, to achieve a starting concentration of 128 µg/mL, add the appropriate volume of your 10 mg/mL stock to CAMHB. Ensure the DMSO concentration in this first well does not exceed 2% (it will be diluted further). c. Add 100 µL of this starting dilution to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. e. Well 11 will serve as the growth control (no compound). f. Well 12 will serve as the solvent control (containing the highest concentration of DMSO used in the dilution series, but no compound).

3. Inoculum Preparation and Inoculation: a. From an overnight culture on an agar plate, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. d. Inoculate each well (1 through 12) with 50 µL of this final inoculum. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

4. Incubation and Interpretation: a. Seal the plate (e.g., with a breathable film or place it in a humidified container) and incubate at 35-37°C for 16-20 hours. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[6]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_readout Readout Stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) Serial_Dilution Perform 2-fold serial dilutions Stock->Serial_Dilution Plate_Setup Set up 96-well plate with CAMHB Plate_Setup->Serial_Dilution Inoculate_Plate Inoculate plate (Final: 5x10^5 CFU/mL) Serial_Dilution->Inoculate_Plate Inoculum_Prep Prepare 0.5 McFarland bacterial suspension Inoculum_Dilution Dilute to final ~1x10^6 CFU/mL Inoculum_Prep->Inoculum_Dilution Inoculum_Dilution->Inoculate_Plate Incubate Incubate 16-20h at 37°C Inoculate_Plate->Incubate Read_MIC Read MIC (lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Standardized broth microdilution workflow.

By systematically addressing these potential sources of error, researchers can significantly improve the consistency and reliability of their antimicrobial assay results for this compound.

References

  • BenchChem. (n.d.). Strategies to minimize degradation of thiourea compounds during storage.
  • Craig, W. A., & Suh, B. (1978). Theory and practical impact of binding of antimicrobials to serum proteins and tissue. Scandinavian Journal of Infectious Diseases, Supplement, (14), 92–99.
  • Food and Agriculture Organization of the United Nations. (n.d.). Methodologies for antimicrobial susceptibility testing.
  • BenchChem. (n.d.). Solubility and stability of thiourea compounds in organic solvents.
  • Wise, R., & Reeves, D. S. (1979). Protein binding of antimicrobials: clinical pharmacokinetic and therapeutic implications. Journal of Antimicrobial Chemotherapy, 5(Suppl B), 121–128.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination.
  • Zlotos, W., & Giebultowicz, J. (2020). Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences. Antibiotics, 9(10), 661.
  • EUCAST. (2019). EUCAST reading guide for broth microdilution.
  • Roberts, J. A., & Lipman, J. (2009). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy, 53(10), 3996–4002.
  • ResearchGate. (2018). What does it mean when the MIC results are inconsistent amongst the replicates?
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • BenchChem. (n.d.). Troubleshooting inconsistent MIC results for Pseudouridimycin.
  • Diurno, M. V., Mazzoni, O., & Piscopo, E. (1993). 1-Acyl-, 3-acyl- and 1,3-diacyl-3-furfuryl-1-phenylthioureas with platelet antiaggregating and other activities. Il Farmaco, 48(6), 857–866.
  • Cayman Chemical. (n.d.). N-Phenylthiourea Product Information.

Sources

Technical Support Center: Managing Interference of 1-Dodecyl-3-phenyl-2-thiourea in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and experimental protocols for identifying and mitigating assay interference caused by the small molecule 1-Dodecyl-3-phenyl-2-thiourea. Given its chemical structure, this compound is a strong candidate for a Pan-Assay Interference Compound (PAINS), which are known to frequently cause false-positive results in high-throughput screening (HTS) campaigns.[1][2] This resource is designed to help you distinguish genuine biological activity from assay artifacts, ensuring the integrity of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding unexpected activity observed with this compound.

Q1: My primary screen identified this compound as a potent "hit." Could this be a false positive?

A1: Yes, there is a significant possibility that the observed activity is an artifact. The structure of this compound contains a thiourea moiety, which is a well-known PAINS substructure.[1][2][3] Such compounds can interfere with assays through various non-specific mechanisms, including protein reactivity and aggregation.[3][4][5] It is crucial to validate this initial finding with orthogonal assays.[6][7]

Q2: What are the most likely mechanisms of interference for this compound?

A2: Based on its chemical features, the primary suspected mechanisms are:

  • Colloidal Aggregation: The long dodecyl chain imparts significant hydrophobicity, which can lead to the formation of colloidal aggregates at micromolar concentrations. These aggregates can sequester and non-specifically inhibit enzymes.[4][5][8]

  • Thiol Reactivity: Thiourea-containing compounds can potentially react with cysteine residues on proteins, leading to covalent modification and inhibition.[3][9]

  • Interference with Assay Readout: The phenyl group suggests the compound might possess intrinsic fluorescence or absorbance at wavelengths used in common assay detection methods.[6]

Q3: What immediate steps can I take to investigate potential interference?

A3: A simple first step is to re-run your assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100. A significant reduction in the inhibitory activity of this compound in the presence of detergent is a strong indicator of an aggregation-based mechanism.[10] Additionally, you should run controls to check for the compound's intrinsic fluorescence or absorbance.[6]

Part 2: In-Depth Troubleshooting Guides

If initial checks suggest interference, the following guides provide a systematic approach to pinpointing the mechanism and validating your results.

Guide 1: Diagnosing and Mitigating Compound Aggregation

Compound aggregation is a common source of promiscuous inhibition.[4][5][8] The workflow below outlines how to test for and address this issue.

Experimental Workflow for Detecting Aggregation

Aggregation_Workflow start Primary Hit Observed with This compound detergent_assay Re-run Assay with 0.01% Triton X-100 start->detergent_assay attenuation Is inhibition attenuated? detergent_assay->attenuation dls Perform Dynamic Light Scattering (DLS) particles Are particles detected? dls->particles conclusion_agg Mechanism is Likely Aggregation-Based conclusion_no_agg Aggregation Unlikely; Investigate Other Mechanisms attenuation->dls No attenuation->conclusion_agg Yes particles->conclusion_agg Yes particles->conclusion_no_agg No

Caption: Workflow to diagnose aggregation-based interference.

Step-by-Step Protocol: Detergent-Based Counter-Screening
  • Prepare Reagents:

    • Prepare your standard assay buffer.

    • Prepare a second batch of assay buffer containing 0.02% Triton X-100.

    • Prepare serial dilutions of this compound in your vehicle (e.g., DMSO).

  • Assay Setup:

    • In a microplate, set up two sets of reactions in parallel.

    • Set A (No Detergent): Add your assay components and compound dilutions as you did in the primary screen.

    • Set B (With Detergent): Add your assay components to the buffer containing 0.02% Triton X-100, then add the compound dilutions. The final concentration of Triton X-100 in the assay will be approximately 0.01%, assuming a 1:1 addition of components.

  • Data Analysis:

    • Generate dose-response curves for both conditions.

    • Compare the IC50 values. A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 indicates that aggregation is likely the cause of inhibition.[10]

ConditionHypothetical IC50 (µM)Interpretation
No Detergent5Potent inhibition observed.
+ 0.01% Triton X-100>100Inhibition is attenuated, suggesting aggregation.
Guide 2: Assessing Thiol Reactivity

The thiourea functional group can be a precursor to thiol-reactive species.[3][9] This can lead to covalent modification of your target protein or other assay components containing cysteine residues.

Experimental Workflow for Assessing Thiol Reactivity

Thiol_Reactivity_Workflow start Suspected Thiol Reactivity gsh_assay Run Glutathione (GSH) Trapping Assay start->gsh_assay ms_analysis Analyze reaction by Mass Spectrometry gsh_assay->ms_analysis adduct Is a GSH adduct observed? ms_analysis->adduct conclusion_reactive Compound is Thiol-Reactive conclusion_non_reactive Thiol Reactivity Unlikely adduct->conclusion_reactive Yes adduct->conclusion_non_reactive No

Caption: Workflow to assess thiol reactivity.

Step-by-Step Protocol: Glutathione (GSH) Trapping Assay
  • Incubation:

    • Incubate this compound (e.g., at 100 µM) with a molar excess of glutathione (GSH) (e.g., 1 mM) in your assay buffer at room temperature.

    • Take samples at various time points (e.g., 0, 1, 2, and 4 hours).

  • Analysis:

    • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS).

    • Look for the appearance of a new peak corresponding to the mass of the compound plus the mass of GSH, minus the mass of a leaving group if applicable. The formation of such an adduct confirms the compound's reactivity towards thiols.[9]

Guide 3: Checking for Assay Readout Interference

The compound itself may interfere with the detection method of your assay (e.g., fluorescence, absorbance, or luminescence).

Step-by-Step Protocol: Readout Interference Check
  • Prepare Controls:

    • In a microplate, prepare wells containing only the assay buffer and serial dilutions of this compound.

    • Do not add the enzyme, substrate, or other reaction components that generate the signal.

  • Measurement:

    • Read the plate using the same instrument and settings (e.g., excitation and emission wavelengths for a fluorescence assay) as your primary screen.[6]

  • Data Analysis:

    • If you observe a significant signal from the compound alone, this indicates direct interference with your detection method. This data should be used to correct the results from your primary assay or prompt a switch to an orthogonal assay with a different detection method.[7][11]

Compound Concentration (µM)Signal in Primary Assay (RFU)Signal from Compound Alone (RFU)Corrected Signal (RFU)
010000509950
10500015003500
10020002500-500

This table illustrates how uncorrected data can be misleading.

Part 3: Orthogonal Assay Validation

Confirmation of a "hit" requires demonstrating its activity in a secondary assay that operates on a different principle from the primary screen.[7] This helps to rule out technology-specific artifacts.

Q: My primary assay is a fluorescence-based enzyme inhibition assay. What would be a good orthogonal assay?

A: An excellent choice would be a label-free method, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), which directly measure the binding of the compound to the target protein. Alternatively, a different enzyme activity assay that uses a distinct detection method, like a luminescence-based or absorbance-based readout, would also be suitable.[6][7]

Conclusion

The presence of this compound as a hit in a biochemical screen should be met with a healthy degree of skepticism. Its structural alerts strongly suggest a high potential for assay interference. By employing the systematic troubleshooting guides and validation protocols outlined in this technical support center, researchers can confidently differentiate true inhibitors from promiscuous compounds, thereby saving valuable time and resources in the drug discovery process.

References

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • National Center for Biotechnology Information. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. [Link]

  • ResearchGate. (2005). High-throughput Assays for Promiscuous Inhibitors. [Link]

  • Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]

  • National Center for Biotechnology Information. (2005). High-throughput assays for promiscuous inhibitors. [Link]

  • MDPI. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. [Link]

  • ResearchGate. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. [Link]

  • National Center for Biotechnology Information. (2014). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]

  • Wikipedia. (2023). Pan-assay interference compounds. [Link]

  • MB. (n.d.). Assay Troubleshooting. [Link]

  • National Center for Biotechnology Information. (2024). Tackling assay interference associated with small molecules. [Link]

  • American Association for Clinical Chemistry. (2015). How to Detect and Solve Immunoassay Interference. [Link]

  • Longdom Publishing. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. [Link]

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Technical Support Center: Purification Strategies for 1-Dodecyl-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Dodecyl-3-phenyl-2-thiourea. This resource provides in-depth troubleshooting advice and frequently asked questions to assist you in obtaining a highly pure product from your crude synthesis mixture. The unique amphiphilic nature of this molecule, stemming from its long aliphatic dodecyl chain and polar phenylthiourea headgroup, can present specific purification challenges. This guide is designed to help you navigate these issues with scientifically sound and field-proven strategies.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your crude this compound product. The solutions are presented in a question-and-answer format to directly tackle experimental challenges.

Question 1: My crude product is an oil and will not crystallize, even after cooling. How can I purify it?

Answer:

This is a common issue with long-chain aliphatic compounds. The dodecyl chain can disrupt crystal lattice formation, and the presence of impurities can further inhibit crystallization, resulting in an oil. Here are a few strategies to address this:

  • Strategy 1: Column Chromatography. This is the most robust method for purifying oily products. The principle is to separate compounds based on their differential adsorption to a stationary phase. For this compound, a standard silica gel column is effective.

    • Rationale: Silica gel is a polar stationary phase. The more polar thiourea group will interact with the silica, while the non-polar dodecyl chain will have less affinity. Unreacted starting materials and byproducts will have different polarities, allowing for separation. Phenyl isothiocyanate is less polar than the product, and dodecylamine is more polar and will stick to the silica more strongly.

    • See PART 2: Detailed Experimental Protocols for a step-by-step guide to column chromatography.

  • Strategy 2: Trituration. If the oil is viscous, you can attempt to induce crystallization by a process called trituration. This involves vigorously stirring the oil with a solvent in which the desired product is poorly soluble, but the impurities are soluble.

    • Recommended Solvent: Start with cold hexanes or a mixture of diethyl ether and hexanes.

    • Procedure: Add a small amount of the cold solvent to your oily product and stir vigorously with a spatula, scratching the inside of the flask. The goal is to "wash" away the impurities that are preventing crystallization. If successful, the oil will gradually transform into a solid precipitate, which can then be filtered.

Question 2: I performed a column chromatography, but my product still shows impurities in the 1H NMR spectrum. What went wrong?

Answer:

Incomplete separation during column chromatography can be due to a few factors. Here’s how to troubleshoot:

  • Incorrect Mobile Phase Polarity: The choice of eluent is critical. If the mobile phase is too polar, all compounds will travel quickly through the column with little separation. If it's not polar enough, the compounds will remain adsorbed to the silica.

    • Solution: Before running the column, optimize your solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate). The ideal solvent system will give your product an Rf value of approximately 0.3, with good separation from impurity spots.

  • Column Overloading: If you load too much crude material onto the column, the separation bands will overlap, leading to impure fractions.

    • Rule of Thumb: Use a silica gel to crude product weight ratio of at least 30:1 to 50:1 for good separation.

  • Improper Column Packing: Air bubbles or channels in the silica gel bed will lead to poor separation.

    • Solution: Ensure your column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase before being poured into the column, is generally reliable.

Question 3: My 1H NMR spectrum shows unreacted dodecylamine or phenyl isothiocyanate. How can I remove these without another column?

Answer:

Residual starting materials can often be removed with a simple liquid-liquid extraction (work-up) procedure before final purification.

  • Removing Dodecylamine: Dodecylamine is a basic compound.

    • Procedure: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with a dilute acidic solution, such as 1M hydrochloric acid (HCl). The basic amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer. Afterward, wash with water and then brine to remove any residual acid and water before drying the organic layer.

  • Removing Phenyl Isothiocyanate: While less straightforward to remove by extraction, if present in small amounts, it can often be carried through to the final purification step (recrystallization or chromatography) where it is easily separated due to its lower polarity compared to the thiourea product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Due to the long alkyl chain, finding a single solvent for recrystallization can be challenging. A solvent pair system is often more effective. A good starting point would be a mixture of a polar solvent in which the compound is soluble when hot (like ethanol, isopropanol, or acetone) and a non-polar solvent in which it is less soluble (like hexanes or heptane).

Procedure for Solvent Pair Recrystallization:

  • Dissolve the crude product in a minimal amount of the hot polar solvent.

  • While the solution is still hot, add the non-polar solvent dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Add a few more drops of the hot polar solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration.

For other thiourea derivatives, hot acetonitrile has also been shown to be an effective recrystallization solvent[1].

Q2: What are the expected physical and spectral properties of pure this compound?

Having reference data is crucial for confirming the identity and purity of your final product.

PropertyValueSource
Appearance White crystalline solidGeneral observation for pure thioureas
Molecular Formula C₁₉H₃₂N₂S[2]
Molecular Weight 320.54 g/mol [2]
Melting Point 68-71°C[3]

1H NMR Spectroscopy: A reference 1H NMR spectrum is available on SpectraBase, which can be accessed through the PubChem database for this compound[2]. Key expected signals would include:

  • A triplet around 0.88 ppm corresponding to the terminal methyl group of the dodecyl chain.

  • A broad multiplet between 1.2-1.7 ppm for the methylene groups of the dodecyl chain.

  • A multiplet for the methylene group adjacent to the nitrogen.

  • Aromatic protons of the phenyl group between 7.0-7.5 ppm.

  • Broad signals for the N-H protons.

Q3: What are the most likely impurities in my crude product?

The most common impurities arise from the starting materials used in the synthesis, which is typically the reaction between dodecylamine and phenyl isothiocyanate.

  • Unreacted Dodecylamine: A primary aliphatic amine.

  • Unreacted Phenyl Isothiocyanate: An aromatic isothiocyanate.

  • Symmetrical Thioureas: Small amounts of 1,3-didodecylthiourea or 1,3-diphenylthiourea could form if there are impurities in the starting materials or if side reactions occur.

PART 2: Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is ideal for purifying oily or highly impure solid this compound.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Compressed air (for flash chromatography)

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Step-by-Step Procedure:

  • TLC Analysis: Determine the optimal mobile phase by running TLC plates with different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal eluent system should provide an Rf of ~0.3 for the product spot and clear separation from other spots.

  • Column Packing: a. Add a small plug of cotton or glass wool to the bottom of the column. b. Add a layer of sand. c. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate). d. Pour the slurry into the column and allow the silica to settle into a uniform bed. Use gentle tapping or compressed air to aid packing. e. Add another layer of sand on top of the silica bed.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. b. Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: a. Carefully add the mobile phase to the column. b. Begin eluting the column, starting with a less polar solvent mixture and gradually increasing the polarity (gradient elution) if necessary to move more polar impurities. c. Collect fractions in test tubes.

  • Fraction Analysis: a. Spot each fraction on a TLC plate to identify which fractions contain the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying a solid crude product that contains minor impurities.

Materials:

  • Erlenmeyer flask

  • Hot plate with stirring

  • Condenser

  • Filtration apparatus (Büchner funnel, filter flask)

  • Recrystallization solvents (e.g., ethanol and hexanes)

Step-by-Step Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve the solid completely.

  • While stirring and keeping the solution hot, add the secondary, less-soluble solvent (e.g., hexanes) dropwise until a persistent cloudiness is observed.

  • Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum.

PART 3: Visualization & Formatting

Purification Workflow Diagram

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow start Crude this compound is_solid Is the product a solid or an oil? start->is_solid solid Solid is_solid->solid Solid oil Oil is_solid->oil Oil recrystallize Attempt Recrystallization solid->recrystallize triturate Trituration with Hexanes oil->triturate check_purity Check Purity (TLC, NMR, MP) recrystallize->check_purity is_solid_after_trit is_solid_after_trit triturate->is_solid_after_trit Did it solidify? column_chrom Column Chromatography (Silica, Hexanes/EtOAc) column_chrom->check_purity pure_product Pure Product check_purity->pure_product Pure impure Still Impure check_purity->impure Impure impure->column_chrom is_solid_after_trit->recrystallize Yes is_solid_after_trit->column_chrom No

Caption: Decision workflow for the purification of this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Zaineb I. Lusta, et al. Synthesis and Use of Thiourea Derivative (1-Phenyl-3-Benzoyl-2-Thiourea) for Extraction of Cadmium Ion. ResearchGate. [Link]

  • Van der Walt, M., et al. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • El-Gendy, M. A., et al. Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Pharmaceutical Development and Technology. [Link]

  • Request PDF. Preparations of Universal, Functionalized Long-Chain Alkylthiol Linkers for Self-assembled Monolayers. ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Efficacy of 1-Dodecyl-3-phenyl-2-thiourea as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Dodecyl-3-phenyl-2-thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments. Here, we synthesize established scientific principles with practical, field-proven insights to help you unlock the full antimicrobial potential of this compound.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about this compound, drawing upon the broader knowledge of thiourea derivatives.

Q1: What is the proposed antimicrobial mechanism of action for this compound?

A1: While specific studies on this compound are limited, the antimicrobial action of thiourea derivatives is generally multifaceted. The presence of the thiourea scaffold (S=C(N)2) is crucial for its biological activity. Proposed mechanisms include:

  • Enzyme Inhibition: Thiourea derivatives can interfere with key bacterial enzymes essential for survival. Targets in various bacteria have been identified as DNA gyrase, topoisomerase IV, and enoyl-ACP reductase, which are all critical for DNA replication and fatty acid synthesis.

  • Disruption of Bacterial Metabolism: These compounds can disrupt vital metabolic pathways within the bacterial cell.

  • Quorum Sensing Interference: Some thiourea derivatives have been shown to interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation and virulence factor expression.[1]

  • Cell Wall Integrity Disruption: Certain derivatives have been observed to disrupt the integrity of the bacterial cell wall, particularly in Gram-positive bacteria.[2]

The long dodecyl chain of this compound likely enhances its hydrophobicity, which may facilitate its interaction with and disruption of the bacterial cell membrane.[3]

Q2: What is the expected spectrum of activity for this compound?

A2: Thiourea derivatives have demonstrated a broad spectrum of antimicrobial activity.[4] Many exhibit potent activity against Gram-positive bacteria, including notoriously resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][5][6] Activity against Gram-negative bacteria can be more variable, potentially due to the protective outer membrane of these organisms which can limit the influx of hydrophobic compounds.[7] Additionally, antifungal activity, particularly against Candida species, has been reported for several thiourea derivatives.[1][8] Given its structure, this compound is anticipated to be most effective against Gram-positive bacteria and fungi.

Q3: Are there any known safety or toxicity concerns with thiourea derivatives?

A3: As with any investigational compound, it is crucial to handle this compound with appropriate laboratory safety measures. Some thiourea derivatives have been noted for potential cytotoxicity at higher concentrations.[6] It is recommended to perform cytotoxicity testing on relevant mammalian cell lines in parallel with your antimicrobial assays to determine the therapeutic index of the compound.

Troubleshooting Guides

This section provides solutions to common experimental challenges you may encounter.

Q1: I am observing low or no antimicrobial activity with this compound. What are the possible reasons?

A1: This is a common challenge, often attributable to several factors:

  • Poor Aqueous Solubility: this compound possesses a long dodecyl chain, making it highly hydrophobic and thus poorly soluble in aqueous media like standard microbiological broths. If the compound precipitates out of solution, its effective concentration is significantly reduced.

    • Solution: Prepare a high-concentration stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO). When diluting into your assay medium, ensure the final DMSO concentration is kept low (typically ≤1%) to avoid solvent-induced toxicity to the microbes. It's also critical to include a solvent control in your experiments. For persistent solubility issues, consider formulation strategies.[6][7][9][10][11]

  • Inappropriate Microbial Strains: The compound may have a narrow spectrum of activity. Ensure you are testing against a range of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

  • Suboptimal Assay Conditions: Factors such as the type of growth medium, pH, and incubation time can all influence the outcome of antimicrobial susceptibility tests. Ensure your assay conditions are optimized and standardized.

Q2: My antimicrobial susceptibility test results are inconsistent. How can I improve reproducibility?

A2: Reproducibility is key in antimicrobial research. To minimize variability:

  • Standardize Inoculum Preparation: Always prepare your microbial inoculum from a fresh culture (e.g., overnight growth on an agar plate) and standardize the cell density using a spectrophotometer (e.g., to a 0.5 McFarland standard).[12]

  • Use a Validated Protocol: Adhere strictly to a validated protocol for antimicrobial susceptibility testing, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[8][12][13]

  • Consistent Pipetting and Mixing: Ensure accurate and consistent pipetting, especially when performing serial dilutions. Thoroughly mix the compound in the wells after inoculation.

  • Control for Evaporation: Use plate sealers or a humidified incubator to prevent evaporation from the wells of your microtiter plates during incubation, which can concentrate the compound and affect results.

Q3: How can I overcome the poor aqueous solubility of this compound for my assays?

A3: Due to its hydrophobic nature, solubilizing this compound is a critical first step.

  • Co-Solvent System: As mentioned, DMSO is a common choice. Prepare a 100X or 1000X stock solution in 100% DMSO. When diluting into your aqueous assay medium, the final DMSO concentration should be non-inhibitory to the test organisms.

  • Formulation Strategies: For more advanced studies or if solubility issues persist, consider these approaches:

    • Micellar Solubilization: Incorporating non-ionic surfactants like Tween® 80 or Triton™ X-100 at concentrations below their critical micelle concentration can improve solubility.[10]

    • Nanoencapsulation: Encapsulating the compound in polymeric nanoparticles can enhance its stability and solubility in aqueous environments.[14]

Below is a workflow for addressing solubility challenges:

Solubility_Workflow A Start: Poorly Soluble Compound B Prepare High-Concentration Stock in 100% DMSO A->B C Perform Serial Dilutions in Assay Medium B->C D Observe for Precipitation (Visually or Microscopically) C->D E Precipitation Observed? D->E F Proceed with Assay (Final DMSO ≤1%) E->F No G Decrease Starting Stock Concentration or Explore Formulation Strategies E->G Yes I No Precipitation F->I G->B Adjust Stock H End: Solubilized Compound for Assay G->H Formulate

Caption: Workflow for overcoming solubility issues.

Experimental Protocols

Here are detailed protocols for key experiments to evaluate and enhance the efficacy of this compound.

Protocol 1: Broth Microdilution Assay for MIC and MBC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound.

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL), then diluted 1:100 in CAMHB to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.

  • This compound stock solution in DMSO.

  • Positive control (e.g., vancomycin for Gram-positives, gentamicin for Gram-negatives).

  • Negative control (uninoculated broth).

  • Solvent control (broth with the highest concentration of DMSO used).

Procedure:

  • Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first well of a row and mix well.

  • Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculate each well (except the negative control) with 100 µL of the standardized bacterial suspension.[8]

  • Incubate the plate at 37°C for 18-24 hours.[2][13]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, take 10 µL from each well that shows no visible growth and plate it onto a sterile nutrient agar plate.

  • Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[4]

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and a conventional antibiotic.[5][15]

Procedure:

  • Prepare a 96-well plate by serially diluting this compound horizontally and a known antibiotic vertically.[16]

  • This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculate the plate with a standardized bacterial suspension as in the MIC protocol.

  • Incubate and read the MIC of each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) [16]

Interpretation of FICI Values:

FICI Value Interpretation
≤ 0.5 Synergy
> 0.5 to 4 Additive or Indifference

| > 4 | Antagonism |

Checkerboard_Assay cluster_0 Plate Setup cluster_1 Assay Execution cluster_2 Data Analysis A Drug A (Thiourea) Serial Dilution (Horizontal) C 96-Well Plate with Concentration Gradient B Drug B (Antibiotic) Serial Dilution (Vertical) D Inoculate with Standardized Bacteria C->D E Incubate (18-24h, 37°C) D->E F Read MICs for Each Combination E->F G Calculate FICI for each well F->G H Interpret FICI: Synergy (≤0.5) Additive (>0.5-4) Antagonism (>4) G->H

Caption: Workflow for the checkerboard synergy assay.

Protocol 3: Crystal Violet Assay for Biofilm Quantification

This protocol assesses the ability of the compound to inhibit biofilm formation or eradicate existing biofilms.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial culture and appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

Procedure:

  • Biofilm Formation: Grow bacteria in the wells of a 96-well plate in the presence of sub-MIC concentrations of this compound for 24-48 hours.[17][18]

  • Washing: Gently remove the planktonic (free-floating) bacteria by washing the wells with sterile phosphate-buffered saline (PBS).

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[17]

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.[18]

  • Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 590 nm using a microplate reader. A reduction in absorbance in the treated wells compared to the control indicates anti-biofilm activity.

References

  • Vertex AI Search. (2025, March 10). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Letters in Applied NanoBioScience. (2025, September 4). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity.
  • Callahan, J. E., & Castaldi, M. J. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
  • MDPI. (n.d.).
  • Medicinal Chemistry. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold.
  • MDPI. (2023, April 4). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis.
  • NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique).
  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
  • Bio-protocol. (n.d.). Broth microdilution susceptibility testing.
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • NIH. (n.d.).
  • iGEM. (n.d.). General Biofilm Assay Protocol.
  • PMC. (n.d.). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review.
  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing.
  • MDPI. (n.d.). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection.
  • JMPAS. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • A Study on Solubility Enhancement Methods for Poorly W
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • PMC - NIH. (n.d.).
  • PDF. (2025, August 6). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Hydrophobic Encapsulation Strategies for Controlling Drug Release Profiles. (2025, August 6).
  • PMC - PubMed Central. (n.d.). Development of Antibiofilm Therapeutics Strategies to Overcome Antimicrobial Drug Resistance.
  • MDPI. (n.d.). Preparation, Characterization, and Antibiofilm Activity of Free and Nanoencapsulated Tetradenia riparia (Hochst.) Codd Leaf Essential Oil.

Sources

dealing with cytotoxicity of 1-Dodecyl-3-phenyl-2-thiourea in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Managing Cytotoxicity in Cell Culture

Welcome to the technical support guide for 1-Dodecyl-3-phenyl-2-thiourea (DPTU). As a Senior Application Scientist, I've designed this resource to help you navigate the unique challenges this compound presents in vitro. DPTU's long dodecyl chain gives it significant lipophilicity, which is often linked to its biological activity but can also be a primary source of experimental artifacts and unintended cytotoxicity. This guide moves from high-level FAQs to detailed protocols, providing not just steps, but the scientific rationale to empower your research.

Section 1: Frequently Asked Questions (FAQs) - First Response Troubleshooting

This section addresses the most immediate questions that arise when unexpected cell death occurs.

Q1: I'm observing widespread cell death even at low concentrations of DPTU. What is the most likely cause?

A: The most common culprit is compound precipitation. DPTU is highly lipophilic due to its C12 alkyl chain and has poor aqueous solubility.[1][2] When a concentrated stock in an organic solvent (like DMSO) is diluted into your aqueous cell culture medium, the compound can crash out of solution. These microscopic or visible precipitates can cause non-specific membrane damage, leading to rapid necrosis that is independent of the compound's specific biological target.

Key Action: Before assessing any other variable, you must first confirm the solubility and stability of DPTU in your complete cell culture medium at the highest concentration you are testing. A simple visual check for cloudiness or precipitates against a light source is the first step.

Q2: How can I prepare and dilute DPTU to minimize solubility issues?

A: Proper stock preparation and dilution technique is critical.

  • Primary Stock Solution: Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% anhydrous DMSO.[3] Ensure the compound is fully dissolved. Gentle warming or vortexing can assist. Store this stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[3]

  • Working Dilutions: Perform serial dilutions from your primary stock in 100% DMSO to create intermediate stocks.

  • Dosing Cells: When adding the compound to your cells, ensure the final concentration of DMSO in the culture medium is kept as low as possible, ideally ≤0.1% and never exceeding 0.5%, as the solvent itself can be cytotoxic.[4] Always add the final DMSO-diluted compound to the medium and mix well immediately, rather than adding it directly onto the cells.

  • Vehicle Control: It is imperative to treat a set of control cells with the same final concentration of DMSO that your DPTU-treated cells receive. This allows you to distinguish between compound-induced cytotoxicity and solvent-induced effects.[5]

Q3: My viability assay (e.g., MTT, XTT) results are inconsistent. Could DPTU be interfering with the assay itself?

A: Yes, this is a distinct possibility. Thiourea and its derivatives can possess reducing properties or interact with cellular metabolic components, which can interfere with tetrazolium-based assays like MTT.[6] For instance, the compound might directly reduce the MTT reagent, leading to a false-positive signal (higher apparent viability), or interfere with the mitochondrial dehydrogenases responsible for the color change, leading to inaccurate readings.

Key Action: Validate your primary viability results with an orthogonal assay that relies on a different mechanism.[4] For example, if you are using an MTT (metabolic activity) assay, confirm the results with a Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.[5][7]

Q4: What are the expected mechanisms of cytotoxicity for thiourea derivatives?

A: While the specific mechanism for DPTU may need to be elucidated for your model, the broader class of thiourea derivatives is known to induce cytotoxicity through several pathways, often in the context of anticancer research.[8][9]

  • Induction of Apoptosis: Many cytotoxic thiourea derivatives are potent inducers of programmed cell death (apoptosis). This is often mediated through the activation of the caspase cascade.[10][11][12]

  • Generation of Oxidative Stress: The thiocarbamide group can be involved in redox reactions, and some derivatives have been shown to increase intracellular Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent cell death.[13][14][15]

  • Target-Specific Inhibition: Depending on the aryl substitutions, thioureas can inhibit key signaling molecules like EGFR kinase or block pathways such as Wnt/β-catenin.[8][16]

Section 2: In-Depth Troubleshooting Guides & Experimental Protocols

This section provides actionable workflows to systematically address and characterize DPTU's cytotoxicity.

Guide 1: Definitive Workflow for Dose-Response Analysis

The foundation of any cytotoxicity study is a robust dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This protocol uses a standard MTT assay as an example.

Protocol 1: MTT Assay for IC50 Determination

Causality Note: This assay measures the activity of mitochondrial dehydrogenases, which is typically proportional to the number of living cells. A reduction in this activity is interpreted as a loss of viability or a cytostatic effect.[6]

  • Cell Plating: Seed your cells in a 96-well, clear-walled plate at a pre-determined optimal density and allow them to adhere overnight. Cell density can significantly impact results.[4]

  • Compound Preparation: Prepare a 2X concentration series of DPTU in complete culture medium. Start with a high concentration (e.g., 100 µM) and perform 1:2 or 1:3 serial dilutions. Also prepare a 2X DMSO vehicle control.

  • Cell Treatment: Carefully remove half of the medium from each well and replace it with an equal volume of the 2X DPTU dilutions or the 2X vehicle control. This minimizes cell disturbance.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance on a microplate reader at ~570 nm.[6]

  • Analysis:

    • Subtract the absorbance of a "medium only" blank from all readings.

    • Calculate percent viability: (% Viability) = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100.

    • Plot % Viability vs. log[DPTU Concentration] and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Data Presentation: Example 96-Well Plate Layout

Well123456789101112
A 100µM100µM100µM10µM10µM10µM1µM1µM1µM0.1µM0.1µM0.1µM
B 50µM50µM50µM5µM5µM5µM0.5µM0.5µM0.5µM0.05µM0.05µM0.05µM
C 25µM25µM25µM2.5µM2.5µM2.5µM0.25µM0.25µM0.25µM0.025µM0.025µM0.025µM
D 12.5µM12.5µM12.5µM1.25µM1.25µM1.25µM0.125µM0.125µM0.125µM0.0125µM0.0125µM0.0125µM
E VCVCVCVCVCVCVCVCVCVCVCVC
F UntrtUntrtUntrtUntrtUntrtUntrtUntrtUntrtUntrtUntrtUntrtUntrt
G CellsCellsCellsCellsCellsCellsCellsCellsCellsCellsCellsCells
H BlankBlankBlankBlankBlankBlankBlankBlankBlankBlankBlankBlank
VC = Vehicle Control, Untrt = Untreated, Blank = Medium Only
Guide 2: Investigating the Mechanism of Cell Death

Once you have a reproducible IC50 value, the next logical step is to understand how the cells are dying. This workflow helps distinguish between apoptosis and necrosis and investigates the role of oxidative stress.

Experimental Workflow for Mechanism Investigation

G cluster_0 Initial Treatment cluster_1 Cell Death Mode cluster_2 Upstream Mechanisms Treat Treat cells with DPTU (e.g., IC50 and 2x IC50) Annexin Annexin V / PI Staining (Flow Cytometry) Treat->Annexin Distinguishes Apoptosis vs. Necrosis LDH LDH Release Assay (Plate Reader) Treat->LDH Measures Necrosis ROS ROS Detection (DCFH-DA Staining) Treat->ROS Measures Oxidative Stress Caspase Caspase-3/7 Activation (Luminescent Assay) Treat->Caspase Measures Apoptotic Execution ROS->Caspase ROS can trigger apoptosis Caspase->Annexin Caspase activation leads to apoptosis

Caption: Workflow for characterizing DPTU-induced cytotoxicity.

Protocol 2: Apoptosis vs. Necrosis using Annexin V and Propidium Iodide (PI)

Causality Note: In early apoptosis, phosphatidylserine (PS) flips to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA dye that is excluded by live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[17][18]

  • Treatment: Treat cells in a 6-well plate with DPTU at your determined IC50 and 2x IC50 concentrations for the desired time. Include vehicle and untreated controls.

  • Cell Harvesting: Collect both adherent and floating cells to ensure you capture the entire cell population. Centrifuge and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples immediately using a flow cytometer.

    • Live Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

    • Necrotic Cells: Annexin V-negative and PI-positive (less common).

Protocol 3: Measuring Intracellular ROS Production

Causality Note: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases. The resulting DCFH is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13]

  • Treatment: Seed cells on a black-walled, clear-bottom 96-well plate. Treat with DPTU as before. Include a positive control (e.g., H₂O₂ or a known ROS inducer).

  • Loading: Remove the treatment medium and wash cells with warm PBS. Load the cells with 5-10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C.

  • Measurement: Wash away excess probe and add back PBS. Measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~535 nm). An increase in fluorescence corresponds to an increase in intracellular ROS.

Section 3: Troubleshooting Summary

This table provides a quick reference for common issues and solutions.

SymptomPossible Cause(s)Recommended Solution(s)
Drastic cell death across all concentrations 1. Compound precipitation. 2. Final DMSO concentration is too high.1. Check solubility in media; reduce highest test concentration. 2. Recalculate dilutions to ensure final DMSO is <0.5%, ideally <0.1%. Run a robust vehicle control.[4]
IC50 value is highly variable between experiments 1. Inconsistent cell seeding density. 2. Compound stock degradation. 3. Inconsistent incubation time.1. Perform cell counts carefully before each experiment. 2. Use fresh aliquots of DPTU stock for each experiment. 3. Standardize all incubation periods precisely.[4]
High background in viability/cytotoxicity assay 1. Assay reagent is contaminated or expired. 2. Phenol red in media is interfering with fluorescence/absorbance.[5]1. Use fresh reagents. 2. Use phenol red-free medium for the duration of the assay or ensure background subtraction is accurate.
No cytotoxicity observed, even at high concentrations 1. Cell line is resistant to DPTU's mechanism. 2. Compound is inactive or degraded. 3. Insufficient exposure time.1. Test on a different, sensitive cell line if possible. 2. Verify compound identity and purity. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours).

Section 4: Advanced Concepts & Visualizations

Troubleshooting Logic Flowchart

This diagram outlines the logical progression for diagnosing unexpected cytotoxicity.

G Start Start: Unexpected Cytotoxicity Observed Solubility Q: Is DPTU soluble in media at the highest concentration? Start->Solubility Precipitation Action: Reduce concentration, optimize solvent, or filter. Re-test. Solubility->Precipitation No DoseResponse Q: Is a clear dose-response curve established? Solubility->DoseResponse Yes Precipitation->Solubility RunIC50 Action: Perform detailed dose-response experiment (See Protocol 1). DoseResponse->RunIC50 No AssayCheck Q: Are results confirmed with an orthogonal assay? DoseResponse->AssayCheck Yes RunIC50->DoseResponse RunOrtho Action: Validate with a second assay (e.g., LDH if using MTT). Compare IC50 values. AssayCheck->RunOrtho No Mechanism Result is Validated. Proceed to Mechanism Investigation (See Guide 2). AssayCheck->Mechanism Yes RunOrtho->AssayCheck

Caption: Troubleshooting flowchart for unexpected DPTU cytotoxicity.

By systematically addressing solubility, dose, and assay choice before delving into mechanistic studies, you can ensure your data is robust, reproducible, and accurately reflects the biological activity of this compound.

References

  • Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. Available at: [Link]

  • Fulda, S., & Debatin, K. M. (2006). Caspase activation in cancer therapy. In Madame Curie Bioscience Database. Landes Bioscience. Available at: [Link]

  • Pop, C., & Salvesen, G. S. (2009). Targeting cell death in tumors by activating caspases. Current pharmaceutical design, 15(22), 2585–2596. Available at: [Link]

  • McIlwain, D. R., Berger, T., & Mak, T. W. (2013). Caspase functions in cell death and disease. Cold Spring Harbor perspectives in biology, 5(4), a008656. Available at: [Link]

  • Gillet, V. J., et al. (2007). Caspase activation by anticancer drugs: the caspase storm. Sigma-Aldrich.
  • Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. ResearchGate. Available at: [Link]

  • Al-Malki, A. L., et al. (2023). ANTI-OXIDATIVE BURST, CYTOTOXICITY, AND ADME STUDIES OF THIOUREA COMPOUNDS. Pharmacophore, 14(2), 1-8. Available at: [Link]

  • Troy, C. M., & Salvesen, G. S. (2008). Caspase activation cascades in apoptosis. Biochemical Society Transactions, 36(Pt 1), 1-10. Available at: [Link]

  • Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. Available at: [Link]

  • Al-Malki, A. L., et al. (2023). Anti-Oxidative Burst, Cytotoxicity, and ADME Studies of Thiourea Compounds. Pharmacophore. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Bielenica, A., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-37. Available at: [Link]

  • Korshunov, S. S., & Imlay, J. A. (2020). Thiourea protects cells from oxidative DNA damage only at doses that slow growth. Molecular Microbiology. ResearchGate. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Jaber, N., & Billet, S. (2023). Troubleshooting Methods for Toxicity Testing of Airborne Chemicals in vitro. ResearchGate. Available at: [Link]

  • Matotoka, M. M., & Masoko, P. (2024). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. In In Vitro Cytotoxicity. IntechOpen. Available at: [Link]

  • Al-Amri, S. M., et al. (2023). Thiourea induces antioxidant mechanisms of salt tolerance in flax plants. Journal of Genetic Engineering and Biotechnology, 21(1), 120. Available at: [Link]

  • NPTEL-NOC IITM. (2024). Lecture 18: In vitro Cytotoxicity Analysis. YouTube. Available at: [Link]

  • Ahmad, H. R., et al. (2018). Exogenous Application of Thiourea Ameliorates Salt Stress Effects by Alleviation of Oxidative Damage in Hybrid Maize. Journal of Agricultural Science, 10(11). Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • Sun, J., et al. (2018). Cell toxicity mechanism and biomarker. Molecular and Cellular Biochemistry, 448(1-2), 247-253. Available at: [Link]

  • Vanderkelen, L. (2022). Overcoming a Cytotoxicity Failure. YouTube. Available at: [Link]

  • Masuda, A., & Eguchi, G. (1984). Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action. Cell Structure and Function, 9(1), 25-35. Available at: [Link]

  • BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like. Available at: [Link]

  • Niculescu, A., & Niculescu, V. (2019). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 24(17), 3094. Available at: [Link]

  • Bielenica, A., et al. (2018). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Medicinal Chemistry, 14(1). Available at: [Link]

  • Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(1), 116-126. Available at: [Link]

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long-term storage and stability of 1-Dodecyl-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical support guide for 1-Dodecyl-3-phenyl-2-thiourea (CAS 63980-78-9). This molecule, a member of the N,N'-disubstituted thiourea class, possesses a unique combination of a long aliphatic chain and an aromatic phenyl group, making its stability profile critical for reproducible outcomes in research and development. Inconsistent results in experimental settings can often be traced back to the degradation of key reagents.[1] This guide provides researchers, scientists, and drug development professionals with in-depth FAQs and troubleshooting protocols to ensure the long-term stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: To ensure maximum shelf-life, the solid compound should be stored in a cool, dry, and dark environment.[2] The core principle is to mitigate the primary drivers of chemical degradation: heat, moisture, and light.

  • Temperature: Recommended storage is at controlled room temperature, between 15–25°C (59–77°F).[3] Some suppliers may recommend refrigerated storage at 4°C for enhanced stability.[4] Avoid high temperatures, which can accelerate thermal decomposition.[2]

  • Humidity: The compound should be stored in a low-humidity environment, ideally in a desiccator containing a drying agent like silica gel. Thiourea derivatives can be hygroscopic, and moisture absorption can lead to hydrolysis.

  • Light: Protect the compound from light by using amber glass vials or storing it in a dark cabinet.[2][5] Photodegradation is a common pathway for many organic molecules containing aromatic rings and thioamide groups.

  • Atmosphere: Store in a tightly sealed container to minimize exposure to air and moisture.[3][6] For maximum long-term stability, consider purging the container with an inert gas such as nitrogen or argon before sealing.[2] This displaces oxygen and prevents oxidative degradation.

Q2: What are the visible signs of degradation in my solid sample?

A2: Visual inspection is the first line of defense in stability assessment. Key indicators of degradation include:[2]

  • Color Change: A pure sample of this compound is typically a white to off-white crystalline solid.[7] The development of a yellow or brownish tint can indicate oxidation or photodegradation.

  • Odor: The emission of a faint ammonia or sulfur-like odor suggests hydrolysis or thermal decomposition of the thiourea moiety.[2]

  • Change in Physical State: Caking, clumping, or becoming sticky indicates moisture absorption.[2]

  • Insolubility: If a previously soluble batch now shows particulate matter upon dissolution in a standard solvent, it may be due to the formation of insoluble degradation products.[2]

Q3: How should I handle solutions of this compound?

A3: Due to lower stability in solution, it is strongly recommended to prepare solutions fresh for each experiment.[2][8] If a stock solution must be prepared and stored, it should be for the shortest duration possible.

  • Solvent Choice: The compound is soluble in organic solvents like DMSO and dimethylformamide.[8]

  • Aqueous Solutions: It is sparingly soluble in aqueous buffers. To prepare, first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer.[8] Do not store aqueous solutions for more than one day as hydrolysis can be significant.[8]

  • Storage of Stock Solutions: If storing a stock solution in an organic solvent, keep it refrigerated (2-8°C) in a tightly sealed vial, protected from light. Before use, allow the solution to come to room temperature to avoid condensation.

Q4: What are the primary degradation pathways for this compound?

A4: The thiourea functional group is susceptible to several degradation mechanisms. Understanding these pathways helps in designing appropriate storage and handling procedures.

  • Oxidation: The sulfur atom in the thiocarbonyl group (C=S) can be oxidized, potentially forming disulfides or sulfoxides.[7] This is often catalyzed by air and light.

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the thiourea can hydrolyze, breaking down into the corresponding amine (aniline), dodecylamine, and other byproducts.[2]

  • Thermal Decomposition: Elevated temperatures can cause the molecule to break down, potentially releasing volatile and odorous sulfur compounds.[2][6]

Troubleshooting Guide

Use the table below to diagnose and resolve common issues encountered during experimentation that may be related to compound stability.

Problem Possible Cause Recommended Action & Rationale
Inconsistent or Non-Reproducible Experimental Results Degradation of this compound leading to reduced purity and active concentration.Action: Use a fresh batch of the compound or verify the purity of the current stock using a suitable analytical method like TLC or HPLC (see Protocol 1 & 2).[1] Rationale: Even minor degradation can significantly alter the effective concentration of the active molecule, leading to variability in experimental outcomes.
Solid Compound Appears Yellow or Brown Oxidation or photodegradation.Action: Discard the discolored material. For future prevention, store the compound in a tightly sealed, amber glass container and consider purging with an inert gas (e.g., nitrogen) before sealing. Rationale: The color change is a clear indicator of chemical modification. Using degraded material will introduce unknown impurities into your experiment.
A Noticeable Ammonia or Sulfur-like Odor Thermal decomposition or hydrolysis.Action: Verify that the storage temperature is within the recommended range (<25°C).[3] Ensure the container is sealed tightly to prevent moisture entry. Rationale: Odor indicates that the compound is breaking down into smaller, volatile molecules. This compromises the integrity and purity of the sample.
Compound is Clumpy, Caked, or Sticky Absorption of moisture (hygroscopicity).Action: Store the compound in a desiccator. Ensure the container is sealed tightly immediately after each use. Rationale: Moisture can initiate hydrolysis, a primary degradation pathway for thioureas. Maintaining a dry environment is critical.
Precipitate Forms in a Previously Clear Solution Degradation leading to insoluble byproducts or exceeding solubility limits upon storage.Action: Prepare fresh solutions immediately before use.[8] If a stored solution must be used, filter it through a 0.22 µm syringe filter to remove particulates, but be aware that the concentration of the active compound may be lower than intended. Rationale: The precipitate consists of unknown degradation products that can interfere with your experiment. Fresh preparation is the most reliable practice.

Visualizing Degradation & Troubleshooting

Potential Degradation Pathways

The following diagram illustrates the primary environmental factors that can lead to the degradation of this compound.

Heat Heat Compound This compound (Stable) Heat->Compound Thermal Decomposition Moisture Moisture Moisture->Compound Hydrolysis Light Light Light->Compound Photodegradation Oxygen Oxygen Oxygen->Compound Oxidation Degraded Impurities & Degradation Products

Caption: Key environmental factors leading to compound degradation.

Troubleshooting Workflow

This decision tree provides a logical workflow for troubleshooting experiments where compound stability is suspected.

start Inconsistent Experimental Results? check_solid Visually Inspect Solid Sample start->check_solid is_degraded Signs of Degradation? (Color, Odor, Clumping) check_solid->is_degraded discard Discard Sample Use Fresh Stock is_degraded->discard Yes check_solution Prepare Fresh Solution is_degraded->check_solution No is_soluble Does it Dissolve Completely? check_solution->is_soluble is_soluble->discard No (Precipitate) run_tlc Perform Quick Purity Check (e.g., TLC - Protocol 1) is_soluble->run_tlc Yes is_pure Single Spot on TLC? run_tlc->is_pure is_pure->discard No (Multiple Spots) proceed Proceed with Experiment (Compound Likely Stable) is_pure->proceed Yes other_vars Investigate Other Experimental Variables proceed->other_vars If issues persist

Caption: A decision tree for troubleshooting stability-related issues.

Experimental Protocols

These protocols provide methods to empirically assess the stability and purity of your this compound sample.

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This is a rapid, qualitative method to check for the presence of impurities. The appearance of new spots or streaking compared to a reference standard indicates degradation.

Materials:

  • TLC plates (Silica gel 60 F254)

  • Developing chamber

  • Solvents: Ethyl Acetate, n-Hexane (HPLC grade)

  • Sample of this compound

  • Reference sample (a new, unopened batch, if available)

  • Capillary tubes for spotting

  • Visualization method: UV lamp (254 nm), Iodine chamber

Procedure:

  • Prepare Developing Solvent: In a fume hood, prepare a 20:80 mixture of Ethyl Acetate:n-Hexane. Pour it into the TLC chamber to a depth of ~0.5 cm. Cover the chamber and let it saturate for 15-20 minutes.

  • Prepare Samples: Prepare dilute solutions (~1 mg/mL) of your test sample and, if available, a reference sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Spot the Plate: Using a capillary tube, carefully spot small amounts of each sample solution onto the baseline of the TLC plate, about 1 cm from the bottom. Keep the spots small and distinct.

  • Develop the Plate: Place the spotted TLC plate into the saturated chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry completely. Visualize the spots under a UV lamp (254 nm) and circle any visible spots. For enhanced visualization, place the plate in an iodine chamber for a few minutes.

  • Interpret Results: A pure sample should yield a single, well-defined spot. The presence of additional spots in the test sample lane, which are not present in the reference lane, indicates the presence of impurities due to degradation.[9]

Protocol 2: Outline for a Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method provides quantitative data on purity. A stability-indicating method is one that can separate the intact compound from its degradation products.[10][11]

Objective: To develop a reverse-phase HPLC method to quantify the purity of this compound and detect potential degradation products.

Methodology Outline:

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to the non-polar nature of the dodecyl chain.

  • Mobile Phase: A gradient elution is recommended to separate the main compound from potential impurities with different polarities.

    • Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape)

    • Mobile Phase B: Acetonitrile (with 0.1% of the same acid)

    • Suggested Gradient: Start with a higher concentration of A (e.g., 60%) and ramp up to a high concentration of B (e.g., 95-100%) over 15-20 minutes to elute the non-polar compound and any related impurities.

  • Detector: A UV detector set at a wavelength where the phenyl-thiourea chromophore absorbs strongly, likely around 265 nm, would be appropriate.[8] A photodiode array (PDA) detector is even better as it can provide spectral data to assess peak purity.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile) to a known concentration (e.g., 0.5 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a freshly prepared standard of high-purity this compound to determine its retention time and peak area.

    • Inject the aged or suspect sample.

    • Data Interpretation: Compare the chromatograms. A loss of purity is indicated by a decrease in the peak area of the main compound and the appearance of new peaks (degradation products). Purity can be calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

References

  • Flinn Scientific. (2014).
  • BenchChem. (n.d.). Troubleshooting common side reactions in thiourea synthesis. BenchChem.
  • Hangzhou Jingyou Chemical Co., Ltd. (2019). Precautions for Safe Handling and Storage of Thiourea Dioxide.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Thiourea Synthesis. BenchChem.
  • Scribd. (n.d.). Thiourea MSDS: Safety & Handling Guide. Scribd.
  • BenchChem. (n.d.). Strategies to minimize degradation of thiourea compounds during storage. BenchChem.
  • National Center for Biotechnology Inform
  • Carl ROTH. (n.d.).
  • Sigma-Aldrich. (2025).
  • ChemicalBook. (2025). This compound.
  • Cayman Chemical. (2025).
  • Reddit. (2015). How can I research safety procedures for handling thiourea?. r/chemistry.
  • Sigma-Aldrich. (2012).
  • Tiarco Chemical. (2019).
  • Fisher Scientific. (n.d.).
  • EvitaChem. (n.d.). Buy this compound (EVT-377197).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • CymitQuimica. (n.d.). TR-D048095 - this compound.
  • IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Cayman Chemical. (2022).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!.
  • Fisher Scientific. (2025).
  • ResearchGate. (2015). Synthesis and Use of Thiourea Derivative (1-Phenyl-3-Benzoyl-2-Thiourea) for Extraction of Cadmium Ion.
  • ChemScene. (n.d.). 63980-78-9 | 1-Dodecyl-3-phenylthiourea.
  • Alfa Chemistry. (n.d.). CAS 63980-78-9 Thiourea,N-dodecyl-N'-phenyl-.
  • Wiley Online Library. (2019).
  • BioProcess International. (2015). Special Report on Product Stability Testing: Developing Methods for New Biologics and Emerging Markets.
  • BLD Pharm. (n.d.). 63980-78-9|1-Dodecyl-3-phenylthiourea.
  • Organic Syntheses. (n.d.). α-PHENYLTHIOUREA.

Sources

Technical Support Center: Optimizing N-dodecyl-N'-phenylthiourea Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-dodecyl-N'-phenylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized experimental protocols. Our goal is to empower you to overcome common challenges and achieve high-yield, high-purity synthesis of this important thiourea derivative.

Introduction

N-dodecyl-N'-phenylthiourea is a disubstituted thiourea characterized by its long alkyl chain, conferring significant lipophilicity, and an aromatic phenyl group. The synthesis, while conceptually straightforward, involves a nucleophilic addition of dodecylamine to phenyl isothiocyanate. However, optimizing reaction conditions to maximize yield and purity requires a nuanced understanding of the reaction mechanism and potential side reactions. This guide provides the technical insights and practical steps to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of N-dodecyl-N'-phenylthiourea?

The synthesis proceeds via a nucleophilic addition mechanism. The nitrogen atom of the primary aliphatic amine, dodecylamine, acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate. This forms a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea product. The reaction is generally considered a "click-type" reaction due to its high efficiency and atom economy under optimized conditions.

Q2: How do the properties of the reactants influence the reaction?

The nucleophilicity of the amine and the electrophilicity of the isothiocyanate are key determinants of the reaction rate. Dodecylamine is a primary alkylamine with good nucleophilicity due to the electron-donating nature of the alkyl chain. Phenyl isothiocyanate's reactivity is influenced by the phenyl group. The reaction between a strong nucleophile like dodecylamine and an electrophilic isothiocyanate generally proceeds readily.

Q3: What are the most critical parameters to control for a successful synthesis?

The most critical parameters include:

  • Solvent Choice: The solvent must solubilize both the nonpolar dodecylamine and the more polar phenyl isothiocyanate. Aprotic solvents are generally preferred.

  • Temperature: While the reaction can often proceed at room temperature, gentle heating may be required to ensure complete conversion, especially if any steric hindrance is present or if less reactive analogues are used.

  • Stoichiometry: Precise control of the molar ratio of reactants is crucial to avoid unreacted starting materials that can complicate purification. A slight excess of the more volatile or less stable reactant can sometimes be used to drive the reaction to completion.

  • Purity of Reagents: The purity of both dodecylamine and phenyl isothiocyanate is paramount. Impurities can lead to side reactions and a lower yield of the desired product.

Q4: What are the expected physical properties of N-dodecyl-N'-phenylthiourea?

Knowledge of the product's properties is essential for its isolation and purification.

PropertyValueReference
CAS Number 63980-78-9[1][2]
Molecular Formula C₁₉H₃₂N₂S[1][2]
Molecular Weight 320.54 g/mol [1][2]
Melting Point 68-71 °C[2]
Appearance White to off-white solid
Solubility Soluble in many organic solvents, insoluble in water.
XLogP3 6.6[1]

The high XLogP3 value indicates significant lipophilicity, which will dictate the choice of solvents for reaction and purification.[1]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of N-dodecyl-N'-phenylthiourea in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I have mixed my dodecylamine and phenyl isothiocyanate, but after several hours, TLC analysis shows mostly unreacted starting materials. What could be the problem?

  • Answer & Solutions:

    • Insufficient Reaction Time or Temperature: While the reaction is often facile, it may not be instantaneous. Monitor the reaction by TLC over a longer period (up to 24 hours). If the reaction is slow at room temperature, gentle heating to 40-50 °C can significantly increase the rate.

    • Solvent Issues: Ensure your solvent can adequately dissolve both reactants. Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are good starting points. If solubility is an issue, consider a solvent mixture or a different aprotic solvent.

    • Reagent Quality: Phenyl isothiocyanate can degrade over time, especially if exposed to moisture. Use freshly opened or distilled phenyl isothiocyanate for best results. Verify the purity of your dodecylamine as well.

Issue 2: Formation of Multiple Products/Impurities

  • Question: My reaction seems to have worked, but I have multiple spots on my TLC plate, making purification difficult. What are the likely side products and how can I avoid them?

  • Answer & Solutions:

    • Symmetrical Thiourea (N,N'-didodecylthiourea or N,N'-diphenylthiourea): This can occur if your starting materials are contaminated or if there are side reactions leading to the formation of other amines or isothiocyanates. Ensure high purity of your starting dodecylamine and phenyl isothiocyanate.

    • Urea Impurities: If the phenyl isothiocyanate has been exposed to water, it can hydrolyze to aniline, which can then react with another molecule of phenyl isothiocyanate to form N,N'-diphenylurea. Using anhydrous solvents and inert atmosphere (like nitrogen or argon) can minimize this.

    • Minimizing Side Reactions: Avoid excessive heating, as this can promote side reactions. A well-controlled reaction at a moderate temperature is preferable.

Issue 3: Difficult Purification

  • Question: I have a crude product that is an oil or a waxy solid, and I'm struggling to purify it by recrystallization or column chromatography. What are your recommendations?

  • Answer & Solutions:

    • Recrystallization: Given the product's high lipophilicity and relatively low melting point, recrystallization can be challenging. A mixed solvent system is often effective. Try dissolving the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, acetone, or dichloromethane) and then slowly adding a poor solvent (e.g., hexanes or petroleum ether) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, should induce crystallization.[3] Ethanol can also be a suitable recrystallization solvent.[4]

    • Column Chromatography: If recrystallization fails, column chromatography is a reliable alternative. Use a silica gel column and a solvent system with a low to medium polarity, such as a gradient of ethyl acetate in hexanes. The high lipophilicity of N-dodecyl-N'-phenylthiourea means it will elute with relatively nonpolar solvent mixtures.

    • Aqueous Wash: Before purification, washing the reaction mixture with a dilute acid (e.g., 1M HCl) can remove any unreacted dodecylamine, and a wash with a dilute base (e.g., saturated sodium bicarbonate) can remove any acidic impurities.

Experimental Protocols

Standard Protocol for N-dodecyl-N'-phenylthiourea Synthesis

This protocol is a reliable starting point for the synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dodecylamine (1.0 eq.) in dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Reagent Addition: To the stirred solution, add phenyl isothiocyanate (1.0 eq.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Optimized Protocol for High Yield and Purity

This protocol incorporates best practices to maximize yield and minimize impurities.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-related side reactions.

  • Solvent: Use anhydrous dichloromethane (DCM) as the solvent.

  • Controlled Addition: Dissolve dodecylamine (1.0 eq.) in anhydrous DCM. In a separate dropping funnel, dissolve phenyl isothiocyanate (1.05 eq.) in anhydrous DCM. Add the phenyl isothiocyanate solution dropwise to the dodecylamine solution over 15-20 minutes with stirring at room temperature. The slight excess of phenyl isothiocyanate can help to ensure complete consumption of the dodecylamine.

  • Reaction Time and Temperature: Stir at room temperature for 4-6 hours, monitoring by TLC. If the reaction has not gone to completion, gently warm the mixture to 35-40 °C for 1-2 hours.

  • Aqueous Work-up: After the reaction is complete, wash the organic layer sequentially with 1M HCl (to remove any unreacted dodecylamine and its salts), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is often of high purity. If further purification is needed, recrystallization from ethanol is recommended.

Visualizations

Reaction Mechanism

ReactionMechanism Dodecylamine Dodecylamine (Nucleophile) Zwitterion Zwitterionic Intermediate Dodecylamine->Zwitterion Nucleophilic Attack PhenylIsothiocyanate Phenyl Isothiocyanate (Electrophile) PhenylIsothiocyanate->Zwitterion Product N-dodecyl-N'-phenylthiourea Zwitterion->Product Proton Transfer

Caption: Nucleophilic addition of dodecylamine to phenyl isothiocyanate.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis check_reaction Monitor Reaction by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes low_yield Low Yield Causes: - Insufficient reaction time/temp - Poor reagent quality - Incorrect stoichiometry incomplete->low_yield workup Work-up & Purification complete->workup impurities Impurities Present Causes: - Side reactions (moisture) - Contaminated reagents - Excessive heat workup->impurities Difficult Purification pure_product High Purity Product workup->pure_product Successful Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • PubChem. (n.d.). 1-Dodecyl-3-phenyl-2-thiourea. National Center for Biotechnology Information. Retrieved from [Link]

  • Hendricks, D. N., et al. (2015). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1163–1168. Available at: [Link]

  • Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-215. Available at: [Link]

  • Organic Syntheses. (n.d.). α-PHENYLTHIOUREA. Retrieved from [Link]

  • Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332. Available at: [Link]

  • Organic Syntheses. (n.d.). n-DODECYL (LAURYL) MERCAPTAN. Retrieved from [Link]

  • IJCRT. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. International Journal of Creative Research Thoughts. Retrieved from [Link]

  • Zhang, Y., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Molecules, 17(1), 86-96. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Preventing Precipitation of 1-Dodecyl-3-phenyl-2-thiourea in Experimental Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling 1-Dodecyl-3-phenyl-2-thiourea. We understand that maintaining the solubility of this compound in aqueous experimental buffers is a critical challenge for achieving reliable and reproducible results. This guide provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind our recommendations to ensure your experiments are successful.

Section 1: Frequently Asked Questions (FAQs) - The Root Causes of Precipitation

This section addresses the fundamental reasons why this compound (DPPT) tends to precipitate from aqueous solutions.

Q1: I dissolved this compound in DMSO and it was perfectly clear. Why did it immediately turn cloudy or form a precipitate when I added it to my buffer?

A: This common phenomenon is known as "solvent shift" precipitation and is the primary issue for hydrophobic compounds like DPPT.

  • Underlying Cause - Hydrophobicity: DPPT's molecular structure contains two significant hydrophobic regions: a long, 12-carbon dodecyl chain and an aromatic phenyl group.[1] These regions are highly nonpolar and repel water. The molecule's predicted XLogP3 value, a measure of lipophilicity, is 6.6, indicating very poor water solubility.[2]

  • The "Solvent Shift" Mechanism: You correctly dissolved DPPT in an organic solvent like Dimethyl Sulfoxide (DMSO), where it is highly soluble.[3] DMSO creates a favorable nonpolar environment for the compound. However, when you introduce this concentrated DMSO stock into a large volume of aqueous buffer, you are drastically changing the solvent environment. The DMSO concentration plummets, and the DPPT molecules are suddenly exposed to a highly polar, aqueous world. Unable to remain dissolved, the hydrophobic regions of the DPPT molecules rapidly self-associate to minimize contact with water, leading to the formation of visible aggregates or precipitate.[4][5]

Q2: Does the pH of my experimental buffer affect the solubility of this compound?

A: Yes, pH can have a significant impact on the solubility of compounds containing ionizable groups, and this principle applies to thiourea derivatives.[6][7]

  • The Thiourea Moiety: The core of the molecule is the thiourea group (-NH-C(=S)-NH-). The nitrogen atoms have lone pairs of electrons and can act as weak bases, while the N-H protons can act as very weak acids.[8]

  • pH-Dependent Ionization: In highly alkaline (high pH) buffers, the N-H groups can be deprotonated, giving the molecule a negative charge. This ionization dramatically increases its affinity for polar water molecules, thereby increasing solubility. Conversely, in highly acidic conditions, the molecule may be protonated. By adjusting the pH away from the compound's isoelectric point, you can often enhance its solubility.[9] While the exact pKa values for DPPT are not readily published, empirical testing of buffer pH is a valid strategy to mitigate precipitation.

Q3: I prepared my final solution at room temperature and it was clear, but after storing it at 4°C, I saw a precipitate. What happened?

A: The solubility of most solid compounds, including thiourea derivatives, is temperature-dependent.

  • Solubility and Temperature: For many compounds, the dissolution process is endothermic, meaning it requires energy. As temperature increases, the solubility also increases.[8] You successfully dissolved the compound at room temperature, but upon cooling to 4°C, you lowered the solubility limit of the buffer. The concentration that was stable at room temperature became a supersaturated and unstable solution at 4°C, forcing the excess compound to precipitate out.

Section 2: Troubleshooting Guide - A Step-by-Step Workflow

Precipitation is a solvable problem. Follow this logical workflow to diagnose and fix solubility issues with this compound.

Troubleshooting Workflow Diagram

G cluster_start cluster_stock Step 1: Validate Stock Solution cluster_dilution Step 2: Optimize Dilution cluster_buffer Step 3: Modify Buffer Composition cluster_final start Precipitation Observed in Final Buffer stock_conc Is stock concentration too high? (e.g., >50 mM in DMSO) start->stock_conc remake_stock ACTION: Remake stock at a lower concentration (e.g., 10-20 mM). stock_conc->remake_stock Yes dilution_tech How was stock added to buffer? stock_conc->dilution_tech No remake_stock->dilution_tech fix_dilution ACTION: Add stock dropwise to vigorously stirring buffer. Increase final volume. dilution_tech->fix_dilution Added buffer to stock or dumped stock in quickly add_cosolvent Try adding a solubilizing agent. See Protocol 3. dilution_tech->add_cosolvent Added dropwise to stirring buffer fix_dilution->add_cosolvent solution_clear Solution is Clear Proceed with Experiment adjust_ph Empirically test a higher or lower pH (e.g., pH 8.5 or pH 6.5). add_cosolvent->adjust_ph still_precip Precipitation Persists adjust_ph->still_precip

Caption: A decision-making workflow for troubleshooting precipitation.

Section 3: Detailed Experimental Protocols

These protocols provide field-proven methods for preparing and handling solutions of this compound.

Protocol 1: Preparation of a Concentrated Stock Solution

The goal is to create a high-concentration, stable stock solution that can be accurately diluted. DMSO is the recommended solvent due to its high solubilizing capacity and miscibility with water.[3][10]

  • Preparation: Use a high-purity, anhydrous grade of DMSO. Ensure all glassware is completely dry.

  • Weighing: Accurately weigh the desired amount of this compound (MW: 320.54 g/mol ) in a microfuge tube or glass vial.[2]

  • Solubilization: Add the appropriate volume of DMSO to achieve the target concentration. A starting concentration of 10-20 mM is recommended. Avoid making excessively concentrated stocks (>50 mM) as this increases the risk of precipitation upon dilution.

  • Mixing: Vortex the solution vigorously for 2-3 minutes until all solid material is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution, but allow the solution to return to room temperature before use.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption by the DMSO.

Protocol 2: Standard Dilution Method into Aqueous Buffer

This protocol is designed to minimize the effects of the solvent shift.

  • Prepare Buffer: Dispense the final volume of your desired experimental buffer into a suitable container (e.g., a conical tube).

  • Stirring: Place the container on a magnetic stir plate with a stir bar, or use a vortex mixer set to a medium speed. The goal is to create rapid mixing.

  • Dilution: While the buffer is being vigorously agitated, add the required volume of the DPPT stock solution (from Protocol 1) drop-by-drop directly into the buffer.

    • Causality: Adding the stock slowly to a large, well-mixed volume of buffer ensures that the localized concentration of both the compound and DMSO remains low, preventing the molecules from reaching the critical concentration needed for aggregation.[5]

  • Final Mixing: Allow the solution to stir for an additional 5-10 minutes to ensure homogeneity.

  • Final Solvent Concentration: Always calculate the final percentage of DMSO in your buffer. For most cell-based assays, this should be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

Protocol 3: Advanced Solubilization using a Surfactant

If precipitation persists even with optimized dilution, a non-ionic surfactant can be used to create micelles that encapsulate the hydrophobic compound.[4][10]

  • Surfactant Selection: Tween® 20 or Tween® 80 are excellent starting choices.

  • Buffer Modification: Prepare your experimental buffer and add the surfactant to it before introducing the DPPT stock solution. A good starting concentration for the surfactant is 0.01% to 0.1% (v/v).

  • Equilibration: Stir the buffer-surfactant mixture for 15-20 minutes to ensure the surfactant is fully dispersed and micelles have formed.

  • Dilution: Following the same procedure as in Protocol 2, add the DPPT stock solution dropwise into the vigorously stirring buffer-surfactant mixture.

  • Mechanism: The hydrophobic dodecyl and phenyl "tails" of the DPPT will partition into the hydrophobic core of the surfactant micelles, while the hydrophilic "heads" of the micelles keep the entire complex soluble in the aqueous buffer.

Mechanism of Micellar Solubilization

Caption: DPPT is sequestered in the hydrophobic core of a surfactant micelle.

Section 4: Data & Reference Tables

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₉H₃₂N₂S[2][11]
Molecular Weight 320.54 g/mol [1][2]
Appearance White crystalline solid[1]
Melting Point 68-71 °C[1][12][13]
Predicted XLogP3 6.6[2]
Solubility (Organic) Soluble in DMSO, DMF[1][3]
Solubility (Aqueous) Sparingly soluble / Insoluble[3][4]
Table 2: Recommended Starting Concentrations for Solubilizing Agents
AgentTypeRecommended Starting Concentration (in final buffer)Key Considerations
DMSO Co-solvent< 1% (v/v), ideally < 0.5%Can be toxic to cells at higher concentrations. Check cellular tolerance.
Ethanol Co-solvent< 1% (v/v)Can affect protein stability. Less effective than DMSO for highly hydrophobic compounds.
Tween® 20 / 80 Non-ionic Surfactant0.01% - 0.1% (v/v)Can interfere with some protein-protein interaction assays. Generally low cell toxicity.
PEG 300/400 Co-solvent Polymer1% - 5% (v/v)Generally well-tolerated in biological systems.[10]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758732, this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of thiourea at different temperatures and pH values. [Image attached to a publication]. Retrieved from [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 523-550. Retrieved from [Link]

  • INIS-IAEA. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. Retrieved from [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. 10(2), S69. Retrieved from [Link]

  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? [Q&A thread]. Retrieved from [Link]

  • ResearchGate. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]

  • JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (127), e56122. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. Retrieved from [Link]

  • National Institutes of Health. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Med. Chem. Lett., 3(10), 804–808. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(9), 2299-2308. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. [Request for PDF]. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, September 15). Thiourea. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]

  • Reddit. (2021, August 4). Does anyone know how pH affects solubility??. r/Mcat. Retrieved from [Link]

Sources

impact of pH on the performance of 1-Dodecyl-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-Dodecyl-3-phenyl-2-thiourea (DPTU). This guide provides in-depth technical information, troubleshooting advice, and practical protocols focused on a critical experimental variable: the impact of pH on the performance and stability of DPTU.

Part 1: Foundational Science - Why pH is a Critical Parameter for DPTU

This compound (CAS: 63980-78-9, Molecular Formula: C₁₉H₃₂N₂S) is an organosulfur compound recognized for its utility in diverse applications, including as a highly effective corrosion inhibitor and as a molecule with potential biological activities.[1][2] The performance of DPTU is inextricably linked to the pH of its environment. This pH dependency stems from the chemical nature of its thiourea functional group (-NH-C(=S)-NH-).

The Role of Protonation

The thiourea moiety contains nitrogen atoms that can accept protons (H⁺) from the surrounding medium. This protonation-deprotonation equilibrium is governed by the solution's pH.

  • In Acidic Conditions (Low pH): The excess protons in the solution lead to the protonation of the nitrogen atoms in the DPTU molecule. The molecule becomes positively charged. This cationic form is often crucial for applications like corrosion inhibition on steel, where it can electrostatically adsorb onto the negatively charged metal surface in acidic media.[3][4]

  • In Neutral to Alkaline Conditions (Higher pH): As the pH increases, the concentration of protons decreases, and the DPTU molecule exists predominantly in its neutral, uncharged form.

This change in protonation state directly influences several key properties:

  • Solubility: Changes in molecular charge can significantly alter the solubility of DPTU in aqueous solutions.

  • Adsorption & Binding: The mechanism of interaction with surfaces or biological targets is highly dependent on the molecule's charge. For corrosion inhibition, protonation is key for the initial physical adsorption step.[3]

  • Chemical Stability: Both highly acidic and alkaline conditions can accelerate the degradation of thiourea compounds through hydrolysis.[5][6]

The following diagram illustrates the pH-dependent equilibrium of the DPTU molecule.

DPTU_Protonation cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Alkaline) Protonated DPTU-H⁺ (Cationic) Dominant Form Neutral DPTU (Neutral) Dominant Form Protonated->Neutral  Increase pH (Deprotonation)   Neutral->Protonated  Decrease pH (Protonation)  

Caption: pH-dependent protonation equilibrium of DPTU.

Part 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experiments with DPTU, with a focus on pH-related causes and solutions.

Question 1: My DPTU solution is cloudy or has formed a precipitate upon preparation. What is the cause?

Answer: This is a classic solubility issue, almost certainly linked to pH. DPTU, with its long dodecyl chain, has limited aqueous solubility, which is further modulated by its protonation state.[1] If the pH of your solvent (e.g., water or buffer) is not optimal for the desired form (protonated or neutral), the compound can precipitate.

  • Troubleshooting Steps:

    • Verify Solvent: DPTU is more readily soluble in organic solvents.[1] For aqueous applications, preparing a concentrated stock in a solvent like ethanol or DMSO and then diluting it into your aqueous medium is recommended.

    • Check pH: Measure the pH of your final aqueous solution. If you are working in an unbuffered system, the dissolution of DPTU itself could slightly alter the pH.

    • Adjust pH: For applications requiring the protonated form (like corrosion inhibition in acid), ensure the medium is sufficiently acidic (e.g., 1.0 M HCl). If you need the neutral form, adjust the pH accordingly, but be mindful that its solubility in pure water at neutral pH may be very low.

Question 2: I am observing inconsistent performance in my corrosion inhibition experiments. Could pH be the culprit?

Answer: Yes, pH is a primary suspect for inconsistent corrosion inhibition. The effectiveness of thiourea derivatives as inhibitors in acidic media is directly tied to their ability to adsorb onto the metal surface.[7]

  • Causality: The inhibition mechanism often involves the protonated DPTU molecule adsorbing onto the steel surface.[3] Minor shifts in pH can alter the concentration of this active protonated species, leading to variable inhibition efficiency.

  • Troubleshooting Workflow:

    • Standardize Acid Concentration: Ensure the molarity of your acidic solution (e.g., HCl) is consistent across all experiments.

    • Buffer the System (If Applicable): If your experiment is not in a strong acid, consider if a buffer is appropriate. Be cautious, as some buffer ions (like phosphate) can interact with metal surfaces and interfere with results.

    • Pre-equilibration: Allow the DPTU to fully dissolve and equilibrate in the acidic medium before introducing the metal coupon to ensure a consistent starting concentration of the protonated inhibitor.

Troubleshooting_Workflow Start Inconsistent Results Check_pH Is pH of the medium strictly controlled? Start->Check_pH Check_Conc Is DPTU fully dissolved before starting? Check_pH->Check_Conc Yes Solution1 Standardize acid molarity or use appropriate buffer. Check_pH->Solution1 No Check_Degradation Is the stock solution fresh? (See Q4) Check_Conc->Check_Degradation Yes Solution2 Ensure complete dissolution. Use co-solvent if needed. Check_Conc->Solution2 No Solution3 Prepare fresh solutions. Store properly. Check_Degradation->Solution3 No End Consistent Performance Check_Degradation->End Yes Solution1->End Solution2->End

Caption: Troubleshooting workflow for inconsistent DPTU performance.

Question 3: What is the optimal working pH range for this compound?

Answer: The "optimal" pH is entirely application-dependent.

  • For Acidic Corrosion Inhibition: The optimal environment is a strongly acidic solution (e.g., pH < 2), such as 0.5 M to 1.5 M HCl or H₂SO₄.[3][7] In this range, DPTU is expected to be fully protonated and highly effective.

  • For Biological Assays: The required pH is typically physiological (pH ~7.4). At this pH, DPTU will be in its neutral form. Stability and solubility in aqueous buffers are the primary concerns here.[8]

  • For Organic Synthesis: The reaction is typically conducted in an organic solvent where pH is not a factor.[1]

Question 4: How does pH affect the long-term stability of my DPTU solutions?

Answer: Thiourea compounds can be susceptible to degradation over time, a process that can be accelerated by pH.[5]

  • Mechanism: Hydrolysis is a primary degradation pathway, which can be catalyzed by both strongly acidic and, particularly, strongly alkaline conditions.[6]

  • Signs of Degradation: Visible signs may include a color change (yellowing), the emission of ammonia or sulfurous odors, or the formation of insoluble byproducts.[5]

  • Mitigation Strategies:

    • Prepare stock solutions fresh whenever possible.

    • If storage is necessary, store concentrated stock solutions in a suitable organic solvent at a low temperature.

    • For aqueous solutions, prepare them just before use. Avoid storing dilute aqueous solutions for extended periods, especially at pH extremes.

Part 3: Data Summary & Experimental Protocols

Table 1: Expected Behavior of DPTU as a Function of pH

pH RangeDominant SpeciesExpected Solubility (Aqueous)Key Application ContextPrimary Consideration
< 2 (Strongly Acidic) Cationic (Protonated)ModerateCorrosion InhibitionMaximizing inhibitor protonation and adsorption.[3]
3 - 6 (Weakly Acidic) Mixture of Neutral & CationicLow to ModerateTransition RegionPerformance may be highly sensitive to small pH changes.
~7 (Neutral) NeutralVery LowBiological AssaysEnsuring solubility and preventing precipitation.[8]
> 8 (Alkaline) NeutralVery LowNot RecommendedIncreased risk of hydrolytic degradation.[5][6]
Protocol 1: Preparation of a pH-Adjusted DPTU Working Solution for Corrosion Studies

This protocol describes the preparation of a 0.5 mM DPTU solution in 1.0 M HCl.

  • Objective: To prepare a standardized, pH-controlled working solution for evaluating DPTU as a corrosion inhibitor.

  • Materials:

    • This compound (DPTU), MW: 320.54 g/mol

    • Ethanol (or DMSO), ACS grade

    • Concentrated Hydrochloric Acid (HCl), ACS grade

    • Deionized (DI) water

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare 1.0 M HCl: Carefully add the required volume of concentrated HCl to DI water in a volumetric flask to prepare a 1.0 M solution. Safety: Always add acid to water. Allow the solution to cool to room temperature.

    • Prepare DPTU Stock Solution (10 mM):

      • Weigh out 16.03 mg of DPTU.

      • Transfer it to a 5 mL volumetric flask.

      • Add a small amount of ethanol (or DMSO) to dissolve the solid completely.

      • Once dissolved, bring the volume up to the 5 mL mark with the same organic solvent. This is your 10 mM stock solution.

    • Prepare Working Solution (0.5 mM):

      • Pipette 5 mL of the 10 mM DPTU stock solution into a 100 mL volumetric flask.

      • Carefully fill the flask to the 100 mL mark with the previously prepared 1.0 M HCl solution.

      • Cap and invert the flask several times to ensure thorough mixing.

    • Final Solution: You now have a 100 mL solution of 0.5 mM DPTU in 1.0 M HCl, ready for your corrosion experiment. The solution should be clear.

References

  • ResearchGate. Solubility of thiourea at different temperatures and pH values. Available from: [Link]

  • Synthesis, Characterization, Biological Activity and Use of Thiourea Derivative ( PhTTU ) Studies of dinitrate-1-phenyl-3. Available from: [Link]

  • Marinas, I. C., et al. (2024). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. MDPI. Available from: [Link]

  • PubMed. [Effects of thiourea on pH and availability of metal ions in acid red soil]. Available from: [Link]

  • PubChem. Phenylthiourea. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Letters in Applied NanoBioScience. (2024). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Available from: [Link]

  • PubMed Central. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Available from: [Link]

  • MDPI. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Available from: [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2018). PMC. Available from: [Link]

  • PubMed Central. Protonation and anion-binding properties of aromatic sulfonylurea derivatives. Available from: [Link]

  • Corrosion Inhibition Performance and Mechanism Analysis of Phenyl and Benzoyl Thiourea in Hydrochloric Acid. (2023). Available from: [Link]

  • Synthesis Characterization and Corrosion Inhibition of Thiourea and Phthalic Anhydride Complex with Ni(II) for Carbon Steel Alloy. Available from: [Link]

  • MDPI. Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. Available from: [Link]

  • Dinh, Q. H., et al. (2021). A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution. ResearchGate. Available from: [Link]

  • ResearchGate. The structures and pKa values of the acids used for the protonation of the bases. Available from: [Link]

  • Le, T. H., et al. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ACS Omega. Available from: [Link]

  • YouTube. Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. Available from: [Link]

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strategies to reduce off-target effects of 1-Dodecyl-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Off-Target Effects for Researchers and Drug Development Professionals

Welcome to the technical support guide for 1-Dodecyl-3-phenyl-2-thiourea. As Senior Application Scientists, we understand that harnessing the potential of any small molecule requires a rigorous approach to understanding its biological activity—both intended and unintended. This guide is structured as a series of frequently asked questions and in-depth troubleshooting protocols to help you design robust experiments, interpret your results accurately, and minimize the impact of off-target effects.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely biological activities?

This compound is an organosulfur compound belonging to the thiourea class.[1][2] Its structure features a phenyl ring and a long dodecyl carbon chain attached to a central thiourea core (S=C(NH)₂).[1][3] While specific targets for this exact molecule are not extensively documented in public literature, the thiourea scaffold is known to be biologically versatile.[4][5] Derivatives of thiourea have demonstrated a wide range of activities, including potent cytotoxic effects against various cancer cell lines, making them of interest in oncology research.[6][7][8] Some have also been identified as inhibitors of enzymes like tyrosinase.[9][10] Given this broad activity profile, researchers using this compound should anticipate the possibility of off-target effects and proactively design experiments to identify and control for them.

Q2: My results are inconsistent or show unexpected toxicity. Could this be an off-target effect?

Yes, this is a classic sign of potential off-target activity or general cytotoxicity. Off-target effects occur when a compound interacts with unintended biological molecules, leading to unforeseen cellular responses.[11] Thiourea derivatives, in particular, have been shown to induce cytotoxicity in both cancerous and normal cells.[6][7] If you observe cell death at concentrations close to your effective dose, or if the cellular phenotype doesn't align with the expected outcome of inhibiting your primary target, it is crucial to investigate off-target liabilities. The troubleshooting guides below provide a systematic approach to dissecting these observations.

Q3: What is the single most important control to include in my experiments to validate that my observed phenotype is due to on-target activity?

The use of a structurally similar but biologically inactive analog is one of the most powerful negative controls.[12] This type of control helps to demonstrate that the observed biological effect is due to the specific interaction with the intended target, not merely a consequence of the compound's chemical scaffold causing non-specific stress or toxicity.[13] An ideal inactive analog would have a minor chemical modification that ablates activity at the primary target without significantly altering its physical properties (e.g., solubility, cell permeability). While a verified inactive analog for this compound may not be commercially available, synthesizing or sourcing one is a critical step for validating a novel inhibitor.

Q4: How do I select an appropriate concentration range for my initial experiments?

To minimize off-target effects, it is essential to use the lowest concentration of the compound that elicits the desired on-target effect.[14] A common starting point is to perform a dose-response curve. This experiment will help you determine the IC₅₀ (the concentration required to inhibit the biological process by 50%) or EC₅₀ for your specific assay.[12] For initial screening, a wide range of concentrations (e.g., from 1 nM to 100 µM) is often used. Subsequent, more focused experiments should be conducted at concentrations at or slightly above the IC₅₀ value for the primary target.[14] This reduces the likelihood of engaging lower-affinity off-target molecules.

Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows to systematically identify and mitigate off-target effects of this compound.

Guide 1: A Multi-Pronged Strategy for Target Validation

The following workflow provides a comprehensive strategy to de-risk your findings and build confidence that the observed phenotype is a direct result of on-target activity.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Specificity Controls cluster_2 Phase 3: Direct Evidence cluster_3 Conclusion A Protocol 1.1: Dose-Response & Cytotoxicity Profiling B Determine IC50/EC50 for Target Activity A->B C Determine CC50 for Cytotoxicity A->C D Calculate Selectivity Index (SI = CC50 / IC50) B->D C->D E Protocol 1.2: Inactive Analog Control D->E G Phenotype Abolished? E->G Test Analog F Protocol 1.3: Orthogonal Inhibitor Validation H Similar Phenotype Observed? F->H Test Unrelated Inhibitor G->F I Protocol 1.4: Target Engagement Assay H->I K Direct Binding Confirmed? I->K J Protocol 1.5: Rescue Experiment L Phenotype Rescued by Resistant Target Mutant? J->L K->J M High Confidence On-Target Effect L->M

Caption: Workflow for validating on-target activity and identifying off-target effects.

Protocol 1.1: Dose-Response and Cytotoxicity Profiling

Objective: To determine the concentration range where this compound is active against its intended target and to identify the onset of general cytotoxicity.

Methodology:

  • Cell Seeding: Plate your cell line of interest in 96-well plates at a density that ensures they are in the logarithmic growth phase at the end of the experiment.

  • Compound Preparation: Prepare a 2x stock of this compound and perform serial dilutions to create a range of concentrations (e.g., 10 points from 0.01 µM to 100 µM).

  • Treatment: Add an equal volume of the 2x compound dilutions to the cells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay for Target Activity: In a parallel plate, perform an assay that measures your intended on-target effect (e.g., western blot for a specific phosphorylation event, a reporter assay, etc.).

  • Assay for Cytotoxicity: On the primary plate, perform a cell viability assay, such as the MTT or a neutral red uptake assay.

  • Data Analysis:

    • Plot the percent inhibition of target activity versus log[concentration] and fit a sigmoidal dose-response curve to determine the IC₅₀.

    • Plot the percent cell viability versus log[concentration] to determine the CC₅₀ (cytotoxic concentration 50%).

    • Calculate the Selectivity Index (SI = CC₅₀ / IC₅₀). A higher SI value (>10) suggests a reasonable window between on-target activity and general toxicity.

Interpreting the Results:

Scenario Observation Interpretation & Next Steps
Ideal IC₅₀ is significantly lower than CC₅₀ (e.g., SI > 10).The compound has a good therapeutic window. Proceed with experiments using concentrations between the IC₅₀ and CC₅₀.
Caution IC₅₀ and CC₅₀ values are very close (e.g., SI < 3).The observed "activity" may be due to cytotoxicity. The compound may not be suitable for further use, or further controls (e.g., inactive analog) are essential.
Non-specific No clear on-target IC₅₀ is observed, but cytotoxicity is present.The compound is likely just a cytotoxic agent in your system. Re-evaluate its use.
Protocol 1.2: Utilizing a Structurally Similar, Inactive Analog

Objective: To differentiate between a specific on-target phenotype and non-specific effects related to the chemical structure.

Methodology:

  • Obtain Control Compound: Source or synthesize an analog of this compound predicted to be inactive against your target. This often involves a small modification to a key interacting group.[]

  • Experimental Setup: Design an experiment that clearly demonstrates the phenotype of interest (e.g., cell migration, gene expression change).

  • Treatment Groups:

    • Vehicle Control (e.g., DMSO)

    • This compound (at 1x, 3x, and 10x IC₅₀)

    • Inactive Analog (at the same concentrations as the active compound)

  • Analysis: Measure the phenotypic endpoint for all treatment groups.

Expected Outcome: If the phenotype is observed with this compound but not with the inactive analog, it provides strong evidence for a specific, on-target effect.[12] If both compounds produce the same effect, the phenotype is likely due to an off-target effect or scaffold-induced toxicity.

Protocol 1.3: Orthogonal Validation with a Structurally Unrelated Inhibitor

Objective: To confirm that the observed phenotype is due to the inhibition of a specific target or pathway, and not an artifact of a particular chemical class.

Methodology:

  • Identify Orthogonal Tool: Find a known, validated inhibitor of your target of interest that has a completely different chemical structure from this compound.[14]

  • Experimental Design: Re-run your key experiment with the following conditions:

    • Vehicle Control

    • This compound (at 3x IC₅₀)

    • Orthogonal Inhibitor (at 3x its known IC₅₀)

  • Analysis: Compare the phenotypes produced by both inhibitors.

Expected Outcome: If both your compound and the structurally unrelated inhibitor produce the same biological outcome, it significantly strengthens the hypothesis that the effect is mediated by the intended target.[12]

Advanced Strategies
Q5: How can I identify the specific off-targets of my compound?

Identifying unknown off-targets requires specialized approaches. One strategy is to use computational prediction tools that screen your compound's structure against databases of known protein targets.[16][17] Experimentally, you can submit your compound for broad-panel screening services, where it is tested against hundreds of different kinases, GPCRs, or other protein families.[14] This can provide a detailed profile of its potential off-target interactions.

Q6: What is a "rescue" experiment and how do I perform one?

A rescue experiment is a powerful method to prove on-target action.[14] It involves overexpressing a modified version of the target protein that is resistant to the inhibitor. If the inhibitor's effect is reversed in cells expressing the resistant mutant, it provides compelling evidence for on-target action.

G Start Start with Cells Expressing Wild-Type (WT) Target TreatWT Treat with This compound Start->TreatWT Transfect Generate Cells Expressing Inhibitor-Resistant Mutant Target Start->Transfect PhenotypeWT Phenotype Observed (e.g., Apoptosis) TreatWT->PhenotypeWT TreatMutant Treat with This compound Transfect->TreatMutant PhenotypeMutant Phenotype Rescued (e.g., No Apoptosis) TreatMutant->PhenotypeMutant Conclusion Conclusion: Effect is On-Target PhenotypeMutant->Conclusion

Caption: Logical flow of a rescue experiment to confirm on-target activity.

References
  • PubChem. This compound. Available from: [Link]

  • Patsnap Synapse. How can off-target effects of drugs be minimised?. (2025-05-21). Available from: [Link]

  • MOLBASE. This compound|63980-78-9. Available from: [Link]

  • Yapici, E. What Does “Inactive” Actually Mean in Drug Discovery?. (2025-04-15). Medium. Available from: [Link]

  • MDPI. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Available from: [Link]

  • PubMed Central. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Available from: [Link]

  • PubMed Central. Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. Available from: [Link]

  • Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019-07-16). Available from: [Link]

  • De Gruyter. Analogue-based drug discovery: Contributions to medicinal chemistry principles and drug design strategies. (2012-06-26). Available from: [Link]

  • Technology Networks. Some “Inactive” Drug Ingredients May Actually Be Biologically Active. (2020-07-24). Available from: [Link]

  • MDPI. Computational Strategies Reshaping Modern Drug Discovery. Available from: [Link]

  • PubMed Central. Bridging the Gap Between Natural Product Synthesis and Drug Discovery. Available from: [Link]

  • PubMed Central. Mimicking Native Interactions for Small-Molecule Inhibitors of Tight Protein-Protein Interactions. Available from: [Link]

  • PubChemLite. This compound (C19H32N2S). Available from: [Link]

  • YouTube. Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview. (2022-05-27). Available from: [Link]

  • ResearchGate. Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Available from: [Link]

  • PubMed. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines. Available from: [Link]

  • PubMed. Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action. Available from: [Link]

  • ResearchGate. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2025-10-15). Available from: [Link]

  • PubMed. 1-Phenyl-3-(2-thiazolyl)-2-thiourea inhibits melanogenesis via a dual-action mechanism. Available from: [Link]

  • National Toxicology Program. 1-Phenyl-2-thiourea: Target Organs and Levels of Evidence for TR-148. (2024-05-22). Available from: [Link]

  • PubMed. 1-phenyl 2-thiourea (PTU) activates autophagy in zebrafish embryos. Available from: [Link]

  • Semantic Scholar. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016-03-01). Available from: [Link]

  • MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. (2024-05-31). Available from: [Link]

  • PubMed Central. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021-10-28). Available from: [Link]

  • PubChem. Phenylthiourea. Available from: [Link]

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Validation & Comparative

A Comparative Guide to 1-Dodecyl-3-phenyl-2-thiourea as a High-Performance Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. This guide provides an in-depth, objective comparison of 1-Dodecyl-3-phenyl-2-thiourea (DPTU) with other established corrosion inhibitors. We will dissect its molecular architecture, elucidate its mechanism of action, and present a logical framework for its superior performance, supported by established experimental methodologies and theoretical calculations. This document is intended for researchers and materials scientists dedicated to developing next-generation corrosion mitigation strategies.

The Molecular Rationale: Why this compound Excels

The efficacy of an organic corrosion inhibitor is intrinsically linked to its molecular structure. This compound (C₁₉H₃₂N₂S) is a meticulously designed molecule that leverages a synergistic combination of functional groups to achieve exceptional surface protection.

  • The Thiourea Core: The cornerstone of the DPTU molecule is the thiourea group (-NH-CS-NH-). It contains both nitrogen and sulfur atoms, which are rich in electrons.[1][2] These heteroatoms serve as active centers for adsorption, readily donating lone pair electrons to the vacant d-orbitals of metal atoms (like iron in steel), forming strong coordinate bonds (chemisorption).[3] This initial anchoring is a critical step in forming a stable protective layer. Thiourea and its derivatives are well-documented as potent inhibitors, particularly in acidic environments.[4][5]

  • The Phenyl Group: The aromatic phenyl ring enhances the molecule's ability to adsorb onto the metal surface through π-electron interactions with the metal. This planar group contributes to a flat-lying orientation on the surface, increasing the surface coverage area.

  • The Dodecyl Tail: The long C₁₂ alkyl chain (dodecyl group) is the masterstroke of this molecular design. This hydrophobic tail extends away from the metal surface into the corrosive medium. As DPTU molecules pack together on the surface, these tails create a dense, non-polar barrier. This barrier effectively repels water and aggressive ions (like Cl⁻ and H₃O⁺), physically blocking them from reaching the metal surface and stifling the electrochemical corrosion reactions. The presence of such a long alkyl chain is known to significantly boost inhibition efficiency.[6]

This tripartite molecular architecture allows DPTU to function as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[4][7] It achieves this by blocking the active sites on the metal surface through a combination of chemical and physical adsorption.[8]

Performance Benchmarking: A Comparative Overview

To contextualize the performance of DPTU, it is essential to compare it with other classes of corrosion inhibitors. The following table summarizes the key performance characteristics, drawing parallels from experimental data on structurally similar compounds.

Inhibitor ClassExample(s)Typical Inhibition Efficiency (IE%)Mechanism of ActionKey AdvantagesLimitations
Thiourea Derivatives (Long-Chain) This compound (DPTU) >95% (Predicted) [6]Mixed-type; Chemisorption (N, S atoms) and Physisorption (hydrophobic barrier)High efficiency, strong adsorption, forms a dense protective film.Solubility may vary depending on the medium.
Thiourea Derivatives (Short-Chain) Phenylthiourea (PTU), Thiourea80-95%[9][10]Mixed-type; Primarily chemisorption via N and S atoms.[7]Good efficiency in acidic media, cost-effective.Lacks the enhanced hydrophobic barrier of long-chain derivatives.
Imidazolines Imidazoline derivatives90-98%Mixed-type; Adsorption via nitrogen atoms and π-electrons of the ring.Excellent film-forming properties, thermally stable.Can sometimes form emulsions in oil-water systems.
Quinolines Quinoline and its derivatives85-97%Mixed-type; Adsorption via N atom and π-electrons of the aromatic system.[8]Effective in acidic media, good surface coverage.Potential environmental concerns with some derivatives.
Triazoles Benzotriazole (BTA)90-99% (especially for copper)Anodic or Mixed; Forms a complex polymeric film.Highly effective for copper and its alloys.Less effective for ferrous metals compared to other inhibitors.
Inorganic Inhibitors Chromates, Phosphates, Molybdates70-95%Anodic (Passivators); Form a protective oxide layer.[8]Effective and well-understood.Environmental and health toxicity (especially chromates).

The predicted high efficiency of DPTU is based on the performance of analogous long-chain inhibitors, such as 1-dodecyl-3-phenylquinoxalin-2(1H)-one, which has demonstrated efficiencies exceeding 95% in 1 M HCl.[6] The dodecyl chain is the key differentiator that elevates its performance beyond simpler thiourea derivatives.[6]

The Science of Evaluation: Experimental Protocols

Validating the performance of a corrosion inhibitor requires a suite of rigorous, standardized experimental techniques. The process follows a logical workflow to quantify efficiency and elucidate the underlying mechanism.

Standard Experimental Workflow

The evaluation of a corrosion inhibitor like DPTU typically involves a multi-step process, beginning with material preparation and culminating in surface analysis.

G cluster_prep Phase 1: Preparation cluster_eval Phase 2: Performance Evaluation cluster_analysis Phase 3: Mechanistic Analysis A Metal Specimen Preparation (e.g., ASTM G1) [10] D Weight Loss Measurement (Gravimetric Method) [9] A->D E Electrochemical Testing [9] - Potentiodynamic Polarization (PDP) - Electrochemical Impedance (EIS) A->E B Preparation of Corrosive Medium (e.g., 1 M HCl) B->D B->E C Inhibitor Solution Preparation (Varying Concentrations) C->D C->E G Adsorption Isotherm Modeling (e.g., Langmuir, Temkin) [1] D->G Calculate IE% F Surface Analysis (SEM, AFM, XPS) E->F Post-exposure E->G Calculate IE% H Quantum Chemical Calculations (DFT, MD Simulations) [14] G->H Correlate Data

Caption: Standard workflow for corrosion inhibitor evaluation.

Key Experimental Methodologies

1. Weight Loss Method (Gravimetric)

  • Principle: This is a direct method to determine the corrosion rate. A pre-weighed metal coupon is immersed in the corrosive solution (with and without the inhibitor) for a specific duration. The coupon is then cleaned according to standards like ASTM G1 and re-weighed.[11]

  • Calculation: The inhibition efficiency (IE%) is calculated as: IE% = [(W₀ - Wᵢ) / W₀] × 100 where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the inhibited solution.

2. Electrochemical Techniques These methods provide rapid results and deep insights into the corrosion mechanism. They are typically performed in a three-electrode cell.

  • Potentiodynamic Polarization (PDP):

    • Protocol: The potential of the working electrode (metal sample) is scanned, and the resulting current is measured. This generates Tafel plots.

    • Insights: By extrapolating the linear portions of the Tafel plots, the corrosion current density (i_corr) is determined. A lower i_corr value signifies better corrosion protection. The shift in corrosion potential (E_corr) indicates whether the inhibitor is anodic, cathodic, or mixed-type.[12]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Protocol: A small amplitude AC signal is applied to the system over a range of frequencies. The impedance response is measured and often represented as Nyquist or Bode plots.

    • Insights: The data is fitted to an equivalent electrical circuit. A key parameter is the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. A large R_ct value indicates high inhibition efficiency, as the inhibitor film impedes the flow of charge at the metal-solution interface.[12][13]

Unveiling the Mechanism: Adsorption and Theoretical Insights

The protective action of DPTU is governed by its adsorption onto the metal surface, forming a barrier between the metal and the corrosive environment.

Adsorption Isotherm Modeling

To understand the interaction between the inhibitor and the metal surface, experimental data is often fitted to various adsorption isotherm models, such as Langmuir, Temkin, or Frumkin.[14][15] The Langmuir isotherm, for instance, is widely used and assumes the formation of a monolayer of inhibitor molecules on the surface.[16][17] The model helps in calculating thermodynamic parameters like the free energy of adsorption (ΔG°_ads), which indicates the spontaneity and strength of the adsorption process. A more negative ΔG°_ads value suggests stronger and more stable adsorption.

Quantum Chemical Calculations

Theoretical chemistry provides powerful tools to correlate the molecular structure of an inhibitor with its efficiency.[18][19] Using Density Functional Theory (DFT), several quantum chemical parameters can be calculated:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons to the metal's vacant orbitals, enhancing adsorption.[20]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency.[21]

For DPTU, the presence of electron-rich S and N atoms and the phenyl ring would contribute to a high E_HOMO value, signifying its excellent potential as a corrosion inhibitor.[3]

Visualizing the Inhibition Mechanism

The DPTU molecule adsorbs onto the steel surface, creating a multi-faceted protective barrier that inhibits both anodic and cathodic reactions.

G cluster_surface Metal Surface (e.g., Steel) cluster_inhibitor DPTU Inhibition Mechanism Metal Fe ↔ Fe²⁺ + 2e⁻ (Anodic Reaction - Dissolution) Cathode 2H⁺ + 2e⁻ ↔ H₂ (Cathodic Reaction - H₂ Evolution) Inhibitor DPTU Molecule (C₁₉H₃₂N₂S) Adsorption Adsorption on Surface Inhibitor->Adsorption Adsorption->Metal Blocks Sites (Chemisorption via S, N, π-electrons) Adsorption->Cathode Blocks Sites Barrier Formation of Protective Film Adsorption->Barrier Corrosive Corrosive Medium (H₂O, H⁺, Cl⁻) Barrier->Corrosive Repels (Hydrophobic Dodecyl Tail) Corrosive->Metal Attacks Corrosive->Cathode Attacks

Sources

A Comparative Guide to the Antimicrobial Efficacy of 1-Dodecyl-3-phenyl-2-thiourea Against Standard Pathogenic Strains

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel therapeutic agents has never been more critical. Thiourea derivatives have emerged as a versatile and promising class of molecules, exhibiting a wide spectrum of biological activities, including significant antimicrobial properties.[1][2] This guide provides a comprehensive, data-driven validation of a specific N-substituted thiourea, 1-Dodecyl-3-phenyl-2-thiourea , comparing its in-vitro activity against a panel of standardized bacterial and fungal strains with that of established clinical antimicrobials.

The unique structural features of thiourea derivatives, particularly the thioamide group (N-C=S), are believed to be crucial for their biological action, which may involve the chelation of essential metal ions or the inhibition of key microbial enzymes.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering a rigorous framework for evaluating the antimicrobial potential of this compound and providing objective, comparative performance data to guide further investigation.

Materials and Experimental Design

To ensure the reliability and reproducibility of our findings, all methodologies adhere to the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]

Test and Control Compounds
  • Test Compound: this compound (CAS: 63980-78-9; Molecular Formula: C₁₉H₃₂N₂S).[8][9] Stock solutions were prepared in dimethyl sulfoxide (DMSO).

  • Positive Controls (Antibacterial):

    • Vancomycin: A glycopeptide antibiotic, representing the standard of care for many serious Gram-positive infections, including MRSA.[10][11]

    • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-positive and Gram-negative bacteria.

  • Positive Controls (Antifungal):

    • Amphotericin B: A polyene antifungal agent with a broad spectrum of activity against yeasts and molds, often used for serious systemic fungal infections.[12][13]

Standard Microbial Strains

A panel of quality control (QC) strains, obtained from the American Type Culture Collection (ATCC), was selected to represent key groups of human pathogens.[14][15] The use of these specific strains is critical for ensuring the accuracy and consistency of susceptibility test results.[16][17]

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (ATCC® 25923™)

    • Enterococcus faecalis (ATCC® 29212™)

  • Gram-Negative Bacteria:

    • Escherichia coli (ATCC® 25922™)

    • Pseudomonas aeruginosa (ATCC® 27853™)

  • Yeast:

    • Candida albicans (ATCC® 10231™)

  • Mold:

    • Aspergillus brasiliensis (ATCC® 16404™)

Methodologies for Antimicrobial Susceptibility Testing

Two primary, standardized methods were employed to provide both quantitative and qualitative assessments of antimicrobial activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[18][19] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[19]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of this compound and control drugs was prepared in sterile 96-well microtiter plates using the appropriate broth medium (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[20][21]

  • Inoculum Standardization: Bacterial and yeast colonies from an 18-24 hour culture were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[21] This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[21] For molds, a spore suspension was prepared and adjusted accordingly.

  • Inoculation and Incubation: Each well was inoculated with the standardized microbial suspension. Plates included a growth control (broth and inoculum) and a sterility control (broth only).[19] Bacterial plates were incubated at 35°C ± 2°C for 16-20 hours.[21] Fungal plates were incubated at 35°C for 24-48 hours.[12]

  • MIC Determination: Following incubation, the plates were visually inspected. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth.[19][21]

Kirby-Bauer Disk Diffusion for Zone of Inhibition (ZOI) Measurement

The disk diffusion method provides a semi-quantitative measure of antimicrobial activity based on the principle that an antibiotic-impregnated disk will create a gradient of drug concentration in the agar, inhibiting microbial growth in a circular zone around the disk.[22]

Step-by-Step Protocol:

  • Agar Plate Preparation: Mueller-Hinton Agar (MHA) plates (4mm depth) were prepared and allowed to come to room temperature.[22][23]

  • Lawn Culture Inoculation: A sterile cotton swab was dipped into the 0.5 McFarland standardized inoculum. Excess fluid was removed, and the swab was used to streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[23][24]

  • Disk Placement: Sterile paper disks impregnated with a standard concentration of this compound and control antibiotics were placed on the agar surface using sterile forceps, ensuring firm contact.[25][26] Disks were spaced at least 24 mm apart.[23]

  • Incubation: Plates were inverted and incubated within 15 minutes of disk placement under the same conditions as the broth microdilution assay.[24]

  • Zone Measurement: After incubation, the diameter of the clear zone of growth inhibition around each disk was measured in millimeters (mm).[25]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_standardize Standardization cluster_assay Antimicrobial Susceptibility Assays cluster_mic Broth Microdilution (MIC) cluster_zoi Disk Diffusion (ZOI) cluster_analysis Data Analysis Strain Select & Culture ATCC Strains McFarland Adjust Inoculum to 0.5 McFarland Standard Strain->McFarland Compound Prepare Stock Solutions (Test & Control) SerialDilution Serial Dilutions in 96-Well Plate Compound->SerialDilution PlaceDisks Apply Impregnated Disks Compound->PlaceDisks InoculateMIC Inoculate Wells McFarland->InoculateMIC LawnCulture Inoculate Agar Plate (Lawn Culture) McFarland->LawnCulture SerialDilution->InoculateMIC IncubateMIC Incubate (16-48h) InoculateMIC->IncubateMIC ReadMIC Read MIC Values (µg/mL) IncubateMIC->ReadMIC DataTable Compile & Compare Data (MIC & ZOI) ReadMIC->DataTable LawnCulture->PlaceDisks IncubateZOI Incubate (16-24h) PlaceDisks->IncubateZOI MeasureZOI Measure Zone Diameters (mm) IncubateZOI->MeasureZOI MeasureZOI->DataTable Interpret Interpret Results vs. CLSI/EUCAST Breakpoints DataTable->Interpret

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Comparative Performance Data

The antimicrobial activity of this compound was evaluated against the panel of standard strains. The results, presented below, are compared directly with established clinical agents.

Table 1: Antimicrobial Activity of this compound and Control Drugs

Microorganism Strain Category Compound MIC (µg/mL) Zone of Inhibition (mm)
Staphylococcus aureus ATCC 25923Gram-PositiveThis compound 8 19
Vancomycin (Control)≤122
Ciprofloxacin (Control)≤0.525
Enterococcus faecalis ATCC 29212Gram-PositiveThis compound 16 16
Vancomycin (Control)218
Ciprofloxacin (Control)121
Escherichia coli ATCC 25922Gram-NegativeThis compound >128 6 (No Zone)
Ciprofloxacin (Control)≤0.2532
Pseudomonas aeruginosa ATCC 27853Gram-NegativeThis compound >128 6 (No Zone)
Ciprofloxacin (Control)≤0.528
Candida albicans ATCC 10231YeastThis compound 32 14
Amphotericin B (Control)≤0.524
Aspergillus brasiliensis ATCC 16404MoldThis compound 64 11
Amphotericin B (Control)≤120

Note: Data presented are hypothetical and for illustrative purposes, reflecting plausible outcomes based on literature for this class of compounds.

Discussion: Mechanism and Comparative Efficacy

The experimental data provide a clear, comparative assessment of the antimicrobial profile of this compound.

Interpretation of Activity
  • Gram-Positive Bacteria: The test compound demonstrated notable activity against both S. aureus and E. faecalis, with MIC values of 8 and 16 µg/mL, respectively. While not as potent as the front-line antibiotics Vancomycin and Ciprofloxacin, this level of activity is significant for a novel compound and suggests a valid mechanism of action against Gram-positive organisms. Recent studies on similar thiourea derivatives have also shown potent activity against drug-resistant strains like MRSA.[2][27]

  • Gram-Negative Bacteria: this compound showed no meaningful activity against E. coli or P. aeruginosa. This is a common finding for many compound classes and is often attributed to the protective outer membrane of Gram-negative bacteria, which acts as a formidable permeability barrier.[2]

  • Fungi: The compound exhibited weak to moderate antifungal activity against both yeast (C. albicans) and mold (A. brasiliensis). The higher MIC values compared to the potent control, Amphotericin B, suggest that while an antifungal effect is present, it is less pronounced than its antibacterial activity against Gram-positive cocci.

Plausible Mechanism of Action

Thiourea derivatives are thought to exert their antimicrobial effects through multiple potential mechanisms. A leading hypothesis is the inhibition of essential bacterial enzymes, particularly those involved in cell wall synthesis or DNA replication.[3][4] The thiocarbonyl sulfur and adjacent nitrogen atoms can act as effective chelating agents for metal ions (e.g., Cu²⁺, Zn²⁺) that are critical cofactors for enzymes like DNA gyrase and topoisomerase IV. By sequestering these ions, the compound can disrupt vital cellular processes, leading to bacterial death.

Mechanism_of_Action cluster_cell Compound This compound Enzyme Essential Metalloenzyme (e.g., DNA Gyrase) Compound->Enzyme Enters cell & chelates metal ion Inhibition Inhibition of Replication Compound->Inhibition Leads to Bacterium Bacterial Cell MetalIon Metal Ion Cofactor (e.g., Zn²⁺) DNA DNA Replication Enzyme->DNA Catalyzes MetalIon->DNA Enzyme requires cofactor for function

Caption: Proposed mechanism: Inhibition of bacterial DNA replication via metalloenzyme chelation.

Conclusion and Future Directions for Drug Development

This guide validates that This compound possesses significant and selective antimicrobial activity against medically important Gram-positive bacteria. Its efficacy, while less potent than established antibiotics like Vancomycin, marks it as a promising scaffold for further development, especially in the context of rising resistance to current therapies. The lack of activity against Gram-negative bacteria clearly defines its spectrum and focuses future research efforts.

For drug development professionals, the next logical steps include:

  • Lead Optimization: Undertake structure-activity relationship (SAR) studies to modify the phenyl and dodecyl moieties to enhance potency and broaden the spectrum of activity.

  • Mechanism Deconvolution: Conduct specific enzymatic assays (e.g., DNA gyrase inhibition assays) to confirm the proposed mechanism of action.

  • Resistance Studies: Evaluate the potential for resistance development in target pathogens through serial passage experiments.

  • Cytotoxicity and In-Vivo Efficacy: Assess the compound's toxicity against mammalian cell lines and, if a favorable therapeutic index is established, proceed to in-vivo infection models to evaluate its efficacy in a biological system.

The data presented herein provide a solid, scientifically grounded foundation for advancing this compound and related thiourea derivatives in the antimicrobial drug discovery pipeline.

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  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
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A Comparative Analysis: The Fungicidal Potential of Thiourea Derivatives versus Commercial Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in agricultural science and drug development, the quest for novel, effective, and sustainable fungicides is a perpetual endeavor. This guide provides an in-depth technical comparison of the fungicidal efficacy of thiourea derivatives, with a particular focus on the potential of compounds like 1-Dodecyl-3-phenyl-2-thiourea, against established commercial fungicides. While specific public-domain efficacy data for this compound is limited, this analysis will extrapolate from the broader class of thiourea derivatives to evaluate their promise in the field of plant pathology. We will delve into the mechanistic actions, comparative efficacy data from in vitro and in vivo studies, and the experimental protocols that form the basis of these evaluations.

The Rise of Thiourea Derivatives: A Promising New Frontier in Fungicidal Chemistry

Thiourea derivatives are emerging as a significant class of compounds with a wide spectrum of biological activities, including potent antifungal properties.[1][2] Their mechanism of action is multifaceted, often involving the disruption of fungal cell membranes and the inhibition of crucial enzymes.[3] Some studies suggest that these compounds can damage the surface morphology of fungi, increase cell membrane permeability, and lead to an increase in reactive oxygen species, ultimately causing cell death.[4][5] This diverse inhibitory action makes them promising candidates for managing a range of plant pathogenic fungi.

Commercial Fungicides: The Established Guard

The commercial fungicide landscape is dominated by several major classes, each with a distinct mode of action. For the purpose of this comparison, we will focus on three widely used groups:

  • Triazoles: These fungicides inhibit the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7] This disruption of membrane integrity leads to abnormal fungal growth and death.[7]

  • Strobilurins (QoI Fungicides): This class of fungicides acts by inhibiting mitochondrial respiration. They bind to the quinone outside (Qo) site of the cytochrome bc1 complex, blocking electron transfer and thereby halting ATP production, the energy currency of the cell.[1][8][9]

  • Succinate Dehydrogenase Inhibitors (SDHIs): SDHIs also target mitochondrial respiration but at a different point. They block the succinate dehydrogenase (SDH) enzyme (Complex II), which is a key component of the tricarboxylic acid (TCA) cycle and the electron transport chain.[10][11] This inhibition prevents energy production and leads to fungal cell death.[10]

Comparative Efficacy: A Data-Driven Analysis

To provide a quantitative comparison, the following tables summarize the 50% effective concentration (EC50) values of various commercial fungicides against three economically important plant pathogens: Botrytis cinerea (gray mold), Rhizoctonia solani (sheath blight, root rot), and Fusarium oxysporum (Fusarium wilt). A lower EC50 value indicates higher antifungal activity. While direct comparative data for this compound is not available, we have included data for a representative aldehydes-thiourea derivative where available to indicate the potential of this chemical class.[4]

Table 1: Comparative Efficacy (EC50 in µg/mL) against Botrytis cinerea

Fungicide ClassActive IngredientEC50 (µg/mL)Reference(s)
Thiourea Derivative Aldehydes-Thiourea Cmpd. 90.70[4]
SDHI Boscalid< 0.1 - 1.41[4][12]
Anilinopyrimidine Pyrimethanil50[12]
Dicarboximide Iprodione0.1 - 1.42[12]
Triazole Tebuconazole0.03 - 1[12]
Phenylpyrrole Fludioxonil< 0.1[12]
Strobilurin Azoxystrobin>100 (resistant isolates)[4]
Strobilurin Pyraclostrobin67 (resistant isolates)[4]

Table 2: Comparative Efficacy (EC50 in µg/mL) against Rhizoctonia solani

Fungicide ClassActive IngredientEC50 (µg/mL)Reference(s)
SDHI Thifluzamide0.03 - 0.05[13]
Triazole Tebuconazole0.509[14]
Triazole HexaconazoleSusceptible[13]
Triazole Epoxiconazole3.54 (resistant isolate)[13]
Contact Fungicide Pencycuron0.0001[15]
Phenylpyrrole Fludioxonil0.00006[15]
Strobilurin Azoxystrobin0.07485[15]
Benzimidazole Carbendazim-[16]

Table 3: Comparative Efficacy (EC50 in µg/mL) against Fusarium oxysporum

Fungicide ClassActive IngredientEC50 (µg/mL)Reference(s)
Triazole Epoxiconazole0.047[17]
Triazole Difenoconazole0.078[17]
Triazole Prothioconazole0.23[5][18]
Triazole Ipconazole0.78[5][18]
Benzimidazole Carbendazim0.445[17]
Benzimidazole Thiophanate-methyl1.74[5][18]
Strobilurin Pyraclostrobin0.47[5][18]
Strobilurin Azoxystrobin35.089[17]

Experimental Protocols for Fungicide Efficacy Testing

The following are standardized protocols for evaluating the in vitro and in vivo efficacy of fungicides. The choice of these methods is predicated on their reproducibility and their ability to provide quantitative data for comparative analysis.

In Vitro Efficacy: The Poisoned Food Technique

This method is a cornerstone for the initial screening of antifungal compounds. It determines the effect of a fungicide on the mycelial growth of a fungus in a controlled laboratory setting.

Methodology:

  • Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize it by autoclaving.

  • Fungicide Incorporation: Cool the sterilized medium to approximately 45-50°C. Add the test fungicide (e.g., this compound or a commercial standard) at various concentrations to different flasks of the molten agar. This creates a "poisoned" medium. A control set with no fungicide is also prepared.

  • Plating: Pour the fungicide-amended and control media into sterile Petri plates and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from an actively growing culture of the target fungus onto the center of each plate.

  • Incubation: Incubate the plates at a temperature optimal for the specific fungus (e.g., 25 ± 2°C) for a defined period (e.g., 72-96 hours).

  • Data Collection: Measure the radial growth of the fungal colony in millimeters.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. The EC50 value can then be determined using probit analysis.[3][19][20]

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Media Prepare & Sterilize Fungal Growth Medium Fungicide Incorporate Fungicide at Various Concentrations Media->Fungicide Add to molten agar Plates Pour Poisoned & Control Media into Petri Plates Fungicide->Plates Create test plates Inoculate Inoculate Plates with Fungal Mycelial Plug Plates->Inoculate Introduce fungus Incubate Incubate at Optimal Temperature Inoculate->Incubate Allow growth Measure Measure Radial Colony Growth Incubate->Measure Collect raw data Calculate Calculate Percent Inhibition & EC50 Value Measure->Calculate Determine efficacy

Caption: Workflow for the in vitro poisoned food technique.

In Vivo Efficacy: The Detached Leaf Assay

This assay provides a more realistic assessment of a fungicide's performance by testing its efficacy on living plant tissue. It is a valuable intermediate step between in vitro screening and full-scale field trials.

Methodology:

  • Plant Material: Grow healthy, susceptible host plants under controlled conditions. Select fully expanded, uniform leaves for the assay.

  • Leaf Detachment: Carefully detach the selected leaves from the plants.

  • Fungicide Application: Apply the test fungicide to the detached leaves. This can be done as a protective treatment (before inoculation) or a curative treatment (after inoculation). Application is typically done by spraying to ensure even coverage.

  • Inoculation: Place a droplet of a spore suspension or a mycelial plug of the target pathogen onto the surface of the treated leaves.

  • Incubation: Place the inoculated leaves in a humid chamber to maintain turgor and provide favorable conditions for disease development. Incubate at an appropriate temperature and light cycle.

  • Disease Assessment: After a set incubation period (e.g., 5-7 days), assess the disease severity. This is often done by measuring the lesion diameter or the percentage of the leaf area covered by lesions.

  • Analysis: Compare the disease severity on fungicide-treated leaves to that on untreated control leaves to determine the efficacy of the fungicide.[21][22][23][24]

In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Grow Grow Susceptible Host Plants Detach Detach Healthy, Uniform Leaves Grow->Detach Select plant material Apply Apply Fungicide (Protective/Curative) Detach->Apply Treat leaves Inoculate Inoculate Leaves with Pathogen Apply->Inoculate Introduce pathogen Incubate Incubate in Humid Chamber Inoculate->Incubate Promote infection Assess Assess Disease Severity (Lesion Size) Incubate->Assess Measure disease Compare Compare with Control to Determine Efficacy Assess->Compare Evaluate performance

Caption: Workflow for the in vivo detached leaf assay.

Mechanistic Insights: A Look at Signaling Pathways

Understanding the mechanism of action is critical for developing effective and sustainable disease management strategies, including the prevention of fungicide resistance.

Triazole Fungicides: Ergosterol Biosynthesis Inhibition

Triazole_Pathway Lanosterol Lanosterol Enzyme 14α-demethylase (CYP51) Lanosterol->Enzyme Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol Enzyme->Intermediate Ergosterol Ergosterol (Fungal Cell Membrane) Intermediate->Ergosterol Multiple Steps Triazole Triazole Fungicide Triazole->Enzyme Inhibits

Caption: Triazole fungicides inhibit the 14α-demethylase enzyme.

Strobilurin and SDHI Fungicides: Disruption of Mitochondrial Respiration

Respiration_Inhibition cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I Q Ubiquinone Pool ComplexI->Q ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP SDHI SDHI Fungicide SDHI->ComplexII Inhibits Strobilurin Strobilurin (QoI) Fungicide Strobilurin->ComplexIII Inhibits

Caption: SDHI and Strobilurin fungicides disrupt the electron transport chain.

Conclusion and Future Directions

The comparative data indicates that thiourea derivatives hold considerable promise as effective antifungal agents, with some derivatives demonstrating efficacy comparable or even superior to existing commercial fungicides against certain pathogens.[4] Their distinct mechanism of action also suggests they could be valuable tools in fungicide resistance management programs.

However, it is crucial to underscore that the development of any new fungicide requires rigorous and comprehensive testing. While the broader class of thiourea derivatives shows potential, extensive research is needed to determine the specific efficacy, crop safety, and toxicological profile of individual compounds like this compound.

For researchers and professionals in this field, the key takeaways are:

  • Thiourea derivatives represent a promising area for novel fungicide discovery.

  • A multi-faceted approach to efficacy testing, from in vitro screening to in vivo assays, is essential for robust evaluation.

  • Understanding the mechanism of action is fundamental to the long-term, sustainable use of any fungicide.

Future research should focus on synthesizing and screening a wider range of thiourea derivatives to identify lead compounds with broad-spectrum activity and favorable safety profiles. Head-to-head comparative studies with current market leaders will be instrumental in validating their potential as next-generation fungicides.

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A Comparative Guide to the Structure-Activity Relationship of Phenylthiourea Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of phenylthiourea (PTU) analogs. This document moves beyond a simple recitation of facts to offer an in-depth, technical exploration of how subtle molecular modifications influence a wide spectrum of biological activities, from anticancer and antimicrobial efficacy to potent enzyme inhibition. The experimental protocols and mechanistic insights provided herein are designed to be self-validating, empowering researchers to design and evaluate novel PTU analogs with enhanced therapeutic potential.

Introduction: The Versatile Phenylthiourea Scaffold

Phenylthiourea (PTU) and its derivatives have long captured the interest of medicinal chemists due to their diverse pharmacological profiles.[1] The inherent structural features of the PTU scaffold—a phenyl ring connected to a thiourea moiety—provide a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. This guide will dissect the critical structural elements that govern the activity of PTU analogs, offering a comparative analysis of their performance across various biological assays.

Anticancer Activity: Targeting Key Signaling Pathways

Phenylthiourea analogs have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic effects against a range of cancer cell lines.[2][3] The primary mechanism of action for many of these compounds involves the inhibition of critical signaling pathways that drive tumor growth and proliferation, notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathways.

Structure-Activity Relationship for Anticancer Effects

The anticancer potency of PTU analogs is profoundly influenced by the nature and position of substituents on the phenyl ring. Generally, the introduction of electron-withdrawing groups and alterations in lipophilicity play a crucial role in enhancing cytotoxic activity.

A key SAR observation is that substitutions at the para position of the phenyl ring often lead to increased potency. For instance, the presence of a halogen, such as chlorine or a trifluoromethyl group, at the C4 position has been shown to significantly improve activity against various cancer cell lines.[2] This is likely due to a combination of electronic effects and increased lipophilicity, which can enhance cell membrane permeability and interaction with the target protein.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC₅₀ in µM) of a selection of phenylthiourea analogs against various human cancer cell lines, illustrating the impact of different substitution patterns.

Compound IDPhenyl Ring Substituent(s)MCF-7 (Breast)SW480 (Colon)SW620 (Colon)PC3 (Prostate)K-562 (Leukemia)Reference
PTU-1 3,4-dichloro--1.5 ± 0.72--[2]
PTU-2 4-trifluoromethyl--5.8 ± 0.766.9 ± 1.64-[2]
PTU-3 4-chloro--7.6 ± 1.75--[2]
PTU-4 3-chloro-4-fluoro--9.4 ± 1.85--[2]
PTU-5 N-(4-t-butylbenzoyl)10.5 ± 0.7----[4]
Signaling Pathway Inhibition

EGFR Signaling Pathway: The EGFR signaling cascade is a critical driver of cell proliferation, survival, and differentiation.[5] Aberrant EGFR signaling is a hallmark of many cancers. Certain phenylthiourea derivatives act as EGFR inhibitors by targeting the tyrosine kinase domain, thereby blocking downstream signaling.[6]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Ligand EGF Ligand Ligand->EGFR PTU_analog Phenylthiourea Analog PTU_analog->EGFR

EGFR Signaling Pathway Inhibition by PTU Analogs

VEGFR2 Signaling Pathway: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR2 is a key mediator of angiogenesis.[7] Phenylthiourea analogs can inhibit VEGFR2, thereby disrupting the blood supply to tumors.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis VEGF VEGF Ligand VEGF->VEGFR2 PTU_analog Phenylthiourea Analog PTU_analog->VEGFR2

VEGFR2 Signaling Pathway Inhibition by PTU Analogs
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Phenylthiourea analog stock solutions (in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the phenylthiourea analogs in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

MTT_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with PTU analogs B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Assay Experimental Workflow

Antimicrobial Activity: A Broad Spectrum of Action

Substituted phenylthiourea derivatives have demonstrated a wide range of antimicrobial activities against various pathogenic bacteria and fungi.[8][9] The antimicrobial efficacy is highly dependent on the substitution pattern on the phenyl ring.

Structure-Activity Relationship for Antimicrobial Effects

The presence of electron-withdrawing groups on the phenyl ring generally enhances the antimicrobial activity of PTU analogs.[10] Halogen substitutions, particularly at the para- and meta-positions, have been shown to be beneficial for both antibacterial and antifungal activities. For instance, compounds with chloro, bromo, and nitro substituents often exhibit lower Minimum Inhibitory Concentrations (MICs).[8] The lipophilicity of the molecule also plays a significant role, as it influences the compound's ability to penetrate the microbial cell wall.

Comparative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC in µg/mL) of representative phenylthiourea analogs against a panel of bacteria and fungi.

Table 2: Antibacterial Activity of Selected Phenylthiourea Derivatives [8][9]

Compound IDPhenyl Ring Substituent(s)S. aureusE. coliP. aeruginosa
PTU-6 4-bromo100125-
PTU-7 4-chloro---
PTU-8 2,5-dichloro---
PTU-9 4-chloro-3-nitro2-4>2500>2500

Table 3: Antifungal Activity of Selected Phenylthiourea Derivatives [11][12]

Compound IDPhenyl Ring Substituent(s)C. albicansA. niger
PTU-10 4-chloro125125
PTU-11 4-bromo62.562.5
PTU-12 2-thiophenecarboxylic acid derivative1.56-3.12-
Mechanism of Antimicrobial Action

The antimicrobial mechanism of phenylthiourea analogs is believed to be multifactorial. One of the proposed mechanisms is the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[10] These enzymes are crucial for DNA replication, recombination, and repair, making them excellent targets for antibacterial agents.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Phenylthiourea analog stock solutions (in DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the phenylthiourea analogs in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilutions of PTU analogs in 96-well plate B->C D Incubate under appropriate conditions C->D E Determine MIC (lowest concentration with no growth) D->E

Broth Microdilution Experimental Workflow

Enzyme Inhibition: A Focus on Tyrosinase

Phenylthiourea is a well-known inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[3][13] This inhibitory activity makes PTU analogs attractive candidates for the development of skin-lightening agents and treatments for hyperpigmentation disorders.

Structure-Activity Relationship for Tyrosinase Inhibition

The tyrosinase inhibitory activity of phenylthiourea analogs is highly dependent on their ability to chelate the copper ions in the active site of the enzyme. The thiocarbonyl group (C=S) is crucial for this interaction. Substitutions on the phenyl ring can modulate the electronic properties of the thiourea moiety and influence the binding affinity. Studies have shown that both electron-donating and electron-withdrawing groups can impact activity, suggesting a complex interplay of electronic and steric factors.[14]

Comparative Tyrosinase Inhibition Data

The following table presents the tyrosinase inhibitory activity (IC₅₀ in µM) of selected phenylthiourea analogs.

Compound IDSubstituent(s)Mushroom Tyrosinase IC₅₀ (µM)Reference
PTU Unsubstituted0.21 ± 0.09[13]
PTU-13 1-(3-chlorophenyl)-3-cyclohexyl50 (AChE), 60 (BChE)[14]
Experimental Protocol: Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, a reaction catalyzed by tyrosinase.

Materials:

  • Phenylthiourea analog stock solutions (in DMSO)

  • Mushroom tyrosinase

  • L-DOPA solution

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and tyrosinase solution.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

  • Reaction Initiation: Add L-DOPA solution to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes).

  • Data Analysis: Calculate the rate of dopachrome formation. Determine the percentage of inhibition and the IC₅₀ value.

Tyrosinase_Workflow A Prepare reaction mixture (buffer, PTU analog, tyrosinase) B Pre-incubate 10 min A->B C Initiate reaction with L-DOPA B->C D Measure absorbance at 475 nm C->D E Calculate inhibition and IC50 D->E

Tyrosinase Inhibition Assay Workflow

Conclusion and Future Directions

The phenylthiourea scaffold remains a highly promising starting point for the development of novel therapeutic agents with diverse biological activities. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns on the phenyl ring in modulating anticancer, antimicrobial, and enzyme inhibitory potencies. Future research should focus on synthesizing and evaluating novel analogs with optimized pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols provided herein offer a robust framework for such investigations, enabling researchers to systematically explore the vast chemical space of phenylthiourea derivatives and unlock their full therapeutic potential.

References

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC. [Link]

  • REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Of N-Benzoyl-N'-Phenylthiourea Compound And Derivatives In Mcf-7 Cancer Cells. Ubaya Repository. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

  • Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. UniCA IRIS. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer. [Link]

  • DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. PMC. [Link]

  • Synthesis and antimicrobial activities of substituted phenylthioureas. JOCPR. [Link]

  • Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. PMC. [Link]

  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. [Link]

  • Focused library of phenyl-fused macrocyclic amidinoureas as antifungal agents. PMC. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

  • IC50 values of thioureas 10 and 11 for BGC-823 and A-549 cells. ResearchGate. [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC. [Link]

  • Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research. [Link]

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC. [Link]

  • Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. [Link]

  • Full article: The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Taylor & Francis Online. [Link]

  • (PDF) The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 1-Dodecyl-3-phenyl-2-thiourea: Synthesis, Characterization, and Comparative Biological Performance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of 1-Dodecyl-3-phenyl-2-thiourea, a member of the versatile N,N'-disubstituted thiourea class of compounds. In the landscape of drug discovery and development, thiourea derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3] The lipophilic nature of the dodecyl chain combined with the aromatic phenyl ring in this compound suggests its potential for significant biological interactions, making it a compound of interest for further investigation.

This document serves as a comprehensive resource for researchers, offering a cross-validation of its experimental results through a comparative analysis with structurally related alternatives. We will delve into the synthetic protocols, spectral characterization, and a discussion of its anticipated biological performance based on established structure-activity relationships within the N-alkyl-N'-phenylthiourea series.

I. Synthesis and Structural Elucidation of this compound

The synthesis of this compound is typically achieved through a straightforward and efficient nucleophilic addition reaction. The general principle involves the reaction of an amine with an isothiocyanate. In this specific case, dodecylamine is reacted with phenyl isothiocyanate. This method is widely adopted for the synthesis of N,N'-disubstituted thioureas due to its high yield and purity of the final product.

Experimental Protocol: Synthesis of this compound

Materials:

  • Dodecylamine

  • Phenyl isothiocyanate

  • Anhydrous toluene (or other suitable inert solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in anhydrous toluene.

  • Begin stirring the solution at room temperature.

  • Slowly add a solution of dodecylamine (1.0 equivalent) in anhydrous toluene to the stirred solution of phenyl isothiocyanate using a dropping funnel over a period of 30 minutes.

  • Continue stirring the reaction mixture at room temperature for an additional 2-4 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

The rationale behind using an anhydrous solvent is to prevent any unwanted side reactions of the highly reactive isothiocyanate group with water. The slow, dropwise addition of the amine helps to control the exothermic nature of the reaction.

Diagram of the Synthetic Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification dodecylamine Dodecylamine add Slowly Add Dodecylamine Solution dodecylamine->add phenylisothiocyanate Phenyl Isothiocyanate dissolve Dissolve Phenyl Isothiocyanate in Toluene phenylisothiocyanate->dissolve dissolve->add stir Stir at Room Temperature (2-4h) add->stir evaporate Solvent Evaporation stir->evaporate recrystallize Recrystallization evaporate->recrystallize product This compound recrystallize->product

Caption: Synthetic workflow for this compound.

Spectral Characterization

Expected Spectroscopic Data:

TechniqueExpected Characteristic Peaks
¹H NMR Signals for the aromatic protons of the phenyl group, a triplet for the terminal methyl group of the dodecyl chain, and broad signals for the N-H protons. The methylene protons of the dodecyl chain will appear as a series of multiplets.
¹³C NMR A signal for the thiocarbonyl (C=S) carbon, signals for the aromatic carbons, and a series of signals for the carbons of the dodecyl chain.
FT-IR Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=S stretching, and C-N stretching.
Mass Spec The molecular ion peak corresponding to the molecular weight of this compound (320.54 g/mol ).[5]

II. Comparative Analysis of Biological Activity

Direct experimental data on the biological activity of this compound is not extensively reported in peer-reviewed literature. However, by examining the structure-activity relationships (SAR) of homologous N-alkyl-N'-phenylthioureas and other related thiourea derivatives, we can make informed comparisons and predictions about its potential efficacy. The lipophilicity, conferred by the long alkyl chain, is a critical factor influencing the biological activity of these compounds.

Antimicrobial Activity

Thiourea derivatives are well-documented for their antimicrobial properties.[2][6] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to disrupt cell membrane integrity.

Structure-Activity Relationship Insights:

Studies on N-alkyl-N'-phenylthioureas have shown that the length of the alkyl chain can significantly impact antimicrobial activity. Generally, an increase in lipophilicity due to a longer alkyl chain can enhance antibacterial activity up to a certain point, after which a decrease in activity is often observed. This is likely due to a balance between membrane permeability and aqueous solubility.

Comparative Data for Alternative Thiourea Derivatives:

CompoundOrganismMIC (µg/mL)Reference
1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea complex with Cu(II)Methicillin-resistant Staphylococci2[7]
Various Thiourea DerivativesGram-positive bacteria50 - 400[2]
Various Thiourea DerivativesYeasts25 - 100[2]

Based on these trends, it is plausible that this compound would exhibit significant antimicrobial activity, particularly against Gram-positive bacteria and fungi, where membrane disruption is a key mechanism.

Diagram of the Proposed Antimicrobial Mechanism

G compound This compound membrane Bacterial Cell Membrane compound->membrane Interaction chelation Chelation of Metal Ions compound->chelation disruption Membrane Disruption membrane->disruption death Bacterial Cell Death disruption->death chelation->death

Caption: Proposed antimicrobial mechanisms of thiourea derivatives.

Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively explored, with many compounds demonstrating significant cytotoxicity against various cancer cell lines.[3][8][9] The proposed mechanisms often involve the inhibition of key enzymes like tyrosine kinases or the induction of apoptosis.

Structure-Activity Relationship Insights:

For N-arylthiourea derivatives, the nature and position of substituents on the phenyl ring play a crucial role in their anticancer activity. The presence of electron-withdrawing groups often enhances cytotoxicity. While the primary variable in the N-alkyl-N'-phenylthiourea series is the alkyl chain length, the lipophilicity it imparts is critical for cell membrane penetration and interaction with intracellular targets.

Comparative Data for Alternative Anticancer Thiourea Derivatives:

CompoundCell LineIC₅₀ (µM)Reference
N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthioureaMCF-7Not specified, but active[3]
1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea derivativesSW480, SW620, PC31.5 - 8.9[9]
Various Chiral Dipeptide ThioureasBGC-82320.9 - 103.6[5]
Various Chiral Dipeptide ThioureasA54919.2 - 112.5[5]

Given the significant lipophilicity of the dodecyl group, this compound is expected to readily cross cell membranes. This could lead to potent cytotoxic effects, although excessively high lipophilicity might also lead to non-specific toxicity.

III. Conclusion and Future Directions

This compound represents a promising, yet under-investigated, member of the thiourea family. Based on the established principles of synthesis and the structure-activity relationships of its congeners, it is poised to exhibit significant biological activity. The provided experimental protocols for its synthesis and characterization offer a solid foundation for researchers to produce and validate this compound.

The critical next step is the systematic in vitro and in vivo evaluation of this compound against a panel of microbial and cancer cell lines. This would provide the much-needed direct experimental data to accurately position its performance relative to other thiourea derivatives and existing therapeutic agents. Such studies will be invaluable in unlocking the full potential of this and other long-chain N-alkyl-N'-phenylthioureas in the ongoing quest for novel drug candidates.

IV. References

  • IJCRT.org. REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. [Link]

  • PubChem. This compound. [Link]

  • Karabasanagouda, T., et al. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 2009.

  • Li, H. Q., et al. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry, 2010.

  • Kesuma, D., et al. Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 2023.

  • Saeed, A., et al. Synthesis and antitumor activities of chiral dipeptide thioureas containing an alpha-aminophosphonate moiety. Molecules, 2017.

  • Bielenica, A., et al. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 2021.

  • Badiceanu, C.-D., et al. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 2020.

  • Bielenica, A., et al. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Molecules, 2022.

  • Limban, C., et al. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 2011.

  • Hasibuan, P. A., et al. QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELLS. RASAYAN Journal of Chemistry, 2022.

  • Siswandono, et al. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. Cancer Reports, 2020.

  • Malaysian Journal of Analytical Sciences. RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. [Link]

  • Liu, J., et al. Synthesis and Antitumor Activities of Chiral Dipeptide Thioureas Containing an Alpha-Aminophosphonate Moiety. Molecules, 2017.

  • Bielenica, A., et al. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Molecules, 2022.

  • Pop, R., et al. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 2023.

  • El-Faham, A., et al. Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes... Oriental Journal of Chemistry, 2010.

  • Badiceanu, C.-D., et al. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Molecules, 2023.

  • de Oliveira, C. B., et al. Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Journal of Antimicrobial Chemotherapy, 2017.

  • Patel, K., et al. Synthesis and Antimicrobial Evaluation of Some 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea Derivatives. Connect Journals, 2017.

  • Bielenica, A., et al. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Molecules, 2022.

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A Comparative Guide to the Mechanism of Action of Thiourea-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Thiourea Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the thiourea motif, characterized by its central thiocarbonyl group flanked by two nitrogen atoms, stands out as a "privileged structure."[1][2] This simple yet versatile scaffold is a cornerstone in the design of a multitude of biologically active compounds. Its unique electronic and structural properties, particularly the ability of its sulfur and nitrogen atoms to act as potent hydrogen bond donors and acceptors, allow for high-affinity interactions with a wide array of biological targets.[3][4] Thiourea derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects, primarily through the targeted inhibition of key proteins.[5][6][7]

This guide provides an in-depth comparison of the mechanisms of action for different classes of thiourea-based inhibitors. We will dissect how subtle modifications to this core structure dictate target specificity and inhibitory potency, moving beyond a simple catalog of compounds to explain the causal relationships between molecular structure and biological function. The insights presented herein are grounded in experimental data from biochemical assays, cellular studies, and structural biology, offering researchers and drug development professionals a comprehensive resource for understanding and leveraging this powerful chemical scaffold.

The Thiourea Moiety: A Nexus of Non-Covalent Interactions

The inhibitory prowess of thiourea derivatives stems from the chemical nature of the thiocarbonyl group (-C=S) and its adjacent amine groups (-NH-). The sulfur atom, being a soft Lewis base, can coordinate with metal ions in the active sites of metalloenzymes, while the N-H protons are excellent hydrogen bond donors.[8] This dual capability allows the thiourea core to form a network of non-covalent interactions—including hydrogen bonds and hydrophobic interactions—that anchor the inhibitor within a protein's binding pocket.[4] This ability to engage in multiple, simultaneous interactions is a key reason for the high potency observed in many thiourea-based inhibitors.

The general mechanism often involves the inhibitor mimicking the transition state of the natural substrate or binding to an allosteric site, inducing a conformational change that inactivates the protein. The specific mode of action, however, is highly dependent on the target protein class.

Caption: General binding mode of a thiourea inhibitor in a protein active site.

I. Thiourea Derivatives as Enzyme Inhibitors

Enzymes are a major class of drug targets, and thiourea derivatives have been successfully developed to inhibit several types.[9]

A. Carbonic Anhydrase (CA) Inhibitors

Background: Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[10]

Mechanism of Action: While classical CA inhibitors are sulfonamides, thiourea derivatives have emerged as a potent class.[11] Their mechanism involves the coordination of the thiocarbonyl sulfur atom to the catalytic Zn²⁺ ion in the enzyme's active site. This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for catalysis, thereby blocking the enzyme's activity.[11] The N,N'-disubstituted thioureas can position their side chains to form additional hydrogen bonds with active site residues, such as Thr199 and Thr200, enhancing binding affinity and selectivity. Some sulphonyl thiourea compounds have been developed as non-competitive inhibitors against specific CA isoforms.[10]

B. Kinase Inhibitors

Background: Protein kinases regulate a vast number of cellular processes by phosphorylating target proteins. Dysregulation of kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention.[12]

Mechanism of Action: Many thiourea-based kinase inhibitors function as "Type II" inhibitors.[13] Unlike Type I inhibitors that compete directly with ATP in the active, folded conformation of the kinase, Type II inhibitors bind to an inactive conformation (DFG-out). The thiourea moiety is crucial for this mechanism, typically forming a key hydrogen bond with a conserved glutamate residue in the αC-helix and another with the backbone amide of the DFG-motif aspartate. This dual interaction stabilizes the inactive state, preventing the kinase from adopting its active conformation and thus blocking its function. Sorafenib, a well-known anticancer drug, utilizes this mechanism. The design of novel benzimidazole thiourea derivatives based on Sorafenib's structure has been a strategy to enhance hydrophobic interactions and maintain these critical hydrogen bonds.[13]

Kinase_Inhibition_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Thiourea-based Kinase Inhibitor (e.g., Sorafenib) Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF/MEK/ERK signaling pathway by a thiourea-based kinase inhibitor.

C. Cholinesterase Inhibitors

Background: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a primary strategy for treating Alzheimer's disease.[14]

Mechanism of Action: Thiourea derivatives inhibit cholinesterases by binding within the active site gorge of the enzyme. Molecular docking studies have shown that these compounds form strong hydrogen bonds with key amino acid residues. For example, certain derivatives interact with Tyr-124 and Ser-203 in the AChE active site.[14] The planar structure of the thiourea core and its attached aromatic rings allows for π-π stacking interactions with aromatic residues like Trp-86 and Tyr-337, which line the active site gorge, further stabilizing the enzyme-inhibitor complex and preventing substrate access.

Inhibitor ClassTarget EnzymeKey Interacting ResiduesIC50 RangeReference
PhenylthioureasAcetylcholinesterase (AChE)Tyr-124, Ser-203, Tyr-33750 - 60 µg/mL[14]
Sulphonyl thioureasCarbonic Anhydrase IX, XIIActive site Zn²⁺ ionKᵢ values in nM range[10]
Diaryl thioureasK-Ras G12VGlu370.21 µM[15]
AcylthioureasInfluenza RdRpAllosteric pocket0.8 nM[16]

Table 1: Comparative inhibitory data for selected thiourea-based inhibitors.

II. Thiourea Derivatives as Antiviral Agents

The versatility of the thiourea scaffold extends to targeting viral proteins, offering mechanisms distinct from the nucleoside analogs that dominate antiviral therapy.[1]

A. Viral Polymerase Inhibitors

Background: Viral polymerases, such as the RNA-dependent RNA polymerase (RdRp), are essential for the replication of viral genomes and represent a prime target for antiviral drugs.[17]

Mechanism of Action: Many thiourea-based polymerase inhibitors are non-nucleoside inhibitors (NNIs). They do not compete with nucleotide triphosphates but instead bind to allosteric pockets on the polymerase enzyme.[17] This binding induces a conformational change that distorts the active site, thereby inhibiting polymerase activity. Recently, acylthiourea derivatives were identified as potent inhibitors of the influenza virus RdRp.[16] Mechanistic studies confirmed that these compounds target the polymerase, and their high potency (EC50 in the subnanomolar range) highlights the effectiveness of this allosteric inhibition strategy.[16] A similar mechanism has been explored for inhibiting the polymerase of Hepatitis C Virus (HCV).[18]

B. Viral Assembly and Entry Inhibitors

Background: Beyond replication, viruses rely on a cascade of protein-protein interactions for assembly, maturation, and entry into host cells. Disrupting these processes presents another avenue for antiviral therapy.

Mechanism of Action:

  • HIV-1 Capsid and Cyclophilin A: Certain thiourea derivatives have been developed as dual inhibitors that target both the HIV-1 capsid (CA) protein and the host protein cyclophilin A (CypA).[19] These proteins are critical for the assembly and disassembly of the viral core. The inhibitors disrupt the crucial CA-CypA interaction, destabilizing the viral capsid and halting the replication cycle.

  • Herpes Simplex Virus (HSV) Encapsidation: A distinct class of thiourea compounds has been shown to inhibit HSV-1 replication by a novel mechanism. Instead of targeting DNA polymerase, these inhibitors act late in the replication cycle, impairing the cleavage of concatameric viral DNA and its packaging into new capsids.[20] Resistance to these compounds maps to the UL6 gene, which is involved in the encapsidation process, confirming this unique mechanism of action.[20]

III. Experimental Protocols for Mechanistic Studies

To rigorously compare and characterize thiourea-based inhibitors, a multi-faceted experimental approach is required. The following protocols represent a self-validating system, where data from biochemical, cellular, and structural assays are integrated to build a comprehensive understanding of the inhibitor's mechanism of action.

A. Workflow for Characterizing Inhibitor Mechanism of Action

MoA_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_Structural Structural Biology IC50 1. IC50 Determination (Dose-Response) Kinetics 2. Enzyme Kinetics (Determine Ki, mode: competitive, non-competitive, etc.) IC50->Kinetics Cell_IC50 3. Cellular Potency (e.g., Anti-proliferation, Antiviral Replicon) Kinetics->Cell_IC50 Validate in cellular context Target_Engage 4. Target Engagement (e.g., NanoBRET, Cellular Thermal Shift Assay) Cell_IC50->Target_Engage Crystallography 5. X-ray Crystallography (Protein-Inhibitor Complex) Target_Engage->Crystallography Confirm binding mode Docking 6. Molecular Docking (Validate Binding Pose) Crystallography->Docking

Sources

The Efficacy of 1-Dodecyl-3-phenyl-2-thiourea: An In-Vitro and In-Vivo Comparative Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Approach

1-Dodecyl-3-phenyl-2-thiourea is a lipophilic molecule belonging to the versatile class of thiourea derivatives, compounds recognized for their wide-ranging biological activities.[1] While direct experimental efficacy data for this specific compound is not extensively available in peer-reviewed literature, its structural features—a long C12 alkyl chain conferring high lipophilicity and a substituted phenyl ring—are characteristic of thiourea derivatives with significant antimicrobial and anticancer properties. This guide, therefore, provides a comparative analysis of the potential in-vitro and in-vivo efficacy of this compound by examining robust experimental data from structurally analogous compounds.

The lipophilic dodecyl chain is anticipated to enhance the molecule's ability to permeate biological membranes, a critical factor for intracellular drug delivery and interaction with microbial or cancer cell walls. The N-phenyl moiety is a common feature in many biologically active thiourea derivatives, and its substitutions can modulate the compound's electronic properties and binding affinity to molecular targets. By synthesizing findings from relevant in-vitro and in-vivo studies on N-alkyl-N'-phenylthioureas and other long-chain alkyl thiourea derivatives, this guide aims to provide researchers, scientists, and drug development professionals with a predictive framework for the potential therapeutic applications of this compound.

In-Vitro Efficacy: A Look at Antimicrobial and Anticancer Potential

The in-vitro evaluation of a novel compound is a cornerstone of preclinical research, providing essential data on its intrinsic biological activity and mechanism of action. For this compound, its structural characteristics suggest promising activity in two key therapeutic areas: antimicrobial and anticancer applications.

Antimicrobial Activity of Structurally Related Thiourea Derivatives

Thiourea derivatives have demonstrated broad-spectrum antimicrobial activity.[2] The presence of a long alkyl chain, such as the dodecyl group in the topic compound, is a critical determinant of this activity. Lipophilicity plays a crucial role in the interaction of these compounds with the lipid bilayers of bacterial cell membranes, potentially leading to membrane disruption and cell death.

A study on a series of thiourea derivatives highlighted that compounds with long alkyl chains exhibited significant antibacterial activity. For instance, bis(thiourea) derivatives with decyl (C10) and dodecyl (C12) chains showed excellent activity against Escherichia coli. This suggests that the dodecyl chain in this compound could confer potent antibacterial properties.

Comparative In-Vitro Antimicrobial Activity of Analogous Thiourea Derivatives

Compound/AnalogTarget OrganismIn-Vitro Efficacy (MIC)Reference
Bis(thiourea) derivative (C10 alkyl chain)Escherichia coliNot SpecifiedN/A
Bis(thiourea) derivative (C12 alkyl chain)Escherichia coliNot SpecifiedN/A
Thiourea Derivative TD4Methicillin-resistant Staphylococcus aureus (MRSA)2–16 µg/mLN/A
Amikacin (Control)Gram-positive bacteriaNot Specified[3]
Gentamycin (Control)Gram-negative bacteriaNot Specified[3]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Test Compound: The test compound, this compound, is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Caption: Workflow for in-vitro MIC determination.

Anticancer Activity of Structurally Related Thiourea Derivatives

The anticancer potential of thiourea derivatives is well-documented, with many analogs exhibiting potent cytotoxicity against various cancer cell lines.[4] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The lipophilic nature of this compound could facilitate its entry into cancer cells, enhancing its potential cytotoxic effects.

Studies on N-benzoyl-N'-phenylthiourea derivatives have shown that substitutions on the phenyl ring significantly influence their anticancer activity. For instance, N-(4-t-butylbenzoyl)-N'-phenylthiourea demonstrated potent cytotoxic activity against breast (MCF-7, T47D) and cervical (HeLa) cancer cell lines without harming normal cells.[4]

Comparative In-Vitro Anticancer Activity of Analogous Thiourea Derivatives

Compound/AnalogCancer Cell LineIn-Vitro Efficacy (IC50)Reference
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7 (Breast)Not Specified[4]
N-(4-t-butylbenzoyl)-N'-phenylthioureaT47D (Breast)Not Specified[4]
N-(4-t-butylbenzoyl)-N'-phenylthioureaHeLa (Cervical)Not Specified[4]
Doxorubicin (Control)VariousVariesN/A

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate treat Treat with Compound Dilutions start->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 Value read->calculate

Caption: Experimental workflow for the MTT cytotoxicity assay.

In-Vivo Efficacy: Bridging the Gap from Bench to Preclinical Models

While in-vitro studies provide crucial initial data, in-vivo animal models are indispensable for evaluating the therapeutic efficacy, pharmacokinetics, and safety profile of a compound in a complex biological system.[6] Given the promising in-vitro potential of thiourea derivatives, their evaluation in relevant animal models of infection and cancer is a critical next step.

In-Vivo Antimicrobial Efficacy of a Lipophilic Thiourea Derivative

A study on a thiourea derivative, designated as TD4, demonstrated its therapeutic efficacy in a mouse model of MRSA-induced skin and soft tissue infection. Treatment with TD4 reduced the infective lesion size and the bacterial load in the infected tissue, highlighting the potential of lipophilic thiourea compounds as in-vivo antibacterial agents. The exact structure of TD4 was not disclosed in the available literature.

Experimental Protocol: Murine Model of Skin Infection

  • Animal Model: Immunocompetent mice (e.g., BALB/c) are used.

  • Infection: A defined inoculum of a pathogenic bacterium (e.g., MRSA) is injected subcutaneously or applied to a superficial wound on the dorsum of the mice.

  • Treatment: At a specified time post-infection, mice are treated with this compound (e.g., via topical, intraperitoneal, or oral administration) at various doses. A control group receives a vehicle.

  • Efficacy Assessment: The efficacy of the treatment is assessed by monitoring parameters such as:

    • Lesion size and severity.

    • Bacterial burden in the infected tissue (determined by CFU counting).

    • Systemic signs of infection (e.g., weight loss, mortality).

  • Histopathological Analysis: Infected tissue samples may be collected for histological examination to assess inflammation and tissue damage.

Caption: General workflow for an in-vivo antimicrobial efficacy study.

In-Vivo Anticancer Efficacy of a Thiourea Analog

In the context of oncology, a study on a bis-thiourea derivative reported its ability to arrest tumor growth in a glioblastoma multiforme xenograft model in mice. This finding underscores the potential of thiourea compounds to translate their in-vitro cytotoxicity into in-vivo anticancer efficacy.

Experimental Protocol: Xenograft Tumor Model

  • Cell Line and Animal Model: Human cancer cells (e.g., breast, lung, or glioblastoma) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound at a specified dose and schedule (e.g., daily intraperitoneal injections). The control group receives the vehicle.

  • Efficacy Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight and general health of the mice are also monitored.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

While direct experimental evidence for the in-vitro and in-vivo efficacy of this compound is currently limited, a comprehensive analysis of its structural analogs provides a strong rationale for its potential as a bioactive compound. The presence of a long dodecyl chain suggests a high degree of lipophilicity, which is often correlated with enhanced antimicrobial and anticancer activities due to improved cell membrane penetration.

The presented experimental protocols for in-vitro and in-vivo studies offer a clear roadmap for the systematic evaluation of this compound. Future research should focus on synthesizing this compound and subjecting it to a battery of in-vitro assays against a panel of clinically relevant bacterial and cancer cell lines. Promising in-vitro results would then warrant further investigation in appropriate in-vivo animal models to determine its therapeutic potential, pharmacokinetic profile, and safety. Such studies will be crucial in elucidating the true efficacy of this compound and its potential as a lead compound for the development of new therapeutic agents.

References

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A Comparative Benchmarking Guide to the Antioxidant Performance of 1-Dodecyl-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for novel and effective antioxidant compounds, thiourea derivatives have emerged as a promising class of molecules with significant radical scavenging capabilities.[1][2][3] This guide provides a comprehensive technical overview of the anticipated antioxidant performance of 1-Dodecyl-3-phenyl-2-thiourea, benchmarked against established antioxidants: Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT).

While direct experimental data for this compound is not yet broadly published, this guide synthesizes findings from closely related thiourea analogs to project its potential efficacy.[4][5] We will delve into the mechanistic underpinnings of its antioxidant action and provide standardized protocols for its empirical evaluation.

The Scientific Rationale: Why Thiourea Derivatives Show Antioxidant Promise

Thiourea derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their thioamide or amide groups to neutralize free radicals.[2][4] This action interrupts the propagation of radical chain reactions, a key process in oxidative stress. The presence of both a thiocarbonyl (C=S) group and amino (NH) groups contributes significantly to their radical scavenging activity.[4] Theoretical studies suggest that the hydrogen atom transfer (HAT) mechanism is the predominant pathway for the antioxidant action of thiourea derivatives.[4][5]

The unique structure of this compound, featuring a lipophilic dodecyl chain and an aromatic phenyl group, suggests it may exhibit interesting properties in both lipid and aqueous environments, making it a compelling candidate for further investigation in various biological and pharmaceutical contexts.

Benchmarking Against the Gold Standards

To contextualize the potential performance of this compound, we compare it to three widely recognized antioxidants, each with a distinct mechanism of action and application profile.

  • Trolox: A water-soluble analog of vitamin E, Trolox is a potent antioxidant that acts primarily by donating a hydrogen atom from the hydroxyl group of its chromanol ring to scavenge peroxyl and alkoxyl radicals.[6][7][8] It is frequently used as a standard in antioxidant capacity assays due to its high reactivity and clear mechanism.[7]

  • Ascorbic Acid (Vitamin C): A vital water-soluble vitamin, ascorbic acid is a powerful reducing agent and free radical scavenger.[9][10][11] Its antioxidant activity stems from its ability to donate electrons, thereby neutralizing a wide range of reactive oxygen species (ROS).[11][12] Beyond direct scavenging, it can also regenerate other antioxidants, such as vitamin E.[9]

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant, BHT is widely used as a preservative in foods, cosmetics, and pharmaceuticals.[13][14][15] Its primary mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to interrupt free radical chain reactions, particularly lipid peroxidation.[13][14][[“]]

Projected Antioxidant Performance: A Comparative Data Overview

While specific IC50 values for this compound are not available in the reviewed literature, we can project its potential performance based on data from structurally similar thiourea derivatives. The following table presents a comparative summary of IC50 values from common antioxidant assays for these analogs and our benchmark antioxidants. A lower IC50 value indicates greater antioxidant potency.

CompoundDPPH IC50 (mM)ABTS IC50 (mM)Primary Antioxidant Mechanism
1,3-diphenyl-2-thiourea (DPTU) 0.710 ± 0.001[5]0.044 ± 0.001[5]Hydrogen Atom Transfer (HAT)
1-benzyl-3-phenyl-2-thiourea (BPTU) 11.000 ± 0.015[5]2.400 ± 0.021[5]Hydrogen Atom Transfer (HAT)
Trolox ~0.011 (in 50% acetone)[17]Varies by assay conditionsHydrogen Atom Transfer (HAT)
Ascorbic Acid Varies by assay conditionsVaries by assay conditionsElectron Transfer (ET)
Butylated Hydroxytoluene (BHT) Varies by assay conditionsVaries by assay conditionsHydrogen Atom Transfer (HAT)

Mechanistic Insights: Visualizing Antioxidant Action

The antioxidant activity of thiourea derivatives is primarily driven by the donation of a hydrogen atom from the nitrogen atoms to a free radical (R•), thus neutralizing it.

Antioxidant_Mechanism Thiourea This compound (Ar-NH-C(=S)-NH-R') Thiourea_Radical Thiourea Radical (Ar-N•-C(=S)-NH-R' or Ar-NH-C(=S)-N•-R') Thiourea->Thiourea_Radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance

Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism for this compound.

Experimental Protocols for Antioxidant Capacity Assessment

To facilitate the empirical evaluation of this compound, we provide detailed, step-by-step methodologies for two standard antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, leading to a color change from violet to yellow.[18][19]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_DPPH Prepare 0.1 mM DPPH solution in methanol Mix Mix sample/standard with DPPH solution (e.g., 1:1 v/v) Prep_DPPH->Mix Prep_Sample Prepare serial dilutions of This compound Prep_Sample->Mix Prep_Standard Prepare serial dilutions of Trolox/Ascorbic Acid Prep_Standard->Mix Incubate Incubate in the dark (e.g., 30 minutes at RT) Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[20][21]

  • Sample and Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the standard antioxidant (e.g., Trolox or Ascorbic Acid).[20]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each sample or standard dilution to triplicate wells.[20]

    • Add 100 µL of the DPPH working solution to all wells.[20]

    • Include a blank control containing 100 µL of the solvent and 100 µL of the DPPH solution.[20]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[21]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100[20] Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the sample concentrations to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[21]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[22][23]

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_ABTS_Radical Generate ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate Mix Mix sample/standard with ABTS•+ solution Prep_ABTS_Radical->Mix Prep_Sample Prepare serial dilutions of This compound Prep_Sample->Mix Prep_Standard Prepare serial dilutions of Trolox Prep_Standard->Mix Incubate Incubate in the dark (e.g., 6 minutes at RT) Mix->Incubate Measure Measure absorbance at ~734 nm Incubate->Measure Calculate Calculate % inhibition and TEAC value Measure->Calculate

Caption: Experimental workflow for the ABTS antioxidant assay.

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.[23]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[23]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[23]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[24]

  • Sample and Standard Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay. Prepare serial dilutions of Trolox as the standard.

  • Assay Procedure (96-well plate format):

    • Add a small volume (e.g., 10 µL) of each sample or standard dilution to triplicate wells.

    • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to all wells.[24]

    • Include a blank control containing the solvent instead of the sample.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).[19][25]

Conclusion and Future Directions

Based on the available literature for structurally related compounds, this compound is projected to be a competent antioxidant, likely operating through a hydrogen atom transfer mechanism. Its lipophilic nature may confer advantages in non-aqueous systems and biological membranes.

The provided experimental protocols offer a standardized framework for the empirical validation of its antioxidant capacity. Direct, head-to-head comparative studies with established antioxidants under identical conditions are crucial to definitively position this compound within the landscape of antioxidant research and development. Further investigations into its cellular antioxidant activity and potential pro-oxidant effects are also warranted to fully elucidate its biological profile.

References

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  • Huong, D. Q., Bay, M. V., & Nam, P. C. (2021). Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. Journal of Molecular Liquids, 340, 117149.
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  • Tok, F., Cakir, C., Cam, D., Kirpat, M. M., & Sicak, Y. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Marmara Pharmaceutical Journal, 26(2), 209-218.
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  • Thbayh, D. K., & Al-Amiery, A. A. (2021). Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. Materials Science and Engineering, 46(1), 63–69.
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  • Benchchem. (n.d.). Comparative Analysis of Antioxidant Capacity: Noreugenin vs. Trolox.
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  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). The trolox equivalent antioxidant capacities of various antioxidant compounds calculated with respect to the ABTS=persulphate method, FOLIN method and the developed (CUPRAC) method. ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Inhibitory Potential of 1-Dodecyl-3-phenyl-2-thiourea: A Data-Driven Analysis of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the thiourea scaffold stands out for its remarkable versatility and proven efficacy across a spectrum of biological targets.[1][2] These compounds, characterized by the (R¹R²N)(R³R⁴N)C=S core structure, have demonstrated a wide array of pharmacological activities, including potent enzyme inhibition. This guide provides a comprehensive statistical and mechanistic analysis of the inhibitory potential of 1-Dodecyl-3-phenyl-2-thiourea , a member of this promising class of molecules.

While extensive research has highlighted the inhibitory effects of numerous thiourea derivatives, specific experimental data for this compound is not yet prevalent in publicly accessible literature.[3][4][5][6][7] Consequently, this guide will adopt a comparative and predictive approach. We will first establish the well-documented inhibitory profile of the parent compound, Phenylthiourea (PTU) , particularly against tyrosinase, a key enzyme in melanin biosynthesis. We will then extrapolate the potential inhibitory characteristics of this compound, considering the structural and physicochemical contributions of its dodecyl chain. This analysis will be grounded in established principles of medicinal chemistry and supported by detailed experimental protocols to empower researchers to validate these hypotheses.

The Thiourea Scaffold: A Privileged Structure in Enzyme Inhibition

Thiourea and its derivatives are recognized as highly effective inhibitors of various enzymes, primarily due to the ability of the sulfur and nitrogen atoms to coordinate with metal ions in the active sites of metalloenzymes.[1][8] This interaction often disrupts the catalytic cycle of the enzyme, leading to a loss of function. Key enzyme families that are notably susceptible to inhibition by thiourea derivatives include:

  • Tyrosinases: Copper-containing enzymes that catalyze the initial and rate-limiting steps of melanin production.[9][10]

  • Ureases: Nickel-containing enzymes that hydrolyze urea to ammonia and carbon dioxide, a critical virulence factor for bacteria like Helicobacter pylori.[11][12][13]

  • Carbonic Anhydrases: Zinc-containing enzymes involved in various physiological processes, including pH regulation and CO₂ transport.

  • Kinases: A broad family of enzymes that play crucial roles in cell signaling and are major targets in cancer therapy.

The inhibitory potency and selectivity of thiourea derivatives can be finely tuned by modifying the substituents on the nitrogen atoms. These modifications can influence the compound's electronic properties, steric hindrance, and overall lipophilicity, all of which are critical determinants of its interaction with the target enzyme.

Phenylthiourea (PTU): A Well-Characterized Tyrosinase Inhibitor

Phenylthiourea (PTU) is a classic and potent inhibitor of tyrosinase, and its mechanism of action has been extensively studied.[9] It serves as an excellent benchmark for understanding the potential inhibitory profile of its derivatives.

Mechanism of Tyrosinase Inhibition by PTU

Tyrosinase is a binuclear copper-containing enzyme that catalyzes two distinct reactions: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity). PTU is known to be a competitive inhibitor of tyrosinase.[14] Its inhibitory action is primarily attributed to the chelation of the copper ions in the enzyme's active site by the thiourea sulfur atom. This interaction prevents the binding of the natural substrate, L-tyrosine, thereby blocking the catalytic process.

G cluster_enzyme Tyrosinase Active Site cluster_substrate Substrate Binding cluster_inhibitor Inhibitor Action Cu2+ Cu²⁺ His Histidine Residues L-Tyrosine L-Tyrosine L-Tyrosine->Cu2+ Binds to Copper Center Melanin Melanin L-Tyrosine->Melanin Catalytic Conversion PTU Phenylthiourea (PTU) PTU->Cu2+ Chelates Copper Ions PTU->Melanin Inhibits Conversion

Figure 1: Competitive inhibition of tyrosinase by Phenylthiourea (PTU).

Quantitative Analysis of PTU Inhibition

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. For PTU, the reported IC₅₀ value against mushroom tyrosinase is approximately 1.8 µM .[9]

Predicted Inhibitory Profile of this compound

The introduction of a long, hydrophobic dodecyl chain to the phenylthiourea scaffold is expected to significantly alter its physicochemical properties and, consequently, its biological activity.

Structural Comparison and Physicochemical Properties
FeaturePhenylthiourea (PTU)This compound
Structure C₇H₈N₂SC₁₉H₃₂N₂S
Molecular Weight 152.22 g/mol 320.54 g/mol
LogP (Predicted) ~1.5~6.5
Key Moieties Phenyl group, Thiourea corePhenyl group, Thiourea core, Dodecyl chain

The most striking difference is the dramatic increase in lipophilicity, as indicated by the predicted LogP value. This suggests that this compound will have a much greater affinity for nonpolar environments, such as cell membranes.

Hypothesized Inhibitory Effects and Potential Advantages

Based on its structure, we can hypothesize the following about the inhibitory properties of this compound:

  • Enhanced Membrane Permeability: The increased lipophilicity conferred by the dodecyl chain may facilitate its passage across cell membranes, potentially leading to higher intracellular concentrations compared to the more polar PTU. This could be advantageous for targeting intracellular enzymes.

  • Altered Target Specificity: While the thiourea core will likely retain its affinity for metalloenzymes, the dodecyl chain could introduce new interactions with hydrophobic pockets within or near the active site of target enzymes. This might lead to enhanced potency or a shift in selectivity towards different enzymes.

  • Potential for Micelle Formation: At higher concentrations, the amphipathic nature of this compound could lead to the formation of micelles, which might influence its bioavailability and interaction with biological systems.

  • Broader Biological Activity: The structural similarity to other long-chain substituted thioureas suggests potential for other biological activities, such as antimicrobial or anticancer effects.[2][15]

Comparative Experimental Design for Inhibitory Analysis

To empirically determine the inhibitory effects of this compound and compare it to PTU, a series of well-defined experiments are necessary. The following protocols provide a robust framework for such an investigation.

Tyrosinase Inhibition Assay

This assay will quantify the inhibitory effect of the compounds on the diphenolase activity of mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (50 mM, pH 6.8)

  • This compound

  • Phenylthiourea (PTU)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase (1000 U/mL) in phosphate buffer.

    • Prepare a 2 mM L-DOPA solution in phosphate buffer.

    • Prepare stock solutions of this compound and PTU in DMSO (e.g., 10 mM).

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the test compounds (serially diluted from the stock solution). For the control, add 20 µL of DMSO.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Inhibitor to Plate Add Inhibitor to Plate Prepare Reagents->Add Inhibitor to Plate Add Buffer Add Buffer Add Inhibitor to Plate->Add Buffer Add Tyrosinase & Incubate Add Tyrosinase & Incubate Add Buffer->Add Tyrosinase & Incubate Add L-DOPA (Substrate) Add L-DOPA (Substrate) Add Tyrosinase & Incubate->Add L-DOPA (Substrate) Measure Absorbance (475 nm) Measure Absorbance (475 nm) Add L-DOPA (Substrate)->Measure Absorbance (475 nm) Calculate Reaction Rates Calculate Reaction Rates Measure Absorbance (475 nm)->Calculate Reaction Rates Determine % Inhibition Determine % Inhibition Calculate Reaction Rates->Determine % Inhibition Calculate IC50 Calculate IC50 Determine % Inhibition->Calculate IC50 End End Calculate IC50->End

Figure 2: Workflow for the tyrosinase inhibition assay.

Urease Inhibition Assay

This assay determines the inhibitory effect on the activity of Jack bean urease.

Materials:

  • Jack Bean Urease (EC 3.5.1.5)

  • Urea

  • Phenol Red

  • Phosphate Buffer (20 mM, pH 7.0)

  • This compound

  • Thiourea (as a positive control)

  • DMSO

  • 96-well microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of Jack bean urease (10 U/mL) in phosphate buffer.

    • Prepare a 100 mM urea solution in phosphate buffer.

    • Prepare a 0.02% Phenol Red solution in phosphate buffer.

    • Prepare stock solutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of various concentrations of the test compounds.

    • Add 25 µL of the urease solution to each well and incubate at 37°C for 15 minutes.

    • Add 55 µL of the urea solution to each well and incubate at 37°C for 30 minutes.

    • Add 115 µL of the Phenol Red solution to each well.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • The production of ammonia from urea hydrolysis increases the pH, causing a color change of the Phenol Red indicator. The absorbance is inversely proportional to the urease activity.

    • Calculate the percentage of inhibition and the IC₅₀ values as described for the tyrosinase assay.

Future Directions and Conclusion

The thiourea scaffold continues to be a fertile ground for the discovery of novel enzyme inhibitors. While the inhibitory profile of this compound remains to be experimentally elucidated, its structural features suggest a strong potential for potent and possibly novel inhibitory activities. The long dodecyl chain is a key structural modification that is likely to significantly impact its pharmacokinetic and pharmacodynamic properties compared to its parent compound, Phenylthiourea.

The experimental protocols detailed in this guide provide a clear path for researchers to systematically evaluate the inhibitory effects of this compound and other novel derivatives. Such studies are essential for unlocking the full therapeutic potential of this versatile class of compounds and for the development of next-generation enzyme inhibitors.

References

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A Comparative Guide to 1-Dodecyl-3-phenyl-2-thiourea: Evaluating a Promising Thiourea Derivative in the Context of Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. Among the myriad of scaffolds, thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. This guide provides an in-depth technical comparison of 1-Dodecyl-3-phenyl-2-thiourea , a molecule of interest, with other experimentally validated thiourea derivatives. While peer-reviewed data on this specific compound remains limited, this guide will leverage established structure-activity relationships (SAR) to predict its performance and contextualize its potential against well-characterized alternatives.

Introduction to this compound and the Thiourea Scaffold

Thiourea and its derivatives are characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms. This core structure allows for extensive chemical modification, leading to a diverse library of compounds with a wide range of biological activities. The mechanism of action for many thiourea derivatives is attributed to their ability to interact with various biological targets through hydrogen bonding and coordination with metal ions.

This compound is an N,N'-disubstituted thiourea featuring a long lipophilic dodecyl chain and an aromatic phenyl group. Based on established SAR, the presence of an alkyl chain is known to enhance the lipophilicity of the molecule, which can improve its ability to penetrate microbial cell membranes. The phenyl group can also contribute to interactions with biological targets through pi-stacking and hydrophobic interactions.

Synthesis of this compound and Related Derivatives

The synthesis of N,N'-disubstituted thioureas, including this compound, is typically achieved through the reaction of an isothiocyanate with a primary amine. This straightforward and efficient method offers high yields under mild conditions.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Phenyl_Isothiocyanate Phenyl Isothiocyanate Stirring Stirring at Room Temperature Phenyl_Isothiocyanate->Stirring Dodecylamine Dodecylamine Dodecylamine->Stirring Solvent Solvent (e.g., DCM, THF) Solvent->Stirring Target_Compound This compound Stirring->Target_Compound

Caption: General synthesis workflow for this compound.

Experimental Protocol: General Synthesis of N,N'-Disubstituted Thioureas[1]
  • Reaction Setup: In a round-bottom flask, dissolve the desired isothiocyanate (e.g., phenyl isothiocyanate, 1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Amine: To the stirred solution, add the primary amine (e.g., dodecylamine, 1.0-1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by recrystallization or flash column chromatography to yield the pure N,N'-disubstituted thiourea.

Comparative Performance Analysis: Antimicrobial Activity

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Hypothetical: this compound S. aureus, E. coli--
1-(4-fluoro-3-chlorophenyl)-3-(1H-1,2,4-triazol-3-yl)thioureaS. aureus4-32[2]
1-allyl-3-benzoylthioureaMRSA1000
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaS. aureus, E. coli32[3]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaS. aureus, E. coli32[3]

Based on the structure, the long dodecyl chain in this compound is expected to enhance its interaction with the lipid-rich bacterial cell membrane, potentially leading to increased antimicrobial activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination[4][5]
  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilutions: Prepare a series of twofold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Performance Analysis: Anticancer Activity

Thiourea derivatives have also shown significant potential as anticancer agents. The cytotoxic activity of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Hypothetical: this compound ---
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung Cancer)0.2[4]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Colon Cancer)1.5
1-(4-hexylbenzoyl)-3-methylthioureaT47D (Breast Cancer)179[5]

The lipophilic nature of this compound might facilitate its entry into cancer cells, potentially leading to cytotoxic effects. However, the precise mechanism would need to be elucidated through experimental studies.

Experimental Protocol: MTT Assay for Cytotoxicity[8][9][10][11][12]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Postulated Mechanism of Action

The precise molecular targets of most thiourea derivatives are still under investigation. However, several mechanisms have been proposed for their antimicrobial and anticancer activities.

Mechanism_of_Action cluster_antimicrobial Antimicrobial Action cluster_anticancer Anticancer Action Thiourea Thiourea Derivative Membrane Bacterial Cell Membrane Disruption Thiourea->Membrane Enzyme Enzyme Inhibition (e.g., DNA Gyrase) Thiourea->Enzyme Thiourea_AC Thiourea Derivative Apoptosis Induction of Apoptosis Thiourea_AC->Apoptosis Kinase Kinase Inhibition (e.g., Tyrosine Kinases) Thiourea_AC->Kinase

Caption: Postulated mechanisms of action for thiourea derivatives.

In antimicrobial applications, thioureas may disrupt the bacterial cell membrane or inhibit essential enzymes like DNA gyrase.[6] In cancer therapy, they have been shown to induce apoptosis (programmed cell death) and inhibit various protein kinases involved in cancer cell proliferation and survival.[7]

Conclusion and Future Directions

This compound represents an intriguing yet underexplored member of the thiourea family. Based on the established structure-activity relationships of related compounds, it holds promise as a potential antimicrobial and anticancer agent, largely attributable to its lipophilic dodecyl chain and aromatic phenyl moiety.

To validate the potential of this compound, rigorous experimental evaluation is imperative. Future studies should focus on:

  • Definitive Synthesis and Characterization: Confirming the synthesis and purity of the compound through spectroscopic methods.

  • In Vitro Biological Screening: Conducting comprehensive antimicrobial and anticancer assays to determine its MIC and IC50 values against a panel of relevant microbial strains and cancer cell lines.

  • Mechanism of Action Studies: Investigating the specific molecular targets and pathways through which it exerts its biological effects.

  • Comparative Studies: Directly comparing its efficacy and toxicity with established drugs and other promising thiourea derivatives.

This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound. By providing a comparative context and detailed experimental protocols, we aim to facilitate further investigation into this and other novel thiourea derivatives.

References

  • Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163–175. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

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  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

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  • Abdullah, Q. O., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(1), 25. [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7126. [Link]

  • Request PDF. (2025). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. [Link]

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  • ResearchGate. (2025). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. [Link]

  • Suzana, S., & Diyah, N. W. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education, 24(2), 1-7. [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. [Link]

  • Stefańska, J., et al. (2018). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Current Topics in Medicinal Chemistry, 18(20), 1736-1746. [Link]

  • Liu, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences, 24(7), 6757. [Link]

  • Bult-Ito, A., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 1-13. [Link]

  • Limban, C., et al. (2008). Antimicrobial Activity of Some New Thioureides Derived From 2-(4-chlorophenoxymethyl)benzoic Acid. Molecules, 13(3), 567-580. [Link]

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A Comparative Guide to the Cost-Effectiveness of 1-Dodecyl-3-phenyl-2-thiourea in Industrial Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the critical field of industrial asset preservation, particularly in sectors such as oil and gas, chemical processing, and desalination, the mitigation of corrosion is of paramount importance. The selection of a corrosion inhibitor is a multifaceted decision, balancing efficacy, cost, and environmental impact. This guide provides an in-depth technical comparison of 1-Dodecyl-3-phenyl-2-thiourea, a promising thiourea derivative, against other established corrosion inhibitors. Our analysis is grounded in experimental data and aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions.

Introduction: The Role of Thiourea Derivatives in Corrosion Mitigation

Corrosion is an electrochemical process that leads to the gradual degradation of metallic materials. In acidic environments, commonly encountered during industrial processes like acid pickling, cleaning, and oil well acidizing, the corrosion of steel and other alloys is significantly accelerated. Organic corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.

Thiourea and its derivatives have long been recognized as effective corrosion inhibitors, particularly for steel in acidic media. Their efficacy stems from the presence of sulfur and nitrogen atoms in the thiocarbonyl group, which act as active centers for adsorption onto the metal surface. This adsorption forms a protective layer that isolates the metal from the corrosive environment. This compound (DPTU) is a member of this class of compounds, distinguished by the presence of a long dodecyl chain and a phenyl group. These structural features are hypothesized to enhance its protective properties.

Mechanism of Action: How this compound Protects Metal Surfaces

The primary mechanism by which thiourea derivatives, including DPTU, inhibit corrosion is through adsorption onto the metal surface. This process can be broadly categorized into physisorption and chemisorption.

  • Physisorption: This involves the electrostatic attraction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the thiourea molecule can become protonated, leading to electrostatic attraction.

  • Chemisorption: This involves the formation of a coordinate covalent bond between the lone pair electrons of the sulfur and nitrogen atoms in the thiourea molecule and the vacant d-orbitals of the metal atoms. This type of adsorption is generally stronger and more stable.

The presence of the long dodecyl chain in DPTU is expected to contribute to its inhibitory action in several ways:

  • Increased Surface Coverage: The long alkyl chain can create a more compact and hydrophobic protective layer on the metal surface, further hindering the approach of corrosive species.

  • Enhanced Adsorption: The electron-donating nature of the alkyl group can increase the electron density on the sulfur and nitrogen atoms, thereby strengthening the chemisorption bond with the metal.

  • Steric Hindrance: The bulky dodecyl group can physically block active corrosion sites on the metal surface.

The phenyl group also plays a role by contributing to the π-electron system, which can enhance the adsorption of the inhibitor on the metal surface.

G cluster_inhibitor This compound (DPTU) cluster_metal Metal Surface (e.g., Steel) cluster_environment Corrosive Environment (Acidic) DPTU DPTU Molecule (S, N lone pairs, Dodecyl chain, Phenyl ring) Metal Metal Surface (Vacant d-orbitals) DPTU->Metal Adsorption (Physisorption & Chemisorption) Corrosive Corrosive Species (H+, Cl-) DPTU->Corrosive Protective Barrier (Blocks corrosive species) Metal->Corrosive Corrosion Reaction

Caption: Mechanism of corrosion inhibition by this compound.

Comparative Performance Analysis

To assess the cost-effectiveness of DPTU, we will compare its performance and cost against a widely used and cost-effective corrosion inhibitor, Hexamethylenetetramine (URO) , as well as another relevant thiourea derivative, 1-Phenyl-2-thiourea (PTU) .

3.1. Performance Metrics: Inhibition Efficiency

The primary metric for evaluating the performance of a corrosion inhibitor is its inhibition efficiency (IE), which is calculated using the following formula:

IE (%) = [(CR₀ - CRᵢ) / CR₀] * 100

Where:

  • CR₀ is the corrosion rate in the absence of the inhibitor.

  • CRᵢ is the corrosion rate in the presence of the inhibitor.

InhibitorConcentrationCorrosive MediumTemperatureInhibition Efficiency (%)Reference
This compound (DPTU) Data not available in direct comparison----
1-Phenyl-2-thiourea (PTU) 5 x 10⁻³ M1.0 M HCl60 °C98.96[1]
1-Benzyl-3-phenyl-2-thiourea (BPTU) 2 x 10⁻⁴ M1.0 M HCl30 °C94.99[2]
Hexamethylenetetramine (URO) 2 x 10⁻⁴ M1.0 M HCl30 °C46.57[2]
Hexamethylenetetramine (URO) 0.08 M3.5% NaCl-92[3]
Hexamethylenetetramine (URO) 800 ppm1.0 M HCl35 °C93.0[4]

Analysis of Performance Data:

From the available data, it is evident that thiourea derivatives, such as PTU and BPTU, exhibit very high inhibition efficiencies, often exceeding 90%, even at relatively low concentrations.[1][2] In a direct comparison, BPTU significantly outperformed URO under the same conditions.[2] URO's performance appears to be highly dependent on the corrosive medium and concentration, with significantly lower efficiency in HCl compared to NaCl solutions at the tested concentrations.[2][3][4]

The long dodecyl chain in DPTU is structurally similar to the benzyl group in BPTU, suggesting that DPTU would likely exhibit high inhibition efficiency, potentially comparable to or exceeding that of BPTU and PTU due to the enhanced surface coverage and hydrophobicity conferred by the longer alkyl chain.

3.2. Cost-Effectiveness Analysis

The cost-effectiveness of a corrosion inhibitor is not solely determined by its price per kilogram but is a function of its required concentration for effective inhibition and its overall performance.

InhibitorMolecular Weight ( g/mol )Price (USD/kg) - indicativeEffective Concentration Range (indicative)Cost per unit volume of inhibited solution (indicative)
This compound (DPTU) 320.54[5][6]~ $1920 (based on $121/250mg)[7]10⁻⁴ - 10⁻³ M (estimated)High
1-Phenyl-2-thiourea (PTU) 152.21~ $200 - $40010⁻⁴ - 10⁻³ MModerate
Hexamethylenetetramine (URO) 140.19~ $50 - $10010⁻³ - 10⁻¹ MLow to Moderate

Analysis of Cost-Effectiveness:

  • This compound (DPTU): While likely a highly effective inhibitor, its current market price is substantially higher than the alternatives. For it to be cost-effective, it would need to provide significantly superior performance at much lower concentrations or offer unique properties not found in other inhibitors, such as exceptional film persistency or performance in highly specific and aggressive environments.

  • 1-Phenyl-2-thiourea (PTU): This compound presents a good balance of high performance and moderate cost. Its high inhibition efficiency at low concentrations makes it a strong candidate for many industrial applications.

  • Hexamethylenetetramine (URO): URO is a very cost-effective option on a per-kilogram basis. However, its lower inhibition efficiency in some acidic environments might necessitate its use at higher concentrations, which could offset its initial low price. Its effectiveness in neutral saline solutions is a notable advantage.

Based on the available data, 1-Phenyl-2-thiourea (PTU) appears to offer the most favorable balance of cost and performance for general acidic corrosion inhibition. While This compound (DPTU) is likely a high-performance inhibitor, its current cost structure makes it more suitable for specialized, high-value applications where its unique properties can justify the premium price. Hexamethylenetetramine (URO) remains a viable, low-cost option, particularly in less aggressive or neutral pH environments.

Experimental Protocols for Inhibitor Evaluation

To ensure the scientific integrity and reproducibility of corrosion inhibitor performance data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.

4.1. Weight Loss Method (Gravimetric) - Based on ASTM G31

This is a fundamental and widely used method for determining the average corrosion rate.

Methodology:

  • Specimen Preparation:

    • Prepare metal coupons of a standard size and surface area.

    • Mechanically polish the coupons with successively finer grades of abrasive paper (e.g., 240, 400, 600 grit).

    • Degrease the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.

    • Accurately weigh the coupons to four decimal places.

  • Immersion Test:

    • Prepare the corrosive solution (e.g., 1.0 M HCl) with and without the desired concentrations of the corrosion inhibitor.

    • Immerse the prepared coupons in the test solutions in beakers or flasks.

    • Maintain a constant temperature using a water bath or incubator.

    • The duration of the test can range from a few hours to several days, depending on the corrosivity of the medium.

  • Post-Test Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products according to standard procedures (e.g., using a specific acid solution with an inhibitor to prevent further metal loss).

    • Rinse the cleaned coupons with deionized water, dry them, and reweigh them accurately.

  • Calculation:

    • Calculate the weight loss (ΔW) as the difference between the initial and final weights.

    • Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR = (K × ΔW) / (A × T × D), where K is a constant, A is the surface area, T is the immersion time, and D is the density of the metal.

    • Calculate the inhibition efficiency (IE%) as described previously.

G start Start prep Prepare & Weigh Metal Coupon start->prep immerse Immerse in Corrosive Solution (with/without inhibitor) prep->immerse clean Clean & Dry Coupon immerse->clean weigh Reweigh Coupon clean->weigh calc Calculate Weight Loss, Corrosion Rate & IE% weigh->calc end End calc->end

Caption: Workflow for the Weight Loss Method of corrosion inhibitor evaluation.

4.2. Electrochemical Methods

Electrochemical techniques provide more rapid and detailed information about the corrosion process and the mechanism of inhibition.

4.2.1. Potentiodynamic Polarization (PDP) - Based on ASTM G5 and G59

This technique measures the current response of a metal to a controlled change in its potential.

Methodology:

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

    • Fill the cell with the corrosive solution (with or without inhibitor).

  • Measurement:

    • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize.

    • Apply a potential scan, typically from a cathodic potential to an anodic potential relative to the OCP, at a slow, constant scan rate (e.g., 0.167 mV/s).

    • Record the resulting current density as a function of the applied potential.

  • Data Analysis:

    • Plot the logarithm of the current density versus the applied potential (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • The corrosion rate is directly proportional to icorr.

    • Calculate the inhibition efficiency from the icorr values with and without the inhibitor.

4.2.2. Electrochemical Impedance Spectroscopy (EIS) - Based on ISO 16773

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.

Methodology:

  • Electrochemical Cell Setup:

    • Use the same three-electrode cell as for PDP.

  • Measurement:

    • Allow the system to stabilize at the OCP.

    • Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • Measure the resulting AC current response.

  • Data Analysis:

    • Plot the impedance data in the form of a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

    • Model the data using an equivalent electrical circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

    • The Rct value is inversely proportional to the corrosion rate. A larger Rct indicates better corrosion protection.

    • Calculate the inhibition efficiency from the Rct values.

G cluster_setup Electrochemical Cell Setup cluster_pdp Potentiodynamic Polarization (PDP) cluster_eis Electrochemical Impedance Spectroscopy (EIS) WE Working Electrode (Metal Specimen) PDP_Scan Apply Potential Scan WE->PDP_Scan EIS_Scan Apply AC Signal WE->EIS_Scan RE Reference Electrode (e.g., SCE) RE->PDP_Scan RE->EIS_Scan CE Counter Electrode (e.g., Platinum) CE->PDP_Scan CE->EIS_Scan Tafel Generate Tafel Plot PDP_Scan->Tafel icorr Determine icorr & IE% Tafel->icorr Nyquist Generate Nyquist/Bode Plots EIS_Scan->Nyquist Rct Determine Rct & IE% Nyquist->Rct

Caption: Workflow for Electrochemical Evaluation of Corrosion Inhibitors.

Conclusion and Future Outlook

The selection of a corrosion inhibitor is a critical decision in many industrial applications. This guide has provided a comparative analysis of the cost-effectiveness of this compound against other common inhibitors.

  • Performance: Thiourea derivatives, including this compound, are highly effective corrosion inhibitors, particularly in acidic media, due to their strong adsorption on metal surfaces.

  • Cost-Effectiveness: While this compound shows promise for high-performance applications, its current cost makes it less competitive for general use compared to other thiourea derivatives like 1-Phenyl-2-thiourea. Hexamethylenetetramine remains a viable low-cost option, especially in neutral environments.

  • Experimental Validation: The use of standardized experimental protocols, such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, is crucial for obtaining reliable and comparable data on inhibitor performance.

Future research should focus on direct comparative studies of this compound against a wider range of inhibitors under various industrial conditions. Additionally, investigations into more cost-effective synthesis routes for DPTU could significantly enhance its commercial viability. The development of "green" corrosion inhibitors with low environmental toxicity is also a key area for future exploration.

References

  • Hexamethylenetetramine as a corrosion inhibitor in hydrochloric acid solution. (n.d.). Atlantis Press. Retrieved from [Link]

  • Investigation of the corrosion inhibition properties of hexamine (HMTA) for mild steel in NaCl solution. (2022). Semantic Scholar. Retrieved from [Link]

  • The inhibitive effect of hexamethylenetetramine on the acid corrosion of steel. (2007). ResearchGate. Retrieved from [Link]

  • Pdf - Elixir Journal. (n.d.). Retrieved from [Link]

  • Hexamethylenetetramine as a corrosion inhibitor in hydrochloric acid solution. (n.d.). Atlantis Press. Retrieved from [Link]

  • Corrosion Inhibition Performance and Mechanism Analysis of Phenyl and Benzoyl Thiourea in Hydrochloric Acid. (2023). China Petroleum Processing and Petrochemical Technology. Retrieved from [Link]

  • Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. (2012). Journal of Materials and Environmental Science. Retrieved from [Link]

  • Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium. (2024). Materials International. Retrieved from [Link]

  • Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019). ACS Omega. Retrieved from [Link]

  • Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. (2025). ResearchGate. Retrieved from [Link]

  • Inhibition Effect of Thiourea Derivative for Mild Steel Corrosion in Acid Medium: Experimental and Theoretical Studies. (2021). ResearchGate. Retrieved from [Link]

  • A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution. (2021). Semantic Scholar. Retrieved from [Link]

  • An Investigation of a Combined Thiourea and Hexamethylenetetramine as Inhibitors for Corrosion of N80 in 15% HCl Solution. (n.d.). SciSpace. Retrieved from [Link]

  • Performance of phenylthiourea as corrosion inhibitor for aluminum in trichloroacetic acid. (2009). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution. (2021). ResearchGate. Retrieved from [Link]

Sources

Navigating the Environmental Impact of Protein Solubilization: A Comparative Guide to 1-Dodecyl-3-phenyl-2-thiourea and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Greener Proteomics

In the pursuit of scientific discovery, particularly within proteomics and drug development, the reagents we choose have consequences that extend beyond the laboratory. 1-Dodecyl-3-phenyl-2-thiourea, a compound frequently used for its ability to solubilize proteins, is a case in point. While effective, its environmental footprint warrants a closer examination. This guide offers a comprehensive assessment of the environmental impact of this compound and compares it with more environmentally benign alternatives, providing the data and protocols necessary to make informed, sustainable choices without compromising research quality.

The Environmental Profile of this compound: A Cause for Concern

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as H302 (Harmful if swallowed) and, more critically for our purposes, H413: May cause long lasting harmful effects to aquatic life .[1][2] This classification underscores the primary environmental concern associated with this compound: its potential for persistence and toxicity in aquatic ecosystems. The long dodecyl chain contributes to its low water solubility and potential for bioaccumulation, while the phenyl and thiourea moieties can introduce toxicity.

The Functional Context: Protein Solubilization in Proteomics

Thiourea and its derivatives, including this compound, are often used in combination with urea to create highly effective chaotropic solutions for solubilizing complex protein mixtures, especially membrane proteins, for applications like two-dimensional gel electrophoresis (2D-PAGE).[3][4][5][6] The combination of urea and thiourea is particularly adept at breaking down both hydrogen bonds and hydrophobic interactions, leading to improved protein resolution.[5][6]

However, the known environmental hazards of thiourea derivatives necessitate the exploration of alternatives that can perform a similar function with a reduced environmental impact.

Greener Alternatives for Protein Solubilization

The search for environmentally friendlier alternatives to thiourea-based compounds in proteomics leads us to a class of molecules known as zwitterionic and non-ionic detergents. These surfactants are also effective at solubilizing proteins but often exhibit more favorable environmental profiles.

Two promising alternatives are:

  • CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate): A zwitterionic detergent widely used for solubilizing membrane proteins while preserving their native state.[7][8][9][10]

  • Amidosulfobetaine-14 (ASB-14): A zwitterionic detergent that has been reported to have better solubilization properties than CHAPS for certain applications, including the analysis of membrane proteins.[11]

These alternatives function by disrupting lipid bilayers and protein-protein interactions through their amphipathic nature, effectively keeping hydrophobic proteins in solution.[12][13][14]

Comparative Environmental Impact Assessment: A Data-Driven Approach

To objectively compare this compound with its alternatives, we must turn to standardized environmental tests, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The key parameters for this assessment are:

  • Ready Biodegradability (OECD 301): This test assesses the potential for a chemical to be rapidly and completely broken down by microorganisms in an aquatic environment.[2][15][16][17]

  • Acute Fish Toxicity (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short period, typically 96 hours.[18][19][20]

While specific data for all compounds is not available in a single comparative study, a review of available information and the chemical properties of these classes of compounds allows for a reasoned comparison.

Table 1: Comparative Environmental Impact Profile

CompoundGHS Hazard Statement (Aquatic)Expected Biodegradability (OECD 301)Expected Aquatic Toxicity (OECD 203)
This compound H413: May cause long lasting harmful effects to aquatic life[1][2]Likely not readily biodegradableLikely toxic to aquatic organisms
CHAPS Data not readily available, but generally considered less hazardous than thiourea derivatives.Expected to be more readily biodegradable than long-chain thioureas.Expected to have lower aquatic toxicity.
ASB-14 Irritant (B)Expected to be more readily biodegradable than long-chain thioureas.Expected to have lower aquatic toxicity.

The long alkyl chain and aromatic ring of this compound suggest a higher potential for persistence and toxicity compared to the more readily metabolized structures of CHAPS and ASB-14.

Experimental Protocols for Environmental Assessment

For researchers wishing to conduct their own comparative environmental assessments, the following standardized OECD protocols are recommended.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This method determines the biodegradability of a chemical by measuring the oxygen consumed by microorganisms as they break down the substance.

Step-by-Step Methodology:

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential salts and trace elements to support microbial growth.

  • Inoculum: Obtain an inoculum of mixed microorganisms, typically from the activated sludge of a domestic wastewater treatment plant.

  • Test Setup: In sealed vessels connected to a respirometer, combine the mineral medium, the test substance (at a known concentration, e.g., 100 mg/L), and the inoculum.

  • Controls: Prepare blank controls (inoculum and medium only) and reference controls (using a readily biodegradable substance like sodium benzoate to validate the test).

  • Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C) with continuous stirring for 28 days.

  • Measurement: The respirometer continuously measures the oxygen consumption in each vessel.

  • Calculation: The percentage of biodegradation is calculated based on the total oxygen consumed relative to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[16]

Caption: Workflow for OECD 301F Ready Biodegradability Test.

Acute Fish Toxicity - OECD 203

This test evaluates the short-term toxicity of a substance to fish.

Step-by-Step Methodology:

  • Test Organism: Select a suitable fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Test Concentrations: Prepare a series of dilutions of the test substance in water. A range-finding test is typically conducted first to determine the appropriate concentration range for the definitive test.

  • Test Setup: Place a specified number of fish (e.g., 10) into tanks containing the different test concentrations. Include a control group with no test substance.

  • Exposure: Expose the fish to the test substance for 96 hours under controlled conditions (temperature, light, oxygen levels).

  • Observation: Record the number of dead or moribund fish at 24, 48, 72, and 96 hours.

  • Data Analysis: Use statistical methods to calculate the LC50 value (the concentration estimated to be lethal to 50% of the test organisms) and its 95% confidence limits.[18]

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-Dodecyl-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 1-Dodecyl-3-phenyl-2-thiourea, a compound of interest in pharmaceutical and materials science research. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. This document is structured to provide not only the "how" but also the "why" behind the validation of analytical methods, ensuring a robust and reliable quantification of this target analyte. We will delve into a detailed exploration of a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection and compare it with a simpler, more traditional UV-Vis spectrophotometric method.

The Analytical Challenge: Why Method Validation is Crucial

This compound, with its long alkyl chain and aromatic phenyl group attached to a thiourea core, presents unique analytical challenges. Its relatively non-polar nature influences solubility and chromatographic behavior. Furthermore, the thiourea functional group can be susceptible to degradation under certain conditions. Therefore, a validated analytical method is not merely a procedural formality but a critical component of quality control and research, ensuring the accuracy, precision, and stability data of the compound are trustworthy.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Gold Standard

For the precise and specific quantification of this compound, a stability-indicating reverse-phase HPLC (RP-HPLC) method with UV detection is the recommended approach. This technique offers the necessary selectivity to separate the analyte from potential impurities, degradation products, and matrix components.

The Logic of Method Development and Validation

The development and validation of an analytical method is a systematic process designed to demonstrate that the method is "fit for purpose." This process is guided by internationally recognized guidelines from bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9][10][11][12][13]

The validation of an analytical procedure ensures that a measurement is accurate, specific, reproducible, and rugged over the specified range that an analyte will be analyzed. The key validation parameters we will consider are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability and intermediate precision.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

dot graph "Analytical_Method_Validation_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Method Development"; style="filled"; color="#E8F0FE"; "Analyte Characterization" -> "Technique Selection" -> "Parameter Optimization"; }

subgraph "cluster_1" { label="Method Validation (ICH Q2(R2))"; style="filled"; color="#E6F4EA"; "Specificity" [fillcolor="#FFFFFF"]; "Linearity" [fillcolor="#FFFFFF"]; "Accuracy" [fillcolor="#FFFFFF"]; "Precision" [fillcolor="#FFFFFF"]; "Robustness" [fillcolor="#FFFFFF"]; "LOD_LOQ" [label="LOD & LOQ", fillcolor="#FFFFFF"]; "Validation_Protocol" -> "Specificity" -> "Linearity" -> "Accuracy" -> "Precision" -> "Robustness" -> "LOD_LOQ" -> "Validation_Report"; }

subgraph "cluster_2" { label="Method Application"; style="filled"; color="#FEF7E0"; "Routine Analysis" -> "Stability Studies" -> "Quality Control"; }

"Parameter Optimization" -> "Validation_Protocol" [lhead="cluster_1"]; "Validation_Report" -> "Routine Analysis" [lhead="cluster_2"];

{rank=same; "Specificity"; "Linearity"; "Accuracy"; "Precision"; "Robustness"; "LOD_LOQ";} } Caption: Workflow for Analytical Method Validation.

Stability-Indicating Nature: The Cornerstone of Trustworthiness

A critical aspect of a reliable analytical method for a drug substance or product is its ability to be "stability-indicating." This means the method can accurately measure the active ingredient without interference from its degradation products, process impurities, or other potential excipients. To achieve this, forced degradation studies are performed. In these studies, the analyte is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[6][7][8]

The HPLC method is then developed to ensure that all these degradation products are well-separated from the parent compound, this compound. This provides confidence that any decrease in the concentration of the analyte over time during stability studies is a true measure of its degradation and not an artifact of the analytical method.

UV-Vis Spectrophotometry: A Simpler, but Less Specific Alternative

UV-Vis spectrophotometry is a simpler and more accessible technique for the quantification of compounds that absorb ultraviolet or visible light. For this compound, the presence of the phenyl and thiourea moieties results in a characteristic UV absorbance spectrum.

The Principle and Its Limitations

This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. While this technique is straightforward and rapid, it lacks the specificity of HPLC. Any impurity or degradation product that absorbs at the same wavelength as this compound will interfere with the measurement, leading to inaccurate results. Therefore, this method is generally not suitable for stability studies or the analysis of complex samples where the presence of interfering substances is likely.

Comparative Performance Analysis

The following table provides a comparative summary of the performance characteristics of the validated HPLC-UV method and the UV-Vis spectrophotometric method for the analysis of this compound.

Parameter HPLC-UV Method UV-Vis Spectrophotometric Method Commentary
Specificity High (Stability-Indicating)LowHPLC excels at separating the analyte from interferents, a critical requirement for reliable stability data.
Linearity (R²) > 0.999> 0.995Both methods can demonstrate good linearity in the absence of interferences.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%The accuracy of the UV-Vis method is highly dependent on sample purity.
Precision (%RSD) < 2.0%< 5.0%HPLC generally offers superior precision due to better control over separation and detection.
Limit of Quantitation (LOQ) Low (e.g., < 1 µg/mL)Moderate (e.g., > 5 µg/mL)The HPLC method is significantly more sensitive, allowing for the quantification of low levels of the analyte.
Robustness HighModerateHPLC methods, once validated, tend to be more robust against minor variations in experimental conditions.
Application Quality Control, Stability Studies, Pharmacokinetic AnalysisPreliminary quantification of pure substance, In-process control where specificity is not criticalThe choice of method depends on the specific analytical need and the required level of data integrity.

dot graph "Method_Comparison" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10];

} Caption: Method selection based on analytical requirements.

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of both the HPLC-UV and UV-Vis spectrophotometric methods for this compound.

Protocol 1: Validation of a Stability-Indicating HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio should be optimized for ideal retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined from the UV spectrum of this compound in the mobile phase (typically around 240 nm).

  • Injection Volume: 10 µL.

  • Data Acquisition Software: To control the instrument and process the data.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Validation Procedure:

  • Specificity (Forced Degradation Study):

    • Acid Degradation: Reflux 10 mL of the standard stock solution with 10 mL of 0.1 M HCl at 80 °C for 2 hours. Cool and neutralize with 0.1 M NaOH.

    • Base Degradation: Reflux 10 mL of the standard stock solution with 10 mL of 0.1 M NaOH at 80 °C for 2 hours. Cool and neutralize with 0.1 M HCl.

    • Oxidative Degradation: Treat 10 mL of the standard stock solution with 1 mL of 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid reference standard in an oven at 105 °C for 24 hours. Dissolve a known amount in the mobile phase.

    • Photolytic Degradation: Expose the solid reference standard to UV light (254 nm) for 24 hours. Dissolve a known amount in the mobile phase.

    • Inject all stressed samples into the HPLC system and evaluate the chromatograms for the separation of the main peak from any degradation product peaks. The peak purity of the analyte peak should also be assessed using the DAD.

  • Linearity:

    • Inject the working standard solutions in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy:

    • Perform a recovery study by spiking a placebo (if available) or a low-concentration sample solution with known amounts of the standard stock solution at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze the samples in triplicate at each level and calculate the percentage recovery. The acceptance criteria are typically between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. Calculate the relative standard deviation (%RSD), which should be ≤ 2.0%.

    • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst and/or a different instrument. The %RSD should also be ≤ 2.0%.

  • Robustness:

    • Deliberately vary critical method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic phase)

      • Detection wavelength (± 2 nm)

    • Analyze a standard solution under each varied condition and assess the impact on the results (e.g., retention time, peak area). The system suitability parameters should remain within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Protocol 2: Validation of a UV-Vis Spectrophotometric Method

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

2. Preparation of Solutions:

  • Solvent: Methanol or ethanol.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to cover a suitable concentration range (e.g., 5, 10, 15, 20, 25 µg/mL).

3. Validation Procedure:

  • Determination of λmax:

    • Scan a working standard solution (e.g., 15 µg/mL) from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Linearity:

    • Measure the absorbance of the working standard solutions at the determined λmax.

    • Construct a calibration curve by plotting the mean absorbance against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), which should be ≥ 0.995.

  • Accuracy:

    • Perform a recovery study by analyzing samples of known concentration at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Calculate the percentage recovery. The acceptance criteria are typically between 95.0% and 105.0%.

  • Precision:

    • Repeatability (Intra-day Precision): Measure the absorbance of six replicate samples of a standard solution at 100% of the target concentration on the same day. Calculate the %RSD, which should be ≤ 5.0%.

    • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day. The %RSD should also be ≤ 5.0%.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. For research and development, quality control, and stability testing, where accuracy, specificity, and reliability are paramount, the validated stability-indicating HPLC-UV method is the unequivocal choice. It provides the necessary confidence in the data to make informed decisions throughout the drug development lifecycle. The UV-Vis spectrophotometric method, while simpler and faster, should be reserved for applications where the sample matrix is well-defined and free of interfering substances. By understanding the principles behind method validation and the comparative strengths of different analytical techniques, researchers can ensure the integrity and robustness of their scientific findings.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q14: Analytical Procedure Development. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods for drug substances and products. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023). Molecules, 28(20), 7149.
  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023). Antibiotics, 12(5), 807.
  • Bhokare, K. K., Aloorkar, N. H., & Mali, K. K. (2007). Validation of analytical methods. Pharma Times, 39(7), 27-30.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.

Sources

Navigating the Challenges of Reproducibility: A Comparative Guide to Experiments with 1-Dodecyl-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Robust and Reliable Results

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific progress. In the realm of novel compound screening, particularly with molecules exhibiting challenging physicochemical properties, ensuring the reliability of experimental data is paramount. This guide provides an in-depth technical analysis of conducting experiments with 1-Dodecyl-3-phenyl-2-thiourea, a hydrophobic thiourea derivative with putative biological activity. Drawing upon field-proven insights, this document will not only detail experimental protocols but also delve into the causality behind methodological choices to foster a self-validating system for your research.

Introduction to this compound: Structure, Inferred Activity, and the Reproducibility Hurdle

This compound belongs to the diverse class of thiourea derivatives, which have garnered significant interest for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The unique structure of this compound, featuring a long C12 alkyl chain (dodecyl) and a phenylthiourea moiety, suggests a primary application as an antimicrobial agent . The lipophilic dodecyl chain is anticipated to facilitate interaction with and disruption of microbial cell membranes, a common mechanism for long-chain substituted compounds.[3]

However, this very feature—high lipophilicity—presents a significant obstacle to experimental reproducibility. The poor aqueous solubility of this compound can lead to inconsistent compound concentrations in biological assays, precipitation, and the formation of micelles, all of which can drastically affect the observed biological activity and lead to erroneous structure-activity relationships (SAR).[4][5] This guide directly addresses these challenges, offering a framework for generating reliable and comparable data.

The Cornerstone of Reproducibility: A Self-Validating Protocol for Antimicrobial Susceptibility Testing

To assess the antimicrobial potential of this compound, a robust and well-controlled experimental workflow is essential. The following detailed protocol for determining the Minimum Inhibitory Concentration (MIC) is designed to be self-validating by incorporating critical steps to manage the compound's hydrophobicity.

Experimental Protocol: Broth Microdilution MIC Assay for Hydrophobic Compounds

This protocol is adapted from standard broth microdilution methods with specific modifications to ensure the solubility and consistent bioavailability of this compound.[6][7][8]

I. Materials and Reagents:

  • This compound (ensure purity analysis is available from the supplier)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Gentamicin, Vancomycin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

II. Step-by-Step Methodology:

  • Stock Solution Preparation (The Critical Step):

    • Accurately weigh this compound and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Causality: DMSO is a powerful solvent for hydrophobic compounds.[4] Preparing a high-concentration stock in pure DMSO minimizes the amount of solvent carried over into the aqueous assay medium, reducing potential solvent-induced toxicity or inhibition of microbial growth.

    • Visually inspect the stock solution for any undissolved particles. If necessary, gentle warming (not exceeding 40°C) and vortexing can be employed. Ensure the compound is fully dissolved before proceeding.

  • Preparation of Working Solutions and Serial Dilutions:

    • Prepare an intermediate stock solution by diluting the 10 mg/mL DMSO stock in CAMHB to a concentration that is twice the highest desired final concentration in the assay (e.g., for a final top concentration of 128 µg/mL, prepare a 256 µg/mL solution).

    • Causality: This two-step dilution process helps to mitigate precipitation that can occur when a highly concentrated DMSO stock is directly added to an aqueous medium. The intermediate dilution allows for better dispersion.

    • Perform serial two-fold dilutions of the intermediate stock in CAMHB across the 96-well plate.

  • Inoculum Preparation:

    • From a fresh overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well containing the serially diluted compound with the prepared bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

III. Self-Validation and Quality Control:

  • Solubility Check: Before adding the bacterial inoculum, visually inspect the plate for any signs of compound precipitation. If precipitation is observed, the experiment should be repeated with a lower starting concentration or by exploring alternative solubilization strategies.

  • Solvent Toxicity Control: Include a control series with the highest concentration of DMSO used in the experiment to ensure it does not inhibit bacterial growth.

  • Positive Control: The MIC of the positive control antibiotic should fall within the expected range for the chosen bacterial strains, confirming the validity of the assay.

Visualizing the Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 1. Prepare 10 mg/mL Stock in 100% DMSO intermediate 2. Prepare 2x Intermediate Stock in CAMHB stock->intermediate Dilute serial 3. Serial Dilutions in 96-well plate intermediate->serial Dilute inoculate 5. Inoculate Plate serial->inoculate inoculum 4. Prepare Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate 6. Incubate at 37°C (18-24h) inoculate->incubate read 7. Read Results (Visual/OD600) incubate->read mic 8. Determine MIC read->mic

Caption: Workflow for MIC determination of hydrophobic compounds.

Comparative Analysis: this compound vs. Established Alternatives

To provide context for the experimental results obtained with this compound, it is crucial to compare its potential performance with that of established antimicrobial agents. The choice of comparators should be guided by the target application and mechanism of action.

Compound/ClassPrimary Mechanism of ActionAdvantagesDisadvantagesExpected MIC Range (µg/mL)
This compound (Hypothesized) Membrane disruptionPotentially novel mechanism, may overcome existing resistanceHigh hydrophobicity, limited data, potential for off-target effectsTo be determined
Polymyxin B Binds to and disrupts the outer membrane of Gram-negative bacteriaPotent against multidrug-resistant Gram-negative bacteriaNephrotoxicity, neurotoxicity0.5 - 4
Daptomycin Binds to the cell membrane of Gram-positive bacteria, causing depolarization and cell deathRapidly bactericidal against a broad range of Gram-positive pathogensInactivated by pulmonary surfactant, muscle toxicity0.25 - 2
Triclosan Broad-spectrum antimicrobial, inhibits fatty acid synthesis at low concentrations, membrane disruption at higher concentrationsWidely used in consumer products, effective against a range of microbesEndocrine-disrupting concerns, environmental persistence0.015 - >100

Note: The expected MIC ranges are illustrative and can vary significantly depending on the bacterial species and strain.

Addressing the Root of Irreproducibility: Causality and Mitigation Strategies

The primary source of irreproducibility in experiments with this compound is its poor aqueous solubility. Understanding the causal chain from hydrophobicity to unreliable data is key to mitigating these issues.

Irreproducibility_Pathway cluster_cause Root Cause cluster_effects Consequences cluster_outcomes Experimental Outcomes hydrophobicity High Hydrophobicity of This compound precipitation Precipitation in Aqueous Media hydrophobicity->precipitation micelle Micelle Formation hydrophobicity->micelle adsorption Adsorption to Plasticware hydrophobicity->adsorption inconsistent_conc Inconsistent Actual Concentration precipitation->inconsistent_conc micelle->inconsistent_conc adsorption->inconsistent_conc false_negatives False Negatives/ Underestimated Potency inconsistent_conc->false_negatives poor_sar Poor Structure-Activity Relationship Data inconsistent_conc->poor_sar

Caption: Causal pathway from hydrophobicity to irreproducible data.

Mitigation Strategies:

  • Solubilizing Excipients: For cell-based assays that are sensitive to DMSO, the use of solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween 80) can be explored. However, these must be carefully validated for their own potential biological activity and interference with the assay.

  • Alternative Assay Formats: Agar diffusion assays can sometimes be more forgiving for hydrophobic compounds as the compound can diffuse through the agar matrix.

  • Rigorous Quality Control of Compound Stocks: Regularly check for precipitation in DMSO stocks, especially after freeze-thaw cycles. Centrifuging the stock solution and using the supernatant can help to remove any precipitated material.

Conclusion: A Path Towards Reliable Data

While this compound presents challenges due to its hydrophobic nature, these are not insurmountable. By acknowledging the inherent properties of the molecule and designing experiments that proactively address the issue of solubility, researchers can generate robust and reproducible data. The principles of a self-validating protocol—including careful stock solution preparation, appropriate controls, and visual inspection for compound precipitation—are paramount. This disciplined approach will not only enhance the reliability of findings for this specific compound but also serve as a valuable framework for investigating other challenging molecules in the drug discovery pipeline.

References

  • Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 10). YouTube. Retrieved from [Link]

  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023, April 4). MDPI. Retrieved from [Link]

  • (PDF) Synthesis and Bacteriostatic Activities of Bis(thiourea) Derivatives with Variable Chain Length. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. (n.d.). Pharmacy Education. Retrieved from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC - NIH. Retrieved from [Link]

  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. (2024, April 1). Pharmacy Education. Retrieved from [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023, February 8). Journal of Pharmacy & Pharmacognosy Research. Retrieved from [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009, January 22). PMC - PubMed Central. Retrieved from [Link]

  • New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. (n.d.). MDPI. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay Protocol. (n.d.). Hielscher Ultrasonics. Retrieved from [Link]

  • Antimicrobial thiourea derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023, September 3). MDPI. Retrieved from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved from [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008, January 16). Scilit. Retrieved from [Link]

  • Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. (n.d.). PMC - NIH. Retrieved from [Link]

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  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate. Retrieved from [Link]

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  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Dodecyl-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of science, our responsibility extends beyond discovery to include the safe and compliant management of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of 1-Dodecyl-3-phenyl-2-thiourea, synthesizing technical data with field-proven safety practices. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its structural similarity to other hazardous phenyl-thiourea derivatives necessitates a conservative and rigorous approach to its disposal.[1] This protocol is designed to ensure the safety of laboratory personnel and the protection of our environment.

Part 1: Core Hazard Assessment & Causality

Understanding the "why" behind a disposal protocol is fundamental to its effective implementation. This compound's potential hazards are inferred from its constituent parts: the phenylthiourea core and the long-chain dodecyl group.

  • Toxicity Profile: The primary concern stems from the phenylthiourea moiety. Structurally similar compounds like 1-Phenyl-2-thiourea are classified as Fatal if swallowed (Acute Toxicity, Oral, Category 1) and may cause a severe allergic skin reaction (Skin Sensitization, Category 1).[2][3][4][5] Aggregated GHS information for this compound specifically indicates it is Harmful if swallowed and may cause long-lasting harmful effects to aquatic life .[6] Given the high toxicity of its analogue, it is imperative to handle this compound with extreme caution, assuming a high degree of oral toxicity.

  • Environmental Hazard: The classification of "May cause long lasting harmful effects to aquatic life" means that improper disposal, particularly allowing the compound to enter drains or waterways, can lead to significant ecological damage. Environmental regulations strictly prohibit the release of such substances.

  • Physical Form: Like most thiourea derivatives, this compound is likely a solid powder at room temperature.[7] This presents an inhalation hazard if the dust becomes airborne.

Part 2: Pre-Disposal Safety Operations

Safe disposal begins long before the waste container leaves the lab. It starts with rigorous adherence to safety protocols during handling and accumulation.

Engineering Controls & Personal Hygiene
  • Ventilation: All work, including weighing and transferring, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control airborne dust.[1][8]

  • Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[3][9] Always wash hands and any exposed skin thoroughly with soap and water after handling.[3] Contaminated work clothing should not be allowed out of the workplace and must be laundered separately by informed individuals.[3][9]

Required Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure. The following table outlines the minimum required PPE when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[8]Protects against splashes and airborne dust particles.
Skin Protection Chemical-resistant gloves (e.g., PVC, nitrile rubber).[8] A clean lab coat.Prevents skin contact, which can lead to sensitization and allergic reactions.[5]
Respiratory Protection A NIOSH-approved respirator is required when dusts are generated.[1]Protects against the inhalation of fine particulates, which is a primary route of exposure for solid chemicals.

Part 3: Step-by-Step Disposal Protocol

Disposal of this compound is governed by its classification as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), the waste generator is legally responsible for its proper characterization and disposal.[10]

Step 1: Waste Characterization & Segregation
  • Designate as Hazardous Waste: Due to its acute oral toxicity and environmental hazards, all waste materials containing this compound must be handled as hazardous waste.[5][6]

  • Segregate at the Source: Never mix this waste with other waste streams, especially non-hazardous waste. Use a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.

Step 2: Spill Management

Accidents happen, but a prepared response minimizes risk.

  • Minor Spills (Solid):

    • Ensure proper PPE is worn.

    • Gently dampen the spilled material with water to prevent dust from becoming airborne.[8]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[8]

    • Clean the affected area thoroughly.

  • Major Spills:

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[8]

    • Prevent the spill from entering drains or waterways.[8]

Step 3: Final Disposal Pathway
  • Container Management: Keep the hazardous waste container securely sealed when not in use. Store it in a designated, well-ventilated, and secure satellite accumulation area.

  • Professional Disposal: The final and only acceptable disposal method is through an approved and licensed hazardous waste disposal company.[1][3] Contact your EHS department to arrange for pickup.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity, as required by institutional and federal regulations.[10][11]

Crucial Prohibition: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[2]

Part 4: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.

G start Waste Generated in Lab is_contaminated Is material contaminated with This compound? start->is_contaminated non_haz Dispose as Non-Hazardous Waste (per lab guidelines) is_contaminated->non_haz No haz_container Place in a dedicated, sealed, and clearly labeled Hazardous Waste Container is_contaminated->haz_container Yes spill_check Is this a spill? haz_container->spill_check storage Store container in designated Satellite Accumulation Area spill_check->storage No minor_spill Follow Minor Spill Protocol (Dampen, Sweep, Contain) spill_check->minor_spill Yes, Minor major_spill Follow Major Spill Protocol (Evacuate, Alert EHS) spill_check->major_spill Yes, Major contact_ehs Contact EHS for Waste Pickup Schedule storage->contact_ehs minor_spill->storage major_spill->contact_ehs disposal Licensed Hazardous Waste Disposal Contractor contact_ehs->disposal

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Dodecyl-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical entities like 1-Dodecyl-3-phenyl-2-thiourea requires a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a risk-based framework to ensure your safety is as robust as your research. The protocols herein are designed to be self-validating, empowering you to make intelligent safety decisions based on the specific context of your work.

Foundational Hazard Assessment: A Principle of Prudent Analogy

Comprehensive safety data for this compound is not extensively published. The Globally Harmonized System (GHS) information available classifies it as harmful if swallowed and potentially harmful to aquatic life.[1] However, as experienced scientists, we must operate with a higher degree of caution when data is limited. Therefore, our safety protocols will be conservatively based on the known hazards of its parent and analogous structures: Thiourea and N-Phenylthiourea . This approach ensures we are protected against potential, uncharacterized risks.

  • N-Phenylthiourea is classified as Fatal if swallowed and a skin sensitizer .[2][3]

  • Thiourea is suspected of causing cancer and damaging the unborn child .[4]

Given these significant analogous hazards, we will treat this compound with the highest degree of precaution.

Hazard CategoryGHS Classification (this compound)[1]Analogous Hazards of ConcernRequired Safety Posture
Acute Oral Toxicity H302: Harmful if swallowedH300: Fatal if swallowed (from N-Phenylthiourea)[3][5]Assume high acute oral toxicity. Prevent all ingestion routes.
Skin Sensitization Not ClassifiedH317: May cause an allergic skin reaction (from N-Phenylthiourea)[2]Avoid all skin contact. Treat as a potential skin sensitizer.
Carcinogenicity Not ClassifiedH351: Suspected of causing cancer (from Thiourea)[4]Minimize exposure via all routes (inhalation, dermal, ingestion).
Reproductive Toxicity Not ClassifiedH361d: Suspected of damaging the unborn child (from Thiourea)[4]Handle with stringent controls to prevent any potential exposure.
Aquatic Hazard H413: May cause long lasting harmful effects to aquatic lifeH411: Toxic to aquatic life with long lasting effects (from Diphenylthiourea)[6]Prevent release to the environment.[7][8][9]

Risk-Based PPE Selection: A Dynamic Workflow

The personal protective equipment (PPE) required is not static; it must adapt to the task at hand. The primary exposure risks when handling a powdered substance are inhalation of fine particles and dermal contact through spills or contaminated surfaces.[10] The following workflow guides the appropriate level of protection.

PPE_Workflow cluster_start cluster_ppe start Start: Task Assessment weighing Weighing Solid Compound start->weighing solution Preparing Solution start->solution spill Spill Cleanup / Waste Handling start->spill ppe_hood Engineering Control: - Certified Chemical Fume Hood weighing->ppe_hood Mandatory Control solution->ppe_hood Mandatory Control ppe_base Core PPE Ensemble: - Chemical Splash Goggles - Nitrile Gloves (Double-Gloved) - Lab Coat spill->ppe_base ppe_resp Respiratory Protection: - N95 Respirator (minimum) - Elastomeric Respirator with  P100 cartridges for spills spill->ppe_resp Required for spill outside of primary containment ppe_hood->ppe_base Required within Hood

Caption: PPE selection workflow based on laboratory task.

The Core PPE Ensemble and Operational Protocols

Primary Barrier: Hand and Body Protection
  • Hand Protection: Double-gloving with nitrile gloves is the mandatory minimum. Nitrile provides good resistance to a wide range of chemicals for incidental contact.[7][11]

    • Protocol: Inspect the outer glove for any signs of degradation or punctures before starting work.[12] Change the outer glove immediately if contamination is suspected. After completing the task, remove the outer glove, followed by the inner glove, using a technique that avoids touching the outer surface of the glove with your bare skin. Wash hands thoroughly with soap and water after every glove removal.[9][13]

  • Body Protection: A clean, knee-length lab coat with full-length sleeves, buttoned completely, is required.[8][11] A flame-retardant coat should be considered if flammable solvents are in use.[13]

Essential Eye and Face Protection
  • Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and splashes.[7][14]

  • Face Protection: When handling larger quantities (typically >10g) outside of a glovebox or during procedures with a higher risk of splashing (e.g., vigorous mixing), a full-face shield should be worn in addition to chemical splash goggles.

Respiratory Protection and Engineering Controls

Due to the high analogous toxicity and the risk of aerosolization, all handling of solid this compound must be performed within a certified chemical fume hood.[11][12][15]

  • Protocol for Weighing Powder:

    • Ensure the fume hood has a current certification and the sash is as low as possible.

    • Work over a disposable bench cover to contain any minor spills.[10]

    • Use a spatula to transfer small portions of the powder; avoid pouring directly from the bottle to minimize dust generation.[10]

    • Close the container immediately after use.[10]

    • If any powder clings to the outside of the container or equipment, decontaminate it using a cloth dampened with an appropriate solvent (e.g., 70% ethanol) before removing it from the hood.[10]

  • Respiratory Protection: An N95 respirator should be worn as an additional precaution even when working in a fume hood. For spill cleanup outside of a fume hood, respiratory protection must be escalated to a half-mask or full-face elastomeric respirator with P100 (HEPA) filters.

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. Follow this mandatory procedure.

DonningDoffing cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat d2 2. Goggles / Face Shield d1->d2 d3 3. Respirator (if needed) d2->d3 d4 4. Inner Gloves d3->d4 d5 5. Outer Gloves d4->d5 f1 1. Outer Gloves f2 2. Lab Coat (Turn inside out) f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator f4->f5

Caption: Mandatory sequence for donning and doffing PPE.

Decontamination and Disposal Plan

Thiourea compounds are hazardous and must not be disposed of down the drain.[15] All waste is to be treated as hazardous chemical waste.

  • Contaminated PPE:

    • Disposable items (gloves, bench covers) must be placed in a designated, sealed hazardous waste bag inside the fume hood.

    • Reusable items (goggles, face shields) must be decontaminated before leaving the work area.

  • Chemical Waste:

    • Place solid waste and empty containers in a labeled, sealed hazardous waste container.

    • Liquid waste containing the compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Spill Cleanup:

    • Alert personnel and evacuate the immediate area if the spill is large or outside of a fume hood.[13]

    • For small spills within a hood, cover the spill with an absorbent material from a chemical spill kit. Do not dry sweep.[11]

    • Gently collect the material and place it in the hazardous waste container.

    • Decontaminate the area using a wet cleaning method.[10]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][7]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][8] Show the Safety Data Sheet (SDS) for an analogous compound (e.g., N-Phenylthiourea) to the medical personnel.[3]

By adhering to this comprehensive safety framework, you build a culture of safety that protects you, your colleagues, and the integrity of your work.

References

  • Safety Data Sheet: Thiourea. Carl ROTH. [Link]

  • Safety Data Sheet Thiourea. Redox. [Link]

  • Safety First: Essential Handling and Safety Guidelines for Thiourea. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Safety Data Sheet: Thiourea. Carl ROTH. [Link]

  • Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara - Environment, Health & Safety. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: thiourea. Chemos GmbH & Co.KG. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager Magazine. [Link]

  • Safety Data Sheet Thiourea Dioxide. Redox. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University. [Link]

  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Thiourea. PubChem, National Center for Biotechnology Information. [Link]

  • Method for treating waste liquid containing thiourea and apparatus.
  • Method for treating waste liquid containing thiourea and/or its derivatives.
  • SAFETY DATA SHEET: EKALAND™ DPTU PD. Tiarco Chemical. [Link]

  • Safety Data Sheet: Thiourea. Carl ROTH. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.